molecular formula AlCaH26KNaO18Si2-2 B083940 Phillipsite CAS No. 12174-18-4

Phillipsite

Cat. No.: B083940
CAS No.: 12174-18-4
M. Wt: 499.51 g/mol
InChI Key: JEWHCPOELGJVCB-UHFFFAOYSA-N
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Description

Phillipsite is a hydrated potassium, calcium, and sodium aluminosilicate mineral belonging to the zeolite group, with an approximate formula of (Ca,Na2,K2)3Al6Si10O32·12H2O . It is a monoclinic mineral characterized by a framework of linked silicate and aluminate tetrahedra, creating open channels and cavities that grant it significant cation-exchange properties . This structure features multiple channel systems confined by eight-membered rings, running along different axes with apertures ranging from approximately 3.6 Å to 4.3 x 3.0 Å . The International Mineralogical Association recognizes a this compound series, including the species this compound-K, this compound-Na, and this compound-Ca, classified based on the dominant extra-framework cation (K, Na, or Ca) . This mineral is highly valued in research for its selective affinity for specific cations, with studies showing sequences such as Cs>Rb>K>Na>Li and Ba>Na>Sr≥Ca . This makes it a critical reagent for investigating and developing applications in ion-exchange, particularly for the removal of ammonium (NH4+) from wastewater, where it has demonstrated reduction efficiencies of 80-90% in pilot studies, effectively bringing concentrations below legal limits . Its exchange capacity also shows high selectivity for lead (Pb2+), enabling quantitative exchange even in complex wastewater matrices . Furthermore, its historical and modern relevance in materials science is underscored by studies of ancient Roman marine concrete, where this compound-based volcanic ash reacted with seawater to form durable crystalline structures, inspiring research into more sustainable building materials . Emerging biomedical research also explores functionalized this compound composites as potential biocompatible carriers for controlled drug delivery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

12174-18-4

Molecular Formula

AlCaH26KNaO18Si2-2

Molecular Weight

499.51 g/mol

InChI

InChI=1S/Al.Ca.K.Na.O5Si2.13H2O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;/h;;;;;13*1H2/q;;;;-2;;;;;;;;;;;;;

InChI Key

JEWHCPOELGJVCB-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca]

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca]

Other CAS No.

12174-18-4

Synonyms

neapolitan yellow tuff
phillipsite

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of Phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite is a common zeolite mineral belonging to the tectosilicate subclass. It is a hydrated aluminosilicate (B74896) with a framework structure that encloses interconnected cavities occupied by large alkali and alkaline-earth cations and water molecules.[1] This unique structure gives rise to important properties such as ion exchange and molecular sieving capabilities, making it a subject of interest in various scientific and industrial fields, including potential applications in drug delivery and formulation. This guide provides a comprehensive overview of the core mineralogical and physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

Mineralogical Properties

This compound is a series of minerals with the general chemical formula (Ca,Na₂,K₂)₃Al₆Si₁₀O₃₂·12H₂O.[2] The members of the series are distinguished by the dominant extra-framework cation: this compound-K, this compound-Na, and this compound-Ca.[2] It crystallizes in the monoclinic crystal system, typically forming prismatic or acicular crystals that often group into spherical aggregates with a radiating fibrous structure.[2][3]

Physical Properties

The physical characteristics of this compound are crucial for its identification and potential applications. It is typically white, colorless, or with reddish or yellowish hues, and possesses a vitreous luster.[4][5]

PropertyValueReferences
Hardness (Mohs) 4 - 4.5[2][4]
Specific Gravity 2.2 g/cm³[2][4]
Cleavage Distinct on {010}, indistinct on {001}[4]
Fracture Irregular/Uneven[4]
Luster Vitreous[2][4]
Streak White[2]
Optical Properties

Optically, this compound is biaxial and can be either positive or negative. Its refractive indices are relatively low and show a small range of variation.

PropertyValueReferences
Optical Class Biaxial (+/-)[2][4]
Refractive Indices nα = 1.483 - 1.505[2][4]
nβ = 1.484 - 1.511[2][4]
nγ = 1.486 - 1.514[2][4]
Birefringence 0.003 - 0.009[2][4]
2V Angle 60° - 90° (measured)[2][4]

Chemical Properties and Composition

The chemical composition of this compound is variable, with the Si/Al ratio and the nature of the extra-framework cations depending on the geological environment of formation.[6] The framework is composed of linked silicate (B1173343) and aluminate tetrahedra, creating a system of interconnected channels.[1] This open framework and the presence of charge-compensating cations are responsible for its significant ion-exchange capacity.[1] The ion exchange capacity of this compound typically ranges from 1.5 to 3.3 meq/g.[7][8]

The general chemical formula can be expressed as (K,Na,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O.[9] The specific composition of the different members of the this compound series is as follows:

MemberDominant CationRepresentative Formula
This compound-K Potassium (K)(K,Na,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O
This compound-Na Sodium (Na)(Na,K,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O
This compound-Ca Calcium (Ca)(Ca,K,Na)₁₋₂(Si,Al)₈O₁₆·6H₂O

Occurrence and Formation

This compound is a mineral of secondary origin, commonly found in a variety of geological settings.[2] It frequently occurs as a low-temperature alteration product of volcanic glass in mafic volcanic rocks, such as basalt.[3][10] It is also a common authigenic mineral in deep-sea sediments and saline, alkaline-lake deposits.[2][6] Associated minerals often include other zeolites like chabazite (B1143428) and analcime, as well as calcite and smectite clays.[6][11]

Experimental Protocols

Accurate characterization of this compound is essential for its scientific study and potential applications. The following are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD)

Purpose: To identify the crystalline phases present in a sample and to determine the unit cell parameters of this compound.

Methodology:

  • Sample Preparation: The this compound sample is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

  • Instrument Setup: A powder X-ray diffractometer is used. Typical instrument settings for this compound analysis are:

    • X-ray source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 30 mA

    • Scan range (2θ): 5° to 70°

    • Step size: 0.02°

    • Scan speed: 1-2°/minute

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (2θ) and intensities of the diffraction peaks. These are compared with standard diffraction patterns for this compound from databases such as the International Centre for Diffraction Data (ICDD). Unit cell parameters can be refined using appropriate software.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Purpose: To observe the morphology and crystal habit of this compound and to determine its elemental composition.

Methodology:

  • Sample Preparation: this compound crystals or aggregates are mounted on an aluminum stub using double-sided carbon tape. For high-resolution imaging, the sample is coated with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • SEM Imaging: The sample is introduced into the SEM chamber.

    • Accelerating voltage: 15-20 kV is typically used for morphological analysis.

    • Working distance: Optimized for the best image resolution and depth of field.

    • Secondary electron (SE) or backscattered electron (BSE) detectors can be used to visualize the surface topography and compositional contrast, respectively.

  • EDS Analysis:

    • An EDS detector is used to collect X-rays emitted from the sample when bombarded by the electron beam.

    • The energy of these X-rays is characteristic of the elements present in the sample.

    • Quantitative analysis can be performed to determine the atomic or weight percentages of the constituent elements (e.g., Si, Al, K, Na, Ca, O). This requires the use of standards for accurate quantification.

Wet Chemical Analysis

Purpose: To determine the bulk chemical composition of the this compound sample with high accuracy.

Methodology:

  • Sample Digestion: A precisely weighed amount of the powdered this compound sample (e.g., 100 mg) is digested using a mixture of strong acids. A common procedure involves:

    • Initial treatment with hydrofluoric acid (HF) in a platinum crucible to dissolve the silicate framework.

    • Subsequent addition of perchloric acid (HClO₄) or a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) to remove HF and dissolve any remaining residues.

    • The solution is then evaporated to near dryness and the residue is redissolved in a dilute acid solution (e.g., 1 M HCl).

  • Elemental Analysis: The resulting solution is analyzed for its elemental composition using techniques such as:

    • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the determination of major and trace elements (Si, Al, K, Na, Ca, etc.).

    • Atomic Absorption Spectrometry (AAS) can also be used for the analysis of specific cations.

  • Calculation of Chemical Formula: The weight percentages of the oxides are calculated from the elemental concentrations. The chemical formula of the this compound is then determined on the basis of a fixed number of oxygen atoms (typically 32 for the anhydrous unit cell).

Cation Exchange Capacity (CEC) Determination

Purpose: To quantify the ability of this compound to exchange its constituent cations with other cations in a solution.

Methodology:

  • Saturation with an Index Cation: A known mass of the this compound sample is repeatedly washed with a solution containing a high concentration of an index cation that is not initially present in the mineral (e.g., ammonium (B1175870) acetate, NH₄OAc, or barium chloride, BaCl₂). This process replaces the original extra-framework cations (K⁺, Na⁺, Ca²⁺) with the index cation.

  • Removal of Excess Salt: The sample is then washed with a solvent that does not cause cation exchange (e.g., ethanol (B145695) or isopropanol) to remove any entrained, non-exchanged index cation solution.

  • Displacement of the Index Cation: The index cation that is now occupying the exchange sites of the this compound is displaced by washing the sample with a solution containing a different cation in high concentration (e.g., a concentrated solution of KCl or NaCl).

  • Quantification of the Displaced Cation: The concentration of the displaced index cation in the resulting solution is determined using an appropriate analytical technique (e.g., titration, ion chromatography, or a specific ion electrode).

  • Calculation of CEC: The CEC is calculated based on the amount of the displaced index cation and the initial mass of the this compound sample, and is typically expressed in milliequivalents per 100 grams (meq/100g) or milliequivalents per gram (meq/g).

Logical Relationships of this compound Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

Phillipsite_Properties node_chem Chemical Composition (K,Na,Ca)x(Al,Si)8O16·6H2O node_struct Crystal Structure (Monoclinic, Zeolite Framework) node_chem->node_struct determines node_phys Physical Properties (Hardness, Density, Cleavage) node_struct->node_phys influences node_opt Optical Properties (Refractive Index, Birefringence) node_struct->node_opt influences node_ion Ion Exchange Capacity node_struct->node_ion enables node_mol Molecular Sieving node_struct->node_mol enables node_app Potential Applications (Sorbents, Catalysts, Drug Delivery) node_ion->node_app node_mol->node_app node_form Formation Environment (Volcanic, Sedimentary) node_form->node_chem controls

Interrelationships of this compound's Core Properties.

References

An In-depth Technical Guide to the Crystal Structure and Composition of Phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phillipsite, a common natural zeolite, possesses a unique framework structure that facilitates ion-exchange and adsorption properties of significant interest across various scientific and industrial domains, including potential applications in drug delivery and environmental remediation. This technical guide provides a comprehensive overview of the crystal structure and chemical composition of this compound, with a focus on quantitative data, experimental methodologies, and the intricate relationships between its compositional variations and structural parameters.

Introduction

This compound is a series of tectosilicate minerals belonging to the zeolite group, with the general chemical formula (K,Na,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O.[1] It is characterized by a framework of silica (B1680970) and alumina (B75360) tetrahedra linked to form a three-dimensional structure with interconnected channels and cavities. These channels are occupied by exchangeable cations (primarily potassium, sodium, and calcium) and water molecules.[1] The specific dominant cation gives rise to the different members of the this compound series: this compound-K, this compound-Na, and this compound-Ca.[2] The unique structural and chemical properties of this compound make it a subject of ongoing research for applications requiring controlled release and selective adsorption.

Crystal Structure

The fundamental building block of the this compound framework is a chain of doubly connected 4-membered rings of tetrahedra.[3][4] This arrangement creates a porous structure with interconnected channels in three dimensions.

Crystal System and Space Group: Natural this compound crystallizes in the monoclinic system with the space group P2₁/m.[5][6] This crystal system and space group dictate the symmetry and overall arrangement of atoms within the unit cell.

Unit Cell Parameters

The dimensions of the unit cell of this compound vary depending on the dominant extra-framework cation. These variations are a direct consequence of the different ionic radii and coordination preferences of potassium, sodium, and calcium ions within the zeolite channels. A summary of the unit cell parameters for the three main this compound species is presented in Table 1.

This compound Species a (Å) b (Å) c (Å) β (°) Volume (ų) Reference
This compound-K9.961 – 9.97514.164 – 14.2368.700 – 8.768124.77 – 124.87~1015[3]
This compound-Na10.037 – 10.08214.136 – 14.1948.689 – 8.719125.06 – 125.21~1018[3]
This compound-Ca9.874 – 9.99514.208 – 14.2718.690 – 8.735124.64 – 125.09~1013[3]

Table 1: Unit Cell Parameters of this compound Species. This table summarizes the range of reported unit cell dimensions for this compound-K, this compound-Na, and this compound-Ca.

Atomic Coordinates

The precise positions of atoms within the unit cell are determined through single-crystal X-ray diffraction studies. The framework is composed of silicon (Si) and aluminum (Al) atoms tetrahedrally coordinated to oxygen (O) atoms. The extra-framework cations and water molecules occupy specific sites within the channels. Representative fractional atomic coordinates for a this compound sample are provided in Table 2. It is important to note that the occupancy of the Si/Al sites is disordered, and the extra-framework cation and water molecule sites can be partially occupied.

Atom x y z Occupancy Reference
K10.8480.250.20761.0[7]
CA0.6080.62620.44010.412[7]
SI1/AL10.73620.02480.28050.669 (Si), 0.331 (Al)[7]
SI2/AL20.42060.14090.00190.669 (Si), 0.331 (Al)[7]
SI3/AL30.06040.00780.28440.669 (Si), 0.331 (Al)[7]
SI4/AL40.12040.13960.04210.669 (Si), 0.331 (Al)[7]
O10.13350.09760.22891.0[7]
O20.64450.57660.18781.0[7]
O30.610.1130.17281.0[7]
O40.02540.91540.14941.0[7]
O50.89570.0440.27131.0[7]
O60.30220.37380.07831.0[7]
O70.78720.47950.49821.0[7]
O80.58140.750.06161.0[7]
O90.06650.250.01961.0[7]
H₂O10.75510.750.47331.0[7]
H₂O20.15520.750.43821.0[7]
H₂O30.32080.85250.1741.0[7]
H₂O40.50850.250.43841.0[7]
H₂O50.50.50.51.0[7]

Table 2: Representative Fractional Atomic Coordinates for this compound. The table lists the atomic positions within the unit cell, highlighting the disordered nature of the Si/Al framework and the positions of extra-framework species.

Chemical Composition

The chemical composition of this compound is highly variable, primarily in the content of extra-framework cations (K⁺, Na⁺, Ca²⁺, and sometimes Ba²⁺) and the silicon-to-aluminum ratio (Si/Al) in the framework.[4] This compositional flexibility is a key feature of zeolites and is influenced by the geochemical environment in which the this compound forms.[4]

Compositional Variations

The Si/Al ratio in this compound typically ranges from 2.44 to 2.79 in deep-sea occurrences.[8] The composition of this compound is often related to the host rock; for instance, this compound-K is common in leucitite lavas.[4] The relative abundance of alkali and alkaline earth cations in the formation environment dictates the final composition of the zeolite. A summary of the oxide weight percentages for a typical this compound is presented in Table 3.

Oxide Weight Percent Range Average Weight Percent Reference
SiO₂53.18 - 71.1562.87[9]
Al₂O₃16.71 - 22.2220.17[9]
K₂OVaries-[8]
Na₂OVaries-[8]
CaOVaries-[8]
BaO0.00 - 0.73-[8]
H₂OVaries-[1]

Table 3: Typical Chemical Composition of this compound. This table provides the range and average weight percentages of the major oxides found in this compound.

Relationship Between Composition and Crystal Structure

The chemical composition of this compound has a direct impact on its crystal structure, particularly the unit cell dimensions. The size and charge of the extra-framework cations influence the framework geometry and the volume of the unit cell.

G cluster_composition Chemical Composition cluster_structure Crystal Structure comp Extra-framework Cations (K+, Na+, Ca2+) unit_cell Unit Cell Parameters (a, b, c, β) comp->unit_cell Influences si_al Si/Al Ratio framework Framework Geometry si_al->framework Affects

Figure 1: Composition-Structure Relationship. This diagram illustrates the direct influence of extra-framework cations and the Si/Al ratio on the unit cell parameters and framework geometry of this compound.

Experimental Protocols

The characterization of the crystal structure and chemical composition of this compound relies on a combination of analytical techniques.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, including the unit cell parameters and space group, and to identify the mineral phase.

Methodology:

  • Sample Preparation: A single, high-quality crystal of this compound is selected and mounted on a goniometer head. For powder XRD, the sample is ground to a fine powder.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.

  • Data Processing: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.

  • Structure Solution and Refinement: The atomic positions are determined from the diffraction data using computational methods, and the structural model is refined to best fit the experimental data.

Electron Probe Microanalysis (EPMA)

Purpose: To determine the quantitative elemental composition of the this compound sample.

Methodology:

  • Sample Preparation: A polished thin section or a grain mount of the this compound sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

  • Analysis: The sample is bombarded with a focused beam of high-energy electrons. This causes the atoms in the sample to emit characteristic X-rays.

  • Detection: The wavelengths and intensities of the emitted X-rays are measured using wavelength-dispersive spectrometers (WDS).

  • Quantification: The X-ray intensities from the sample are compared to those from standards of known composition to determine the concentrations of the elements present.

G cluster_workflow Experimental Workflow for this compound Characterization start Sample Collection prep Sample Preparation (Grinding/Polishing) start->prep xrd X-ray Diffraction (XRD) prep->xrd epma Electron Probe Microanalysis (EPMA) prep->epma structure Crystal Structure Determination xrd->structure composition Chemical Composition Determination epma->composition analysis Data Analysis and Interpretation structure->analysis composition->analysis

Figure 2: Experimental Workflow. A typical workflow for the complete characterization of a this compound sample, from collection to data analysis.

Conclusion

The crystal structure and chemical composition of this compound are intrinsically linked, with the nature of the extra-framework cations and the Si/Al ratio of the framework dictating its precise structural parameters. A thorough understanding of these properties, obtained through rigorous experimental techniques such as X-ray diffraction and electron probe microanalysis, is crucial for harnessing the potential of this compound in advanced applications. This guide provides a foundational, data-centric overview to aid researchers and scientists in their exploration of this versatile zeolite.

References

Phillipsite: A Comprehensive Technical Guide to its Natural Occurrence and Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phillipsite, a common zeolite mineral, is found in a variety of geological settings, originating from the alteration of volcanic materials. This technical guide provides an in-depth exploration of the natural occurrence and formation of this compound, intended for researchers, scientists, and professionals in drug development who may utilize zeolites in their work. The guide details the diverse environments where this compound is found, from deep-sea sediments to saline lakes and volcanic rocks. It further elucidates the physicochemical processes governing its formation, including diagenesis, hydrothermal alteration, and authigenesis. Quantitative data on its chemical composition, crystallographic parameters, and physical properties are summarized in structured tables for comparative analysis. Furthermore, this guide outlines the standard experimental protocols for the identification and characterization of this compound, including X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Electron Probe Microanalysis (EPMA). Visual diagrams generated using Graphviz are provided to illustrate key formation pathways and analytical workflows.

Natural Occurrence of this compound

This compound is a hydrated potassium, sodium, and calcium aluminosilicate (B74896) mineral with the general chemical formula (K,Na,Ca)1-2(Si,Al)8O16·6H2O.[1] It is a member of the zeolite group of minerals, which are characterized by their three-dimensional framework structure of silica (B1680970) and alumina (B75360) tetrahedra. This structure results in a porous material with ion-exchange capabilities.[1] this compound is a secondary mineral, meaning it forms from the alteration of pre-existing minerals, primarily volcanic glass.[2] Its occurrence is widespread and is documented in three principal geological environments:

  • Deep-Sea Sediments: Authigenic this compound is a common constituent of deep-sea sediments, particularly in areas with slow sedimentation rates and the presence of volcanic ash.[3] It forms through the low-temperature alteration of volcanic glass (palagonite) in contact with seawater over long periods.

  • Saline and Alkaline Lakes: this compound is frequently found in volcaniclastic sediments of saline and alkaline lakes. The chemical composition of the lake water, particularly its pH and the concentration of alkali and alkaline earth metals, plays a crucial role in the formation and composition of the this compound.[4]

  • Volcanic Rocks: this compound commonly occurs as a secondary mineral filling cavities (amygdules) and fractures in mafic volcanic rocks such as basalts.[2][5][6] It forms as a result of the circulation of low-temperature hydrothermal fluids or through diagenetic processes after the emplacement of the lava flows.

Formation of this compound

The formation of this compound is a complex process influenced by several factors, including the composition of the precursor material (typically volcanic glass), the chemical and physical conditions of the environment (e.g., temperature, pressure, pH, water chemistry), and time. The primary mechanisms of this compound formation are:

  • Diagenesis of Volcanic Tuffs: In both marine and lacustrine environments, this compound forms during the diagenesis of silicic volcanic tuffs. This process involves the dissolution of volcanic glass and the subsequent precipitation of this compound and other zeolites. The composition of the resulting this compound is influenced by the composition of the original volcanic glass and the pore water chemistry.

  • Hydrothermal Alteration: In volcanic terrains, this compound can crystallize from low-temperature hydrothermal fluids (typically below 200°C) that circulate through the cooling volcanic rocks. These fluids leach silica, alumina, and alkali/alkaline earth metals from the surrounding rock, providing the necessary components for this compound precipitation in voids and fractures.

  • Authigenesis in Deep-Sea Sediments: In the deep sea, this compound forms authigenically, meaning it crystallizes in place from the surrounding sediment and pore water. This is a very slow process, occurring at low temperatures and pressures, and is dependent on the alteration of fine-grained volcanic ash dispersed within the sediments.

Below is a diagram illustrating the generalized formation pathways of this compound.

phillipsite_characterization Sample Geological Sample Grinding Grinding to Powder Sample->Grinding Mounting Mounting & Polishing Sample->Mounting XRD X-ray Diffraction (XRD) Grinding->XRD Phase_ID Phase Identification XRD->Phase_ID Unit_Cell Unit Cell Refinement XRD->Unit_Cell SEM_EDS SEM-EDS Analysis Mounting->SEM_EDS EPMA Electron Probe Microanalysis (EPMA) Mounting->EPMA Morphology Morphology & Texture SEM_EDS->Morphology SemiQuant_Comp Semi-Quantitative Composition SEM_EDS->SemiQuant_Comp Quant_Comp Quantitative Composition EPMA->Quant_Comp

References

A Deep Dive into the Phillipsite Subgroup: A Technical Guide to Phillipsite-K, Phillipsite-Na, and Phillipsite-Ca

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the three distinct mineral species within the phillipsite subgroup of zeolites: this compound-K, this compound-Na, and this compound-Ca. As microporous crystalline aluminosilicates, these minerals exhibit significant potential in various applications, including catalysis, ion exchange, and as excipients in drug delivery systems. A thorough understanding of their individual crystallographic, chemical, and physical properties is paramount for their effective utilization. This document summarizes key quantitative data, details common experimental protocols for their characterization, and presents logical relationships through diagrams.

Comparative Analysis of this compound Subgroup Minerals

The this compound series minerals are structurally similar, belonging to the monoclinic crystal system with the space group P2₁/m.[1][2][3][4] Their fundamental building unit is a framework of silica (B1680970) and alumina (B75360) tetrahedra. The key differentiator between the species is the dominant extra-framework cation (Potassium, Sodium, or Calcium), which balances the negative charge of the aluminosilicate (B74896) framework.[5] This variation in cation content directly influences the mineral's chemical and physical properties.

Quantitative Data Summary

The following tables provide a comparative summary of the key crystallographic, chemical, and physical properties of this compound-K, this compound-Na, and this compound-Ca.

Table 1: Crystallographic Data

PropertyThis compound-KThis compound-NaThis compound-Ca
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/mP2₁/mP2₁/m
Unit Cell Parameters a = 9.8881 Åb = 14.4040 Åc = 8.6848 Åβ = 124.2711°a = 9.96 Åb = 14.21 Åc = 14.26 Åβ = 90°a = 9.9 Åb = 14.1 Åc = 8.66 Åβ = 124.75°
Unit Cell Volume (V) 1022.20 ų2018.24 ų993.25 ų

Table 2: Chemical Composition

PropertyThis compound-KThis compound-NaThis compound-Ca
Ideal Formula K₆(Si₁₀Al₆)O₃₂ · 12H₂O(Na,K,Ca₀.₅,Ba₀.₅)₄₋₇[Al₄₋₇Si₁₂₋₉O₃₂] · 12H₂OCa₃(Si₁₀Al₆)O₃₂ · 12H₂O
Dominant Cation Potassium (K)Sodium (Na)Calcium (Ca)
Si/Al Ratio VariableVariableVariable

Table 3: Physical and Optical Properties

PropertyThis compound-KThis compound-NaThis compound-Ca
Color White, colorlessWhite, colorless, reddish white, light yellow, pinkWhite, colorless, reddish white, light yellow, pink
Lustre VitreousVitreousVitreous
Hardness (Mohs) 4 - 54 - 54 - 5
Density (g/cm³) ~2.2~2.22.2
Cleavage Distinct on {010}, indistinct on {001}Distinct on {010}, indistinct on {001}Distinct on {010}, indistinct on {001}
Optical Class Biaxial (+/-)Biaxial (+/-)Biaxial (+/-)
Refractive Indices nα = 1.483 - 1.505nβ = 1.484 - 1.511nγ = 1.486 - 1.514nα = 1.483 - 1.505nβ = 1.484 - 1.511nγ = 1.486 - 1.514nα = 1.483 - 1.505nβ = 1.484 - 1.511nγ = 1.486 - 1.514
Birefringence δ = 0.003 - 0.009δ = 0.003 - 0.009δ = 0.003 - 0.009

Experimental Protocols for Characterization

Accurate characterization of this compound minerals is crucial for their application. The following are detailed methodologies for key analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise crystal structure, including unit cell parameters, space group, and atomic positions of the framework and extra-framework cations and water molecules.[6]

Methodology:

  • Crystal Selection and Mounting:

    • Select a single, flawless crystal of this compound (typically < 0.25 mm in maximum dimension) under a polarizing microscope.

    • The crystal should exhibit uniform extinction every 90° of rotation.

    • Mount the selected crystal on a glass fiber or a cryo-loop using a suitable adhesive.

  • Data Collection:

    • Center the crystal on a four-circle goniometer of a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

    • Perform an initial unit cell determination and orientation matrix refinement.

    • Collect a full sphere or hemisphere of diffraction data at a controlled temperature (e.g., 298 K and 100 K to study thermal behavior).[7] Data is typically collected in a series of frames with small rotational increments (e.g., 0.1-0.3°).[6]

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of hkl indices and their corresponding intensities and standard uncertainties.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model, including atomic coordinates, displacement parameters, and site occupancy factors, using full-matrix least-squares techniques.[7]

  • Analysis and Interpretation:

    • Analyze the final refined structure to determine bond lengths, bond angles, and the coordination environment of the extra-framework cations.

    • Difference Fourier maps can be used to locate partially occupied sites of cations and water molecules.[1]

Powder X-ray Diffraction (PXRD) with Rietveld Refinement

Objective: To identify the this compound species in a polycrystalline sample, determine its unit cell parameters, and quantify its abundance in a mixture.[8][9]

Methodology:

  • Sample Preparation:

    • Grind the this compound-containing sample to a fine powder (typically < 10 µm) to ensure random crystallite orientation.

    • Mount the powder in a sample holder, ensuring a flat, smooth surface.

  • Data Collection:

    • Collect a powder diffraction pattern using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).

    • Scan a wide 2θ range (e.g., 5-80°) with a small step size (e.g., 0.02°) and sufficient counting time per step.

  • Rietveld Refinement:

    • Use a suitable software package for Rietveld analysis.

    • Start the refinement with a known crystal structure model for the appropriate this compound species as the starting point.

    • Refine the following parameters in a sequential manner: scale factor, background parameters, unit cell parameters, peak shape parameters (e.g., Gaussian and Lorentzian components), and preferred orientation parameters.

    • Subsequently, refine the atomic coordinates, isotropic or anisotropic displacement parameters, and site occupancy factors of the extra-framework cations.[8]

  • Analysis and Interpretation:

    • Assess the quality of the refinement using goodness-of-fit indicators (e.g., Rwp, GOF).

    • The refined unit cell parameters provide precise information about the specific this compound species.

    • For multiphase samples, the Rietveld method can provide quantitative phase analysis.[10]

Electron Probe Microanalysis (EPMA) with Wavelength Dispersive Spectroscopy (WDS)

Objective: To obtain accurate quantitative chemical composition of the this compound crystals, including the Si/Al ratio and the content of extra-framework cations (K, Na, Ca).[11]

Methodology:

  • Sample Preparation:

    • Prepare a polished thin section or an epoxy mount of the this compound-containing material.

    • Ensure the surface is flat, highly polished, and free of scratches and contaminants.

    • Apply a thin conductive coating (e.g., carbon) to the sample surface to prevent charging under the electron beam.[12]

  • Instrument Setup and Calibration:

    • Use an electron probe microanalyzer equipped with multiple WDS spectrometers.

    • Set the accelerating voltage (e.g., 15 kV) and beam current (e.g., 2 nA). To minimize damage to the hydrous zeolite structure, a defocused beam (e.g., 20 µm) is often used.[11]

    • Calibrate the spectrometers using well-characterized standards for each element to be analyzed (e.g., albite for Na, orthoclase (B78304) for K, and wollastonite for Ca and Si).

  • Data Acquisition:

    • Select individual this compound crystals for analysis using backscattered electron (BSE) imaging.

    • Perform spot analyses on multiple points within a single crystal and on several different crystals to assess homogeneity.

    • Acquire X-ray counts for each element on both the sample and the standards.

  • Data Correction and Analysis:

    • Apply matrix corrections (ZAF or φ(ρz)) to the raw X-ray intensity data to account for differences in atomic number, absorption, and fluorescence between the sample and the standards.

    • Calculate the weight percentages of the oxides (e.g., SiO₂, Al₂O₃, K₂O, Na₂O, CaO).

    • From the oxide weight percentages, calculate the chemical formula of the this compound based on a fixed number of oxygen atoms (typically 32).

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the compositional relationships within the this compound subgroup and a general experimental workflow for their characterization.

Phillipsite_Compositional_Relationship cluster_this compound This compound Subgroup This compound General Formula (K,Na,Ca)x(AlxSi16-x)O32·12H2O PK This compound-K (K-dominant) This compound->PK High K+ PNa This compound-Na (Na-dominant) This compound->PNa High Na+ PCa This compound-Ca (Ca-dominant) This compound->PCa High Ca2+

Compositional relationship within the this compound subgroup.

Phillipsite_Characterization_Workflow Sample This compound Sample PXRD Powder X-ray Diffraction Sample->PXRD SCXRD Single-Crystal X-ray Diffraction Sample->SCXRD EPMA Electron Probe Microanalysis (WDS) Sample->EPMA Optical Optical Microscopy Sample->Optical PhaseID Phase Identification Unit Cell Parameters PXRD->PhaseID Quant Quantitative Phase Analysis (Rietveld) PXRD->Quant Structure Crystal Structure Determination (Atomic Coordinates, Site Occupancy) SCXRD->Structure Composition Chemical Composition (Si/Al Ratio, Cation Content) EPMA->Composition Morphology Crystal Morphology Optical Properties Optical->Morphology

General experimental workflow for this compound characterization.

References

An In-depth Technical Guide to the Identification of Phillipsite in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to identify the zeolite mineral phillipsite in geological samples. This compound, a hydrated potassium, calcium, and sodium aluminosilicate, is of interest in various scientific fields, including geology, materials science, and pharmaceuticals, due to its unique structural and chemical properties. Accurate identification is crucial for its potential applications. This document outlines the key analytical techniques, detailed experimental protocols, and data presentation for unambiguous this compound characterization.

Core Identification Techniques

The definitive identification of this compound relies on a combination of techniques that probe its crystal structure, elemental composition, and optical properties. The primary methods employed are X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), and Polarized Light Microscopy (PLM). Raman Spectroscopy can also serve as a valuable complementary technique.

Data Summary

Quantitative data for the different end-members of the this compound series—this compound-K, this compound-Na, and this compound-Ca—are summarized in the following tables for easy comparison.

Table 1: Chemical Composition of this compound Series Minerals

OxideThis compound-K (wt%)This compound-Na (wt%)This compound-Ca (wt%)
SiO₂47.2648.0847.45
Al₂O₃21.5921.9721.68
CaO5.944.318.52
Na₂O3.284.291.88
K₂O5.704.354.29
H₂O16.3516.6316.42
Total 100.12 99.63 100.24

Source:[1][2][3]

Table 2: Crystallographic Data of this compound Series Minerals

ParameterThis compound-KThis compound-NaThis compound-Ca
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/mP2₁/mP2₁/m
a (Å)9.8881 - 9.97510.037 - 10.0829.874 - 9.995
b (Å)14.164 - 14.404014.136 - 14.19414.1 - 14.271
c (Å)8.6848 - 8.7688.689 - 8.7198.66 - 8.735
β (°)124.2711 - 124.87125.06 - 125.21124.64 - 125.09
Z111

Source:[4][5][6][7]

Table 3: Physical and Optical Properties of this compound

PropertyDescription
ColorColorless, white, yellowish, reddish[5]
LusterVitreous[5]
Hardness (Mohs)4 - 4.5[5]
CleavageDistinct on {010} and {100}[5]
Density (g/cm³)~2.2[8]
Optical ClassBiaxial (+/-)[8]
Refractive Indicesnα = 1.483 - 1.505nβ = 1.484 - 1.511nγ = 1.486 - 1.514[8]
Birefringence0.003 - 0.010[5]
2V Angle60 - 90°[8]

Source:[5][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Diffraction (XRD)

XRD is the most definitive method for identifying this compound due to its unique crystal structure, which produces a characteristic diffraction pattern.

Methodology:

  • Sample Preparation:

    • Grind the geological sample to a fine powder (<10 µm) using a micronizing mill to ensure random orientation of the crystallites. Hand grinding in an agate mortar can also be used but requires care to achieve the desired particle size.

    • To minimize preferred orientation, which can alter peak intensities, use a back-loading or side-loading sample holder.

    • The powdered sample is gently pressed into the holder to create a flat, smooth surface.

  • Data Acquisition:

    • Use a modern powder diffractometer equipped with a Cu Kα X-ray source.

    • Set the instrument to operate at 40 kV and 30 mA.

    • Scan the sample over an angular range of 5° to 60° 2θ with a step size of 0.02° and a count time of at least 1 second per step.

  • Data Analysis:

    • The resulting diffraction pattern should be compared with standard reference patterns for this compound from the International Centre for Diffraction Data (ICDD) database.

    • For quantitative analysis and to confirm the identification, perform Rietveld refinement using appropriate software (e.g., GSAS-II, FullProf). This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, phase fractions, and other structural details.[9][10]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-resolution images of the this compound crystals, revealing their morphology, while EDS allows for in-situ elemental analysis.

Methodology:

  • Sample Preparation:

    • Mount the sample on an aluminum stub using conductive carbon tape or epoxy.

    • For non-conductive geological samples, a thin coating of carbon (typically 5-10 nm) is required to prevent charging under the electron beam.

    • Ensure the sample surface is clean and free of contaminants.

  • SEM Imaging:

    • Use a scanning electron microscope operating in high vacuum mode.

    • An accelerating voltage of 15-20 kV is typically sufficient for imaging and EDS analysis.

    • Use both secondary electron (SE) and backscattered electron (BSE) detectors. SE imaging provides topographical information, while BSE imaging is sensitive to atomic number contrast, helping to differentiate this compound from other minerals.

  • EDS Analysis:

    • Acquire EDS spectra from multiple points on the this compound crystals to assess elemental homogeneity.

    • Use an acquisition time of at least 60 seconds to obtain a good signal-to-noise ratio.

    • For quantitative analysis, use certified mineral standards for calibration. The software will apply matrix corrections (e.g., ZAF or Phi-Rho-Z) to convert X-ray intensities into elemental weight percentages.

Polarized Light Microscopy (PLM)

PLM is a classical technique used to observe the optical properties of minerals in a thin section, which can be diagnostic for this compound.

Methodology:

  • Sample Preparation:

    • Prepare a standard petrographic thin section of the geological sample, polished to a thickness of 30 µm.[11]

  • Microscopic Examination:

    • Use a polarizing microscope with both plane-polarized light (PPL) and cross-polarized light (XPL).

    • In PPL, observe the crystal habit, color, cleavage, and relief of this compound. This compound is typically colorless and has low relief.[12]

    • In XPL, observe the birefringence and extinction angle. This compound exhibits low first-order interference colors and shows inclined extinction.[12] Twinning is a common and characteristic feature of this compound, often appearing as complex cruciform or penetration twins.[5]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the this compound structure, offering a molecular-level fingerprint.

Methodology:

  • Sample Preparation:

    • Minimal sample preparation is required. A small, clean fragment of the mineral or a polished thin section can be used.

  • Data Acquisition:

    • Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

    • Focus the laser onto the sample using a microscope objective.

    • Acquire spectra over a Raman shift range of approximately 100 to 4000 cm⁻¹.

    • Accumulate multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the acquired Raman spectrum to reference spectra of this compound.

    • Key Raman bands for this compound are typically observed in the 400-500 cm⁻¹ region, corresponding to T-O-T (T=Si, Al) bending modes, and in the 1000-1100 cm⁻¹ region, associated with T-O stretching modes.[13][14]

Visualizations

The following diagrams illustrate the logical workflow for this compound identification and the relationship between the different analytical techniques.

Phillipsite_Identification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Identification Sample Geological Sample Crushing Crushing & Grinding Sample->Crushing ThinSection Thin Section Preparation (30 µm) Sample->ThinSection Sieving Sieving (<10 µm) Crushing->Sieving XRD X-ray Diffraction (XRD) Sieving->XRD SEM_EDS SEM-EDS Sieving->SEM_EDS Raman Raman Spectroscopy Sieving->Raman PLM Polarized Light Microscopy (PLM) ThinSection->PLM XRD_Analysis Phase ID & Rietveld Refinement XRD->XRD_Analysis SEM_Analysis Morphology & Twinning SEM_EDS->SEM_Analysis EDS_Analysis Elemental Composition SEM_EDS->EDS_Analysis PLM_Analysis Optical Properties PLM->PLM_Analysis Raman_Analysis Vibrational Modes Raman->Raman_Analysis Confirmation This compound Identification XRD_Analysis->Confirmation SEM_Analysis->Confirmation EDS_Analysis->Confirmation PLM_Analysis->Confirmation Raman_Analysis->Confirmation

Caption: Workflow for the identification of this compound in geological samples.

Analytical_Technique_Relationships cluster_0 Primary Identification Methods cluster_1 Complementary Method cluster_2 Information Obtained XRD XRD Crystal_Structure Crystal Structure (Definitive) XRD->Crystal_Structure SEM_EDS SEM-EDS Elemental_Composition Elemental Composition (Quantitative) SEM_EDS->Elemental_Composition Morphology Crystal Morphology & Twinning SEM_EDS->Morphology PLM PLM Optical_Properties Optical Properties (Birefringence, Extinction) PLM->Optical_Properties Raman Raman Spectroscopy Vibrational_Modes Molecular Structure (Fingerprint) Raman->Vibrational_Modes Crystal_Structure->XRD Elemental_Composition->SEM_EDS Morphology->SEM_EDS Optical_Properties->PLM Vibrational_Modes->Raman

Caption: Relationship between analytical techniques and the information they provide for this compound identification.

Conclusion

The accurate identification of this compound in geological samples requires a multi-analytical approach. By combining the structural information from XRD, the morphological and elemental data from SEM-EDS, and the optical properties observed through PLM, a definitive identification can be achieved. Raman spectroscopy serves as a powerful complementary tool for confirming the mineral's identity at a molecular level. The detailed protocols and data provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound for their specific applications.

References

An In-depth Technical Guide to Phillipsite Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite, a common zeolite mineral with the general formula (K,Na,Ca)1-2(Si,Al)8O16·6H2O, plays a significant role in various geological and industrial processes.[1] Its cation-exchange properties and porous structure make it a material of interest in fields ranging from environmental remediation to catalysis. However, for applications in aqueous environments, particularly in contexts such as drug delivery systems or as an excipient in pharmaceutical formulations, a thorough understanding of its solubility and dissolution behavior is paramount. This technical guide provides a comprehensive overview of this compound solubility, drawing upon available thermodynamic data and established experimental protocols for aluminosilicate (B74896) minerals. While direct quantitative solubility data for this compound across a wide range of conditions is not extensively documented in publicly available literature, this guide synthesizes existing knowledge to provide a robust framework for its study and application.

Factors Influencing this compound Solubility

The dissolution of this compound in aqueous solutions is a complex process governed by several key factors:

  • pH of the Aqueous Medium: The pH of the solution is a critical determinant of aluminosilicate mineral solubility.[2] this compound is known to form and remain stable in alkaline environments, such as in saline, alkaline lake deposits.[3] This suggests that its solubility is likely to be at a minimum in high pH solutions and will increase in acidic conditions. At low pH, the protonation of the aluminosilicate framework can lead to the incongruent dissolution, where aluminum is preferentially leached from the structure.[2]

  • Temperature: Temperature influences the kinetics and thermodynamics of dissolution. Generally, for most minerals, solubility increases with temperature. However, the exact dependence for this compound requires experimental determination. Thermodynamic data, such as the enthalpy of dissolution, which can be derived from heat capacity measurements, is crucial for predicting the effect of temperature on solubility.

  • Chemical Composition of the Aqueous Solution: The presence of other ions in the solution can affect this compound solubility through common-ion effects or by influencing the activity of water and dissolved species. The composition of the this compound itself, particularly the nature of the extra-framework cations (K⁺, Na⁺, Ca²⁺), also plays a role in its stability and dissolution characteristics.

Thermodynamic Data

While extensive experimental solubility data for this compound is limited, thermodynamic data provides a foundation for predicting its behavior. Hemingway and Robie (1984) conducted a key study on the low-temperature heat capacities of this compound, from which fundamental thermodynamic properties have been calculated.[4]

Table 1: Thermodynamic Properties of this compound at 298.15 K [4]

PropertyValueUnits
Molar Mass(Calculated for (Na1.08K0.80)Al1.88Si6.12O16 · 6H2O) g/mol
Heat Capacity (Cp°)771.9 ± 2.4J/(mol·K)
Standard Entropy (S°)771.9 ± 2.4J/(mol·K)
Enthalpy Function [(H° - H°0)/T](Calculated from heat capacity data)J/(mol·K)
Gibbs Energy Function [(G° - H°0)/T](Calculated from heat capacity data)J/(mol·K)

Note: The specific values for the enthalpy and Gibbs energy functions require integration of the heat capacity data from 0 K and are presented in the original publication. The composition of the studied this compound was (Na1.08K0.80)Al1.88Si6.12O16 · 6H2O.[4]

This thermodynamic data is essential for calculating the Gibbs free energy of reaction for the dissolution of this compound and, consequently, its solubility product constant (Ksp) at various temperatures.

Experimental Protocols for Determining this compound Solubility

To obtain precise quantitative data on this compound solubility, rigorous experimental protocols are necessary. The following methodologies are based on established practices for studying the dissolution of zeolites and other aluminosilicate minerals.

Batch Dissolution Experiments

Objective: To determine the equilibrium solubility of this compound under specific conditions of temperature, pH, and solution composition.

Methodology:

  • Material Preparation:

    • Obtain a pure, well-characterized this compound sample. Characterization should include X-ray diffraction (XRD) for phase purity, scanning electron microscopy (SEM) for morphology and particle size, and chemical analysis (e.g., X-ray fluorescence or inductively coupled plasma mass spectrometry) to determine the precise elemental composition.

    • The sample should be ground and sieved to a specific particle size fraction to ensure a consistent surface area for dissolution.

  • Experimental Setup:

    • A series of batch reactors (e.g., polypropylene (B1209903) or Teflon vessels) are prepared.

    • Each reactor contains a known mass of this compound and a precise volume of the desired aqueous solution (e.g., deionized water, buffer solutions of varying pH, or solutions with specific ionic strengths).

  • Equilibration:

    • The reactors are placed in a constant temperature bath or incubator and agitated (e.g., on a shaker table) to ensure continuous mixing and prevent concentration gradients.

    • The experiments are run for a sufficient duration to reach equilibrium, which should be determined by periodically sampling and analyzing the solution until the concentrations of dissolved species (Si, Al, K, Na, Ca) become constant.

  • Sampling and Analysis:

    • At predetermined time intervals, aliquots of the solution are withdrawn from each reactor using a syringe and filtered through a membrane filter (e.g., 0.22 µm) to separate the solid phase.

    • The pH of the filtrate is measured immediately.

    • The concentrations of dissolved silicon, aluminum, and the major cations (K, Na, Ca) are determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

Data Presentation:

The results of batch dissolution experiments should be tabulated to show the equilibrium concentrations of dissolved species as a function of temperature, pH, and the initial composition of the aqueous solution.

Table 2: Example Data Table for this compound Solubility from Batch Experiments

Temperature (°C)pH (initial)pH (final)[Si] (mol/L)[Al] (mol/L)[K] (mol/L)[Na] (mol/L)[Ca] (mol/L)
254
257
2510
507
757
Flow-Through Dissolution Experiments

Objective: To determine the dissolution rate of this compound under far-from-equilibrium conditions.

Methodology:

  • Reactor Setup:

    • A flow-through reactor is used, where a solution of known composition is continuously pumped through a cell containing a known mass of this compound.

    • The reactor is maintained at a constant temperature.

  • Experimental Procedure:

    • The flow rate of the solution is carefully controlled to ensure that the solution leaving the reactor is far from equilibrium with respect to this compound.

    • The effluent solution is collected at regular intervals.

  • Analysis:

    • The concentrations of dissolved Si, Al, and cations in the effluent are measured as described for the batch experiments.

    • The dissolution rate is calculated from the measured concentrations, the flow rate, and the surface area of the this compound sample.

Data Presentation:

The dissolution rates, typically expressed in moles per square meter per second (mol m⁻² s⁻¹), should be tabulated as a function of temperature, pH, and solution composition.

Table 3: Example Data Table for this compound Dissolution Rates from Flow-Through Experiments

Temperature (°C)pHFlow Rate (mL/min)Dissolution Rate (mol m⁻² s⁻¹)
254
257
2510
507

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow_Batch_Dissolution cluster_prep Material Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Pure this compound Sample char Characterization (XRD, SEM, XRF) start->char grind Grinding and Sieving char->grind setup Setup Batch Reactors (this compound + Aqueous Solution) grind->setup equil Equilibration (Constant T, Agitation) setup->equil sample Periodic Sampling and Filtration equil->sample ph pH Measurement sample->ph icp Elemental Analysis (ICP-OES/AAS) sample->icp data Data Compilation and Analysis ph->data icp->data Factors_Influencing_Solubility cluster_factors Influencing Factors This compound This compound Solubility ph pH of Solution ph->this compound temp Temperature temp->this compound comp Solution Composition comp->this compound sial Si/Al Ratio sial->this compound

References

Thermal Stability of Phillipsite Zeolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of phillipsite zeolite, a hydrated aluminosilicate (B74896) mineral with a framework structure. Understanding the thermal behavior of this compound is crucial for its various applications, including as a catalyst, adsorbent, and in drug delivery systems, where it may be subjected to varying temperature regimes. This document details the dehydration processes, structural transformations upon heating, and the key analytical techniques used to characterize these changes.

Introduction to this compound and its Thermal Behavior

This compound is a member of the zeolite group of minerals with the general chemical formula (K,Na,Ca)1-2(Si,Al)8O16·6H2O.[1][2][3] Its three-dimensional framework structure consists of interconnected cavities and channels occupied by water molecules and exchangeable cations (K⁺, Na⁺, Ca²⁺).[1][2] The thermal stability of this compound is primarily dictated by the dehydration process, which involves the loss of these water molecules upon heating. This dehydration is often a multi-step process and can lead to significant, and sometimes irreversible, changes in the crystal structure, ultimately culminating in structural collapse at higher temperatures.[4] The precise temperatures at which these events occur are influenced by factors such as the type of extra-framework cation and the Si/Al ratio of the framework.

Quantitative Thermal Analysis Data

The thermal stability of this compound has been investigated using various thermoanalytical techniques. The following tables summarize the key temperature ranges for dehydration and structural collapse as reported in the literature. These values can vary depending on the specific composition of the this compound sample and the experimental conditions.

This compound TypeDehydration Temperature Range (°C)Key Observations
This compound (General)20 - 350Characterized by low-temperature shoulders at approximately 20°C and 140°C, followed by a straight-line portion between 150°C and 350°C.[5]
Na-PhillipsiteNot explicitly detailed in the provided results.The general dehydration behavior is expected to be within the broader range for this compound.
K-PhillipsiteNot explicitly detailed in the provided results.The general dehydration behavior is expected to be within the broader range for this compound.
Ca-PhillipsiteNot explicitly detailed in the provided results.The general dehydration behavior is expected to be within the broader range for this compound.
This compound TypeStructural Collapse/Transformation Temperature (°C)Resulting Phases
Cs-exchanged this compound600Cs-feldspar-type phase
Cs-exchanged this compound800 - 1000Pollucite (CsAlSi₂O₆)

Experimental Protocols

The characterization of the thermal stability of this compound zeolite relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for quantifying water loss during dehydration.

Objective: To determine the temperature ranges and quantify the mass loss associated with the dehydration of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed into a crucible (e.g., alumina (B75360) or platinum).[6]

  • Instrument Setup:

    • Place the crucible containing the sample onto the TGA balance.

    • Set the desired atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon (e.g., 20-50 mL/min), to prevent oxidative reactions.[7]

    • Program the temperature profile. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[8]

  • Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots mass (or mass percentage) against temperature. The derivative of this curve (DTG curve) shows the rate of mass change and helps to identify the temperatures of maximum dehydration rates.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This technique detects thermal events such as phase transitions, crystallization, and decomposition.

Objective: To identify the endothermic and exothermic events associated with the dehydration and structural transformations of this compound.

Instrumentation: A DTA instrument consisting of a furnace, sample and reference holders with integrated thermocouples, and a control and data acquisition system.

Procedure:

  • Sample Preparation: A small amount of the powdered this compound sample is placed in a sample crucible. An equal amount of a thermally inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

  • Instrument Setup:

    • Place the sample and reference crucibles in their respective holders within the DTA furnace.

    • Set the desired atmosphere (typically inert, as in TGA).

    • Program the temperature profile, usually a linear heating rate (e.g., 10°C/min) over the desired temperature range.

  • Data Acquisition: The instrument heats both the sample and the reference and records the differential temperature (ΔT) as a function of the sample or furnace temperature.

  • Data Analysis: The DTA curve plots ΔT against temperature. Endothermic events (e.g., dehydration) result in a negative peak, while exothermic events (e.g., recrystallization) produce a positive peak.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

In-situ High-Temperature X-ray Diffraction (HT-XRD) allows for the real-time monitoring of crystallographic changes in a material as it is heated.

Objective: To identify changes in the crystal structure of this compound, including lattice parameter variations, phase transitions, and amorphization, as a function of temperature.

Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber or furnace that allows for heating the sample while collecting diffraction data.

Procedure:

  • Sample Preparation: A powdered this compound sample is mounted on a high-temperature sample holder.

  • Instrument Setup:

    • The sample holder is placed inside the high-temperature chamber of the diffractometer.

    • The desired atmosphere (e.g., air, inert gas, or vacuum) is established.[9]

    • A temperature program is set, which can involve stepwise heating with data collection at each temperature step or continuous heating while rapidly collecting diffraction patterns.[9][10][11]

  • Data Acquisition: XRD patterns are collected at various temperatures throughout the heating program.[9][10][11][12]

  • Data Analysis: The collected XRD patterns are analyzed to determine changes in peak positions, intensities, and the appearance or disappearance of diffraction peaks. This information is used to calculate lattice parameters, identify new crystalline phases, or confirm the transition to an amorphous state.

Visualization of Thermal Decomposition Pathway

The thermal decomposition of this compound can be visualized as a sequential process. The following diagrams illustrate the general workflow for analyzing thermal stability and the logical progression of structural changes.

G cluster_0 Thermal Analysis Workflow A This compound Sample B Thermogravimetric Analysis (TGA) A->B C Differential Thermal Analysis (DTA) A->C D High-Temperature XRD (HT-XRD) A->D E Dehydration Data (Mass Loss vs. Temp) B->E F Thermal Events (Endo/Exo Peaks) C->F G Structural Changes (Lattice Parameters, Phases) D->G

Workflow for Thermal Stability Analysis of this compound.

G A Hydrated this compound (Crystalline) B Dehydration (Water Loss) A->B Heat (20-400°C) C Anhydrous/Partially Hydrated this compound (Modified Structure) B->C D Structural Collapse (Amorphization) C->D Further Heat (>400°C) E Amorphous Phase D->E F Recrystallization (at higher temps) E->F High Temp (e.g., >800°C) G New Crystalline Phases (e.g., Feldspar, Pollucite) F->G

Thermal Decomposition Pathway of this compound Zeolite.

Factors Influencing Thermal Stability

The thermal stability of this compound is not constant and is influenced by several factors:

  • Cation Composition: The nature of the extra-framework cations (Na⁺, K⁺, Ca²⁺) plays a significant role. Cations with higher charge density tend to bind water molecules more strongly, which can affect the dehydration temperature.

  • Si/Al Ratio: A higher silicon-to-aluminum ratio in the zeolite framework generally leads to greater thermal stability. This is because the Si-O bond is stronger than the Al-O bond.

  • Structural Defects: The presence of defects in the crystal lattice can create sites that are more susceptible to thermal degradation.

Conclusion

The thermal stability of this compound zeolite is a complex process involving dehydration and subsequent structural transformations. A thorough understanding of this behavior, obtained through techniques such as TGA, DTA, and HT-XRD, is essential for optimizing its performance in various scientific and industrial applications. The data and protocols presented in this guide provide a foundational framework for researchers and professionals working with this versatile material.

References

The Genesis of Phillipsite in Deep-Sea Sediments: A Geochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, formation mechanisms, and physicochemical properties of phillipsite, a common zeolite mineral found in deep-sea sediments. While primarily a subject of geochemical and oceanographic research, the unique crystalline structure and ion-exchange capabilities of zeolites like this compound offer potential, though underexplored, applications in fields such as catalysis and adsorption, which may be of peripheral interest to the drug development industry for applications in drug delivery or formulation.

Executive Summary

This compound is an authigenic zeolite mineral, meaning it forms in situ within deep-sea sediments through the low-temperature alteration of volcanic material.[1][2][3][4][5][6] Its formation is a slow process, taking place over hundreds of thousands to millions of years, and is predominantly associated with the alteration of basaltic glass.[1] This guide will delve into the geochemical pathways of this compound formation, its chemical and physical characteristics, and the experimental methods used to study this deep-sea mineral.

Origin and Formation of this compound in Deep-Sea Sediments

The genesis of this compound in the marine environment is intrinsically linked to volcanic activity and the subsequent chemical reactions that occur on the seafloor over geological timescales.

Precursor Materials: The Volcanic Contribution

The primary precursor for the formation of this compound in deep-sea sediments is volcanic glass, particularly basaltic glass, which is a major component of the oceanic crust.[1][4][5][7][8][9][10] When molten lava from submarine volcanic eruptions comes into contact with cold seawater, it quenches rapidly, forming an amorphous, glassy material. This basaltic glass is thermodynamically unstable in the deep-sea environment and undergoes a process of alteration known as palagonitization.[4][5] During palagonitization, the glass hydrates and begins to break down, releasing key chemical constituents into the surrounding pore waters.

The Geochemical Environment of Formation

This compound crystallization is favored in specific deep-sea environments characterized by:

  • Slow Sedimentation Rates: this compound is most abundant in areas with low rates of sediment accumulation, such as pelagic red clays, calcareous oozes, and siliceous oozes.[1][2][9][11] Slow sedimentation allows for prolonged interaction between the volcanic glass and seawater, providing sufficient time for the chemical reactions leading to this compound formation to proceed.

  • Shallow Burial Depths: The formation of this compound typically occurs near the sediment-water interface or at shallow burial depths within the sediment column.[1][9]

  • Pore Water Chemistry: The interstitial pore waters in these sediments become enriched in silica (B1680970), alumina, and alkali metals (potassium and sodium) from the dissolution of volcanic glass. These elements are the fundamental building blocks for the aluminosilicate (B74896) framework of this compound.

Authigenic Crystallization Pathway

The formation of this compound is an authigenic process, occurring directly within the sediment. The dissolved constituents from the altered volcanic glass reach a state of supersaturation in the pore water, leading to the nucleation and subsequent growth of this compound crystals. This process is a type of diagenesis, which refers to the physical and chemical changes that occur in sediments after their initial deposition.

The general chemical reaction can be conceptualized as:

Volcanic Glass + Seawater → Dissolved Si, Al, K, Na + other ions → this compound

The estimated growth periods for this compound crystals range from 150,000 to over a million years, with some evidence suggesting continuous growth for as long as 10 million years.[1]

Physicochemical Properties and Data

Chemical Composition

This compound is a hydrated potassium, calcium, and aluminum silicate (B1173343) with a general chemical formula of (Ca,Na₂,K₂)₃Al₆Si₁₀O₃₂·12H₂O.[11] The specific composition of this compound found in deep-sea sediments can vary, but it is typically enriched in potassium and sodium.[1] The Si/Al ratio in deep-sea this compound generally ranges from 2.44 to 2.79.[12] The composition is also influenced by the chemistry of the parent volcanic rock.[1][6]

PropertyValueReference
Chemical Formula (Ca,Na₂,K₂)₃Al₆Si₁₀O₃₂·12H₂O[11]
Si/Al Ratio 2.44 - 2.79[12]
Dominant Cations K⁺, Na⁺[1]
Barium Oxide (BaO) Content 0.00 - 0.73 wt%[12]
Crystallography and Physical Properties

This compound crystallizes in the monoclinic system, often forming complex cruciform twins.[11] The crystals are typically small, ranging in size from 2 to 400 micrometers.[1]

PropertyValueReference
Crystal System Monoclinic[11]
Crystal Habit Prismatic twins or twinned clusters[1]
Mohs Hardness 4.5[11]
Specific Gravity 2.2[11]
Mean Refractive Index 1.477 - 1.486[12]

Associated Minerals and Diagenetic Relationships

This compound in deep-sea sediments is often found in association with a suite of other authigenic and detrital minerals.

Common Mineral Associations

The most common minerals found alongside this compound include:

  • Clinoptilolite: Another common authigenic zeolite in deep-sea sediments.[1] Some research suggests that this compound may be a metastable phase that can transform into the more thermodynamically stable clinoptilolite over geological time with increased burial depth and temperature.[7]

  • Smectite Clays: These are a group of clay minerals that are also common alteration products of volcanic glass.[1]

  • Iron and Manganese Oxides/Hydroxides: These are frequently found as coatings on other minerals or as micronodules within the sediment.[1]

  • Barite: This mineral is occasionally found in association with this compound.[1]

This compound-Clinoptilolite Relationship

The relationship between this compound and clinoptilolite provides insights into the diagenetic evolution of deep-sea sediments. This compound tends to form more readily and at shallower depths, while clinoptilolite formation is favored in environments with higher silica activity, often associated with the dissolution of biogenic silica (e.g., from radiolarians).[2]

Experimental Protocols for the Study of this compound

The investigation of this compound in deep-sea sediments employs a range of analytical techniques to determine its structure, composition, and formation environment.

Mineral Identification and Structural Analysis
  • X-Ray Diffraction (XRD): This is the primary technique used for the identification of this compound and other crystalline minerals in sediment samples.[1] The sample is powdered and irradiated with X-rays, and the resulting diffraction pattern is unique to the crystal structure of the minerals present.

Morphological and Compositional Analysis
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and texture of this compound crystals and their relationship with other sediment components at high magnification.[13][14]

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, EDS allows for the semi-quantitative elemental analysis of individual this compound crystals or other mineral grains.[13][14]

  • Transmission Electron Microscopy (TEM): TEM provides even higher resolution imaging of the crystal structure and can be used to identify very fine-grained associated minerals.[13][14]

  • Electron Probe Microanalysis (EPMA): This technique provides precise, quantitative chemical analyses of small spots on a mineral grain, allowing for the detailed characterization of compositional variations within and between this compound crystals.

Hydrothermal Synthesis Experiments
  • Laboratory Synthesis: To better understand the formation conditions of this compound, researchers conduct hydrothermal synthesis experiments.[15][16][17] These experiments typically involve reacting a starting material, such as volcanic ash or synthetic gels of appropriate composition, with alkaline solutions at elevated temperatures and pressures in a sealed reaction vessel. The products are then analyzed using XRD and SEM to identify the synthesized minerals and determine the optimal conditions for this compound crystallization.

Visualizing this compound Formation and Analysis

The following diagrams illustrate the key pathways and workflows related to the study of this compound in deep-sea sediments.

Phillipsite_Formation_Pathway cluster_precursors Precursor Materials cluster_alteration Alteration & Dissolution cluster_formation Authigenic Formation Volcanic Eruption Volcanic Eruption Basaltic Glass Basaltic Glass Volcanic Eruption->Basaltic Glass Rapid Quenching Palagonitization Palagonitization Basaltic Glass->Palagonitization Hydration & Alteration Pore Water Enrichment Pore Water Enrichment (Si, Al, K, Na) Palagonitization->Pore Water Enrichment Dissolution Nucleation & Growth Nucleation & Growth Pore Water Enrichment->Nucleation & Growth Supersaturation This compound This compound Nucleation & Growth->this compound

Caption: A diagram illustrating the formation pathway of this compound from volcanic precursors.

Experimental_Workflow Deep-Sea Sediment Core Deep-Sea Sediment Core Sample Preparation Sample Preparation (Drying, Grinding) Deep-Sea Sediment Core->Sample Preparation Bulk Mineralogy Bulk Mineralogy (XRD) Sample Preparation->Bulk Mineralogy Microscopy & Microanalysis Microscopy & Microanalysis (SEM, TEM, EPMA) Sample Preparation->Microscopy & Microanalysis Data Interpretation Data Interpretation Bulk Mineralogy->Data Interpretation Mineral Identification Microscopy & Microanalysis->Data Interpretation Morphology, Composition

Caption: A simplified workflow for the analysis of this compound in deep-sea sediment samples.

Conclusion

The origin of this compound in deep-sea sediments is a testament to the slow, yet powerful, geochemical processes that shape the marine environment. Its formation from the alteration of volcanic glass highlights the significant role of volcanism in controlling the mineralogy of the seafloor. While the direct applications of deep-sea this compound in drug development are not established, a thorough understanding of its formation and properties contributes to the broader field of material science. The unique porous structure of zeolites, in general, continues to inspire research into their potential use as molecular sieves, catalysts, and platforms for controlled release, areas of science that can, and do, intersect with the pharmaceutical industry. Further research into the specific properties of marine-formed this compound may yet uncover novel applications.

References

Geochemical Conditions for Phillipsite Crystallization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite, a zeolite mineral with the general chemical formula (K,Na,Ca)1-2(Si,Al)8O16·6H2O, is of significant interest due to its widespread occurrence in various geological settings and its potential applications in catalysis, ion exchange, and adsorption.[1][2] Understanding the precise geochemical conditions that favor its crystallization is crucial for both predicting its natural distribution and for its controlled synthesis in laboratory and industrial settings. This technical guide provides an in-depth overview of the core geochemical parameters governing this compound formation, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

Natural Occurrence and Formation Environments

This compound is a common authigenic mineral found in a variety of environments, primarily resulting from the alteration of volcanic materials.[1][3] Its formation is intricately linked to the interaction of these precursors with alkaline and saline waters over geological timescales.

Key Formation Environments:

  • Deep-Sea Sediments: this compound is an abundant authigenic constituent of deep-sea sediments worldwide, forming from the alteration of basaltic glass (sideromelane) in contact with seawater or pore water.[1][3]

  • Saline, Alkaline Lakes: In hydrologically closed basins with arid climates, volcanic tuff alters to this compound in the resulting saline and alkaline lake waters.[3][4]

  • Volcanic Rocks: It frequently occurs as fillings in amygdaloidal cavities and veins within basaltic rocks.[3][5][6]

  • Tuffaceous Sedimentary Rocks: this compound forms through the diagenesis of rhyolitic vitric tuff and welded tuff in terrestrial settings.[3]

  • Soils: In areas with tuffaceous soil or climates that produce alkaline soil water, this compound can crystallize from the reaction between volcanic glass or clay minerals and saline pore water.[3]

Geochemical Parameters Influencing Crystallization

The crystallization of this compound is a complex process governed by several key geochemical parameters. These include the nature of the precursor material, the temperature and pressure of the system, the pH of the reacting solution, and the chemical composition of the parent solution, particularly the Si/Al ratio and the concentration of alkali and alkaline earth cations.

Precursor Materials

The primary precursor for natural this compound formation is volcanic glass, ranging in composition from mafic (basaltic) to silicic (rhyolitic).[3][4][7] In laboratory syntheses, various sources of silica (B1680970) and alumina (B75360) are utilized.

  • Natural Precursors:

    • Basaltic glass (Sideromelane)[7]

    • Rhyolitic vitric tuff[3][4]

    • Volcanic ash[8]

    • Pumice[9]

    • Clay minerals (e.g., Kaolin, Halloysite)[10]

    • Other zeolites (e.g., Clinoptilolite, Analcime)[11][12]

  • Synthetic Precursors:

    • Colloidal silica (e.g., LUDOX AS-40)[13]

    • Sodium silicate[10]

    • Sodium aluminate[10][13]

    • Calcined clays[10]

Temperature and Pressure

This compound crystallization occurs over a range of low to moderate temperatures.

  • Natural Formation: In geothermal areas, the approximate temperature range for this compound formation is between 65°C and 85°C.[6][14] Low-temperature hydrothermal alteration is a common mechanism.[6]

  • Laboratory Synthesis: Pure this compound has been successfully synthesized at temperatures ranging from 25°C to 175°C under autogenous pressure.[15] Successful synthesis has been reported at temperatures as low as 65°C.[13]

pH of the Reacting Solution

A distinctly alkaline environment is a critical requirement for this compound crystallization.

  • Optimal pH: The rapid formation of this compound from volcanic glass is favored at a pH above 9.[4] Synthesis experiments often utilize highly alkaline conditions, with pH values ranging from 9.5 to 13.7.[16][17] The pH not only influences the rate of crystallization but also the Si/Al ratio of the resulting this compound.[16]

Chemical Composition of the Parent Solution

The chemical composition of the aqueous solution plays a pivotal role in determining whether this compound will form and influences its final composition.

  • Si/Al Ratio: The molar SiO2/Al2O3 ratio in the starting materials is a key factor. For synthetic this compound, this ratio can range from 4 to 16.[18] The Si content in natural this compound is influenced by the rhyolitic source material and the pH of the reacting solution.[3][14]

  • Cation Composition: this compound can incorporate various alkali and alkaline earth cations, with Na+, K+, and Ca2+ being the most common.[6] The dominant cation in the final structure often reflects the composition of the parent solution, leading to different species such as this compound-K, this compound-Na, and this compound-Ca.[6] However, the this compound structure tends to preferentially incorporate K+ and Ba2+.[3] In saline lake environments, a Na/K ratio between 10 and 50 appears to be optimal for rapid formation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound crystallization derived from various studies.

ParameterNatural FormationLaboratory SynthesisSource(s)
Temperature 65 - 85 °C25 - 175 °C[6][14][15]
pH > 99.5 - 13.7[4][16][17]
SiO2/Al2O3 Ratio (molar) 5.1 (trachytic origin) to 6.7 (rhyolitic origin)4 - 16[4][18]
Na/K Ratio (molar) 10 - 50 (optimal in saline lakes)0.3 - 0.85 (Na2O/(Na2O+K2O))[4][13]

Table 1: General Geochemical Conditions for this compound Crystallization.

ParameterValueSource(s)
Molar Composition of Growth Mixture (Cichocki et al. modified) 1 SiO2: 0.24 Al2O3: 0.10 K2O: 0.31 Na2O: 16.48 H2O[13]
K/(Na+K) Ratio in Starting Batch 0.05 - 0.35[15]
Crystallization Time (at 65 °C) ~5 days[13]
Hydroxide (B78521) Concentration Dependence Second order[15]

Table 2: Specific Parameters from Laboratory Synthesis Studies.

Experimental Protocols for this compound Synthesis

Detailed methodologies are crucial for the reproducible synthesis of this compound. Below are protocols adapted from cited literature.

Protocol 1: Hydrothermal Synthesis from Chemical Reagents

This protocol is based on the work of Cichocki et al. and modified for lower temperature synthesis.[13]

1. Reagents and Materials:

  • Potassium hydroxide (KOH) solution
  • Sodium hydroxide (NaOH) pellets
  • Sodium aluminate (NaAlO2)
  • Colloidal silica (e.g., LUDOX AS-40, 40 wt% SiO2)
  • Deionized (DI) water
  • Teflon-lined stainless steel autoclave

2. Preparation of the Growth Mixture (Molar Ratio: 1 SiO2: 0.24 Al2O3: 0.10 K2O: 0.31 Na2O: 16.48 H2O): a. In a beaker, dissolve the required amount of NaOH pellets in DI water. b. Add the potassium hydroxide solution to the NaOH solution and stir until fully dissolved. c. Gradually add the sodium aluminate to the alkaline solution while stirring continuously until a homogenous mixture is obtained. d. Slowly add the colloidal silica to the mixture under vigorous stirring to form a uniform gel.

3. Hydrothermal Crystallization: a. Transfer the prepared gel into a Teflon-lined stainless steel autoclave. b. Seal the autoclave and place it in an oven preheated to 65°C. c. Maintain the temperature for approximately 5 days to achieve a fully crystalline product.

4. Product Recovery and Characterization: a. After the specified time, remove the autoclave from the oven and allow it to cool to room temperature. b. Open the autoclave and recover the solid product by filtration or centrifugation. c. Wash the product repeatedly with DI water until the pH of the filtrate is neutral. d. Dry the final product in an oven at a temperature between 60°C and 100°C. e. Characterize the product using techniques such as X-ray Diffraction (XRD) to confirm the this compound phase and Scanning Electron Microscopy (SEM) to observe crystal morphology.

Protocol 2: Synthesis from Natural Clinoptilolite

This protocol describes the hydrothermal conversion of natural clinoptilolite to this compound.[11]

1. Reagents and Materials:

  • Natural clinoptilolite powder
  • Sodium hydroxide (NaOH) solution (concentration ranging from 1.25 to 7.5 mol/L)
  • DI water
  • Teflon-lined stainless steel autoclave

2. Hydrothermal Treatment: a. Prepare NaOH solutions of varying concentrations. b. Disperse the natural clinoptilolite powder in the NaOH solution in the autoclave. c. Seal the autoclave and heat it to a temperature between 100°C and 150°C. d. Maintain the temperature for a duration ranging from 24 to 96 hours.

3. Product Recovery and Analysis: a. Follow the same product recovery and washing steps as in Protocol 1. b. Analyze the product using XRD to identify the crystalline phases formed. The intensity of this compound peaks is expected to increase with reaction time and appropriate NaOH concentration.

Visualizing this compound Crystallization Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the natural formation and laboratory synthesis of this compound.

Natural_Phillipsite_Formation Natural this compound Formation Pathway Precursor Volcanic Precursor (Basaltic/Rhyolitic Glass, Tuff) Interaction Alteration & Dissolution Precursor->Interaction Environment Geochemical Environment (Deep Sea, Saline Lake, Volcanic Rock) Environment->Interaction Solution Alkaline & Saline Pore Water (High pH, Enriched in Na+, K+, Ca2+) Interaction->Solution Crystallization Nucleation & Crystal Growth Solution->Crystallization This compound This compound (Authigenic Mineral) Crystallization->this compound

Caption: Logical workflow for the natural formation of this compound.

Synthetic_Phillipsite_Workflow Laboratory Synthesis of this compound Start Start: Select Precursors Reagents Silica Source (e.g., Colloidal Silica) Alumina Source (e.g., Sodium Aluminate) Alkali Source (NaOH, KOH) Start->Reagents Mixing Prepare Growth Mixture (Gel Formation) Reagents->Mixing Hydrothermal Hydrothermal Treatment (Autoclave, 65-175 °C) Mixing->Hydrothermal Cooling Cooling & Product Recovery (Filtration/Centrifugation) Hydrothermal->Cooling Washing Washing with DI Water Cooling->Washing Drying Drying (60-100 °C) Washing->Drying Characterization Characterization (XRD, SEM) Drying->Characterization End End: Pure this compound Characterization->End

Caption: Experimental workflow for the laboratory synthesis of this compound.

Conclusion

The crystallization of this compound is a multifaceted process dictated by a specific set of geochemical conditions. A fundamental requirement is the presence of reactive aluminosilicate (B74896) precursors, typically of volcanic origin, in an alkaline and often saline aqueous environment. Temperature plays a significant role, with optimal formation occurring in the low-temperature hydrothermal range. The chemical composition of the parent solution, particularly the Si/Al ratio and the relative concentrations of alkali and alkaline earth cations, not only determines the feasibility of this compound formation but also influences the specific species that crystallizes. The provided data and protocols offer a comprehensive framework for researchers and scientists to understand, predict, and control the formation of this compound for various scientific and industrial applications.

References

An In-depth Technical Guide to the Phillipsite Mineral Series and its End-Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phillipsite mineral series, a subgroup of the zeolite group of minerals, comprises hydrated aluminosilicates with a framework structure. These tectosilicates are characterized by a three-dimensional network of silica (B1680970) and alumina (B75360) tetrahedra. The open cavities and channels within this framework accommodate cations and water molecules, giving rise to the unique physicochemical properties of zeolites, including ion-exchange capabilities and molecular sieving. This guide provides a comprehensive overview of the this compound series, its constituent end-members, and the experimental protocols used for their characterization.

The this compound Mineral Series: Core Structure and Composition

The generalized chemical formula for the this compound series is (K,Na,Ca₀.₅,Ba₀.₅)ₓ[AlₓSi₁₆₋ₓO₃₂]·12H₂O. The series is defined by the dominant extra-framework cation, leading to three recognized end-members: this compound-K, this compound-Na, and this compound-Ca.[1] These minerals crystallize in the monoclinic system with the space group P2₁/m.[2][3][4][5]

A closely related mineral, harmotome, is the barium-dominant analogue of this compound. The term "wellsite" was historically used to describe a barium-bearing variety of this compound but is no longer a recognized mineral species.

End-Member Comparison

The quantitative properties of the this compound end-members and the related mineral harmotome are summarized in the table below for comparative analysis.

PropertyThis compound-NaThis compound-KThis compound-CaHarmotome
Ideal Formula (Na,K)ₓ[AlₓSi₁₆₋ₓO₃₂]·12H₂OKₓ[AlₓSi₁₆₋ₓO₃₂]·12H₂OCa₀.₅ₓ[AlₓSi₁₆₋ₓO₃₂]·12H₂OBa₀.₅ₓ[AlₓSi₁₆₋ₓO₃₂]·12H₂O
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/mP2₁/mP2₁/mP2₁/m
Unit Cell Parameters
a (Å)9.96 - 10.0829.8881 - 9.9759.874 - 9.99.869
b (Å)14.136 - 14.2114.164 - 14.404014.1 - 14.27114.139
c (Å)8.689 - 14.268.6848 - 8.7688.66 - 8.7358.693
β (°)90 - 125.21124.2711 - 124.87124.64 - 124.75124.81
Refractive Indices
1.483 - 1.5051.483 - 1.5051.483 - 1.5051.503 - 1.508
1.484 - 1.5111.484 - 1.5111.484 - 1.5111.505 - 1.509
1.486 - 1.5141.486 - 1.5141.486 - 1.5141.508 - 1.514
Density (g/cm³) 2.17 - 2.22.20 - 2.222.22.41 - 2.47

Logical Relationships within the this compound Group

The relationships between the this compound series end-members and the closely related harmotome are based on the dominant extra-framework cation.

Phillipsite_Series cluster_this compound This compound Mineral Series Phillipsite_K This compound-K (K-dominant) Harmotome Harmotome (Ba-dominant) Phillipsite_K->Harmotome Forms a series with Phillipsite_Na This compound-Na (Na-dominant) Wellsite Wellsite (Obsolete term for Ba-bearing this compound) Phillipsite_Na->Wellsite Historically related to Phillipsite_Ca This compound-Ca (Ca-dominant) Phillipsite_Ca->Harmotome Forms a series with Phillipsite_Ca->Wellsite Historically related to XRD_Workflow cluster_XRD X-Ray Diffraction (XRD) Workflow SamplePrep Sample Preparation (Grinding to powder) DataCollection Data Collection (Powder Diffractometer) SamplePrep->DataCollection DataAnalysis Data Analysis (Bragg's Law, Rietveld Refinement) DataCollection->DataAnalysis Results Crystal Structure Unit Cell Parameters Phase Purity DataAnalysis->Results EPMA_Workflow cluster_EPMA Electron Probe Microanalysis (EPMA) Workflow SamplePrep Sample Preparation (Polished section, Carbon coating) Analysis Electron Beam Interaction (Characteristic X-ray generation) SamplePrep->Analysis DataQuant Data Quantification (WDS, Comparison with standards) Analysis->DataQuant Results Elemental Composition Chemical Formula DataQuant->Results

References

An In-depth Technical Guide to the Physical and Optical Properties of Phillipsite Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite is a common zeolite mineral series with a complex chemical composition and fascinating physical and optical properties. As a tectosilicate, its framework structure, composed of silica (B1680970) and alumina (B75360) tetrahedra, gives rise to channels and cavities that can host various cations and water molecules.[1] This unique structure underpins its utility in various industrial applications, including as a molecular sieve.[2] This technical guide provides a comprehensive overview of the physical and optical properties of this compound crystals, intended for a scientific audience. The this compound series is comprised of three principal members based on the dominant cation: this compound-K, this compound-Na, and this compound-Ca.[3]

Physical Properties

The physical characteristics of this compound are crucial for its identification and potential applications. These properties are summarized in the tables below, followed by a discussion of the experimental protocols used for their determination.

General Physical Properties
PropertyDescriptionSource(s)
Crystal System Monoclinic[3][4]
Crystal Class Prismatic (2/m)[3]
Space Group P2₁/m[4][5][6][7][8][9]
Habit Prismatic crystals, often in spherical radiating aggregates.[10][11] Twinning is common and complex, frequently forming cruciform (cross-like) twins.[3][12][3][10][11][12]
Twinning Cruciform single and double penetration twins are ubiquitous.[10] The Marburg twin law on the {001} plane is common, leading to the characteristic cross-like shapes.[12][10][12]
Cleavage Distinct/Good on {010} and indistinct on {001}.[4][4]
Fracture Irregular/Uneven.[4][5][4][5]
Luster Vitreous (glassy).[4][5][4][5]
Color Colorless, white, reddish white, light yellow, pink.[4][4]
Streak White.[4][5][4][5]
Transparency Transparent to translucent.[4][5][4][5]
Quantitative Physical Properties
PropertyThis compound-CaThis compound-NaThis compound-KGeneral this compoundSource(s)
Mohs Hardness 4 - 54 - 54 - 54 - 4.5[3][4][5][6][7]
Density (g/cm³) 2.2 (Measured & Calculated)2.17 (Calculated)2.20 (Measured), 2.21 (Calculated)2.2[3][4][6][7]
Unit Cell Parameters a = 9.874-9.995 Å, b = 14.208-14.271 Å, c = 8.690-8.735 Å, β = 124.64-125.09°a = 10.037-10.082 Å, b = 14.136-14.194 Å, c = 8.689-8.719 Å, β = 125.06-125.21°a = 9.961-9.975 Å, b = 14.164-14.236 Å, c = 8.700-8.768 Å, β = 124.77-124.87°-[13]

Optical Properties

The interaction of light with this compound crystals reveals key diagnostic optical properties. These are summarized below, followed by an overview of the methodologies for their determination.

General Optical Properties
PropertyDescriptionSource(s)
Optical Class Biaxial[4][5][6][7][13]
Optical Sign Biaxial (+/-)[2][4][5][6][7]
Dispersion r > v or r < v[5][6][7]
Pleochroism None[2]
Quantitative Optical Properties
PropertyThis compound-CaThis compound-NaThis compound-KGeneral this compoundSource(s)
Refractive Indices nα = 1.483 - 1.505, nβ = 1.484 - 1.511, nγ = 1.486 - 1.514nα = 1.483 - 1.505, nβ = 1.484 - 1.511, nγ = 1.486 - 1.514nα = 1.483 - 1.505, nβ = 1.484 - 1.511, nγ = 1.486 - 1.514nα = 1.483 - 1.504, nβ = 1.484 - 1.509, nγ = 1.486 - 1.514[4][6][7][13]
Birefringence (δ) 0.003 - 0.0090.003 - 0.0090.003 - 0.0090.003 - 0.010[4][6][7][13]
2V Angle (measured) 60° to 90°60° to 90°60° to 90°60° - 80°[4][6][7][13]
2V Angle (calculated) 70° to 72°70° to 72°70° to 72°-[4][6][7]

Experimental Protocols

The determination of the physical and optical properties of this compound involves a suite of standard mineralogical techniques.

Crystallographic Analysis

Single-Crystal X-ray Diffraction: This is the primary technique for determining the crystal structure, unit cell dimensions, and space group of this compound.

  • Protocol: A small, single crystal of this compound is mounted on a goniometer head. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the crystal lattice, producing a diffraction pattern that is recorded by a detector. The positions and intensities of the diffraction spots are used to solve the crystal structure and refine the unit cell parameters.

Physical Property Measurements
  • Density Measurement (Gas Pycnometry): This method provides a precise measurement of the volume of the solid material, allowing for accurate density calculation.

    • Protocol: A known mass of this compound crystals is placed in a sample chamber of a known volume. The chamber is then pressurized with an inert gas (e.g., helium). The gas is allowed to expand into a second chamber of known volume, and the resulting pressure drop is measured. Using the ideal gas law, the volume of the sample can be determined, and thus its density.

  • Hardness Test (Mohs Scale): This is a semi-quantitative method to determine the relative hardness of a mineral.

    • Protocol: The this compound crystal is tested for its ability to be scratched by a series of standard minerals of known hardness (the Mohs scale). For example, if the this compound can be scratched by apatite (hardness 5) but not by fluorite (hardness 4), its hardness is determined to be between 4 and 5.[4]

Optical Property Measurements
  • Refractive Index Determination (Immersion Method): This technique involves immersing the mineral grains in liquids of known refractive indices.

    • Protocol: Crushed this compound grains are mounted on a glass slide and immersed in a calibrated refractive index liquid. The slide is then observed under a petrographic microscope. The Becke line, a bright halo around the grain, is observed. If the Becke line moves into the grain when the focus is raised, the mineral has a higher refractive index than the liquid. The liquid is changed until the Becke line disappears, indicating a match between the refractive indices of the mineral and the liquid. This process is repeated for different orientations of the crystal to determine nα, nβ, and nγ.

  • Birefringence and 2V Angle Measurement (Petrographic Microscopy): These properties are determined using a polarized light microscope.

    • Protocol: A thin section of a this compound-containing rock or a grain mount is placed on the microscope stage. Under crossed polars, the interference colors are observed to determine the maximum birefringence. The 2V angle is measured by observing the interference figure (either an optic axis figure or a centered biaxial figure) and using a calibrated reticle or by rotating the stage and noting the angle of separation of the isogyres.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound crystals.

Phillipsite_Classification Phillipsite_Series This compound Mineral Series ((Ca,Na₂,K₂)₃Al₆Si₁₀O₃₂·12H₂O) Dominant_Cation Based on Dominant Cation Phillipsite_Series->Dominant_Cation Phillipsite_K This compound-K Dominant_Cation->Phillipsite_K Phillipsite_Na This compound-Na Dominant_Cation->Phillipsite_Na Phillipsite_Ca This compound-Ca Dominant_Cation->Phillipsite_Ca

Caption: Classification of the this compound Mineral Series.

Experimental_Workflow Sample This compound Crystal Sample Physical_Tests Physical Property Analysis Sample->Physical_Tests Optical_Tests Optical Property Analysis Sample->Optical_Tests Crystallography Crystallographic Analysis Sample->Crystallography Hardness Mohs Hardness Test Physical_Tests->Hardness Density Gas Pycnometry Physical_Tests->Density Microscopy Petrographic Microscopy Optical_Tests->Microscopy Refractive_Index Immersion Method Optical_Tests->Refractive_Index XRD Single-Crystal X-ray Diffraction Crystallography->XRD Data_Analysis Data Compilation & Analysis Hardness->Data_Analysis Density->Data_Analysis Microscopy->Data_Analysis Refractive_Index->Data_Analysis XRD->Data_Analysis

Caption: Experimental Workflow for this compound Characterization.

References

An In-Depth Technical Guide to the Phillipsite Subgroup of Zeolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phillipsite, a zeolite mineral series with significant potential in various scientific and industrial applications, including catalysis and ion exchange. This document details its classification, physicochemical properties, and the standard experimental protocols for its characterization.

Classification of this compound

This compound is a series of tectosilicate minerals belonging to the zeolite group.[1] Zeolites are crystalline aluminosilicates characterized by a three-dimensional framework of linked silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄) tetrahedra. This framework structure creates channels and cavities of molecular dimensions, giving zeolites their unique adsorption and catalytic properties.

The this compound series is further classified into the This compound subgroup .[2][3][4] The members of this series are distinguished by the dominant exchangeable cation present in their structure. The three primary members of the this compound series are:

  • This compound-K (Potassium-dominant)[5][6]

  • This compound-Na (Sodium-dominant)[5][6]

  • This compound-Ca (Calcium-dominant)[5][6]

Harmotome is another zeolite mineral that is isostructural with this compound and is also considered part of the this compound subgroup.[3]

The following diagram illustrates the hierarchical classification of this compound:

G Zeolite Zeolite Group PhillipsiteSubgroup This compound Subgroup Zeolite->PhillipsiteSubgroup PhillipsiteSeries This compound Series PhillipsiteSubgroup->PhillipsiteSeries Harmotome Harmotome PhillipsiteSubgroup->Harmotome PhillipsiteK This compound-K PhillipsiteSeries->PhillipsiteK PhillipsiteNa This compound-Na PhillipsiteSeries->PhillipsiteNa PhillipsiteCa This compound-Ca PhillipsiteSeries->PhillipsiteCa

Classification of the this compound Subgroup.

Physicochemical Properties

The properties of this compound can vary depending on the dominant cation. The following table summarizes key quantitative data for the different members of the this compound series.

PropertyThis compound-KThis compound-NaThis compound-Ca
Chemical Formula (K,Na,Ca)₁₋₂(Si,Al)₈O₁₆·6(H₂O)[7](Na,K,Ca)₁₋₂(Si,Al)₈O₁₆·6(H₂O)[8](Ca,K,Na)₁₋₂(Si,Al)₈O₁₆·6(H₂O)[9]
Crystal System Monoclinic[1]Monoclinic[1][4]Monoclinic[2]
Space Group P2₁/m[5][10]P2₁/m[5][10]P2₁/m[2][5][10]
Unit Cell Parameters a=9.961–9.975 Å, b=14.164–14.236 Å, c=8.700–8.768 Å, β=124.77–124.87°[5][10]a=10.037–10.082 Å, b=14.136–14.194 Å, c=8.689–8.719 Å, β=125.06–125.21°[5][10]a=9.874–9.995 Å, b=14.208–14.271 Å, c=8.690–8.735 Å, β=124.64–125.09°[5][10]
Mohs Hardness 4 - 4.5[1]4 - 4.5[1]4 - 5[2]
Specific Gravity ~2.20 g/cm³[1][7]~2.2 g/cm³[1]~2.2 g/cm³[2]

Experimental Protocols for Characterization

The determination of the physicochemical properties of this compound involves a suite of analytical techniques. Below are the detailed methodologies for key experiments.

X-ray Diffraction (XRD)
  • Objective: To determine the crystal structure, phase purity, and unit cell parameters of the zeolite.

  • Methodology:

    • A finely ground powder sample of the this compound mineral is prepared.

    • The sample is mounted on a sample holder in a powder X-ray diffractometer.

    • A monochromatic X-ray beam, typically CuKα radiation, is directed at the sample.

    • The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the unit cell parameters, and the overall pattern is compared to reference patterns in databases like the Powder Diffraction File (PDF) to identify the crystalline phases present.[11]

Scanning Electron Microscopy (SEM)
  • Objective: To observe the morphology, crystal size, and surface features of the this compound crystals.

  • Methodology:

    • The this compound sample is mounted on an SEM stub using conductive adhesive.

    • To prevent charging of the insulating zeolite, the sample is coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.

    • The stub is placed in the high-vacuum chamber of the SEM.

    • A focused beam of electrons is scanned across the surface of the sample.

    • The interaction of the electron beam with the sample generates secondary electrons, backscattered electrons, and X-rays, which are detected to form an image of the surface topography.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS)
  • Objective: To determine the elemental composition of the this compound sample.

  • Methodology:

    • EDX analysis is typically performed in conjunction with SEM.

    • The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays.

    • An EDX detector measures the energy of these emitted X-rays.

    • The energy of the X-rays is specific to each element, allowing for the identification of the elements present in the sample.

    • The intensity of the X-ray peaks can be used to quantify the relative abundance of each element, thus providing the chemical composition.

The following workflow diagram illustrates the characterization process:

G Sample This compound Sample XRD X-ray Diffraction (XRD) Sample->XRD SEM Scanning Electron Microscopy (SEM) Sample->SEM Structure Crystal Structure & Unit Cell XRD->Structure EDX Energy-Dispersive X-ray Spectroscopy (EDX) SEM->EDX Morphology Morphology & Crystal Size SEM->Morphology Composition Elemental Composition EDX->Composition

References

Methodological & Application

Application Notes and Protocols for Phillipsite Synthesis via Hydrothermal Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of phillipsite, a zeolite with significant potential in various applications, including as an adsorbent, catalyst, and in ion-exchange processes. The focus is on hydrothermal treatment methods, utilizing both waste materials and pure chemical reagents as precursors.

Introduction to this compound and Hydrothermal Synthesis

This compound is a crystalline hydrated aluminosilicate (B74896) of alkali and alkaline earth metals, belonging to the zeolite group of minerals. Its framework structure consists of a three-dimensional network of SiO₄ and AlO₄ tetrahedra linked by shared oxygen atoms. This structure creates a system of channels and cavities of molecular dimensions, which are responsible for its unique adsorption and ion-exchange properties.

Hydrothermal synthesis is the most common and effective method for producing synthetic this compound. This process involves the crystallization of a reactive aluminosilicate gel or the conversion of a solid precursor in an aqueous alkaline solution at elevated temperatures and pressures. The key advantages of this method include the ability to control crystal size, morphology, and purity by adjusting synthesis parameters.

General Principles of Hydrothermal this compound Synthesis

The synthesis of this compound via hydrothermal treatment typically involves the following key stages:

  • Dissolution: The silicon and aluminum source materials dissolve in a high-pH aqueous solution, typically containing NaOH or a mixture of NaOH and other alkalis like KOH. This dissolution process releases silicate (B1173343) and aluminate species into the solution.

  • Gel Formation: The dissolved silicate and aluminate species undergo polymerization to form an amorphous aluminosilicate gel. This gel acts as a precursor for the subsequent crystallization of the zeolite.

  • Nucleation: Within the supersaturated aluminosilicate gel, nuclei of the this compound crystal structure begin to form. This is a critical step that influences the final crystal size and distribution.

  • Crystal Growth: The this compound nuclei grow by the addition of silicate and aluminate species from the surrounding solution, leading to the formation of well-defined crystals.

The specific phase of zeolite formed (e.g., this compound vs. hydroxysodalite) is highly dependent on the ratio of silicate to aluminate ions in the solution.[1]

Experimental Workflow for Hydrothermal this compound Synthesis

The following diagram illustrates a typical workflow for the hydrothermal synthesis of this compound.

Hydrothermal_Synthesis_Workflow cluster_0 Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery & Analysis Start Select Si & Al Sources (e.g., Fly Ash, Pure Reagents) Precursor_Prep Prepare Precursor Mixture (Mix with Alkaline Solution) Start->Precursor_Prep Weighing & Mixing Aging Aging (Optional, at RT) Precursor_Prep->Aging Transfer to Reaction Vessel Hydrothermal_Tx Hydrothermal Treatment (Autoclave, Elevated T & P) Aging->Hydrothermal_Tx Load into Oven/Reactor Separation Separate Solid Product (Filtration/Centrifugation) Hydrothermal_Tx->Separation Cooling Washing Wash with DI Water Separation->Washing Drying Dry the Product Washing->Drying Characterization Characterize this compound (XRD, SEM, etc.) Drying->Characterization

Caption: General workflow for hydrothermal synthesis of this compound.

Synthesis Protocols

This section provides detailed protocols for this compound synthesis using different starting materials.

Protocol 1: Synthesis from Industrial Waste (Fly Ash)

Fly ash, a byproduct of coal combustion, is a readily available and inexpensive source of silica (B1680970) and alumina (B75360), making it an attractive raw material for zeolite synthesis.[2]

Materials:

  • Silica-poor coal fly ash

  • Sodium hydroxide (B78521) (NaOH) solution (2N)

  • Deionized (DI) water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven or furnace

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Mortar and pestle

Procedure:

  • Preparation of the Reaction Mixture:

    • Place a specific amount of silica-poor fly ash into the Teflon liner of the autoclave.

    • Add a 2N NaOH solution to the fly ash. The solid-to-liquid ratio should be carefully controlled.

  • Hydrothermal Treatment:

    • Seal the autoclave and place it in a preheated oven at 105°C.[3][4]

    • Maintain the temperature for a reaction time of 2 to 6 hours.[3][4] The optimal time may vary depending on the specific composition of the fly ash.

  • Product Recovery:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Carefully open the autoclave and filter the solid product from the solution.

    • Wash the collected solid repeatedly with deionized water until the pH of the filtrate is neutral.

    • Dry the washed product in an oven at a suitable temperature (e.g., 60-80°C) overnight.

    • The dried product can be gently ground to a fine powder.

Protocol 2: Synthesis from Agricultural Waste (Bagasse Ash)

Bagasse ash, a residue from the sugar industry, is another potential source of silica for this compound synthesis.

Materials:

  • Bagasse ash

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH)

  • Alumina source (e.g., sodium aluminate)

  • Deionized (DI) water

Procedure:

  • Pre-treatment of Bagasse Ash:

    • Treat the raw bagasse ash with a hydrochloric acid solution at 100°C to remove impurities.

    • Burn the acid-treated ash at 600°C for 2 hours with oxygen supply to obtain a high-silica white ash.[5][6]

  • Preparation of Aluminosilicate Gel:

    • Prepare a sodium silicate solution from the pre-treated bagasse ash.

    • Separately, prepare a sodium aluminate solution.

    • Mix the sodium silicate and sodium aluminate solutions to form an aluminosilicate precursor gel with a target SiO₂/Al₂O₃ molar ratio of 2.[5]

  • Hydrothermal Crystallization:

    • Transfer the aluminosilicate gel to a suitable reaction vessel.

    • Heat the gel at 100°C for a specific crystallization time.[5] The duration will influence the crystallinity of the final product.

  • Product Recovery:

    • Follow the same recovery steps (cooling, filtration, washing, and drying) as described in Protocol 1.

Protocol 3: Synthesis from Pure Reagents

Synthesizing this compound from pure chemical reagents allows for precise control over the composition and properties of the final product.

Materials:

  • Colloidal silica (e.g., LUDOX AS-40) as the silica source

  • Sodium aluminate (NaAlO₂) as the alumina source

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Deionized (DI) water

Equipment:

Procedure:

  • Preparation of the Growth Mixture:

    • Prepare a growth mixture with a molar composition of 1 SiO₂: 0.24 Al₂O₃: 0.10 K₂O: 0.31 Na₂O: 16.48 H₂O.[7]

    • In a typical synthesis, dissolve potassium hydroxide and sodium hydroxide in deionized water with stirring until fully dissolved.[7]

    • Add sodium aluminate to this solution and continue stirring until the mixture is homogeneous.[7]

    • Finally, add the colloidal silica to the solution while stirring.

  • Aging (Optional but Recommended):

    • Age the growth mixture for 24 hours at room temperature.[7] This step can promote the formation of stable nuclei.

  • Hydrothermal Synthesis:

    • Transfer the aged mixture to a polypropylene bottle for synthesis at lower temperatures (e.g., 65°C) or a Teflon-lined autoclave for higher temperatures (e.g., 100°C).[7]

    • Heat the reaction vessel under static conditions in an oven for a period ranging from several hours to a few days. For instance, at 65°C, a fully crystalline product can be achieved in about 5 days.[7]

  • Product Recovery:

    • Follow the same recovery steps (cooling, filtration, washing, and drying) as described in Protocol 1.

Data Presentation: Summary of Synthesis Conditions

The following tables summarize the quantitative data from various this compound synthesis methods reported in the literature.

Table 1: Synthesis of this compound from Waste Materials

Starting MaterialSi/Al SourceAlkaline SolutionTemperature (°C)Time (hours)Key FindingsReference
Coal Fly AshFly Ash2N NaOH1052 - 6This compound synthesis is dependent on the Al concentration in the liquid phase.[3][4]
Coal Fly AshFly Ash0.4N NaOH + 1.6N NaCl100 (373K)Longer than with NaOH aloneSelective acquisition of this compound is possible. Microwave heating can reduce the reaction time.[8]
Bagasse AshPre-treated Bagasse AshNaOH100VariedSuccessful synthesis with a SiO₂/Al₂O₃ molar ratio of 2.[5][6]
Perlite (B1173460)PerliteMother waters from EMT prep.90-A reproducible and cheap synthesis method.[9]

Table 2: Synthesis of this compound from Pure Reagents

Si SourceAl SourceAlkaline SolutionMolar Composition (Oxide Ratio)Temperature (°C)Time (days)Key FindingsReference
Colloidal SilicaSodium AluminateNaOH, KOH1 SiO₂: 0.24 Al₂O₃: 0.10 K₂O: 0.31 Na₂O: 16.48 H₂O65~5Low-temperature route to fully crystalline this compound.[7]

Factors Influencing this compound Synthesis

Several factors can significantly impact the outcome of the hydrothermal synthesis of this compound:

  • Si/Al Ratio: The ratio of silicon to aluminum in the starting mixture is a critical parameter that determines the type of zeolite formed.

  • Alkalinity (pH): The concentration of the alkaline solution (e.g., NaOH) affects the dissolution rate of the Si and Al sources and influences the crystallization kinetics. A decrease in NaOH concentration can increase the selectivity towards this compound over hydroxysodalite.

  • Temperature: Temperature influences the rate of crystallization. Higher temperatures generally lead to faster crystallization but may also favor the formation of other zeolite phases.

  • Time: The duration of the hydrothermal treatment affects the crystallinity and yield of the this compound. Insufficient time may result in an amorphous product, while excessively long times could lead to the transformation of this compound into more stable phases.

  • Additives: The presence of certain ions, such as Na⁺ and K⁺, can act as structure-directing agents, promoting the formation of the this compound framework.[7] The addition of NaCl to the hydrothermal solution can be effective for this compound synthesis, especially at lower NaOH concentrations and when using microwave heating.[6]

  • Heating Method: Microwave-assisted hydrothermal treatment has been shown to reduce the synthesis time and particle size of the resulting this compound compared to conventional heating.[10][11]

Characterization of Synthesized this compound

To confirm the successful synthesis of this compound and to evaluate its properties, the following characterization techniques are commonly employed:

  • X-ray Diffraction (XRD): To identify the crystalline phase and assess the purity of the synthesized material.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the this compound.

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the this compound framework.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.

  • Cation Exchange Capacity (CEC): To measure the ion-exchange capability of the synthesized this compound. For instance, this compound synthesized from silica-poor fly ash has shown a CEC of 198 meq/100g.[3][4]

By carefully controlling the synthesis parameters outlined in these protocols, researchers can reliably produce this compound with desired characteristics for a wide range of scientific and industrial applications.

References

Application Notes and Protocols for the Synthesis of Phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of phillipsite, a zeolite with potential applications in catalysis, adsorption, and ion exchange, via two environmentally friendly methods: Organic Structure-Directing Agent (OSDA)-free hydrothermal synthesis and steam-assisted conversion. The protocols are designed to be clear and reproducible for research and development purposes.

OSDA-Free Hydrothermal Synthesis of this compound

This method circumvents the need for costly and environmentally hazardous organic structure-directing agents by utilizing inorganic cations to guide the crystallization of the this compound framework.

Experimental Protocol

The following protocol is adapted from a reported procedure for the OSDA-free synthesis of this compound.[1]

1. Preparation of the Synthesis Gel:

  • In a polypropylene (B1209903) beaker, dissolve potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) in deionized water with stirring until a clear solution is obtained.
  • To this alkaline solution, add sodium aluminate (NaAlO₂) and stir until it is completely dissolved.
  • Finally, add colloidal silica (B1680970) (e.g., LUDOX AS-40) to the solution under vigorous stirring to ensure the formation of a homogeneous gel. The molar composition of the final gel should be 1 SiO₂: 0.24 Al₂O₃: 0.10 K₂O: 0.31 Na₂O: 16.48 H₂O.[1]

2. Hydrothermal Crystallization:

  • Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.
  • Seal the autoclave and place it in an oven preheated to 65°C.[1]
  • Maintain the autoclave at this temperature under static conditions for 5 days to achieve a fully crystalline product.[1]

3. Product Recovery:

  • After the crystallization period, cool the autoclave to room temperature.
  • Recover the solid product by filtration or centrifugation.
  • Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.
  • Dry the final this compound product in an oven at 100°C overnight.

Crystallization Pathway

Time-resolved analysis of this synthesis reveals an interesting crystallization pathway. Initially, an amorphous phase is present. After approximately 24 hours of heating at 65°C, crystals of the LTA zeolite framework begin to appear.[1] As the synthesis progresses, a transformation from the LTA phase to the more stable PHI (this compound) phase occurs, with Bragg peaks corresponding to this compound appearing after about 72 hours.[1] A fully crystalline this compound product is typically obtained after 120 hours (5 days).[1]

Quantitative Data
ParameterValueReference
Molar Composition 1 SiO₂: 0.24 Al₂O₃: 0.10 K₂O: 0.31 Na₂O: 16.48 H₂O[1]
Synthesis Temperature 65 °C[1]
Crystallization Time 5 days (120 hours)[1]
Initial Phase Amorphous[1]
Intermediate Phase LTA Zeolite (after ~24h)[1]
Final Product This compound (PHI)[1]
Crystal Size ~2.4 ± 0.3 µm[2]

Experimental Workflow: OSDA-Free Synthesis

OSDA_Free_Synthesis cluster_prep Gel Preparation cluster_cryst Hydrothermal Treatment cluster_rec Product Recovery KOH KOH Solution Mix1 Mix & Dissolve KOH->Mix1 NaOH NaOH Solution NaOH->Mix1 NaAlO2 Sodium Aluminate Mix2 Add & Homogenize NaAlO2->Mix2 Silica Colloidal Silica Gel Homogeneous Synthesis Gel Silica->Gel Mix1->Mix2 Add NaAlO₂ Mix2->Gel Add Silica Autoclave Transfer to Autoclave Gel->Autoclave Heating Heat at 65°C for 5 days Autoclave->Heating Cool Cool to RT Heating->Cool Filter Filter/Centrifuge Cool->Filter Wash Wash with DI Water Filter->Wash Dry Dry at 100°C Wash->Dry Product This compound Product Dry->Product

Workflow for OSDA-Free Hydrothermal Synthesis of this compound.

Steam-Assisted Synthesis of this compound (Interzeolite Conversion)

This environmentally friendly method utilizes steam to facilitate the transformation of a parent zeolite, typically Faujasite (FAU), into this compound without the use of OSDAs or large volumes of solvent.[3][4]

Experimental Protocol

The following is a generalized protocol for steam-assisted conversion (SAC), with specific details for the FAU to PHI transformation as reported by Higuchi et al.[3][4]

1. Preparation of the Starting Material:

  • The starting material is a commercially available Na-type FAU zeolite.
  • A specific amount of the FAU zeolite powder is physically mixed with a potassium source, such as potassium hydroxide (KOH), to achieve the desired cation composition for the target this compound.

2. Steam-Assisted Conversion:

  • Place the solid mixture of FAU zeolite and KOH into a Teflon liner.
  • Add a small amount of deionized water to the bottom of the liner, ensuring that the water does not come into direct contact with the powder mixture.[5]
  • Seal the Teflon liner inside a stainless-steel autoclave.
  • Heat the autoclave to the desired conversion temperature (e.g., 80-120°C) for a specific duration (e.g., 2-24 hours). The steam generated from the water will facilitate the dissolution of the parent FAU framework and the recrystallization into the this compound phase.

3. Product Recovery:

  • After the conversion period, cool the autoclave to room temperature.
  • Collect the solid product from the Teflon liner.
  • Wash the product repeatedly with deionized water to remove any unreacted reagents and soluble byproducts.
  • Dry the final this compound-containing product in an oven at 100°C.

Quantitative Data

The following table summarizes the physicochemical properties of zeolites prepared by OSDA-free steam-assisted interzeolite conversion from FAU zeolite.[5]

PropertyFAU (Starting Material)PHI (Product)Reference
Si/Al Ratio 2.52.5[5]
Crystallinity HighHigh[5]
Product Phase -Pure PHI phase[3][4]

Experimental Workflow: Steam-Assisted Conversion

Steam_Assisted_Conversion cluster_prep Material Preparation cluster_sac Steam-Assisted Conversion cluster_rec Product Recovery FAU FAU Zeolite Mix Physical Mixing FAU->Mix KOH KOH (solid) KOH->Mix Mixture FAU-KOH Mixture Mix->Mixture Autoclave Place Mixture in Autoclave with Water Mixture->Autoclave Heating Heat (e.g., 80-120°C) Autoclave->Heating Cool Cool to RT Heating->Cool Collect Collect Solid Cool->Collect Wash Wash with DI Water Collect->Wash Dry Dry at 100°C Wash->Dry Product This compound Product Dry->Product

Workflow for Steam-Assisted Conversion of FAU to this compound.

References

Application Notes and Protocols for the Characterization of Phillipsite using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite, a common zeolite mineral, possesses a unique microporous crystalline structure that makes it a subject of significant interest in various scientific and industrial fields, including catalysis, ion exchange, and as a potential component in drug delivery systems.[1] A thorough characterization of its structural and morphological properties is crucial for understanding its behavior and optimizing its applications. This document provides detailed application notes and experimental protocols for the characterization of this compound using two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

XRD provides fundamental information about the crystallographic structure of this compound, enabling phase identification and the determination of unit cell parameters.[2] SEM, on the other hand, offers high-resolution imaging of the mineral's surface morphology, revealing details about crystal size, shape, and aggregation.[3][4] Together, these techniques provide a comprehensive understanding of the material's physical characteristics.

Data Presentation

Quantitative data obtained from the characterization of different this compound species are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for this compound Series from XRD Analysis

This compound SpeciesCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
This compound-KMonoclinicP2₁/m9.961 – 9.97514.164 – 14.2368.700 – 8.768124.77 – 124.87
This compound-NaMonoclinicP2₁/m10.037 – 10.08214.136 – 14.1948.689 – 8.719125.06 – 125.21
This compound-CaMonoclinicP2₁/m9.874 – 9.99514.208 – 14.2718.690 – 8.735124.64 – 125.09

Data sourced from the International Zeolite Association.[3]

Table 2: Key XRD Peak Positions (2θ) for this compound (Cu Kα radiation)

2θ (°)d-spacing (Å)Relative Intensity
~12.4~7.1Strong
~17.6~5.0Medium
~22.4~4.0Medium
~28.0~3.2Strong
~30.8~2.9Medium-Strong
~33.2~2.7Medium

Note: Peak positions and intensities can vary slightly depending on the specific composition and crystallinity of the this compound sample.[5][6]

Experimental Workflow

The logical flow for the characterization of this compound using XRD and SEM is depicted in the diagram below.

Phillipsite_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation cluster_results Characterization Results Sample This compound Sample Grinding Grinding (for XRD) Sample->Grinding Mounting Mounting & Coating (for SEM) Sample->Mounting XRD XRD Analysis Grinding->XRD SEM SEM Analysis Mounting->SEM XRD_Data Phase Identification Unit Cell Refinement XRD->XRD_Data SEM_Data Morphological Analysis Crystal Size & Habit SEM->SEM_Data Report Comprehensive Report XRD_Data->Report SEM_Data->Report

Caption: Workflow for this compound Characterization.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

This protocol outlines the steps for obtaining a powder XRD pattern of a this compound sample for phase identification and structural analysis.

4.1.1. Sample Preparation

  • Grinding: Take a representative sample of this compound (approximately 1-2 grams).

  • Grind the sample into a fine, homogeneous powder using an agate mortar and pestle. This is crucial to minimize preferred orientation effects in the data.[7]

  • The final particle size should ideally be less than 10 µm.

4.1.2. Instrument Setup and Data Collection

  • Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically used.[6]

  • Sample Mounting:

    • Carefully pack the powdered this compound into a sample holder.

    • Ensure the surface of the powder is flat and level with the surface of the holder to prevent errors in peak positions.

  • Instrument Parameters (Typical):

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 5° to 70°.

    • Step Size: 0.02°.

    • Scan Speed/Time per Step: 1-2 seconds per step.

  • Data Collection: Initiate the XRD scan and collect the diffraction pattern.

4.1.3. Data Analysis

  • Phase Identification: Compare the experimental XRD pattern with standard diffraction patterns for this compound from databases such as the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD).

  • Unit Cell Refinement: If a pure this compound phase is identified, software packages can be used to perform a Rietveld refinement to obtain precise unit cell parameters.[8]

Scanning Electron Microscopy (SEM) Analysis

This protocol details the procedure for imaging the morphology of this compound crystals using SEM.

4.2.1. Sample Preparation

  • Mounting:

    • Place a small, representative amount of the this compound powder or crystals onto an aluminum SEM stub with double-sided carbon adhesive tape.[9]

    • Gently press the powder onto the tape to ensure good adhesion.

    • Remove any excess loose powder by blowing with a gentle stream of compressed air or nitrogen.

  • Coating:

    • Since this compound is a non-conductive material, a thin conductive coating is required to prevent charging under the electron beam.

    • Place the stub in a sputter coater and deposit a thin layer (typically 5-10 nm) of a conductive material such as gold (Au) or gold-palladium (Au-Pd).[3]

4.2.2. SEM Imaging

  • Instrument: A scanning electron microscope.

  • Instrument Parameters (Typical):

    • Accelerating Voltage: 10-20 kV. Lower voltages (e.g., 1-5 kV) can be used for imaging very fine surface details.[4]

    • Working Distance: 10-15 mm.[9]

    • Detection Mode: Secondary Electron (SE) imaging is typically used to visualize surface topography and morphology.

  • Imaging:

    • Insert the coated sample into the SEM chamber and evacuate to high vacuum.

    • Turn on the electron beam and locate an area of interest on the sample.

    • Adjust focus and stigmatism to obtain a sharp image.

    • Capture images at various magnifications to observe the overall crystal morphology, size distribution, and any twinning or aggregation. This compound often exhibits equant to prismatic crystals or spherical radiating aggregates.[3]

4.2.3. Elemental Analysis (Optional)

  • If the SEM is equipped with an Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector, elemental analysis can be performed to determine the elemental composition of the this compound crystals. This can help in identifying the specific this compound species (e.g., -K, -Na, or -Ca).[10]

References

Application Note and Protocol for Measuring the Ion Exchange Capacity of Phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite, a common natural zeolite, possesses a unique crystalline structure with a porous framework of silica (B1680970) and alumina (B75360) tetrahedra. This structure results in a net negative charge, which is balanced by exchangeable cations such as potassium, sodium, and calcium.[1] This inherent characteristic gives this compound a significant ion exchange capacity (IEC), making it a material of interest for various applications, including environmental remediation, water treatment, and potentially in the pharmaceutical and biomedical fields.[2][3]

The ability of this compound to selectively exchange its native cations for others, such as heavy metals and ammonium (B1175870) ions, is of particular importance.[4][5] In the context of drug development and manufacturing, materials with high and selective IEC are valuable for water purification, removal of metallic catalysts from reaction mixtures, and as potential excipients or drug carriers.[6][7] Zeolites, in general, are being investigated for their roles in drug delivery systems, leveraging their porous nature and ion exchange capabilities to control the release of therapeutic agents.[6][7][8] While the direct application of this compound in drug delivery is an emerging area of research, its proven efficacy in ion exchange warrants a standardized methodology for quantifying its capacity.

This application note provides a detailed protocol for determining the ion exchange capacity of this compound using the widely accepted ammonium acetate (B1210297) method.[9][10][11] Additionally, it presents available data on the IEC of this compound for various cations and discusses the relevance of this property to researchers in drug development and related scientific fields.

Data Presentation: Ion Exchange Capacity of this compound

The ion exchange capacity of this compound can vary depending on its specific composition and origin. The theoretical IEC is determined by the degree of aluminum substitution in the aluminosilicate (B74896) framework.[5] Experimental values are influenced by factors such as the exchanging cation, solution concentration, pH, and temperature.

ParameterValueNotes
Theoretical Cation Exchange Capacity (CEC) 3.2 - 4.4 meq/gBased on the Si/Al ratio.[5]
Experimentally Determined CEC (Copper) Hysteresis observedA study on Cu2+ exchange with Na-phillipsite showed a complex exchange isotherm with a hysteresis loop, indicating that the exchange is not fully reversible under the tested conditions.[12]
Cation Selectivity NH₄⁺ > Na⁺This compound has been shown to preferentially exchange ammonium ions over sodium ions.[4]
Heavy Metal Sorption Pb²⁺A study on heavy metal sorption by various zeolites indicated a high ion-exchange capacity for Pb²⁺ in this compound.[5]

Experimental Protocol: Determination of Ion Exchange Capacity using the Ammonium Acetate Method

This protocol is adapted from established methods for determining the cation exchange capacity of soils and zeolitic materials.[9][10][11]

Objective: To determine the total cation exchange capacity of a this compound sample by saturating it with ammonium ions and subsequently measuring the amount of displaced ammonium.

Materials:

  • This compound sample (powdered, <100 mesh)

  • 1 M Ammonium acetate (NH₄OAc) solution, buffered to pH 7.0

  • 95% Ethanol (B145695)

  • 1 M Potassium chloride (KCl) solution

  • Deionized water

  • Centrifuge and centrifuge tubes (50 mL)

  • Mechanical shaker

  • Apparatus for ammonia (B1221849) determination (e.g., Kjeldahl distillation unit and titration setup, or an ammonia-selective electrode)

  • Standardized sulfuric acid (H₂SO₄) solution (e.g., 0.01 M)

  • Mixed indicator (e.g., methyl red-bromocresol green)

  • Analytical balance

  • pH meter

Procedure:

Part 1: Saturation with Ammonium Ions

  • Weigh approximately 2 grams of the dried this compound sample into a 50 mL centrifuge tube. Record the exact weight.

  • Add 30 mL of 1 M NH₄OAc solution (pH 7.0) to the tube.

  • Seal the tube and shake it vigorously for 2 hours at room temperature using a mechanical shaker to ensure complete mixing and facilitate ion exchange.

  • Centrifuge the suspension at 3000 rpm for 10 minutes, or until the supernatant is clear.

  • Carefully decant and discard the supernatant.

  • Repeat steps 2-5 three more times to ensure complete saturation of the exchange sites with NH₄⁺ ions.

Part 2: Removal of Excess Ammonium

  • After the final decantation of the NH₄OAc solution, add 30 mL of 95% ethanol to the centrifuge tube.

  • Resuspend the sample by vigorous shaking for 5 minutes.

  • Centrifuge and decant the ethanol. This step removes the excess, non-exchanged NH₄OAc from the sample.

  • Repeat steps 7-9 two more times. After the final wash, ensure as much ethanol is removed as possible by inverting the tube on a paper towel for a few minutes.

Part 3: Displacement and Quantification of Exchanged Ammonium

  • Add 30 mL of 1 M KCl solution to the centrifuge tube containing the NH₄⁺-saturated this compound.

  • Shake for 2 hours to displace the adsorbed NH₄⁺ ions with K⁺ ions.

  • Centrifuge the sample and carefully collect the supernatant in a 100 mL volumetric flask.

  • Repeat steps 11-13 two more times, collecting the supernatant in the same volumetric flask.

  • Bring the volumetric flask to the 100 mL mark with 1 M KCl solution and mix thoroughly.

  • Determine the concentration of ammonium in the collected supernatant using one of the following methods:

    • Kjeldahl Distillation and Titration: Transfer a known aliquot of the supernatant to a Kjeldahl distillation apparatus, add a strong base (e.g., NaOH) to convert NH₄⁺ to NH₃, distill the ammonia into a boric acid solution, and titrate with a standardized H₂SO₄ solution.

    • Ammonia-Selective Electrode: Calibrate the electrode using standard ammonium solutions and measure the ammonium concentration in the supernatant directly.

Calculation:

The Cation Exchange Capacity (CEC) is calculated in milliequivalents per 100 grams of the sample (meq/100g) using the following formula:

CEC (meq/100g) = [(V_s - V_b) * N * 100] / W

Where:

  • V_s = Volume of standard H₂SO₄ used to titrate the sample (mL)

  • V_b = Volume of standard H₂SO₄ used to titrate a blank (mL)

  • N = Normality of the standard H₂SO₄ solution (eq/L)

  • W = Weight of the dry this compound sample (g)

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_saturation Saturation with NH4+ cluster_washing Removal of Excess NH4+ cluster_displacement Displacement & Quantification start Start with this compound Sample weigh Weigh Sample start->weigh add_nh4oac Add 1M NH4OAc (pH 7.0) weigh->add_nh4oac shake_sat Shake for 2 hours add_nh4oac->shake_sat centrifuge_sat Centrifuge shake_sat->centrifuge_sat decant_sat Decant Supernatant centrifuge_sat->decant_sat repeat_sat Repeat 3x decant_sat->repeat_sat repeat_sat->add_nh4oac More cycles add_etoh Add 95% Ethanol repeat_sat->add_etoh Saturation complete shake_wash Shake for 5 minutes add_etoh->shake_wash centrifuge_wash Centrifuge shake_wash->centrifuge_wash decant_wash Decant Ethanol centrifuge_wash->decant_wash repeat_wash Repeat 2x decant_wash->repeat_wash repeat_wash->add_etoh More cycles add_kcl Add 1M KCl repeat_wash->add_kcl Washing complete shake_disp Shake for 2 hours add_kcl->shake_disp centrifuge_disp Centrifuge shake_disp->centrifuge_disp collect Collect Supernatant centrifuge_disp->collect repeat_disp Repeat 2x collect->repeat_disp repeat_disp->add_kcl More cycles quantify Quantify NH4+ (Titration or Electrode) repeat_disp->quantify Displacement complete calculate Calculate CEC quantify->calculate

Caption: Experimental workflow for determining the ion exchange capacity of this compound.

Logical_Relationship This compound This compound Structure (- charged framework) iec Ion Exchange Capacity (IEC) This compound->iec cations Exchangeable Cations (K+, Na+, Ca2+) This compound->cations applications Applications iec->applications water_treatment Water Treatment (Heavy Metal Removal) applications->water_treatment drug_dev Drug Development (Purification, Excipient) applications->drug_dev

References

The Application of Phillipsite as a Soil Amendment in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite, a naturally occurring zeolite mineral, is gaining attention in agricultural science for its potential as a soil amendment. As a crystalline, microporous aluminosilicate, this compound possesses a unique three-dimensional structure with a high cation exchange capacity (CEC). This characteristic allows it to retain essential plant nutrients and water within the soil profile, offering a promising avenue for enhancing crop productivity, improving fertilizer use efficiency, and promoting sustainable agricultural practices. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in agricultural systems.

1. Application Notes

1.1. Properties of this compound Relevant to Agriculture

This compound is a hydrated potassium, calcium, and aluminum silicate.[1] Its framework structure contains channels and cavities that can adsorb and exchange cations and water molecules.[2] Key properties that make it a beneficial soil amendment include:

  • High Cation Exchange Capacity (CEC): this compound exhibits a high CEC, which is a measure of the soil's ability to hold positively charged ions (cations) such as essential plant nutrients like ammonium (B1175870) (NH₄⁺), potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[3] This property allows this compound to act as a slow-release fertilizer, capturing nutrients from fertilizers and soil organic matter and releasing them gradually to the plant roots, thereby reducing nutrient leaching.[3]

  • Water Retention: The porous structure of this compound enables it to absorb and hold significant amounts of water, which is then available to plants.[4] This can improve the water-holding capacity of sandy soils and enhance drought resistance in crops.[5]

  • Nutrient Selectivity: this compound has a particular affinity for certain cations, notably ammonium (NH₄⁺) and potassium (K⁺).[6] This selectivity makes it highly effective at retaining these crucial nutrients in the root zone, preventing their loss through volatilization or leaching.[7]

  • Soil pH Buffering: The application of zeolites like this compound can help buffer soil pH, reducing the need for lime applications in some acidic soils.[1]

  • Improved Soil Structure: The addition of this compound can improve soil aeration and reduce compaction.[4]

1.2. Agricultural Applications

  • Enhanced Fertilizer Efficiency: By capturing and slowly releasing nutrients, this compound can significantly improve the efficiency of nitrogen and potassium fertilizers. This can lead to reduced fertilizer application rates, lowering both costs and the environmental impact of agriculture.[7]

  • Increased Crop Yield and Quality: Numerous studies have shown that the application of zeolites, including this compound, can lead to increased crop yields. For example, a study on maize showed that ammonium-exchanged synthetic this compound significantly improved plant growth.[8]

  • Water Conservation: In arid and semi-arid regions, the water-retaining properties of this compound can lead to more efficient water use and improved crop performance under water-scarce conditions.

  • Remediation of Contaminated Soils: this compound can immobilize heavy metals such as lead (Pb), cadmium (Cd), and zinc (Zn) in contaminated soils through cation exchange and adsorption, reducing their uptake by plants and their potential entry into the food chain.[9][10]

2. Quantitative Data on this compound and Other Zeolites as Soil Amendments

The following tables summarize quantitative data from various studies on the effects of this compound and other zeolites on soil properties and crop performance. It is important to note that much of the available research has focused on clinoptilolite, another common zeolite. Data for this compound is more limited, and further research is needed to establish optimal application rates for various crops and soil types.

Table 1: Effect of Zeolite Amendments on Soil Physicochemical Properties

Zeolite TypeApplication RateSoil TypeChange in Cation Exchange Capacity (CEC)Change in Water Holding CapacityReference
This compound (synthetic)2%, 4%, 8% (w/w)Not specifiedNot specifiedNot specified[6]
Zeolite (unspecified)80 kg/ha + GRDFInceptisolIncrease from 37.12 to 40.21 cmol/kgNot specified[4]
Zeolite (clinoptilolite)10% (w/w)Contaminated soilIncrease from 625 to 797 meq/kgNot specified[11]
Zeolite (unspecified)1%, 2%, 3%, 4% (w/w)Not specifiedNot specifiedIncreased with increasing zeolite application[7]

Table 2: Effect of Zeolite Amendments on Crop Yield

Zeolite TypeApplication RateCropSoil TypeYield IncreaseReference
This compound (synthetic)2% (w/w)Maize (Zea mays)Not specifiedSignificant improvement in plant growth[8]
Zeolite (unspecified)8 t/haSpring WheatPoor soilSignificant increase in grain yield[1]
Zeolite (unspecified)80 kg/ha + GRDFGreen Gram (Vigna radiata)InceptisolIncreased seed and straw yield[4]
Zeolite (unspecified)6% per 10 kg of soilCorn (Zea mays)Coastal sandy soilIncreased fresh weight of plant biomass[7]

3. Experimental Protocols

The following are generalized protocols for conducting pot and field experiments to evaluate the efficacy of this compound as a soil amendment. These should be adapted to the specific research questions, crop, and environmental conditions.

3.1. Protocol 1: Pot Experiment to Evaluate the Effect of this compound on Plant Growth and Nutrient Uptake

Objective: To determine the effect of different application rates of this compound on the growth, biomass, and nutrient uptake of a selected crop in a controlled environment.

Materials:

  • Test soil (e.g., sandy loam, clay loam), sieved (<2 mm)

  • This compound, ground to a desired particle size (e.g., <1 mm)

  • Pots (e.g., 5 L plastic pots with drainage holes)

  • Seeds of the selected crop (e.g., maize, tomato, lettuce)

  • Fertilizers (N, P, K, and micronutrients)

  • Deionized water

  • Drying oven

  • Plant-available nutrient analysis equipment (e.g., ICP-OES, Kjeldahl apparatus)

Procedure:

  • Soil and this compound Characterization:

    • Analyze the baseline physicochemical properties of the soil and this compound, including pH, electrical conductivity (EC), organic matter content, particle size distribution, and CEC.[1]

    • Determine the elemental composition of the this compound using X-ray fluorescence (XRF) or similar techniques.[12]

  • Experimental Setup:

    • Prepare soil-phillipsite mixtures at different application rates (e.g., 0%, 1%, 2.5%, 5%, and 10% by weight).

    • Thoroughly mix the soil and this compound for each treatment to ensure homogeneity.

    • Fill each pot with a known weight of the prepared soil mixture.

    • The experiment should be arranged in a completely randomized design with at least four replicates per treatment.

  • Planting and Growth Conditions:

    • Sow a predetermined number of seeds in each pot and thin to one or two seedlings after germination.

    • Maintain the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

    • Water the plants regularly with deionized water to maintain soil moisture at a consistent level (e.g., 70% of water holding capacity).

    • Apply a balanced nutrient solution at regular intervals, ensuring all treatments receive the same amount of nutrients.

  • Data Collection:

    • Measure plant height and number of leaves weekly.

    • At the end of the experiment (e.g., after 6-8 weeks), harvest the plants.

    • Separate the shoots and roots, wash the roots carefully to remove soil, and record the fresh weight of each.

    • Dry the plant material in an oven at 70°C to a constant weight to determine the dry biomass.

  • Plant and Soil Analysis:

    • Grind the dried plant material and analyze for nutrient content (N, P, K, Ca, Mg, etc.) using standard methods (e.g., acid digestion followed by ICP-OES or colorimetric analysis).[13]

    • Calculate nutrient uptake by multiplying the nutrient concentration by the plant dry weight.

    • After harvest, collect soil samples from each pot and analyze for pH, EC, CEC, and available nutrients.

3.2. Protocol 2: Field Trial to Assess the Impact of this compound on Crop Yield and Soil Properties

Objective: To evaluate the effect of this compound on crop yield and soil health under field conditions over one or more growing seasons.

Materials:

  • This compound

  • Tractor-mounted spreader or other application equipment

  • Standard farm machinery for tillage, planting, and harvesting

  • Soil sampling equipment

  • GPS for marking plot locations

Procedure:

  • Site Selection and Characterization:

    • Select a field with relatively uniform soil characteristics.

    • Conduct a baseline soil survey, collecting composite soil samples from the experimental area to determine initial soil properties.

  • Experimental Design:

    • Use a randomized complete block design with at least four replications.

    • Plot sizes should be large enough to accommodate standard farm equipment.

    • Treatments should include a control (no this compound) and several application rates of this compound (e.g., 2, 4, 8 t/ha).[1]

  • This compound Application and Crop Management:

    • Broadcast the this compound evenly over the designated plots.

    • Incorporate the this compound into the topsoil (e.g., 15-20 cm) using tillage equipment.

    • Perform all other crop management practices (e.g., fertilization, irrigation, pest control) uniformly across all plots according to local recommendations.

  • Data Collection:

    • Monitor crop growth throughout the season, noting any visual differences between treatments.

    • At maturity, harvest a designated area from the center of each plot to determine crop yield.

    • Collect subsamples for quality analysis (e.g., grain protein content, fruit size).

  • Soil Sampling and Analysis:

    • Collect soil samples from each plot at the end of each growing season to monitor changes in soil properties over time.

    • Analyze the samples for pH, EC, CEC, organic matter, and available nutrients.

3.3. Protocol 3: Leaching Column Study to Quantify Nutrient Retention by this compound

Objective: To measure the ability of this compound-amended soil to reduce the leaching of key nutrients like nitrogen and potassium.

Materials:

  • PVC columns (e.g., 10 cm diameter, 30 cm height)

  • Soil-phillipsite mixtures (as prepared in Protocol 1)

  • A nutrient solution containing known concentrations of NH₄⁺ and K⁺

  • Deionized water

  • Collection vessels

  • Analytical equipment for measuring nutrient concentrations in leachate (e.g., spectrophotometer, ion chromatograph)

Procedure:

  • Column Packing:

    • Place a filter (e.g., glass wool or fine mesh) at the bottom of each column.

    • Pack each column with a known weight of the soil-phillipsite mixture to a uniform bulk density.

  • Leaching Experiment:

    • Slowly saturate the columns from the bottom with deionized water to avoid air entrapment.

    • Once saturated, apply a pulse of the nutrient solution to the top of each column.

    • Leach the columns with a predetermined volume of deionized water, simulating rainfall or irrigation events.

    • Collect the leachate in timed intervals.

  • Analysis:

    • Measure the volume of leachate collected at each interval.

    • Analyze the leachate for the concentration of the target nutrients (e.g., NH₄⁺, NO₃⁻, K⁺).

    • Calculate the cumulative amount of each nutrient leached from each column.

    • Compare the leaching losses between the control and this compound-amended soils.

4. Visualizations

4.1. Signaling Pathways and Logical Relationships

While direct research on this compound's influence on specific plant signaling pathways is limited, its effects on soil properties suggest an indirect role in modulating plant stress responses and nutrient signaling. The following diagrams illustrate these relationships.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Soil_Characterization 1. Soil & this compound Characterization Treatment_Preparation 2. Treatment Preparation (Different Rates) Soil_Characterization->Treatment_Preparation Pot_Field_Setup 3. Pot/Field Setup Treatment_Preparation->Pot_Field_Setup Planting_Growth 4. Planting & Growth Pot_Field_Setup->Planting_Growth Data_Collection 5. Data Collection (Plant Growth, Yield) Planting_Growth->Data_Collection Sample_Analysis 6. Plant & Soil Analysis (Nutrients, CEC, etc.) Data_Collection->Sample_Analysis

Caption: Experimental workflow for evaluating this compound as a soil amendment.

Logical_Relationship cluster_soil Soil Properties cluster_plant Plant Response This compound This compound CEC Increased CEC This compound->CEC Water_Retention Increased Water Retention This compound->Water_Retention Nutrient_Retention Increased Nutrient Retention (NH4+, K+) This compound->Nutrient_Retention Nutrient_Uptake Improved Nutrient Uptake CEC->Nutrient_Uptake Drought_Resistance Enhanced Drought Resistance Water_Retention->Drought_Resistance Nutrient_Retention->Nutrient_Uptake Growth_Yield Increased Growth & Yield Nutrient_Uptake->Growth_Yield Drought_Resistance->Growth_Yield

Caption: Logical relationship of this compound application to soil and plant benefits.

Plant_Signaling cluster_this compound This compound-Amended Soil cluster_plant_response Plant Physiological Response Nutrient_Water Stable Nutrient & Water Supply Reduced_Stress Reduced Abiotic Stress (Nutrient Deficiency, Drought) Nutrient_Water->Reduced_Stress ABA_Signaling Downregulation of ABA Signaling Reduced_Stress->ABA_Signaling less stress Growth_Signaling Upregulation of Growth-Promoting Pathways Reduced_Stress->Growth_Signaling optimal conditions

References

Application of Phillipsite in Radioactive Waste Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phillipsite, a natural zeolite, in the treatment of radioactive waste, focusing on the removal of Cesium-137 (¹³⁷Cs) and Strontium-90 (⁹⁰Sr).

Introduction

This compound is a crystalline hydrated aluminosilicate (B74896) mineral belonging to the zeolite group. Its three-dimensional framework structure is composed of corner-sharing AlO₄ and SiO₄ tetrahedra, which creates a network of channels and cavities. This structure contains mobile cations, such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺), which can be exchanged with other cations present in a surrounding solution. This ion exchange capability makes this compound a promising and cost-effective material for the removal of radioactive cations, such as ¹³⁷Cs⁺ and ⁹⁰Sr²⁺, from nuclear wastewater. The immobilization of these hazardous radionuclides is a critical step in the safe management and disposal of radioactive waste.[1]

Mechanism of Radionuclide Removal

The primary mechanism for the removal of radioactive cations like ¹³⁷Cs⁺ and ⁹⁰Sr²⁺ by this compound is ion exchange .[2] The negatively charged aluminosilicate framework of this compound is balanced by the presence of exchangeable cations within its pores. When this compound is in contact with an aqueous solution containing ¹³⁷Cs⁺ and ⁹⁰Sr²⁺, these radionuclides, along with their hydration shells, diffuse into the this compound's channels. Driven by concentration gradients and electrostatic interactions, the radioactive cations displace the native, non-radioactive cations from their exchange sites within the zeolite structure. The selectivity of this compound for certain radionuclides is influenced by factors such as the charge density, hydrated ionic radius of the cation, and the specific pore dimensions and charge distribution of the this compound framework.

Ion_Exchange_Mechanism cluster_solution Aqueous Radioactive Waste cluster_this compound This compound Zeolite cluster_treated Treated Effluent & Spent this compound WasteSolution ¹³⁷Cs⁺ ⁹⁰Sr²⁺ H₂O This compound Aluminosilicate Framework (Negative Charge) Exchangeable Cations (Na⁺, K⁺, Ca²⁺) WasteSolution:f0->this compound:f1 TreatedWater Decontaminated Water WasteSolution->TreatedWater Purification This compound:f1->WasteSolution:f2 Spentthis compound This compound Framework Trapped ¹³⁷Cs⁺ and ⁹⁰Sr²⁺ This compound->Spentthis compound Becomes Spent Adsorbent

Figure 1: Ion exchange mechanism of radionuclides on this compound.

Quantitative Data for Radionuclide Sorption

The sorption performance of zeolites for radionuclides can be quantified using various parameters, including removal efficiency, sorption capacity, and isotherm models. The following tables summarize representative data for the sorption of cesium and strontium onto a natural zeolite, which can be considered indicative for this compound. It is important to note that the exact performance of this compound will depend on its specific composition, purity, and experimental conditions.

Table 1: Removal Efficiency of Cesium (Cs⁺) and Strontium (Sr²⁺) by a Natural Zeolite [2]

RadionuclideAdsorbent Dosage (g/50 mL)Initial Conc. (mg/L)Removal Efficiency (%)
Cs⁺ 0.11095.3
0.15087.2
0.110063.6
0.510>99
0.510093.0
Sr²⁺ 0.11081.7
0.15074.3
0.110059.1
0.510>94
0.510093.0

Table 2: Langmuir and Freundlich Isotherm Parameters for Cesium (Cs⁺) and Strontium (Sr²⁺) Sorption on a Natural Zeolite [2]

RadionuclideIsotherm ModelParametersValue
Cs⁺ Langmuir qₘₐₓ (mg/g)14.22
Kₗ (L/mg)0.33
Freundlich Kբ (mg¹⁻¹/ⁿ L¹/ⁿ g⁻¹)4.33
1/n0.37
Sr²⁺ Langmuir qₘₐₓ (mg/g)68.88
Kₗ (L/mg)0.03
Freundlich Kբ (mg¹⁻¹/ⁿ L¹/ⁿ g⁻¹)2.55
1/n0.53

Note: The data presented is for a thermally treated natural zeolite and serves as a reference. Actual values for this compound may vary.

Experimental Protocols

Material Characterization

Prior to and after radionuclide sorption, it is essential to characterize the this compound to understand its properties and the effects of ion exchange.

  • X-Ray Diffraction (XRD): To identify the crystalline structure of this compound and to detect any phase changes after ion exchange and thermal treatment.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the this compound surface and to observe changes in the aluminosilicate framework vibrations upon cation exchange.[2]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the this compound crystals. SEM can reveal changes in the crystal surface after radionuclide sorption.

Batch Sorption Experiments

Batch experiments are conducted to determine the equilibrium and kinetic parameters of radionuclide sorption.

Objective: To determine the sorption capacity of this compound for ¹³⁷Cs and ⁹⁰Sr.

Materials:

  • This compound, ground and sieved to a desired particle size (e.g., 100-200 mesh).

  • Stock solutions of non-radioactive CsCl and SrCl₂ (e.g., 1000 mg/L).

  • Radioactive tracers (¹³⁷Cs and ⁹⁰Sr).

  • pH meter, orbital shaker, centrifuge, and appropriate radiation detection instrumentation (e.g., gamma spectrometer or liquid scintillation counter).

Procedure:

  • Preparation of this compound: Wash the sieved this compound with deionized water to remove fine particles and dry at 105°C for 24 hours.

  • Preparation of Working Solutions: Prepare a series of solutions with varying concentrations of Cs⁺ and Sr²⁺ (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solutions. Spike each solution with a known activity of ¹³⁷Cs or ⁹⁰Sr. Adjust the pH of the solutions to the desired value (e.g., pH 7).

  • Sorption Experiment:

    • Accurately weigh a specific amount of dried this compound (e.g., 0.1 g) into a series of centrifuge tubes.

    • Add a fixed volume of the radionuclide working solution (e.g., 20 mL) to each tube.

    • Securely cap the tubes and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • After shaking, centrifuge the tubes to separate the solid and liquid phases.

    • Carefully take an aliquot from the supernatant and measure the remaining radioactivity using the appropriate detector.

    • Calculate the amount of radionuclide sorbed onto the this compound using the mass balance equation: qₑ = (C₀ - Cₑ) * V / m where:

      • qₑ is the amount of radionuclide sorbed at equilibrium (mg/g or Bq/g).

      • C₀ is the initial concentration or activity of the radionuclide (mg/L or Bq/L).

      • Cₑ is the equilibrium concentration or activity of the radionuclide in the solution (mg/L or Bq/L).

      • V is the volume of the solution (L).

      • m is the mass of the this compound (g).

  • Data Analysis: Use the obtained data to plot sorption isotherms (e.g., Langmuir, Freundlich) to determine the maximum sorption capacity and other isotherm parameters.

Batch_Sorption_Workflow A Prepare this compound (Wash, Dry, Sieve) C Mix this compound and Solution in Tubes A->C B Prepare Radionuclide Solutions (Varying Concentrations) B->C D Agitate at Constant Temperature and Time C->D E Separate Solid and Liquid Phases (Centrifuge) D->E F Measure Radioactivity in Supernatant E->F G Calculate Sorption Capacity (qe) F->G H Plot Sorption Isotherms (Langmuir, Freundlich) G->H

Figure 2: Workflow for a batch sorption experiment.
Fixed-Bed Column Studies

Column studies simulate the continuous flow conditions found in industrial wastewater treatment.

Objective: To evaluate the performance of a this compound-packed column for the continuous removal of ¹³⁷Cs and ⁹⁰Sr and to determine the breakthrough curve.

Materials:

  • This compound, sieved to a suitable particle size for column packing (e.g., 20-50 mesh).

  • Glass or plastic column with adjustable end-fittings.

  • Peristaltic pump.

  • Fraction collector.

  • Radionuclide stock solutions and detection equipment as in the batch experiment.

Procedure:

  • Column Packing:

    • Wet-pack the column with a known amount of this compound to a desired bed height to avoid air entrapment.

    • Wash the packed bed with deionized water in an upflow mode to remove fines and ensure uniform packing.

  • Column Operation:

    • Pump the radionuclide feed solution with a known concentration and pH through the column at a constant flow rate (e.g., 5 mL/min) in either upflow or downflow mode.

    • Collect effluent samples at regular time intervals using a fraction collector.

  • Analysis:

    • Measure the radioactivity of the collected effluent samples.

    • Plot the ratio of effluent concentration to influent concentration (C/C₀) against time or bed volumes to obtain the breakthrough curve.

  • Data Analysis: From the breakthrough curve, determine key parameters such as the breakthrough time (when C/C₀ reaches a certain value, e.g., 0.05), the exhaustion time (when C/C₀ approaches 1), and the total amount of radionuclide adsorbed in the column.

Regeneration and Disposal

Regeneration: For potential reuse, spent this compound can be regenerated by passing a concentrated solution of non-radioactive cations through the column to displace the sorbed radionuclides. A common regenerant is a concentrated sodium chloride (NaCl) solution (e.g., 1-2 M). The resulting radioactive eluate is a smaller volume of highly concentrated waste that can be further treated and solidified.

Disposal: Spent this compound containing radioactive waste is considered solid radioactive waste and must be disposed of in accordance with national and international regulations.[3][4][5] A promising method for the final disposal of Cs-laden this compound is thermal treatment. Heating the spent this compound to high temperatures (e.g., 800-1000°C) can transform it into a more stable and leach-resistant ceramic form, such as pollucite (CsAlSi₂O₆), which effectively immobilizes the cesium.[1][6]

Regeneration_Disposal_Logic Spentthis compound Spent this compound (¹³⁷Cs⁺, ⁹⁰Sr²⁺) Regeneration Regeneration (e.g., with conc. NaCl) Spentthis compound->Regeneration Disposal Direct Disposal Spentthis compound->Disposal Regeneratedthis compound Regenerated this compound (For Reuse) Regeneration->Regeneratedthis compound ConcentratedWaste Concentrated Radioactive Eluate Regeneration->ConcentratedWaste ThermalTreatment Thermal Treatment (e.g., 800-1000°C) Disposal->ThermalTreatment Pollucite Stable Pollucite Form ThermalTreatment->Pollucite Solidification Solidification ConcentratedWaste->Solidification FinalDisposal Final Disposal (Geological Repository) Solidification->FinalDisposal Pollucite->FinalDisposal

Figure 3: Logical flow for regeneration and disposal of spent this compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. All work with radioactive materials must be conducted in a licensed facility with appropriate safety precautions and in compliance with all applicable regulations. The experimental protocols provided are general guidelines and should be adapted and optimized for specific applications and safety requirements.

References

Application Notes and Protocols for Testing the Catalytic Activity of Phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite, a natural or synthetic zeolite with a unique crystalline structure, presents significant potential as a catalyst in a variety of chemical transformations. Its distinct pore structure and ion-exchange capabilities allow for shape-selective catalysis and the generation of active sites suitable for reactions such as dehydration, esterification, and biomass conversion. These application notes provide detailed protocols for the preparation, characterization, and testing of this compound catalysts, enabling researchers to systematically evaluate their catalytic performance.

I. Catalyst Preparation and Activation

A crucial first step in utilizing this compound for catalytic applications is its preparation and activation to ensure the desired active sites are present and accessible.

Protocol 1: Preparation of Na,K-Phillipsite Catalyst

This protocol is adapted from the synthesis of PHI-type zeolites for lactic acid dehydration.

Materials:

Procedure:

  • Prepare an alkaline solution by dissolving NaOH and KOH in deionized water.

  • Slowly add sodium aluminate to the alkaline solution while stirring until a homogenous mixture is achieved.

  • Gradually add the silica source to the mixture under continuous stirring.

  • The molar composition of the final gel should be in the range of: 1 SiO₂ : 0.1-0.3 Al₂O₃ : 0.2-0.5 Na₂O : 0.1-0.3 K₂O : 15-25 H₂O.

  • Transfer the resulting gel to a polypropylene (B1209903) bottle and age at room temperature for 24 hours.

  • Hydrothermally treat the aged gel in a sealed autoclave at 100-150°C for 24-72 hours.

  • After crystallization, cool the autoclave to room temperature.

  • Wash the solid product repeatedly with deionized water until the pH of the filtrate is neutral.

  • Dry the synthesized this compound overnight at 100°C.

Protocol 2: Ion Exchange for Brønsted Acidity

To introduce Brønsted acid sites, the synthesized this compound can be subjected to ion exchange.

Materials:

Procedure:

  • Suspend the synthesized this compound in the 1 M NH₄NO₃ solution.

  • Stir the suspension at 80°C for 6 hours.

  • Filter the solid and wash thoroughly with deionized water.

  • Repeat the ion exchange process two more times to ensure complete exchange.

  • Dry the resulting NH₄-phillipsite at 100°C overnight.

Protocol 3: Catalyst Activation (Calcination)

Calcination is performed to convert the ammonium form of the zeolite into its active protonated (H⁺) form.

Procedure:

  • Place the dried NH₄-phillipsite in a ceramic crucible.

  • Heat the sample in a muffle furnace under a flow of dry air.

  • Increase the temperature at a rate of 5°C/min to 500-550°C.

  • Hold the temperature for 4-6 hours.

  • Cool the catalyst to room temperature in a desiccator before use.

II. Catalyst Characterization

Thorough characterization is essential to correlate the catalyst's physical and chemical properties with its catalytic performance.

Characterization TechniqueInformation ObtainedTypical Results for this compound
X-ray Diffraction (XRD) Crystalline phase identification and purity, relative crystallinity.Characteristic diffraction peaks corresponding to the PHI framework structure.
Scanning Electron Microscopy (SEM) Crystal morphology and particle size.Aggregates of prismatic or spherical crystals.
N₂ or CO₂ Physisorption BET surface area, pore volume, and pore size distribution.Varies with synthesis conditions; typically reveals microporous nature.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Elemental composition (Si/Al ratio, cation content).Si/Al ratio typically between 2 and 3.
Temperature-Programmed Desorption of Ammonia (NH₃-TPD) Quantification and strength of acid sites.Desorption peaks indicating the presence of weak and strong acid sites.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and adsorbed species.Vibrational bands corresponding to Si-O-Al linkages and hydroxyl groups.
²⁷Al Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Coordination environment of aluminum atoms (tetrahedral vs. octahedral).Predominantly tetrahedrally coordinated framework aluminum.

III. Protocols for Catalytic Activity Testing

The following protocols describe how to evaluate the catalytic performance of this compound in specific reactions.

Protocol 4: Gas-Phase Dehydration of Lactic Acid

This protocol is based on studies of lactic acid conversion to acrylic acid.[1][2]

Experimental Setup:

  • A fixed-bed continuous flow reactor is typically used.

  • The reactor is placed inside a furnace with temperature control.

  • An evaporator is used to vaporize the liquid feed.

  • Reactant and product lines should be heated to prevent condensation.

  • A condenser is used to collect the liquid products.

  • Product analysis is performed using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

Procedure:

  • Place a known amount of the activated this compound catalyst (typically 0.5 g) in the reactor, supported by quartz wool.

  • Pre-treat the catalyst in situ by heating to the reaction temperature (e.g., 325°C) under a flow of inert gas (e.g., N₂) for 1 hour.

  • Prepare an aqueous solution of lactic acid (e.g., 20 wt%).

  • Introduce the lactic acid solution into the evaporator at a controlled flow rate using a syringe pump.

  • Pass the vaporized feed through the catalyst bed.

  • Maintain the reaction temperature and pressure (typically atmospheric).

  • Collect the products by condensation at regular time intervals.

  • Analyze the liquid products by GC to determine the conversion of lactic acid and the selectivity to acrylic acid and other products.

Calculations:

  • Lactic Acid Conversion (%) = [(moles of lactic acid in - moles of lactic acid out) / moles of lactic acid in] x 100

  • Product Selectivity (%) = (moles of a specific product / total moles of products) x 100

Protocol 5: Liquid-Phase Esterification of a Carboxylic Acid

This is a general protocol that can be adapted for reactions such as the esterification of levulinic acid with an alcohol.

Experimental Setup:

  • A batch reactor (e.g., a three-necked round-bottom flask) equipped with a reflux condenser, magnetic stirrer, and thermometer.

  • A heating mantle or oil bath for temperature control.

Procedure:

  • Add the carboxylic acid, alcohol (in a specific molar ratio, e.g., 1:10 acid to alcohol), and the activated this compound catalyst to the reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 170°C) with constant stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or titration.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the product mixture by filtration or centrifugation.

  • Analyze the final product mixture to determine the conversion and selectivity.

IV. Quantitative Data Presentation

The following tables summarize typical data obtained from the characterization and catalytic testing of this compound.

Table 1: Physicochemical Properties of Synthesized this compound Catalysts

Catalyst SampleSi/Al Ratio (ICP-OES)Na/Al Ratio (ICP-OES)K/Al Ratio (ICP-OES)Relative Crystallinity (%) (XRD)BET Surface Area (m²/g) (CO₂ Physisorption)Micropore Volume (cm³/g) (CO₂ Physisorption)
Na,K-PHI_hs_a.s._90%2.30.580.4490--
Na,K-PHI_hs_calc_16%2.30.580.4416--
Na,K-PHI_ls_a.s._100%2.30.510.47100--
Na,K-PHI_ls_calc_15%2.30.510.4715--

Data adapted from a study on lactic acid dehydration.[2]

Table 2: Catalytic Performance of this compound in Lactic Acid Dehydration

Catalyst SampleReaction Temperature (°C)Lactic Acid Conversion (%)Acrylic Acid Selectivity (%)Acetaldehyde Selectivity (%)
Na,K-PHI_hs_calc_16%32599.865.412.3
Na,K-PHI_ls_calc_15%32599.746.124.5

Reaction conditions: 0.5 g catalyst, LHSV = 3 h⁻¹, 598 K. Data adapted from a study on lactic acid dehydration.[2]

V. Visualizations

Experimental Workflow for this compound Catalyst Testing

experimental_workflow cluster_prep Catalyst Preparation & Activation cluster_char Catalyst Characterization cluster_test Catalytic Activity Testing prep_start Start synthesis This compound Synthesis prep_start->synthesis ion_exchange Ion Exchange (NH₄⁺) synthesis->ion_exchange calcination Calcination ion_exchange->calcination xrd XRD calcination->xrd sem SEM calcination->sem physisorption N₂/CO₂ Physisorption calcination->physisorption icp ICP-OES calcination->icp tpd NH₃-TPD calcination->tpd reactor_setup Reactor Setup calcination->reactor_setup reaction Catalytic Reaction reactor_setup->reaction product_analysis Product Analysis (GC, GC-MS) reaction->product_analysis data_analysis Data Analysis (Conversion, Selectivity) product_analysis->data_analysis conclusion conclusion data_analysis->conclusion Conclusion logical_relationship cluster_properties Catalyst Properties cluster_conditions Reaction Conditions structure Crystalline Structure (XRD) performance Catalytic Performance (Conversion & Selectivity) structure->performance morphology Morphology & Size (SEM) morphology->performance texture Surface Area & Porosity (Physisorption) texture->performance acidity Acid Site Density (NH₃-TPD) acidity->performance temperature Temperature temperature->performance pressure Pressure pressure->performance flow_rate Flow Rate / Stirring Speed flow_rate->performance concentration Reactant Concentration concentration->performance

References

Application Notes and Protocols: Phillipsite for Heavy Metal Adsorption in Industrial Effluent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of phillipsite, a naturally occurring zeolite, as a low-cost and effective adsorbent for the removal of heavy metals from industrial wastewater.

Introduction

Heavy metal contamination in industrial effluents is a significant environmental and health concern due to the toxicity, persistence, and non-biodegradability of these pollutants.[1] Conventional treatment methods can be expensive and may generate toxic sludge.[2][3] Adsorption is a promising alternative due to its simplicity, high efficiency, and cost-effectiveness.[2][4]

This compound, a crystalline hydrated aluminosilicate (B74896), is a type of zeolite with a unique porous structure and ion-exchange capabilities.[3] These properties make it an excellent candidate for adsorbing heavy metal cations such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and zinc (Zn²⁺) from aqueous solutions.[5][6] This document outlines the necessary protocols for preparing this compound and evaluating its performance in heavy metal adsorption through batch experiments.

Key Mechanisms of Adsorption

The primary mechanism for heavy metal removal by this compound is ion exchange , where mobile cations (like Na⁺, K⁺, Ca²⁺) within the zeolite's aluminosilicate framework are exchanged for heavy metal ions in the wastewater.[3][7] Other contributing mechanisms can include physisorption and chemisorption, where metal ions adhere to the surface through weaker physical forces or form chemical bonds with surface functional groups.[2][7] The efficiency of these processes is heavily influenced by factors such as solution pH, temperature, contact time, and the initial concentration of metal ions.[4]

cluster_Zeolite This compound Framework Z [Si-Al-O]⁻ Na Na⁺ Z->Na K K⁺ Z->K Pb Pb²⁺ Pb->Z Ion Exchange Cd Cd²⁺

Figure 1: Conceptual diagram of the ion exchange mechanism in this compound.

Protocols

Protocol 1: this compound Preparation and Activation

Natural this compound requires preparation to remove impurities and enhance its adsorption capacity.

Materials:

  • Raw this compound rock or powder

  • Deionized (DI) water

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for modifications (optional)

  • Drying oven

  • Muffle furnace (for thermal activation)

  • Grinder and sieves

Procedure:

  • Grinding and Sieving: Grind the raw this compound using a mechanical grinder. Sieve the powder to obtain a uniform particle size (e.g., <100 µm) to increase the effective surface area.[8]

  • Washing: Wash the sieved this compound powder repeatedly with DI water to remove dust and soluble impurities. Continue washing until the supernatant is clear.

  • Chemical Activation (Na⁺-form): To increase the number of exchangeable sodium ions, soak the washed this compound in a 2M NaCl solution for 24 hours at room temperature with constant stirring (e.g., 150 rpm).[8] This process converts the zeolite to its sodium form, which often enhances heavy metal uptake.

  • Rinsing: After chemical activation, wash the this compound again with DI water until the wash water is free of chloride ions (tested with AgNO₃).

  • Drying: Dry the prepared this compound in an oven at 100-110 °C for 24 hours to remove residual moisture.[8]

  • Thermal Activation (Optional): For some applications, thermal activation can improve adsorption capacity by removing water from the zeolite pores. Heat the dried this compound in a muffle furnace at a specific temperature (e.g., 500-550 °C) for 2 hours.[9]

  • Storage: Store the final activated this compound powder in a desiccator to prevent moisture re-adsorption.[8]

Protocol 2: Batch Adsorption Experiments

Batch experiments are performed to evaluate the efficiency of this compound under various conditions.

Equipment:

  • Orbital shaker

  • pH meter

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filters)

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Prepare Stock Solutions: Create 1000 mg/L stock solutions for each heavy metal (e.g., Pb²⁺, Cu²⁺, Cd²⁺, Zn²⁺) by dissolving the corresponding nitrate (B79036) or chloride salts in DI water.

  • Set Up Experiments: For each experimental condition, add a precise amount of activated this compound (adsorbent dosage, e.g., 1 g) to a series of flasks containing a fixed volume of heavy metal solution (e.g., 50 mL) of a known initial concentration.[9][10]

  • Investigate Key Parameters:

    • Effect of pH: Adjust the initial pH of the solutions across a range (e.g., 2.0 to 7.0) using 0.1 M HCl or 0.1 M NaOH.[11] The optimal pH for cation adsorption is often slightly acidic to neutral (pH 5-6), as low pH causes competition with H⁺ ions, and high pH can lead to metal hydroxide precipitation.[1][11][12]

    • Effect of Contact Time: Agitate the flasks for different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes) to determine the equilibrium time.[10] Adsorption is often rapid in the initial stages.[9]

    • Effect of Adsorbent Dosage: Vary the amount of this compound added to the solutions (e.g., 0.2, 0.5, 1.0, 2.0 g/L) to find the optimal dose.

    • Effect of Initial Concentration: Use different initial concentrations of the heavy metal solution (e.g., 10, 50, 100, 200 mg/L) to study the adsorption capacity.[10]

  • Agitation: Place all flasks on an orbital shaker at a constant speed (e.g., 150-200 rpm) and temperature (e.g., 25 °C).[8][10]

  • Sample Analysis: After the specified time, separate the this compound from the solution by centrifugation or filtration.[8] Analyze the remaining heavy metal concentration in the supernatant using ICP-MS or AAS.

  • Calculations:

    • Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100

    • Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m

    • Where: C₀ = initial concentration, Cₑ = equilibrium concentration, V = volume of solution (L), and m = mass of adsorbent (g).

Protocol 3: Adsorbent Regeneration

Regeneration is crucial for making the adsorption process economical and sustainable.[1][13]

Procedure:

  • Desorption: After an adsorption cycle, separate the metal-loaded this compound.

  • Elution: Wash the this compound with an acidic solution (e.g., 0.1 M HCl or 0.1 M HNO₃) to desorb the bound heavy metals.[13][14] The H⁺ ions in the acid displace the metal cations from the zeolite's active sites.

  • Rinsing and Reactivation: Thoroughly rinse the this compound with DI water to remove excess acid. Reactivate it using the NaCl treatment described in Protocol 1 (Step 3) to restore its ion-exchange capacity.

  • Drying: Dry the regenerated this compound before reuse.

  • Cycle Repetition: Repeat the adsorption-desorption cycles to assess the loss in efficiency over time. Many adsorbents can be effectively reused for several cycles.[14]

Data Presentation

Quantitative data from adsorption studies should be organized for clear comparison. The tables below summarize typical performance data for zeolites in heavy metal adsorption.

Table 1: Adsorption Capacities of Zeolites for Various Heavy Metals

Heavy Metal Ion Adsorbent Max. Adsorption Capacity (q_max, mg/g) Optimal pH Reference
Lead (Pb²⁺) Tourmaline (B1171579) 154.08 5.0 - 6.0 [5]
Na-Clinoptilolite ~78 4.0 [15]
Waste Rubber Tire Carbon 9.68 5.0 [11]
Copper (Cu²⁺) Tourmaline 78.86 ~6.0 [5]
Alginate-Clinoptilolite 87 4.0 [8]
Waste Rubber Tire Carbon 12.44 6.0 [11]
Cadmium (Cd²⁺) Natural Zeolite 140.01 (mmol/g) ~5.0 [16]
Tourmaline 66.67 ~6.0 [5]
Zinc (Zn²⁺) Tourmaline 67.25 ~6.0 [5]
Waste Rubber Tire Carbon 5.00 6.0 [11]

| Nickel (Ni²⁺) | Rod-shaped this compound | 10.06 | Not Specified |[17] |

Note: Adsorption capacities can vary significantly based on the specific type of zeolite, its preparation method, and the experimental conditions.

Table 2: Typical Removal Efficiencies after Thermal Activation [9]

Heavy Metal Ion Activation Temp. Removal Efficiency
Lead (Pb²⁺) 550 °C 100%
Copper (Cu²⁺) 550 °C 99%
Cadmium (Cd²⁺) 550 °C 99%

| Nickel (Ni²⁺) | 550 °C | 87% |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire experimental process, from adsorbent preparation to final data analysis.

prep Protocol 1: this compound Preparation (Grind, Sieve, Wash, Activate, Dry) batch Protocol 2: Batch Adsorption Setup prep->batch stock Prepare Heavy Metal Stock Solutions stock->batch params Vary Parameters: - pH - Contact Time - Adsorbent Dose - Initial Concentration batch->params agitate Agitate at Constant Temp & Speed params->agitate separate Separate this compound (Centrifuge / Filter) agitate->separate analyze Analyze Supernatant (ICP-MS / AAS) separate->analyze regen Protocol 3: Regeneration Study (Desorb, Wash, Reactivate) separate->regen Used Adsorbent calc Calculate Removal % & qₑ analyze->calc model Fit Data to Isotherm & Kinetic Models calc->model regen->batch Reuse

Figure 2: Experimental workflow for evaluating this compound adsorption performance.

References

Application Notes and Protocols for the Chemical Modification of Phillipsite for Enhanced Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical modification of phillipsite, a natural zeolite, to enhance its adsorption capabilities for various environmental and pharmaceutical applications. Detailed experimental protocols and comparative data are presented to guide researchers in developing effective adsorbent materials.

Introduction to this compound and the Rationale for Chemical Modification

This compound is a naturally occurring zeolite with a crystalline aluminosilicate (B74896) structure, characterized by a framework of interconnected pores and channels.[1] This structure inherently possesses a negative charge, which is balanced by exchangeable cations such as sodium, potassium, and calcium, giving it a natural cation-exchange capacity.[2][3] However, in its raw form, the adsorption capacity of this compound can be limited by factors such as a relatively low surface area, pore blockage by impurities, and a surface chemistry that is not always optimal for targeting specific pollutants.[4]

Chemical modification aims to overcome these limitations by altering the physicochemical properties of this compound. These modifications can lead to:

  • Increased Surface Area and Porosity: By removing impurities and creating new pores.[4][5]

  • Enhanced Cation Exchange Capacity (CEC): By introducing more active exchange sites.

  • Modified Surface Chemistry: To improve affinity for specific target molecules, including anionic and organic compounds.[6][7]

  • Improved Structural Stability.

Common chemical modification strategies include acid treatment, base treatment, and surfactant modification, each imparting unique characteristics to the final adsorbent material.

Chemical Modification Strategies

Acid Treatment

Acid activation is a widely used method to enhance the adsorption capacity of zeolites.[8][9] Treatment with strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can remove impurities from the zeolite pores, increase the surface area, and modify the surface acidity.[10][11] The process involves the replacement of exchangeable cations with H+ ions and the partial dealumination of the zeolite framework, which can create new active sites for adsorption.[9]

Surfactant Modification

Natural this compound has a negatively charged surface, making it effective for adsorbing cations but not anions or nonpolar organic molecules. Surfactant modification reverses this characteristic. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), form a monolayer or bilayer on the zeolite surface.[6][7][12] This creates a positively charged surface, enabling the adsorption of anions, and a hydrophobic outer layer that enhances the adsorption of organic pollutants.[6][13]

Data Presentation: Effects of Chemical Modification on this compound Properties

The following tables summarize the quantitative effects of various chemical modifications on the properties of this compound and its adsorption capacity for different pollutants.

Table 1: Comparison of Surface Area and Pore Volume of Natural and Modified this compound

AdsorbentModificationSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Reference
Natural this compoundNone16.07 - 25.950.049 - 0.032[4][14]
Acid-Treated this compound0.5 M HClIncreasedIncreased[11]
Surfactant-Modified this compoundCTAB17.52 (decreased from 24.93)0.029 (decreased from 0.041)[13]
Thermally-Treated Zeolite550 °C92.2-[15]

Table 2: Adsorption Isotherm Parameters for Heavy Metal Removal by Modified this compound

AdsorbentPollutantIsotherm Modelq_max (mg/g)K_L (L/mg)K_f ((mg/g)(L/mg)¹/ⁿ)nReference
Acid-Activated BentonitePb(II)Langmuir7.750.00307-->0.97[7]
Acid-Activated BentoniteCu(II)Langmuir4.420.00132-->0.98[7]
Acid-Activated BentoniteZn(II)Langmuir4.950.00146-->0.97[7]
Poly(NIPAM-co-MAA) hydrogelCr(VI)Langmuir-----[2]
Poly(NIPAM-co-MAA) hydrogelMn(II)Langmuir-----[2]
Poly(NIPAM-co-MAA) hydrogelPb(II)Langmuir-----[2]

Table 3: Adsorption Kinetic Parameters for Pollutant Removal by Modified this compound

AdsorbentPollutantKinetic Modelq_e (exp) (mg/g)q_e (cal) (mg/g)k₁ (min⁻¹)k₂ (g/mg·min)Reference
Defatted Moringa oleifera seedCu(II)Pseudo-second-order---0.0350>0.99[16]
Defatted Moringa oleifera seedPb(II)Pseudo-second-order---0.0206>0.99[16]
CTAB-Modified Celery ResidueCongo RedPseudo-second-order244246--0.994[13]
Lumbang-Derived Activated Carbon-Chitosan CompositeCr(VI)Pseudo-second-order-----[17]

Experimental Protocols

Protocol for Acid Activation of this compound

This protocol describes a general procedure for the acid activation of this compound to enhance its adsorption capacity for heavy metals.[11]

Materials:

  • Natural this compound powder (sieved to desired particle size, e.g., < 63 µm)

  • Hydrochloric acid (HCl), 0.1 M to 3 M solutions

  • Deionized water

  • Beakers, magnetic stirrer with hot plate, centrifuge, oven, pH meter

Procedure:

  • Preparation: Weigh 4 g of sieved and dried (110 °C overnight) this compound powder.

  • Acid Treatment: Place the this compound powder in a beaker and add 100 mL of the desired concentration of HCl solution (e.g., 0.5 M).

  • Reaction: Heat the mixture to 100 °C while stirring continuously for 6 hours.

  • Separation and Washing: After cooling, separate the solid material by centrifugation. Wash the activated this compound repeatedly with deionized water until the supernatant is free of chloride ions (tested with AgNO₃ solution) and the pH is neutral.

  • Drying: Dry the acid-activated this compound in an oven at 110 °C overnight.

  • Characterization: Characterize the material using techniques such as BET for surface area and pore volume analysis, XRD for structural integrity, and FTIR for surface functional groups.

Protocol for Surfactant Modification of this compound with CTAB

This protocol details the modification of this compound with the cationic surfactant CTAB for the enhanced adsorption of organic pollutants.[6]

Materials:

  • Natural this compound-rich tuff (10 g)

  • Cetyltrimethylammonium bromide (CTAB)

  • Distilled water

  • High-speed mixer (e.g., 6000 rpm)

  • Filtration apparatus, oven

Procedure:

  • Surfactant Solution Preparation: Prepare a 200 mL aqueous solution of CTAB. The amount of CTAB should be calculated to be equivalent to 100% (for monolayer) or 200% (for bilayer) of the external cation exchange capacity (ECEC) of the this compound.

  • Modification: Add 10 g of this compound to the CTAB solution.

  • Mixing: Vigorously mix the suspension using a high-speed mixer at 6000 rpm for approximately 30 minutes at room temperature.

  • Separation and Washing: Separate the solid material by filtration and wash thoroughly with distilled water to remove any excess, unbound surfactant.

  • Drying: Dry the surfactant-modified this compound in an oven at a suitable temperature (e.g., 60-80 °C) overnight.

  • Characterization: Analyze the modified material using FTIR-ATR to confirm the presence of surfactant, thermal analysis (TGA/DTA) to assess thermal stability, and zeta potential measurements to determine the surface charge.

Protocol for Batch Adsorption Experiments

This protocol outlines a general procedure for conducting batch adsorption studies to evaluate the performance of modified this compound.[17][18][19]

Materials:

  • Modified this compound adsorbent

  • Stock solution of the target pollutant (e.g., heavy metal salt, organic dye)

  • Deionized water

  • Conical flasks or vials

  • Orbital shaker or water bath shaker

  • pH meter, 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for measuring pollutant concentration (e.g., AAS, UV-Vis spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1000 mg/L) of the adsorbate. Prepare working solutions of desired concentrations by diluting the stock solution.

  • Batch Setup: In a series of conical flasks, add a fixed amount of the modified this compound adsorbent (e.g., 0.1 g) to a fixed volume of the pollutant solution (e.g., 50 mL) of varying initial concentrations.

  • pH Adjustment: Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Equilibration (for Isotherm Studies): Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature for a predetermined time sufficient to reach equilibrium (e.g., 24 hours).

  • Kinetic Studies: For kinetic experiments, take aliquots of the solution at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).

  • Sample Analysis: After agitation, separate the adsorbent from the solution by filtration through a syringe filter. Analyze the filtrate for the final concentration of the pollutant using the appropriate analytical technique.

  • Data Analysis:

    • Adsorption Capacity: Calculate the amount of pollutant adsorbed per unit mass of adsorbent at equilibrium (qₑ, mg/g) and at time t (qₜ, mg/g).

    • Isotherm Modeling: Fit the equilibrium data to Langmuir and Freundlich isotherm models to determine the adsorption capacity and mechanism.[1][2][20][21][22]

    • Kinetic Modeling: Fit the kinetic data to pseudo-first-order and pseudo-second-order kinetic models to understand the adsorption rate.[16][23][24][25][26]

Visualizations

Chemical_Modification_Workflow raw_this compound Raw this compound pretreatment Pre-treatment (Grinding, Sieving, Washing, Drying) raw_this compound->pretreatment acid_treatment Acid Treatment (e.g., 0.5M HCl, 100°C, 6h) pretreatment->acid_treatment Acid Activation Path surfactant_modification Surfactant Modification (e.g., CTAB, 6000 rpm, 30 min) pretreatment->surfactant_modification Surfactant Path characterization Characterization (BET, XRD, FTIR, SEM) acid_treatment->characterization surfactant_modification->characterization adsorption_studies Batch Adsorption Studies (Isotherms, Kinetics) characterization->adsorption_studies data_analysis Data Analysis (Modeling) adsorption_studies->data_analysis enhanced_adsorbent Enhanced Adsorbent data_analysis->enhanced_adsorbent

Caption: Experimental workflow for the chemical modification and evaluation of this compound.

Adsorption_Enhancement_Mechanism modification Chemical Modification acid Acid Treatment - Removes impurities - Increases surface area - Creates Brønsted acid sites modification->acid surfactant Surfactant Modification - Reverses surface charge - Creates hydrophobic surface modification->surfactant adsorption {Enhanced Adsorption} acid->adsorption Improved Cation Exchange surfactant->adsorption Electrostatic & Hydrophobic Interactions heavy_metals Heavy Metals (Cations) adsorption->heavy_metals anions Anions & Organic Pollutants adsorption->anions

Caption: Logical relationship of modification methods to enhanced adsorption mechanisms.

References

Application Notes and Protocols: Phillipsite as a Carrier for Slow-Release Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agricultural Professionals

Introduction

Phillipsite, a naturally occurring zeolite mineral, presents a promising avenue for the development of slow-release fertilizers (SRFs). Its unique crystalline structure, characterized by a network of pores and channels, allows it to act as a reservoir for essential plant nutrients.[1] This property, combined with its significant cation exchange capacity (CEC), enables the gradual release of nutrients into the soil, synchronizing availability with plant demand. The application of this compound-based SRFs can enhance nutrient use efficiency, minimize nutrient losses through leaching, and reduce the environmental impact associated with conventional fertilizers. These application notes provide detailed information and protocols for utilizing this compound as a carrier for nitrogen (N), phosphorus (P), and potassium (K) fertilizers.

Application Notes

Key Properties of this compound

This compound's efficacy as a slow-release fertilizer carrier is rooted in its physicochemical properties. Understanding these properties is crucial for optimizing its use in various agricultural applications.

PropertyTypical ValueSignificance in Slow-Release Applications
Cation Exchange Capacity (CEC) 100 - 150 meq/100gHigh CEC allows for the retention and slow release of cationic nutrients like ammonium (B1175870) (NH₄⁺) and potassium (K⁺).[1]
Porosity HighThe porous structure provides a large internal surface area for nutrient loading and subsequent gradual release.[2]
Water Holding Capacity Increases soil water retention by up to 67%Enhances soil moisture content, improving water availability to plants, especially in sandy soils.[3]
Nutrient Selectivity K⁺ > NH₄⁺ > Na⁺ > Ca²⁺This compound shows a preference for potassium and ammonium ions, making it an excellent carrier for these key nutrients.[1]
pH in Water Slurry 7.3 - 7.8Generally neutral, minimizing drastic changes in soil pH upon application.[1]
Nutrient Loading Capacity

The nutrient loading capacity of this compound is a function of its Cation Exchange Capacity (CEC). The theoretical maximum loading for cationic nutrients can be calculated based on the CEC and the molar mass of the nutrient ion.

NutrientIonMolar Mass ( g/mol )Theoretical Max. Loading Capacity (mg/g of this compound)
Nitrogen Ammonium (NH₄⁺)18.04~27.1 - 40.6
Potassium Potassium (K⁺)39.10~58.7 - 88.0

Note: Actual loading capacities may vary depending on the specific this compound source, particle size, and the loading conditions.

Phosphorus, typically present as an anion (e.g., H₂PO₄⁻, HPO₄²⁻), is not retained through cation exchange. However, this compound can be modified through acid activation to enhance its phosphorus retention and slow-release characteristics.

Benefits of Using this compound-Based SRFs
  • Improved Nutrient Use Efficiency: The gradual release of nutrients ensures a sustained supply to plants, matching their uptake patterns and reducing losses.

  • Reduced Environmental Impact: By minimizing nutrient leaching, especially of nitrates, this compound-based SRFs help protect groundwater and surrounding ecosystems.

  • Enhanced Soil Properties: The application of this compound can improve soil structure, aeration, and water retention, leading to a healthier root environment.[3]

  • Increased Crop Yield and Quality: A consistent and balanced nutrient supply can lead to improved plant growth, higher yields, and better crop quality.

Experimental Protocols

Protocol 1: Nutrient Loading of this compound

1.1. Nitrogen (Ammonium) and Potassium Loading via Ion Exchange

This protocol describes the loading of ammonium (NH₄⁺) and potassium (K⁺) onto this compound through a simple ion exchange process.

Materials:

  • This compound (powdered or fine granules)

  • Ammonium chloride (NH₄Cl) or Potassium chloride (KCl)

  • Distilled water

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Preparation of this compound: Wash the this compound with distilled water to remove any fine impurities and dry it in an oven at 105°C for 24 hours.

  • Preparation of Nutrient Solution: Prepare a 1 M solution of either NH₄Cl (for nitrogen loading) or KCl (for potassium loading) in distilled water.

  • Ion Exchange:

    • Add the dried this compound to the nutrient solution at a solid-to-liquid ratio of 1:10 (w/v) (e.g., 100 g of this compound in 1 L of solution).

    • Stir the suspension continuously using a magnetic stirrer at room temperature for 24 hours to facilitate ion exchange.

  • Separation and Washing:

    • Separate the nutrient-loaded this compound from the solution by filtration.

    • Wash the this compound with distilled water several times to remove any excess, non-exchanged nutrient salts. Continue washing until the electrical conductivity of the filtrate is close to that of distilled water.

  • Drying: Dry the nutrient-loaded this compound in an oven at 60°C for 48 hours.

  • Analysis: Determine the nutrient content of the loaded this compound using appropriate analytical techniques (e.g., Kjeldahl method for nitrogen, flame photometry or ICP-OES for potassium) to confirm the loading efficiency.

1.2. Phosphorus Loading via Acid Activation

This protocol enhances the phosphorus retention of this compound by modifying its surface through acid treatment.

Materials:

  • This compound (powdered or fine granules)

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) or other soluble phosphate source

  • Distilled water

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Acid Activation:

    • Prepare a 1 M solution of HCl or HNO₃.

    • Add the this compound to the acid solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the suspension at room temperature for 4-6 hours. This process removes some of the aluminum from the zeolite framework, creating more sites for phosphate interaction.[4]

  • Washing and Neutralization:

    • Separate the acid-activated this compound by filtration and wash it thoroughly with distilled water until the pH of the filtrate is neutral (pH ~7).

  • Drying: Dry the acid-activated this compound in an oven at 105°C for 24 hours.

  • Phosphate Loading:

    • Prepare a 1 M solution of KH₂PO₄.

    • Add the dried, acid-activated this compound to the phosphate solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the suspension at room temperature for 24 hours.

  • Separation, Washing, and Drying: Follow steps 4 and 5 from Protocol 1.1.

  • Analysis: Determine the phosphorus content of the loaded this compound using a suitable analytical method (e.g., spectrophotometry).

Nutrient_Loading_Workflow cluster_N_K Nitrogen (Ammonium) & Potassium Loading cluster_P Phosphorus Loading N_K_Start Start: Raw this compound N_K_Wash Wash & Dry N_K_Start->N_K_Wash N_K_Exchange Ion Exchange (24h) N_K_Wash->N_K_Exchange N_K_Solution Prepare 1M NH4Cl or KCl Solution N_K_Solution->N_K_Exchange N_K_Filter Filter & Wash N_K_Exchange->N_K_Filter N_K_Dry Dry (60°C) N_K_Filter->N_K_Dry N_K_End End: N/K-Loaded this compound N_K_Dry->N_K_End P_Start Start: Raw this compound P_Activation Acid Activation (4-6h) P_Start->P_Activation P_Acid_Solution Prepare 1M Acid (HCl/HNO3) P_Acid_Solution->P_Activation P_Wash Filter, Wash & Neutralize P_Activation->P_Wash P_Dry1 Dry (105°C) P_Wash->P_Dry1 P_Loading Phosphate Loading (24h) P_Dry1->P_Loading P_Phosphate_Solution Prepare 1M KH2PO4 Solution P_Phosphate_Solution->P_Loading P_Filter Filter & Wash P_Loading->P_Filter P_Dry2 Dry (60°C) P_Filter->P_Dry2 P_End End: P-Loaded this compound P_Dry2->P_End

Workflow for nutrient loading of this compound.
Protocol 2: Soil Incubation Study for Nutrient Release

This protocol is designed to evaluate the nutrient release characteristics of this compound-based SRFs in a controlled laboratory setting.

Materials:

  • Nutrient-loaded this compound (from Protocol 1)

  • Conventional fertilizer (e.g., urea, KCl, KH₂PO₄) for comparison

  • Control soil (sieved, <2 mm)

  • Incubation containers (e.g., plastic pots or jars with perforated lids)

  • Distilled water

  • Analytical balance

  • Incubator or constant temperature room (set to 25°C)

  • Equipment for soil nutrient analysis (e.g., for NH₄⁺-N, NO₃⁻-N, available P, and exchangeable K)

Procedure:

  • Experimental Setup:

    • Prepare soil-fertilizer mixtures. For each treatment, thoroughly mix a predetermined amount of fertilizer with 200 g of air-dried soil. Include a control treatment with no fertilizer.

    • Example treatments:

      • Control (soil only)

      • Conventional NPK fertilizer

      • N-loaded this compound

      • P-loaded this compound

      • K-loaded this compound

      • Combined NPK-loaded this compound

    • Place each mixture into a labeled incubation container. Prepare three replicates for each treatment and each sampling time point.

  • Incubation:

    • Adjust the moisture content of each soil sample to 60% of its water holding capacity.

    • Place the containers in an incubator at a constant temperature of 25°C.

    • Maintain the soil moisture content throughout the incubation period by periodically adding distilled water.

  • Sampling:

    • Collect soil samples from each treatment at regular intervals (e.g., 7, 14, 28, 56, and 90 days).

  • Analysis:

    • For each soil sample, extract and analyze the concentrations of NH₄⁺-N, NO₃⁻-N, available P, and exchangeable K.

    • Plot the nutrient concentrations over time to determine the release kinetics.

Soil_Incubation_Workflow Start Start: Prepare Soil-Fertilizer Mixtures Incubate Adjust Moisture & Incubate at 25°C Start->Incubate Sample Collect Soil Samples at Intervals (e.g., 7, 14, 28, 56, 90 days) Incubate->Sample Analyze Analyze for NH4-N, NO3-N, Available P, Exchangeable K Sample->Analyze Plot Plot Nutrient Concentration vs. Time Analyze->Plot End Determine Nutrient Release Kinetics Plot->End

Workflow for soil incubation study.
Protocol 3: Plant Growth Trial

This protocol outlines a pot experiment to evaluate the effect of this compound-based SRFs on plant growth, nutrient uptake, and soil properties.

Materials:

  • Nutrient-loaded this compound

  • Conventional NPK fertilizer

  • Control soil

  • Pots (e.g., 5 L capacity)

  • Test crop seeds (e.g., maize, tomato, wheat)

  • Greenhouse or controlled environment growth chamber

  • Equipment for measuring plant growth parameters (e.g., balance, ruler)

  • Equipment for plant tissue and soil analysis

Procedure:

  • Experimental Design:

    • Use a completely randomized design with at least four replicates per treatment.

    • Example treatments:

      • T1: Control (no fertilizer)

      • T2: Conventional NPK fertilizer at recommended rate

      • T3: NPK-loaded this compound at a rate equivalent to the N in T2

      • T4: NPK-loaded this compound at a rate equivalent to 150% of the N in T2

  • Pot Preparation and Sowing:

    • Fill each pot with a known weight of soil.

    • Incorporate the respective fertilizer treatments into the top 10 cm of soil in each pot.

    • Sow a specific number of seeds in each pot and thin to a uniform number of seedlings after germination.

  • Growth Conditions:

    • Maintain optimal growing conditions (light, temperature, and water) for the chosen crop species.

    • Water the pots regularly to maintain soil moisture.

  • Data Collection:

    • Plant Growth: At regular intervals and at the final harvest, measure plant height, stem diameter, leaf area, and fresh and dry biomass.

    • Plant Tissue Analysis: At harvest, collect representative plant tissue samples (e.g., leaves, shoots). Dry, grind, and analyze for N, P, and K content to determine nutrient uptake.

    • Soil Analysis: After the final harvest, collect soil samples from each pot and analyze for pH, EC, and available N, P, and K.

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.

Plant_Growth_Trial_Relationship Fertilizer Fertilizer Treatments (Control, Conventional, this compound-SRF) Soil Soil Properties (pH, EC, Nutrients) Fertilizer->Soil affects PlantGrowth Plant Growth Parameters (Height, Biomass, Yield) Fertilizer->PlantGrowth directly affects NutrientUptake Plant Nutrient Uptake (Tissue N, P, K) Fertilizer->NutrientUptake provides Soil->PlantGrowth influences Soil->NutrientUptake mediates PlantGrowth->NutrientUptake is a result of

Logical relationships in a plant growth trial.

Disclaimer

These protocols provide a general framework. Researchers should adapt the specific parameters (e.g., concentrations, durations, crop species) to their specific research objectives and available resources. It is recommended to conduct preliminary experiments to optimize the protocols for the specific this compound material and soil type being used.

References

Application Notes and Protocols for the Experimental Use of Phillipsite in Animal Feed Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of phillipsite, a natural zeolite, as a feed supplement for livestock. The information compiled from various scientific studies highlights its potential benefits in improving animal health, performance, and environmental conditions in animal husbandry. Detailed protocols for key experiments are provided to guide researchers in designing and conducting their own studies.

Introduction

This compound is a crystalline, hydrated aluminosilicate (B74896) mineral with a three-dimensional porous structure. Its unique properties, including a high cation-exchange capacity and a large surface area for adsorption, make it a promising natural additive for animal feed.[1][2] Experimental studies have explored its efficacy in mycotoxin binding, ammonia (B1221849) reduction, and improvement of growth performance in various animal species. While much of the research on zeolites in animal nutrition has focused on clinoptilolite, the findings are often considered indicative of the potential of other zeolites like this compound due to their similar structural and chemical properties.

Key Applications and Mechanisms of Action

The primary applications of this compound in animal feed supplements revolve around its ion-exchange and adsorption capabilities.[1][2] These properties lead to several beneficial effects:

  • Mycotoxin Adsorption: this compound can bind to mycotoxins present in contaminated feed, reducing their bioavailability and mitigating their toxic effects on animals.[1] This is a critical application as mycotoxins can lead to significant health issues and economic losses in livestock production.

  • Ammonia Binding and Odor Control: In the digestive tract, this compound can adsorb ammonium (B1175870) ions (NH₄⁺), which are produced from the breakdown of proteins and urea.[1][2] This can lead to a reduction in the concentration of harmful ammonia in the gut and a decrease in ammonia emissions from animal excreta, thereby improving the air quality in animal housing facilities.[2][3]

  • Improved Nutrient Utilization and Growth Performance: By modulating the gut environment, this compound may slow down the passage of feed, allowing for more efficient absorption of nutrients.[2] The gradual release of adsorbed ammonium can also provide a steady source of nitrogen for microbial protein synthesis in ruminants.[4] These effects can contribute to improved body weight gain and feed conversion ratios.

  • Diarrhea Control: The water-adsorbing property of this compound can lead to drier and more compact feces, which may help in controlling diarrhea in young animals.[2]

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from various studies on the effects of zeolite supplementation (primarily clinoptilolite as a proxy for this compound) in different animal species.

Table 1: Effects of Zeolite Supplementation on Swine Growth Performance

ParameterControl GroupZeolite GroupPercentage ChangeReference
Average Daily Gain (ADG)
Weanling Pigs (45 days)0.450 kg0.467 kg+3.8%[5]
Feed Conversion Ratio (FCR)
Weanling Pigs (45 days)2.151.916-10.9%[5]

Table 2: Effects of Zeolite Supplementation on Broiler Performance

ParameterControl GroupZeolite Group (3%)Percentage ChangeReference
Body Weight Gain (g) 24502550+4.1%[6]
Feed Conversion Ratio (FCR) 1.851.78-3.8%[6]

Table 3: Mycotoxin Binding Capacity of Zeolites (in vitro)

MycotoxinZeolite Adsorption (%)Reference
Aflatoxin B1>90%[1]
ZearalenoneVariable[1]
Ochratoxin AVariable[1]

Table 4: Effect of Zeolite on Ammonia Concentration in Poultry Houses

TreatmentAmmonia Concentration (ppm)Percentage ReductionReference
Control (no zeolite in litter)25-50-[7]
Zeolite in litter (25% w/w)<25>50%[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as an animal feed supplement. These protocols are based on common practices in animal nutrition research and can be adapted for specific experimental goals.

Protocol for a Swine Growth Performance Trial

Objective: To evaluate the effect of dietary this compound supplementation on the growth performance of weanling pigs.

Materials:

  • Weanling pigs (e.g., 28 days old, balanced for sex and initial body weight)

  • Basal diet (formulated to meet the nutritional requirements of weanling pigs)

  • This compound powder (particle size < 50 µm)

  • Individual or group pens with feeders and waterers

  • Weighing scale

Procedure:

  • Animal Acclimatization: House the pigs in the experimental facility for a 7-day acclimatization period. Provide the basal diet and water ad libitum.

  • Experimental Design: Randomly allocate pigs to two treatment groups:

    • Control Group: Fed the basal diet.

    • This compound Group: Fed the basal diet supplemented with a predetermined level of this compound (e.g., 2% of the diet).

  • Feeding and Management:

    • Provide the respective diets and fresh water ad libitum for the duration of the trial (e.g., 42 days).

    • Monitor the health of the animals daily.

  • Data Collection:

    • Record the individual body weight of each pig at the beginning of the trial and weekly thereafter.

    • Measure and record the feed intake for each pen daily or weekly.

  • Calculations:

    • Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days

    • Average Daily Feed Intake (ADFI): Total Feed Consumed / Number of Days

    • Feed Conversion Ratio (FCR): ADFI / ADG

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the differences between the control and this compound groups.

Protocol for an In Vitro Mycotoxin Adsorption Assay

Objective: To determine the mycotoxin binding capacity of this compound in a simulated gastrointestinal environment.

Materials:

  • This compound powder

  • Mycotoxin standards (e.g., Aflatoxin B1, Zearalenone)

  • Simulated gastric fluid (SGF, pH 2.5)

  • Simulated intestinal fluid (SIF, pH 6.8)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Mycotoxin Solutions: Prepare standard solutions of the mycotoxins in a suitable solvent.

  • Adsorption in Gastric Phase:

    • Add a known amount of this compound (e.g., 10 mg) to a tube containing a known concentration of mycotoxin in SGF.

    • Incubate the mixture at 37°C for a specific time (e.g., 60 minutes) with constant agitation.

    • Centrifuge the mixture to separate the solid (this compound with bound mycotoxin) from the supernatant.

    • Analyze the concentration of unbound mycotoxin in the supernatant using HPLC.

  • Adsorption in Intestinal Phase:

    • After the gastric phase, decant the supernatant and add SIF to the pellet.

    • Incubate the mixture at 37°C for a specific time (e.g., 120 minutes) with constant agitation.

    • Centrifuge the mixture and analyze the concentration of unbound mycotoxin in the supernatant.

  • Calculation of Adsorption:

    • Adsorption (%) = [(Initial Mycotoxin Concentration - Supernatant Mycotoxin Concentration) / Initial Mycotoxin Concentration] x 100

  • Statistical Analysis: Perform the assay in triplicate and calculate the mean and standard deviation of the adsorption percentage.

Visualizations

Proposed Mechanism of Action of this compound in the Gut

Proposed_Mechanism_of_Action cluster_git Within the Gastrointestinal Tract This compound This compound in Feed This compound->GIT GutMicrobiota Gut Microbiota This compound->GutMicrobiota Modulates Environment (pH) ReducedToxicity Reduced Mycotoxin Absorption & Systemic Toxicity This compound->ReducedToxicity Adsorption ImprovedN_Utilization Improved Nitrogen Utilization This compound->ImprovedN_Utilization Ion Exchange (NH4+) ImprovedNutrientAbsorption Improved Nutrient Absorption This compound->ImprovedNutrientAbsorption Slows Passage Rate Mycotoxins Mycotoxins Mycotoxins->GIT Ammonia Ammonia (NH3) Ammonia->GIT Nutrients Nutrients Nutrients->GIT AlteredMetabolites Altered Microbial Metabolites (e.g., SCFAs) GutMicrobiota->AlteredMetabolites EpithelialCells Intestinal Epithelial Cells SignalingPathways Modulation of Intestinal Signaling Pathways (e.g., Wnt, Notch) EpithelialCells->SignalingPathways ImprovedGutHealth Improved Gut Health & Integrity ReducedToxicity->ImprovedGutHealth Performance Improved Animal Performance (Growth, FCR) ImprovedN_Utilization->Performance ImprovedNutrientAbsorption->Performance AlteredMetabolites->EpithelialCells SignalingPathways->ImprovedGutHealth ImprovedGutHealth->Performance

Caption: Proposed mechanism of this compound in the animal gut.

Experimental Workflow for a Swine Growth Performance Trial

Swine_Growth_Performance_Workflow Start Start: Weanling Pigs Acclimatization Acclimatization (7 days) Basal Diet Start->Acclimatization Randomization Random Allocation Acclimatization->Randomization ControlGroup Control Group (Basal Diet) Randomization->ControlGroup PhillipsiteGroup This compound Group (Basal Diet + this compound) Randomization->PhillipsiteGroup ExperimentalPeriod Experimental Period (e.g., 42 days) Ad libitum feeding ControlGroup->ExperimentalPeriod PhillipsiteGroup->ExperimentalPeriod DataCollection Weekly Data Collection: - Body Weight - Feed Intake ExperimentalPeriod->DataCollection Calculations Calculate: - ADG - ADFI - FCR DataCollection->Calculations Analysis Statistical Analysis (t-test/ANOVA) Calculations->Analysis Results Results & Interpretation Analysis->Results Phillipsite_Properties_Effects Properties Physicochemical Properties of this compound IonExchange High Cation-Exchange Capacity Properties->IonExchange Adsorption Large Surface Area & Porous Structure Properties->Adsorption AmmoniaBinding Ammonium (NH4+) Binding IonExchange->AmmoniaBinding MycotoxinBinding Mycotoxin Adsorption Adsorption->MycotoxinBinding WaterBinding Water Adsorption Adsorption->WaterBinding SlowPassage Slowing Digesta Passage Adsorption->SlowPassage Mechanisms Primary Mechanisms in Gut ReducedAmmonia Reduced Ammonia (Gut & Excreta) AmmoniaBinding->ReducedAmmonia ReducedToxicity Reduced Mycotoxin Toxicity MycotoxinBinding->ReducedToxicity ImprovedFeces Improved Fecal Consistency WaterBinding->ImprovedFeces ImprovedNutrientUptake Improved Nutrient Utilization SlowPassage->ImprovedNutrientUptake Outcomes Observed Outcomes in Animals ImprovedPerformance Improved Growth Performance & FCR ReducedAmmonia->ImprovedPerformance ReducedToxicity->ImprovedPerformance ImprovedFeces->ImprovedPerformance ImprovedNutrientUptake->ImprovedPerformance

References

Application Notes and Protocols for Incorporating Phillipsite into Cement and Construction Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating phillipsite, a naturally occurring zeolite, into cement and construction materials. This document outlines the underlying chemical principles, experimental protocols for evaluation, and expected performance enhancements, including its potential for heavy metal immobilization.

Introduction

This compound is a crystalline hydrated aluminosilicate (B74896) mineral with a framework structure that exhibits pozzolanic properties. When used as a supplementary cementitious material (SCM), this compound reacts with calcium hydroxide (B78521) (Ca(OH)₂), a byproduct of Portland cement hydration, to form additional calcium silicate (B1173343) hydrate (B1144303) (C-S-H) and calcium aluminate hydrate (C-A-H) phases.[1] This pozzolanic reaction can enhance the long-term strength and durability of cement-based materials, reduce permeability, and improve resistance to chemical attack.[2][3] Furthermore, the unique ion-exchange capabilities of this compound make it a promising agent for the immobilization of heavy metals within the cementitious matrix.

Chemical Principle: The Pozzolanic Reaction of this compound

The primary mechanism by which this compound enhances cement properties is the pozzolanic reaction. This is a chemical reaction between a siliceous or aluminous material and calcium hydroxide in the presence of water.[4] The simplified chemical equations for the pozzolanic reaction of this compound are as follows:

  • Reaction with Calcium Hydroxide:

    • xCa(OH)₂ + Si(OH)₄ → xCaO·SiO₂·(x+1)H₂O (Calcium Silicate Hydrate - C-S-H)[5]

    • yCa(OH)₂ + Al(OH)₃ + (z-1)H₂O → yCaO·Al₂O₃·zH₂O (Calcium Aluminate Hydrate - C-A-H)[4]

These newly formed C-S-H and C-A-H gels fill the pore spaces within the cement paste, leading to a denser and more durable microstructure.[5]

Signaling Pathway of Pozzolanic Reaction

The following diagram illustrates the key steps in the pozzolanic reaction of this compound within a cementitious system.

Pozzolanic_Reaction cluster_cement_hydration Portland Cement Hydration cluster_pozzolanic_reaction Pozzolanic Reaction cluster_material_properties Enhanced Material Properties C3S_C2S C₃S & C₂S (Alite & Belite) CSH_Gel C-S-H Gel (Primary Binder) C3S_C2S->CSH_Gel Hydration CaOH2 Calcium Hydroxide (Ca(OH)₂) C3S_C2S->CaOH2 Hydration H2O Water (H₂O) Secondary_CSH_CAH Secondary C-S-H & C-A-H Gels CaOH2->Secondary_CSH_CAH Reaction This compound This compound (Reactive Silica & Alumina) This compound->Secondary_CSH_CAH Strength Increased Strength Secondary_CSH_CAH->Strength Durability Improved Durability Secondary_CSH_CAH->Durability Permeability Reduced Permeability Secondary_CSH_CAH->Permeability

Caption: Pozzolanic reaction of this compound in cement.

Data Presentation

Chemical Composition of this compound-Rich Tuff

The following table presents a typical chemical composition of this compound-rich tuff suitable for use as a supplementary cementitious material.[6]

OxideContent (wt%)
SiO₂54.43
Al₂O₃16.00
Fe₂O₃2.71
CaO2.39
MgO7.67
Na₂O0.21
K₂O0.39
LOI*3.15
Total 98.23

*LOI: Loss on Ignition

Pozzolanic Activity of this compound

The pozzolanic activity of this compound can be assessed by measuring the consumption of calcium hydroxide (portlandite) over time. The following table shows the reduction in Ca(OH)₂ in a lime-phillipsite paste.[6]

Curing Time (days)Ca(OH)₂ Reduction (%)
315
725
2845
9060
18070
Effect on Compressive Strength (Illustrative Data)

This table provides a template for recording the compressive strength of cement mortars with varying percentages of this compound replacement. Note: These are illustrative values based on typical pozzolan performance; actual results will vary based on material characteristics and experimental conditions.

This compound Replacement (%)7-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)
0 (Control)25.035.0
1023.537.5
2021.040.0
3018.538.0
Effect on Setting Time (Illustrative Data)

This table provides a template for recording the initial and final setting times of cement pastes with varying percentages of this compound replacement. Note: These are illustrative values; actual results will vary.

This compound Replacement (%)Initial Setting Time (minutes)Final Setting Time (minutes)
0 (Control)120180
10135200
20150220
30165240

Experimental Protocols

The following protocols are based on ASTM standards and provide a framework for evaluating the performance of this compound-blended cement.

Raw Material Characterization

Objective: To determine the physical and chemical properties of the this compound raw material.

Methodology:

  • Chemical Analysis: Perform X-ray Fluorescence (XRF) to determine the oxide composition (SiO₂, Al₂O₃, Fe₂O₃, etc.).[6]

  • Mineralogical Analysis: Use X-ray Diffraction (XRD) to identify the crystalline phases present, confirming the presence of this compound and identifying any impurities.

  • Particle Size Analysis: Determine the particle size distribution using laser diffraction.

  • Specific Surface Area: Measure the Blaine fineness or use the BET method to determine the specific surface area.

Preparation of Blended Cement Mortars

Objective: To prepare standardized mortar specimens for compressive strength testing.

Methodology (based on ASTM C109): [6]

  • Mix Design: Prepare mortar mixes with 0%, 10%, 20%, and 30% replacement of Portland cement with finely ground this compound by mass. Maintain a constant water-to-cementitious material ratio (e.g., 0.485).

  • Mixing: Use a standard mortar mixer.

    • Add water and cementitious materials to the bowl and mix at low speed for 30 seconds.

    • Add sand and continue mixing at low speed for another 30 seconds.

    • Stop the mixer for 90 seconds and scrape down the sides of the bowl.

    • Mix for an additional 60 seconds at medium speed.

  • Molding: Cast the mortar into 50 mm (2-inch) cube molds in two layers, tamping each layer 32 times.

  • Curing: Cure the specimens in a moist room at 23 ± 2°C and >95% relative humidity for 24 hours. After demolding, cure the specimens in saturated lime water until the time of testing.

Compressive Strength Testing

Objective: To determine the compressive strength of the mortar cubes at 7 and 28 days.

Methodology (based on ASTM C109): [6]

  • Remove the cured cubes from the lime water and wipe them surface-dry.

  • Place a cube in a compression testing machine.

  • Apply a compressive load at a constant rate until failure.

  • Record the maximum load and calculate the compressive strength.

  • Test at least three specimens for each mix design and curing age and report the average strength.

Setting Time Determination

Objective: To determine the initial and final setting times of cement pastes.

Methodology (based on ASTM C191): [7][8][9]

  • Paste Preparation: Prepare cement pastes with the same replacement percentages of this compound as the mortar mixes, using the amount of water required for normal consistency.

  • Vicat Apparatus: Use a Vicat apparatus to perform penetration tests.

  • Initial Set: The initial setting time is the time elapsed from the initial contact of cement and water to when the Vicat needle penetrates 25 mm into the paste.[7]

  • Final Set: The final setting time is the time elapsed until the needle no longer leaves a complete circular impression on the paste surface.[7]

Durability Testing: Chemical Resistance

Objective: To evaluate the resistance of this compound-blended cement concrete to acid and sulfate (B86663) attack.

Methodology:

  • Specimen Preparation: Prepare concrete cylinders or cubes with different this compound replacement levels.

  • Acid Resistance (e.g., based on ASTM C267):

    • Immerse cured specimens in a sulfuric acid (H₂SO₄) solution (e.g., 5% by weight) for a specified period (e.g., 28, 56, and 90 days).[10][11][12]

    • Measure the mass loss and the reduction in compressive strength compared to control specimens cured in water.

  • Sulfate Resistance (e.g., based on ASTM C1012):

    • Immerse mortar bars in a sodium sulfate (Na₂SO₄) solution.

    • Measure the expansion of the bars over time.

Experimental Workflow

The following diagram outlines the logical flow for evaluating the suitability of this compound as a supplementary cementitious material.

Experimental_Workflow Start Start Phillipsite_Characterization This compound Raw Material Characterization (XRF, XRD, PSD) Start->Phillipsite_Characterization Mix_Design Blended Cement Mix Design (0%, 10%, 20%, 30% this compound) Phillipsite_Characterization->Mix_Design Specimen_Preparation Specimen Preparation (Mortar Cubes & Paste) Mix_Design->Specimen_Preparation Curing Curing (ASTM C109/C191) Specimen_Preparation->Curing Compressive_Strength Compressive Strength Test (ASTM C109) (7 & 28 days) Curing->Compressive_Strength Setting_Time Setting Time Test (ASTM C191) Curing->Setting_Time Durability_Testing Durability Testing (Acid & Sulfate Resistance) Curing->Durability_Testing Data_Analysis Data Analysis & Performance Evaluation Compressive_Strength->Data_Analysis Setting_Time->Data_Analysis Durability_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound in cement.

References

Application Note: Phillipsite as an Adsorbent for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon dioxide (CO2) capture and storage (CCS) is a critical technology for mitigating the effects of greenhouse gas emissions.[1] Adsorption-based CO2 capture is considered a highly promising approach due to its potential for lower energy consumption, fast kinetics, and the versatility of adsorbent materials.[2] Among these materials, zeolites—crystalline aluminosilicates with well-defined microporous structures—have shown significant advantages, including tunable pore sizes, high thermal stability, and potential for regeneration.[3][4]

Phillipsite (PHI), a natural and synthetic zeolite, has emerged as a promising candidate for CO2 capture.[5] Its unique framework structure and ion-exchange capabilities allow for modifications to enhance its CO2 adsorption capacity and selectivity.[6][7] This application note provides detailed protocols for the synthesis, modification, characterization, and evaluation of this compound as a CO2 adsorbent. It also summarizes key performance data and visualizes experimental workflows to guide researchers in this field.

Data Presentation: Performance and Properties of Zeolite Adsorbents

The following tables summarize quantitative data on the CO2 adsorption capacity and physicochemical properties of this compound and other relevant zeolites.

Table 1: CO2 Adsorption Capacities of this compound and Other Zeolites

Adsorbent MaterialModificationAdsorption CapacityTemperature (°C)Pressure (bar)Source
This compound Cesium (Cs+) Exchanged2.0 mmol/g25 - 75Not Specified[6]
Chabazite/Phillipsite Composite Cesium (Cs+) ExchangedHigh CO2/N2 selectivity (>10,000)25 - 45Not Specified[8]
Natural Zeolite (Clinoptilolite) Ion Exchanged (Na+, Ca2+)~0.6 mmol/g65Not Specified[9]
Natural Zeolite (Clinoptilolite) Ion Exchanged (Cu2+)75.8 mg/g (~1.72 mmol/g)Not SpecifiedNot Specified[7]
Zeolite 13X Commercial4.215 mol/kg (~4.22 mmol/g)251[10]
Zeolite 4A Commercial3.263 mol/kg (~3.26 mmol/g)251[10]
Spent Shale (Pyrolyzed) -~1.62 mmol/g30 - 50up to 80[11]

Table 2: Physicochemical Properties of Zeolite Adsorbents

MaterialPropertyValueMethodSource
Synthesized this compound Cation Exchange Capacity (CEC)198 meq/100gNot Specified[12]
Tayzhuzgen Zeolite (Natural) Specific Surface Area (BET)11.1 m²/g (before activation)BET[13]
Tayzhuzgen Zeolite (Natural) Specific Surface Area (BET)16.0 m²/g (after mechanical activation)BET[13]
Spent Shale (Pyrolyzed) Specific Surface Area (BET)30-34 m²/gBET[11]
Spent Shale (Pyrolyzed) Pore Diameter3-10 nmBET[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, modification, and evaluation of this compound for CO2 capture.

Protocol 1: Synthesis of this compound from Fly Ash

This protocol describes the hydrothermal synthesis of this compound from silica-poor fly ash, a common industrial byproduct.[12][14][15]

Materials:

  • Coal Fly Ash (Class F)[14]

  • Sodium Hydroxide (NaOH) solution (e.g., 2N or 4M)[12][15]

  • Deionized water

  • Hydrothermal reactor (autoclave)

  • Oven

  • Magnetic stirrer/separator (optional, for pre-treatment)[14]

  • Filtration apparatus

  • pH meter

Procedure:

  • Pre-treatment of Fly Ash (Optional): To remove magnetic particles, suspend the raw fly ash in deionized water and stir while applying a strong permanent magnet to the outside of the container. Decant the non-magnetic fraction and dry.[14]

  • Preparation of Reaction Mixture: Prepare a 2N NaOH solution. Mix the fly ash with the NaOH solution at a specific ratio (e.g., 1:12.5 fly ash to NaOH solution by weight).[15]

  • Hydrothermal Treatment:

    • Transfer the mixture to a hydrothermal reactor (autoclave).

    • Seal the reactor and heat to the desired temperature (e.g., 105°C or 120°C).[12][15]

    • Maintain the temperature for a specified reaction time (e.g., 2 to 30 hours).[12][15] The optimal time depends on the desired crystal growth.

  • Product Recovery:

    • After the reaction, cool the reactor to room temperature.

    • Filter the solid product from the solution.

    • Wash the synthesized this compound repeatedly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the final product in an oven at a specified temperature (e.g., 105°C) overnight or until a constant weight is achieved.[16]

Protocol 2: Ion Exchange for this compound Modification

This protocol details the modification of this compound via ion exchange to introduce cations that can enhance CO2 adsorption.[6][7]

Materials:

  • Synthesized or natural this compound

  • Deionized water

  • Salt solution of the desired cation (e.g., Cesium Chloride (CsCl), Copper(II) Nitrate (Cu(NO3)2))

  • Beakers or flasks

  • Shaking incubator or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Oven

Procedure:

  • Preparation of this compound: Wash the parent this compound several times with deionized water and dry it in an oven at 363 K (90°C) for 24 hours.[7]

  • Ion Exchange Process:

    • Prepare a salt solution of the desired cation at a specific concentration.

    • Suspend a known amount of the dried this compound in the salt solution.

    • Agitate the suspension at a constant temperature for a set period (e.g., using a shaking incubator). The time can vary depending on the desired exchange level.[7]

  • Washing and Recovery:

    • Separate the solid material from the solution by centrifugation or filtration.

    • Wash the ion-exchanged this compound thoroughly with deionized water to remove any residual salt.

  • Drying: Dry the modified this compound in an oven at 363 K (90°C) for 24 hours.[7]

  • Characterization: Characterize the resulting material to confirm the incorporation of the new metal cations using techniques like Energy-Dispersive X-ray Spectroscopy (EDS).[7]

Protocol 3: Physicochemical Characterization of Adsorbents

This protocol outlines standard techniques to characterize the physical and chemical properties of the this compound adsorbent.

1. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phases of the synthesized material and confirm the this compound structure.

  • Procedure:

    • Grind the sample to a fine powder.

    • Mount the powder on a sample holder.

    • Run the XRD analysis over a specified 2θ range (e.g., 5-50°) using a diffractometer with Cu Kα radiation.

    • Compare the resulting diffraction pattern with standard patterns from the JCPDS database to identify the crystalline phases.

2. Scanning Electron Microscopy (SEM):

  • Purpose: To observe the morphology, particle size, and surface texture of the this compound crystals.

  • Procedure:

    • Mount a small amount of the sample onto an SEM stub using conductive adhesive.

    • Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.[17]

    • Image the sample in the SEM at various magnifications.

3. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the adsorbent.[13]

  • Procedure:

    • Degas a known weight of the sample under vacuum at an elevated temperature to remove adsorbed moisture and impurities.

    • Perform N2 adsorption-desorption measurements at 77 K (liquid nitrogen temperature).

    • Calculate the specific surface area using the BET equation from the adsorption data in the relative pressure (P/P0) range of 0.05-0.35.

    • Determine the pore volume and pore size distribution from the desorption branch of the isotherm.

Protocol 4: CO2 Adsorption Measurement in a Fixed-Bed Reactor

This protocol describes how to measure the CO2 adsorption capacity under dynamic conditions using a fixed-bed reactor system.[18][19]

Materials & Equipment:

  • Fixed-bed reactor (e.g., 2.5 cm diameter, 30 cm length)[19]

  • Heating system with temperature controller (e.g., band heaters)[19]

  • Mass flow controllers (MFCs) for CO2, N2 (or other carrier gases)

  • Gas cylinders (CO2, N2)

  • CO2 analyzer (e.g., Infrared or Thermal Conductivity Detector)

  • Data acquisition system

  • Prepared this compound adsorbent

Procedure:

  • Adsorbent Packing: Pack a known mass of the this compound adsorbent into the reactor, ensuring uniform packing to prevent gas channeling.

  • Pre-treatment (Activation):

    • Heat the adsorbent bed to a specific temperature (e.g., 105°C to 350°C) under a flow of inert gas (e.g., N2 or Ar) for a set time to remove any adsorbed water and impurities.[16]

  • Adsorption Step:

    • Cool the reactor to the desired adsorption temperature (e.g., 25°C - 75°C).[6]

    • Introduce a gas mixture with a known CO2 concentration (e.g., 10-15% CO2 in N2) at a constant total flow rate.[10][20]

    • Continuously monitor the CO2 concentration at the reactor outlet using the CO2 analyzer.

  • Data Analysis (Breakthrough Curve):

    • Plot the outlet CO2 concentration (C) divided by the inlet concentration (C0) versus time. This is the breakthrough curve.

    • The time at which the outlet concentration begins to rise sharply is the breakthrough time.

    • Calculate the total amount of CO2 adsorbed by integrating the area above the breakthrough curve until the adsorbent is saturated (C/C0 ≈ 1).

  • Regeneration (Optional):

    • After saturation, the adsorbent can be regenerated. This is typically done using temperature swing adsorption (TSA) by heating the bed under an inert gas flow, or pressure swing adsorption (PSA) by reducing the pressure.[10][18]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and concepts in the study of this compound for CO2 capture.

G synthesis Synthesis / Sourcing (e.g., from Fly Ash or Natural) modification Modification (e.g., Ion Exchange) synthesis->modification Optional characterization Physicochemical Characterization (XRD, SEM, BET) synthesis->characterization modification->characterization adsorption_test CO2 Adsorption Test (Fixed-Bed Reactor) characterization->adsorption_test data_analysis Data Analysis (Breakthrough Curve, Capacity) adsorption_test->data_analysis regeneration Regeneration Study (TSA / PSA) data_analysis->regeneration optimization Performance Optimization data_analysis->optimization regeneration->adsorption_test Cyclic Stability regeneration->optimization

Caption: Experimental workflow for evaluating this compound as a CO2 adsorbent.

G fly_ash Fly Ash (Source of Si & Al) mixture Reaction Slurry fly_ash->mixture naoh NaOH Solution (Activating Agent) naoh->mixture hydrothermal Hydrothermal Treatment (e.g., 105°C, 2-6h) mixture->hydrothermal filtering Filtering & Washing (Remove excess NaOH) hydrothermal->filtering drying Drying (e.g., 105°C) filtering->drying This compound Synthesized This compound Powder drying->this compound G performance CO2 Adsorption Performance structure Zeolite Structure (PHI Framework) structure->performance surface_area Surface Area & Pore Volume surface_area->performance cations Exchangeable Cations (e.g., Cs+, Na+, Ca2+) cations->performance Influences selectivity & capacity temperature Operating Temperature temperature->performance Adsorption is exothermic pressure CO2 Partial Pressure pressure->performance Higher pressure favors adsorption impurities Presence of H2O, SOx, NOx impurities->performance Can reduce capacity

References

Application Notes and Protocols for Phillipsite Ion-Exchange Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting ion-exchange experiments using phillipsite, a crystalline hydrated aluminosilicate (B74896) of the zeolite group. This compound's unique porous structure and negatively charged framework make it an effective cation exchanger for various applications, including heavy metal removal from wastewater, soil remediation, and as a carrier for drug delivery systems.

Data Presentation: Cation Exchange Properties of this compound

The ion-exchange capacity and selectivity of this compound are crucial parameters for evaluating its performance. The following tables summarize quantitative data from various studies.

Table 1: Cation Exchange Capacity (CEC) of this compound for Various Ions

CationThis compound Source/TypeCEC (meq/g)Reference
Theoretical-2.6 - 5.8[1]
Na-phillipsiteChiaiano, Naples, Italy3.30[2]
Pb²⁺Na-phillipsite> Chabazite, Erionite, Clinoptilolite, Mordenite[2]
NH₄⁺Synthetic3.5 mmol/g

Table 2: Selectivity of this compound for Various Cations

This compound FormSelectivity SequenceReference
Na⁺-exchangedBa²⁺ > Pb²⁺ > Cd²⁺ > NH₄⁺ > Cu²⁺ ≈ Zn²⁺ ≈ K⁺ > Na⁺ > Li⁺[3]
Acid-treatedBa²⁺ ≈ Pb²⁺ > Cd²⁺ ≈ NH₄⁺ > K⁺ ≈ Cu²⁺ ≈ Zn²⁺ > H₃O⁺ > Li⁺[3]

Table 3: Distribution Coefficients (Kd) for Ion Exchange on this compound

Experimental Protocols

The following are detailed methodologies for key this compound ion-exchange experiments.

Protocol for Determination of Cation Exchange Capacity (CEC) - Batch Method

This protocol outlines the steps to determine the maximum amount of a specific cation that this compound can exchange.

Materials:

  • This compound sample (ground and sieved to a uniform particle size, e.g., 100-200 mesh)

  • Stock solution of the target cation (e.g., 1 M Pb(NO₃)₂, NH₄Cl)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Shaking water bath or orbital shaker

  • Analytical instrument for cation concentration measurement (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or Ion Chromatography (IC))

  • pH meter

Procedure:

  • Preparation of Homoionic this compound (Na⁺-form):

    • Wash the this compound sample with deionized water to remove fine particles.

    • Treat the this compound with a 1 M NaCl solution at a solid-to-liquid ratio of 1:20 (w/v).

    • Agitate the suspension at room temperature for 24 hours.

    • Separate the solid by centrifugation and decant the supernatant.

    • Repeat the NaCl treatment at least three times to ensure complete conversion to the Na⁺-form.

    • Wash the Na⁺-phillipsite with deionized water until the supernatant is free of chloride ions (tested with AgNO₃ solution).

    • Dry the Na⁺-phillipsite at 105°C overnight.

  • Ion Exchange Experiment:

    • Accurately weigh a known amount of the prepared Na⁺-phillipsite (e.g., 0.1 g) into a series of centrifuge tubes.

    • Add a known volume (e.g., 20 mL) of the target cation solution at various initial concentrations to the tubes.

    • Adjust the pH of the solutions to the desired value using dilute HNO₃ or NaOH.

    • Place the tubes in a shaking water bath and agitate at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours).

    • After equilibration, centrifuge the tubes to separate the solid phase.

    • Carefully collect the supernatant and analyze the final concentration of the target cation using an appropriate analytical technique.

  • Calculation of CEC: The amount of cation exchanged by the this compound (qₑ, in meq/g) is calculated using the following equation:

    qₑ = [(C₀ - Cₑ) * V] / m

    Where:

    • C₀ = Initial concentration of the cation (meq/L)

    • Cₑ = Equilibrium concentration of the cation (meq/L)

    • V = Volume of the solution (L)

    • m = Mass of the this compound (g)

    The CEC is the maximum value of qₑ obtained from the adsorption isotherm.

Protocol for Kinetic Study of Ion Exchange

This protocol is designed to determine the rate at which ion exchange occurs.

Materials:

  • Prepared Na⁺-phillipsite

  • Stock solution of the target cation

  • Reaction vessel with a magnetic stirrer

  • Timer

  • Syringes and filters for sampling

  • Analytical instrument for cation concentration measurement

Procedure:

  • Add a known volume of the target cation solution of a specific initial concentration to the reaction vessel.

  • Start the magnetic stirrer to ensure the solution is well-mixed.

  • Add a known mass of Na⁺-phillipsite to the solution and simultaneously start the timer.

  • At specific time intervals (e.g., 5, 10, 20, 30, 60, 120, 240 minutes), withdraw a small aliquot of the solution using a syringe.

  • Immediately filter the aliquot to remove any this compound particles.

  • Analyze the concentration of the target cation in the filtered samples.

  • The amount of cation exchanged at time t (qₜ, in mg/g) can be calculated using the same formula as for the CEC, replacing Cₑ with the concentration at time t (Cₜ).

  • The experimental data can be fitted to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constants and understand the exchange mechanism.[6]

Protocol for this compound Regeneration

This protocol describes how to regenerate this compound after it has been saturated with a target cation, allowing for its reuse.

Materials:

  • Exhausted this compound

  • Regenerating solution (e.g., 1 M NaCl, 1 M KCl, or a dilute acid like 0.1 M HCl, depending on the exchanged cation and this compound stability)[3][7]

  • Deionized water

  • Column or beaker for regeneration

  • Peristaltic pump (for column regeneration)

Procedure:

  • Column Regeneration:

    • If the ion exchange was performed in a column, pass the regenerating solution through the column at a low flow rate to maximize contact time.

    • The volume of the regenerating solution should be several bed volumes.

    • After passing the regenerating solution, rinse the column with several bed volumes of deionized water until the effluent is neutral and free of the regenerating ions.

  • Batch Regeneration:

    • Place the exhausted this compound in a beaker with the regenerating solution at a specific solid-to-liquid ratio.

    • Stir the mixture for a defined period (e.g., 12-24 hours).

    • Separate the this compound from the solution by decantation or filtration.

    • Repeat the process with fresh regenerating solution if necessary.

    • Wash the regenerated this compound thoroughly with deionized water until the wash water is neutral.

    • Dry the regenerated this compound for reuse.

Mandatory Visualizations

Ion-Exchange Mechanism in this compound

Ion_Exchange_Mechanism Figure 1: Ion-Exchange Mechanism in this compound cluster_this compound This compound Framework cluster_solution Aqueous Solution framework [AlO₄]⁻ cation_in Na⁺ framework->cation_in Electrostatic Attraction cation_out Pb²⁺ cation_out->cation_in Ion Exchange Experimental_Workflow Figure 2: Experimental Workflow start Start prep This compound Preparation (Grinding, Sieving, Washing) start->prep homoionic Preparation of Homoionic This compound (e.g., Na⁺-form) prep->homoionic char_initial Initial Characterization (XRD, SEM, etc.) homoionic->char_initial batch_exp Batch Ion-Exchange Experiment char_initial->batch_exp kinetic_study Kinetic Study char_initial->kinetic_study column_study Column Study char_initial->column_study analysis Analysis of Supernatant (AAS, ICP-OES, etc.) batch_exp->analysis regen Regeneration of Exhausted this compound batch_exp->regen char_final Final Characterization of Exchanged this compound batch_exp->char_final kinetic_study->analysis column_study->analysis column_study->regen column_study->char_final data_proc Data Processing and Modeling (Isotherms, Kinetics) analysis->data_proc end End data_proc->end regen->homoionic Reuse char_final->end

References

Troubleshooting & Optimization

Phillipsite Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phillipsite zeolite.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Crystallinity or Amorphous Product - Inadequate reaction time or temperature.- Incorrect gel composition (e.g., Si/Al ratio, alkalinity).- Presence of impurities that inhibit crystal growth.- Increase crystallization time and/or temperature within the optimal range (e.g., 65-100°C).[1]- Verify the molar composition of the synthesis gel.[1]- Ensure high-purity reagents and deionized water are used.
Contamination with Other Zeolite Phases (e.g., LTA, Chabazite, Analcime) - The synthesis conditions (e.g., temperature, cation ratios) may also favor the nucleation and growth of other zeolite phases.[1][2]- The initial gel composition is outside the pure this compound formation range.- Adjust the Na+/K+ ratio in the synthesis mixture; a specific balance is crucial for this compound formation.[1]- Be aware that some phases, like LTA-type zeolite, can be intermediate phases that transform into this compound over longer heating times.[1]- Carefully control the synthesis temperature, as different zeolites crystallize at different temperatures.
Incorrect Si/Al Ratio in the Final Product - The pH of the synthesis gel significantly influences the Si/Al ratio of the resulting this compound.[3]- Precisely control the pH of the reaction mixture to target the desired Si/Al ratio.[3]- Analyze the Si/Al ratio of the starting materials to ensure accurate initial gel composition.
Slow Crystallization Rate - The type and concentration of alkali metal cations (Na+, K+) can impact the rate of crystallization.[1]- Lower synthesis temperatures can lead to significantly longer crystallization times.[1]- While this compound crystallization can be slow (e.g., ~5 days at 65°C), ensure that the temperature is maintained consistently.[1]- Consider if minor adjustments to the cation ratios, while staying within the this compound formation window, could influence the kinetics.
Undesired Crystal Size or Morphology - Synthesis parameters such as temperature, time, and the presence of specific structure-directing agents can influence crystal habit.[4]- For smaller crystal sizes, lower synthesis temperatures and shorter crystallization times might be explored, though this can impact crystallinity.[1]- Characterize the morphology of your product using techniques like Scanning Electron Microscopy (SEM) to correlate with your synthesis parameters.[1]

Frequently Asked Questions (FAQs)

1. What is a typical starting composition for this compound synthesis?

A common molar composition for the synthesis of this compound is 1 SiO₂: 0.24 Al₂O₃: 0.10 K₂O: 0.31 Na₂O: 16.48 H₂O.[1] This composition has been successfully used for crystallization at temperatures as low as 65°C.[1]

2. What are the typical temperature and time for this compound synthesis?

This compound can be synthesized at various temperatures. For instance, a fully crystalline product can be achieved at 65°C after approximately 5 days of heating.[1] Higher temperatures, such as 100°C, can also be used and may lead to shorter crystallization times.[1]

3. How do the Na⁺ and K⁺ cations influence the synthesis?

Both sodium and potassium ions are important for the synthesis of this compound. The ratio of these cations is a critical parameter that can determine the final product. For example, a Na/K ratio of 3 has been used in successful syntheses.[1] It is important to note that an excess of Na⁺ ions can promote the formation of LTA-type zeolite, which may be an intermediate phase.[1]

4. Can this compound be synthesized without an organic structure-directing agent (OSDA)?

Yes, this compound can be synthesized without the use of costly and environmentally harmful OSDAs.[5] Methods such as steam-assisted conversion of other zeolites (like FAU-type) have been successfully employed for an OSDA-free synthesis of this compound.[5]

5. How can I control the Si/Al ratio of the synthesized this compound?

The Si/Al ratio in the final this compound product is strongly correlated with the pH of the synthesis gel.[3] Therefore, careful control and measurement of the pH of the reaction mixture is a key step in controlling the framework composition of the zeolite.

Experimental Protocols

Low-Temperature Synthesis of this compound[1]

This protocol is based on a reported low-temperature synthesis of this compound.

1. Preparation of the Synthesis Gel (Molar Composition: 1 SiO₂: 0.24 Al₂O₃: 0.10 K₂O: 0.31 Na₂O: 16.48 H₂O)

  • In a suitable container, dissolve potassium hydroxide (B78521) and sodium hydroxide in deionized water with stirring until fully dissolved.

  • To this alkaline solution, add sodium aluminate and continue stirring until the mixture is homogeneous.

  • Slowly add colloidal silica (B1680970) (e.g., LUDOX AS-40) as the silica source while stirring continuously to form a uniform gel.

2. Hydrothermal Treatment

  • Transfer the synthesis gel to a sealed autoclave.

  • Heat the autoclave at 65°C for approximately 5 days.

3. Product Recovery

  • After the heating period, cool the autoclave to room temperature.

  • Recover the solid product by filtration or centrifugation.

  • Wash the product thoroughly with deionized water until the pH of the wash water is neutral.

  • Dry the final this compound product, for example, in an oven at 100°C.

Visualizing Synthesis Workflows and Relationships

Phillipsite_Synthesis_Workflow cluster_preparation Gel Preparation cluster_crystallization Crystallization cluster_recovery Product Recovery Alkali Solution Dissolve KOH and NaOH in Deionized Water Aluminate Solution Add Sodium Aluminate Alkali Solution->Aluminate Solution Silica Addition Add Colloidal Silica Aluminate Solution->Silica Addition Homogeneous Gel Stir to Homogeneous Gel Silica Addition->Homogeneous Gel Hydrothermal Treatment Heat at 65°C for ~5 days Homogeneous Gel->Hydrothermal Treatment Cooling Cool to Room Temp. Hydrothermal Treatment->Cooling Separation Filter/Centrifuge Cooling->Separation Washing Wash with DI Water Separation->Washing Drying Dry at 100°C Washing->Drying Final Product This compound Product Drying->Final Product

Caption: Experimental workflow for the low-temperature synthesis of this compound.

Phillipsite_Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Product Characteristics Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity Crystallization_Rate Crystallization Rate Temperature->Crystallization_Rate Time Time Time->Crystallinity Cation_Ratio Na+/K+ Ratio Phase_Purity Phase Purity Cation_Ratio->Phase_Purity Cation_Ratio->Crystallization_Rate pH pH Si_Al_Ratio Si/Al Ratio pH->Si_Al_Ratio

Caption: Key synthesis parameters and their influence on this compound product characteristics.

References

preventing amorphization of phillipsite during thermal treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal treatment of phillipsite. The aim is to help prevent the premature amorphization or undesired structural collapse of the this compound framework during heating.

Troubleshooting Guide

This guide addresses common issues encountered during the thermal treatment of this compound, presented in a question-and-answer format.

Q1: My this compound sample became amorphous at a lower temperature than expected. What are the potential causes?

A1: Premature amorphization of this compound during thermal treatment can be attributed to several factors:

  • Low Si/Al Ratio: this compound with a lower silicon-to-aluminum ratio generally exhibits lower thermal stability.[1][2][3] The framework stability of zeolites is significantly influenced by this ratio; a higher Si/Al ratio typically enhances thermal stability.[1][2]

  • Nature of Extra-Framework Cations: The type, size, and charge of the cations present in the this compound channels play a crucial role in its thermal behavior.[1][4] While larger cations can sometimes stabilize the structure, the overall effect depends on the specific cation and its interaction with the framework upon dehydration.

  • Rapid Heating Rate: A fast heating rate can lead to the rapid and uneven removal of water molecules, creating structural stress and promoting collapse at lower temperatures. Slower, controlled heating allows for a more gradual dehydration process.

  • Atmosphere: Heating in a reactive atmosphere or under high vacuum can sometimes influence the stability of the zeolite framework. Most thermal treatments are conducted in air.[5]

  • Presence of Impurities: The presence of other mineral phases or impurities in your this compound sample can affect its overall thermal behavior.

Q2: How can I improve the thermal stability of my this compound sample before thermal treatment?

A2: Enhancing the thermal stability of this compound can be challenging, as its intrinsic properties are key. However, some pre-treatment strategies might be considered, though their effectiveness for this compound needs to be experimentally verified:

  • Cation Exchange: Exchanging the native cations with others that are known to enhance thermal stability in zeolites could be a potential strategy.[6] The selection of the appropriate cation would require experimental investigation.

  • Acid Leaching (Dealumination): For some zeolites, a controlled acid treatment can remove some aluminum from the framework, thereby increasing the Si/Al ratio and enhancing thermal stability.[7][8] However, this process must be carefully controlled to avoid destroying the zeolite structure altogether.

Q3: What is the expected temperature range for the structural collapse or transformation of this compound?

A3: The structural collapse or transformation of this compound is not a fixed point but occurs over a range of temperatures, highly dependent on the factors mentioned above. Published data indicates that significant structural changes, including collapse to an amorphous phase or transformation to other crystalline phases like feldspar (B12085585) or pollucite, typically occur in the range of 600°C to 1000°C .[5] For instance, heating Cs-exchanged this compound at 600°C for 4 hours can induce a collapse around the Cs ions to form a Cs-feldspar-type phase.[5] Transformation to pollucite has been observed at temperatures between 800°C and 1000°C.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the amorphization of this compound during heating?

A1: The amorphization of this compound upon heating is primarily initiated by dehydration followed by dehydroxylation . The removal of water molecules from the zeolite's channels and cavities causes a contraction of the unit cell.[4] This process, especially if rapid, can induce significant stress on the aluminosilicate (B74896) framework. As the temperature further increases, dehydroxylation (the removal of structural -OH groups) occurs, leading to the breaking of T-O-T (where T = Si or Al) bonds and the eventual collapse of the ordered crystalline structure into an amorphous state.[9]

Q2: Can hydrothermal treatment prevent the amorphization of this compound?

A2: Hydrothermal treatment of this compound does not typically prevent amorphization but rather promotes its transformation into other crystalline phases at lower temperatures than dry heating. For example, Cs-exchanged this compound can be transformed into pollucite via hydrothermal treatment at 300°C and 30 MPa pressure within 12 hours.[5] This indicates that the presence of water vapor under pressure facilitates the restructuring of the aluminosilicate framework. Therefore, if the goal is to preserve the this compound structure, dry thermal treatment with careful control of conditions is necessary.

Q3: How does the heating rate affect the thermal decomposition of this compound?

A3: A higher heating rate generally leads to a shift in the dehydration and dehydroxylation events to higher temperatures when measured by techniques like thermogravimetric analysis (TGA). However, it can also induce more significant thermal gradients and mechanical stress within the crystals, potentially leading to an earlier onset of structural collapse in practice. A slower heating rate allows for a more controlled removal of water and relaxation of the framework, which is generally recommended to preserve structural integrity for as long as possible.

Q4: Is it possible to regenerate the crystalline structure of this compound after it has become amorphous?

A4: Once this compound has undergone complete amorphization due to thermal treatment, regenerating its original crystalline structure is generally not feasible through simple rehydration. The process of structural collapse involves the irreversible breaking and rearrangement of the primary T-O-T bonds of the aluminosilicate framework. Recrystallization of the amorphous material would require specific hydrothermal synthesis conditions, which may not necessarily yield this compound.

Data Presentation

Table 1: Reported Thermal Treatment Conditions and Outcomes for this compound

Cation FormTemperature (°C)DurationAtmosphereOutcomeReference
Cs-exchanged6004 hoursAirCollapse to a Cs-feldspar-type phase[5]
Cs-exchanged800 - 1000Not specifiedAirTransformation to pollucite (CsAlSi₂O₆)[5]
Cs-exchanged30012 hoursHydrothermal (30 MPa)Transformation to pollucite[5]

Experimental Protocols

Protocol 1: Standard Thermal Treatment of this compound in Air

This protocol outlines a general procedure for the thermal treatment of this compound to study its thermal stability.

1. Sample Preparation: a. Obtain a pure this compound sample. Characterize the initial material using X-ray Diffraction (XRD) to confirm its phase purity and crystallinity. b. If desired, perform cation exchange prior to thermal treatment and confirm the exchange level using appropriate analytical techniques (e.g., ICP-OES, EDX). c. Gently grind the this compound sample to a fine, uniform powder to ensure even heating.

2. Thermal Treatment: a. Place a known amount of the powdered this compound in a ceramic crucible. b. Place the crucible in a programmable muffle furnace. c. Program the furnace to heat the sample to the desired target temperature at a controlled heating rate (e.g., 2-5 °C/min is recommended to minimize thermal shock). d. Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours). e. After the holding period, allow the sample to cool down to room temperature at a controlled rate. A slow cooling rate is advisable to prevent cracking of the sample.

3. Post-Treatment Characterization: a. Analyze the heat-treated sample using XRD to determine if the crystalline structure of this compound has been retained, transformed, or has become amorphous. b. Further characterization using techniques such as Scanning Electron Microscopy (SEM) to observe morphological changes and Thermogravimetric Analysis (TGA) to study dehydration and dehydroxylation events can provide additional insights.

Mandatory Visualization

G cluster_input Initial Sample cluster_pretreatment Optional Pre-Treatment cluster_treatment Thermal Treatment cluster_parameters Key Parameters cluster_outcome Possible Outcomes This compound This compound Sample CationExchange Cation Exchange This compound->CationExchange Optional AcidLeaching Acid Leaching (Dealumination) This compound->AcidLeaching Optional Heating Controlled Heating (Furnace) This compound->Heating CationExchange->Heating AcidLeaching->Heating Stable Stable this compound (Structure Retained) Heating->Stable Amorphous Amorphization (Structural Collapse) Heating->Amorphous Transformed Phase Transformation (e.g., Feldspar, Pollucite) Heating->Transformed Temperature Temperature Temperature->Heating HeatingRate Heating Rate HeatingRate->Heating Atmosphere Atmosphere Atmosphere->Heating Duration Duration Duration->Heating

Caption: Experimental workflow for the thermal treatment of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting & Mitigation Problem Premature Amorphization of this compound SiAl Low Si/Al Ratio Problem->SiAl Cations Extra-Framework Cations Problem->Cations HeatingRate Rapid Heating Rate Problem->HeatingRate Impurities Sample Impurities Problem->Impurities Characterize Characterize Initial Si/Al Ratio SiAl->Characterize CationEx Consider Cation Exchange Cations->CationEx SlowHeat Use Slow Heating Rate HeatingRate->SlowHeat Purify Ensure Sample Purity Impurities->Purify

Caption: Troubleshooting logic for preventing this compound amorphization.

References

Technical Support Center: Synthesis of High-Crystallinity Phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrothermal synthesis of phillipsite. Our goal is to help you optimize your experimental parameters to achieve high crystallinity in your synthetic this compound samples.

Troubleshooting Guide: Improving this compound Crystallinity

This guide addresses specific issues that can arise during this compound synthesis, offering potential causes and actionable solutions.

Issue 1: Low Crystallinity or Amorphous Product

  • Potential Cause: Suboptimal hydrothermal synthesis conditions.

  • Solution: Systematically adjust the synthesis temperature and time. Nucleation and crystal growth are strongly influenced by temperature.[1] Increasing the synthesis temperature, within an optimal range, can enhance the rate of nucleation and crystal growth, leading to higher crystallinity.[1] However, excessively long synthesis times can sometimes lead to the dissolution of metastable crystalline phases.[1] It is crucial to determine the optimal time-temperature profile for your specific starting materials.

  • Potential Cause: Inappropriate gel composition.

  • Solution: Optimize the Si/Al ratio and the alkalinity of your synthesis mixture. The Si/Al ratio is a critical factor influencing the resulting zeolite phase and its crystallinity.[2][3] For this compound, a specific range of Si/Al ratios in the initial gel is required. The alkalinity, primarily controlled by the NaOH concentration, also plays a crucial role.[4] Insufficient alkalinity may lead to incomplete dissolution of precursors and the formation of an amorphous product.

  • Potential Cause: Lack of an aging step.

  • Solution: Introduce an aging step at room temperature before the hydrothermal treatment. Aging the synthesis gel can promote the formation of stable nuclei, which can lead to a more crystalline product and potentially reduce the overall crystallization time.

Issue 2: Formation of Undesired Zeolite Phases (e.g., Hydroxysodalite)

  • Potential Cause: Competing crystallization kinetics.

  • Solution: Adjust the synthesis parameters to favor the crystallization of this compound. The formation of competing phases like hydroxysodalite (B1173353) is often favored at higher NaOH concentrations and higher temperatures.[4][5] To promote the formation of this compound, consider lowering the alkalinity and the synthesis temperature. The Si/Al ratio is also a key determinant of the final crystalline phase.[4] A systematic variation of these parameters is recommended to identify the optimal conditions for pure this compound synthesis.

Issue 3: Inconsistent Results Between Batches

  • Potential Cause: Poor homogenization of the synthesis gel.

  • Solution: Ensure thorough mixing of the precursor solutions to achieve a homogeneous gel. Inhomogeneity can lead to localized variations in composition and alkalinity, resulting in the formation of different phases or variations in crystallinity within the same batch.

  • Potential Cause: Variations in raw material quality.

  • Solution: Use well-characterized and consistent sources for your silica (B1680970) and alumina (B75360). If using industrial byproducts like fly ash, be aware that their composition can vary significantly, impacting the reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for synthesizing highly crystalline this compound?

A1: The optimal temperature for this compound synthesis can vary depending on the specific starting materials and other synthesis parameters. However, many studies report successful synthesis in the range of 80°C to 150°C.[6][7] It is recommended to perform a series of experiments within this range to determine the ideal temperature for your system.

Q2: How does the Si/Al ratio affect the crystallinity of this compound?

A2: The Si/Al ratio in the initial synthesis gel is a critical parameter that influences not only the formation of the this compound phase but also its crystallinity.[2][3] While the optimal ratio can be system-dependent, a deviation from this ratio can lead to the formation of amorphous material or other zeolite phases. Generally, zeolites with a higher Si/Al ratio exhibit greater thermal stability.[3]

Q3: Can I use microwave heating for this compound synthesis?

A3: Yes, microwave-assisted hydrothermal synthesis has been successfully used for this compound. Microwave heating can significantly reduce the crystallization time by accelerating the nucleation process. However, it may also influence the crystal size and growth rate.[5]

Q4: How do I calculate the relative crystallinity of my synthetic this compound from XRD data?

A4: The relative crystallinity of a synthetic zeolite is typically determined by comparing the integrated intensity of a set of characteristic peaks in its X-ray diffraction (XRD) pattern to the corresponding peaks of a highly crystalline reference sample.[8] The relative crystallinity is calculated using the following formula:

Relative Crystallinity (%) = (Sum of integrated peak areas of the sample / Sum of integrated peak areas of the reference) x 100

Alternatively, the peak height of a prominent, well-resolved peak can be used for a simpler estimation.[8]

Quantitative Data on Synthesis Parameters

The following tables summarize the general effects of key synthesis parameters on the crystallinity of zeolites. The specific optimal values for this compound synthesis should be determined experimentally.

Table 1: Effect of Hydrothermal Synthesis Temperature and Time on Zeolite Crystallinity

ParameterGeneral Effect on CrystallinityRemarks
Temperature Increasing temperature generally increases the rate of crystallization and can lead to higher crystallinity up to an optimal point.[1]Excessively high temperatures can promote the formation of more stable, but potentially undesired, phases.
Time Crystallinity generally increases with time as crystal growth proceeds.Prolonged synthesis times can lead to phase transformations or dissolution of the desired zeolite.[1]

Table 2: Effect of Gel Composition on Zeolite Crystallinity

ParameterGeneral Effect on CrystallinityRemarks
Si/Al Ratio A specific Si/Al ratio is often required for the formation of a particular zeolite phase with high purity and crystallinity.[2]Deviations can lead to amorphous products or competing crystalline phases.[4]
Alkalinity (NaOH concentration) Higher alkalinity generally increases the rate of dissolution of precursors and crystallization.[4]Excessive alkalinity can favor the formation of other silicate (B1173343) or aluminosilicate (B74896) phases.[5]
Water Content A reduced water content can sometimes facilitate the formation of certain zeolite structures and may reduce the required synthesis temperature.[9]The optimal water content is highly dependent on the other gel composition parameters.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound

This protocol provides a general procedure for the hydrothermal synthesis of this compound. The molar composition of the synthesis gel should be optimized for your specific silica and alumina sources. A typical molar composition for this compound synthesis is in the range of: 3-6 Na₂O : 1 Al₂O₃ : 3-10 SiO₂ : 100-200 H₂O.

  • Preparation of Aluminosilicate Gel: a. Dissolve the required amount of sodium aluminate (NaAlO₂) in a portion of the deionized water. b. In a separate container, dissolve sodium hydroxide (B78521) (NaOH) in the remaining deionized water. c. Add the silica source (e.g., sodium silicate solution or fumed silica) to the NaOH solution and stir until a homogeneous solution is obtained. d. Slowly add the sodium aluminate solution to the silicate solution under vigorous stirring to form a homogeneous gel.

  • Aging (Optional but Recommended): a. Cover the vessel containing the synthesis gel and allow it to age at room temperature for a period of 24 to 72 hours with or without gentle stirring.

  • Hydrothermal Crystallization: a. Transfer the aged gel to a Teflon-lined stainless-steel autoclave. b. Seal the autoclave and place it in an oven preheated to the desired crystallization temperature (e.g., 100°C). c. Maintain the temperature for the desired crystallization time (e.g., 24-72 hours).

  • Product Recovery: a. Quench the autoclave in cold water to stop the reaction. b. Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral (pH ~7). c. Dry the product overnight in an oven at 100°C.

Protocol 2: Determination of Relative Crystallinity by XRD

  • Reference Material: A highly crystalline this compound sample should be used as a reference standard. If a standard is not available, the sample with the highest peak intensities from a series of syntheses can be used as an internal reference.

  • Sample Preparation: Grind the synthesized this compound sample and the reference material to a fine powder (typically <10 µm) to minimize preferred orientation effects.

  • XRD Data Collection: a. Obtain the powder X-ray diffraction patterns for both the sample and the reference material under identical instrumental conditions (e.g., same radiation source, voltage, current, scan speed, and step size). b. Scan a 2θ range that covers the major diffraction peaks of this compound (e.g., 10-40° 2θ for Cu Kα radiation).

  • Data Analysis: a. Identify a set of well-resolved, intense peaks characteristic of the this compound structure. For this compound, prominent peaks are typically observed around 12.5°, 17.7°, 28.1°, and 33.3° 2θ. b. For each selected peak, calculate the integrated peak area for both the sample and the reference material. Software provided with the XRD instrument can typically perform this calculation. c. Sum the integrated areas of the selected peaks for both the sample and the reference. d. Calculate the relative crystallinity using the formula provided in the FAQ section.

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_analysis Product Analysis cluster_output Output start Start gel_prep Prepare Aluminosilicate Gel start->gel_prep aging Aging (Optional) gel_prep->aging hydrothermal Hydrothermal Treatment aging->hydrothermal recovery Product Recovery (Wash & Dry) hydrothermal->recovery xrd XRD Analysis recovery->xrd crystallinity Calculate Relative Crystallinity xrd->crystallinity end Highly Crystalline this compound crystallinity->end

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_params Check Synthesis Parameters cluster_phases Undesired Phases Present? issue Low Crystallinity? temp_time Optimize Temperature & Time issue->temp_time composition Adjust Gel Composition (Si/Al, Alkalinity) issue->composition aging Introduce Aging Step issue->aging phase_issue Yes result Improved Crystallinity temp_time->result composition->phase_issue If yes composition->result aging->result phase_solution Modify Si/Al Ratio & Alkalinity to Favor this compound phase_issue->phase_solution phase_solution->result

References

Technical Support Center: Characterization of Fine-Grained Phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fine-grained phillipsite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing fine-grained this compound?

A1: The primary challenges stem from its small crystal size, frequent intergrowth with other minerals, and variable chemical composition. These factors can lead to difficulties in obtaining pure samples, ambiguous results from analytical techniques, and complex data interpretation. Specifically, researchers often face issues with:

  • X-ray Diffraction (XRD): Peak broadening and overlapping with other mineral phases.

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): Difficulty in isolating individual crystals for accurate chemical analysis due to the electron beam's interaction volume.

  • Thermal Analysis (TGA/DSC): Complex dehydration profiles due to the presence of adsorbed and zeolitic water, as well as contributions from co-existing hydrous minerals.

  • Particle Size Analysis: Agglomeration of fine particles, leading to inaccurate size distribution measurements.

Q2: How can I distinguish fine-grained this compound from other common zeolites like chabazite (B1143428) and clinoptilolite in my samples?

A2: Distinguishing between these zeolites can be challenging due to their similar chemical compositions and crystal structures. A multi-technique approach is recommended:

  • XRD: While some peaks may overlap, careful analysis of the full diffraction pattern can reveal unique peaks for each phase. For example, this compound has characteristic peaks around 12.5°, 17.7°, and 28.1° 2θ (for Cu Kα radiation), which can help differentiate it from chabazite and clinoptilolite.[1] Rietveld refinement can be a powerful tool for deconvoluting complex patterns and quantifying the different zeolite phases present.

  • SEM: Observe the crystal morphology. This compound often forms prismatic, twinned crystals or spherical radiating aggregates. In contrast, chabazite typically forms rhombohedral or pseudo-cubic crystals, and clinoptilolite often has a platy or coffin-like habit.

  • EDX: While all are aluminosilicates, their cation content can differ. This compound is often rich in potassium and/or calcium. Comparing the Si/Al ratios and the relative abundance of exchangeable cations (Na, K, Ca) can aid in identification.

Q3: My SEM-EDX results for fine-grained this compound are inconsistent. What could be the cause?

A3: Inconsistent SEM-EDX results for fine-grained this compound are often due to the electron beam's interaction volume exceeding the size of the individual crystals. This results in the analysis of a mixture of this compound and surrounding minerals. To mitigate this:

  • Use a lower accelerating voltage: This reduces the penetration depth and interaction volume of the electron beam.

  • Analyze larger, isolated crystals: If possible, locate larger, more isolated this compound crystals for analysis.

  • Prepare a polished thin section: This provides a flat surface, minimizing topographical effects and allowing for better spatial resolution.[2]

  • Consider Transmission Electron Microscopy (TEM) with EDX: TEM offers much higher spatial resolution, allowing for the analysis of individual nanocrystals.

Troubleshooting Guides

X-ray Diffraction (XRD) Analysis
Problem Possible Cause Suggested Solution
Broad, poorly defined XRD peaks Very small crystallite size (<1 μm).1. Increase the data collection time to improve the signal-to-noise ratio.2. Use software to perform peak fitting and deconvolution.3. Perform a Scherrer analysis to estimate the crystallite size from the peak broadening.
Overlapping peaks from multiple phases Sample contains a mixture of minerals (e.g., other zeolites, clays, feldspars).[1]1. Utilize Rietveld refinement for quantitative phase analysis.[3]2. Compare the pattern with standard diffraction patterns for suspected impurities.3. Attempt to physically separate the this compound from other minerals using techniques like density separation.
Inaccurate quantitative results Preferred orientation of crystals during sample preparation.1. Use a spray-drying method or a side-loading sample holder to minimize preferred orientation.[4]2. Grind the sample to a very fine, uniform particle size (<10 μm).
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
Problem Possible Cause Suggested Solution
Charging effects leading to distorted images The fine-grained this compound powder is not sufficiently conductive.1. Apply a thin conductive coating of carbon or gold.[5]2. Use a low-vacuum SEM if available.3. Ensure good contact between the sample and the conductive stub using carbon tape or silver paint.[5]
"Mixed" or hybrid elemental analysis The electron beam interaction volume is larger than the individual this compound crystals.[2]1. Reduce the accelerating voltage (e.g., to 10-15 kV).2. Use a field emission gun SEM (FEG-SEM) for a smaller spot size.3. Prepare a polished thin section or grain mount for a flat analysis surface.[2][6]
Difficulty identifying this compound morphology Crystals are aggregated or poorly formed.1. Use a high-resolution secondary electron detector.2. Gently disaggregate the sample using ultrasonication in a suitable solvent (e.g., ethanol) before mounting.
Thermal Analysis (TGA/DSC)
Problem Possible Cause Suggested Solution
Multiple overlapping weight loss steps in TGA Presence of physically adsorbed water, zeolitic water, and water from other hydrated minerals.1. Perform the TGA analysis at a slow heating rate (e.g., 5 °C/min) to better resolve the different dehydration events.2. Correlate the weight loss steps with endothermic peaks in the corresponding DSC curve.3. Analyze the evolved gases using a coupled mass spectrometer (TGA-MS) to identify the desorbed species.
Broad, complex DSC peaks Multiple thermal events occurring over a similar temperature range.1. Use modulated DSC to separate reversing and non-reversing heat flow signals, which can help distinguish between glass transitions and dehydration events.[7]2. Analyze the sample under different atmospheric conditions (e.g., inert vs. oxidizing) to identify specific reactions.

Experimental Protocols

Protocol 1: Quantitative XRD Analysis of Fine-Grained this compound using Rietveld Refinement
  • Sample Preparation:

    • Grind the bulk sample to a fine powder (<10 μm) using a micronizing mill to ensure random crystal orientation.

    • Mix the sample with a known amount (e.g., 10-20 wt%) of an internal standard with a simple, well-defined diffraction pattern (e.g., corundum, ZnO).

    • Press the mixture into a standard XRD sample holder.

  • Data Collection:

    • Use a modern powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

    • Collect data over a wide 2θ range (e.g., 5-80°) with a small step size (e.g., 0.02°) and a long count time per step (e.g., 1-2 seconds).

  • Data Analysis:

    • Use a software package with Rietveld refinement capabilities (e.g., GSAS-II, TOPAS).

    • Input the crystal structure models for this compound and all other identified phases.

    • Refine the scale factors, background, lattice parameters, and peak profile parameters for all phases until a good fit between the calculated and observed patterns is achieved.

    • The weight fraction of each phase is determined from the refined scale factors.

Protocol 2: SEM-EDX Analysis of Fine-Grained this compound
  • Sample Preparation (Powder):

    • Disperse a small amount of the fine-grained this compound powder onto a conductive carbon adhesive tab on an aluminum SEM stub.

    • Gently press the powder to ensure it is well-adhered.

    • Turn the stub upside down and tap it to remove any loose particles.[8]

    • Apply a thin (5-10 nm) conductive coating of carbon using a sputter coater.

  • SEM Imaging:

    • Use a secondary electron detector to visualize the morphology of the this compound crystals.

    • Start with a low accelerating voltage (e.g., 5 kV) to minimize charging and improve surface detail.

    • Use a backscattered electron (BSE) detector to identify different mineral phases based on atomic number contrast.

  • EDX Analysis:

    • Select an accelerating voltage of 15-20 kV for efficient X-ray excitation.

    • Choose isolated crystals for spot analysis to avoid analyzing adjacent minerals.

    • Acquire spectra for a sufficient time (e.g., 60-120 seconds) to obtain good counting statistics.

    • Perform quantitative analysis using appropriate standards.

Protocol 3: Particle Size Analysis of Fine-Grained this compound by the Hydrometer Method
  • Sample Preparation:

    • Weigh out approximately 50 g of the fine-grained this compound sample.

    • Place the sample in a beaker and add 125 mL of a dispersing agent (e.g., sodium hexametaphosphate solution).

    • Allow the sample to soak for at least 12 hours to ensure complete particle separation.[9]

  • Dispersion:

    • Transfer the soaked sample to a dispersion cup, add distilled water until the cup is about two-thirds full, and mix for 60 seconds using a mechanical stirrer.[9]

  • Sedimentation:

    • Transfer the dispersed slurry to a 1000 mL sedimentation cylinder and fill to the mark with distilled water.

    • Agitate the cylinder by turning it upside down and back for 60 seconds to create a uniform suspension.[9]

    • Place the cylinder on a stable surface and immediately start a timer.

  • Measurement:

    • Carefully insert the hydrometer into the suspension.

    • Take hydrometer and temperature readings at specific time intervals (e.g., 2, 5, 15, 30, 60, 250, and 1440 minutes).[9]

    • Calculate the particle diameters and their corresponding percentages based on Stokes' law.

Visualizations

XRD_Troubleshooting start Start: XRD Analysis of Fine-Grained this compound problem problem start->problem Observe XRD Pattern solution solution problem->solution Broad/Poorly Defined Peaks solution2 Perform Rietveld Refinement or Physical Separation problem->solution2 Overlapping Peaks solution3 Use Spray Drying or Micronize Sample problem->solution3 Inaccurate Quantification end_node Successful Characterization solution->end_node Improved Peak Resolution solution2->end_node Phase Identification & Quantification solution3->end_node Accurate Quantification

XRD Troubleshooting Workflow

SEM_EDX_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep1 Disperse Powder on Conductive Stub prep2 Remove Loose Particles prep1->prep2 prep3 Apply Carbon Coating prep2->prep3 analysis1 SEM Imaging (Low kV, SE/BSE) prep3->analysis1 analysis2 Select Isolated Crystal analysis1->analysis2 ts1 Image Charging? analysis1->ts1 analysis3 EDX Spot Analysis (15-20 kV) analysis2->analysis3 ts2 Mixed Analysis? analysis3->ts2 ts1->analysis2 No sol1 Improve Coating/ Use Low Vacuum ts1->sol1 Yes sol2 Lower kV/ Use Polished Section ts2->sol2 Yes end_node Accurate Morphological & Chemical Data ts2->end_node No sol1->analysis1 sol2->analysis2

SEM-EDX Experimental Workflow

References

Technical Support Center: Phillipsite Stability in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of phillipsite and similar zeolites under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What happens to the structure of this compound when it is exposed to an acidic solution?

A1: When this compound, a crystalline hydrated aluminosilicate (B74896), is exposed to acidic conditions, it undergoes several structural and chemical changes. The primary process is the removal of exchangeable cations (like K+, Na+, Ca2+) from its pores and channels.[1] Concurrently, the aluminum (Al) atoms in the zeolite's framework can be leached out, a process known as dealumination.[1][2] This can lead to a partial or even total collapse of the crystalline structure, especially at high acid concentrations.[1] However, milder acid treatment can increase the mineral's porosity and specific surface area by clearing blocked pores.[1][2]

Q2: My post-experiment XRD analysis shows reduced peak intensities and a noisy baseline. What does this indicate?

A2: A reduction in the intensity of X-ray diffraction (XRD) peaks, along with an increase in the background noise, suggests a loss of crystallinity or partial amorphization of the this compound structure.[3] This is a common outcome of acid treatment, particularly with strong acids or prolonged exposure.[1][4] The acid attacks the aluminosilicate framework, causing it to break down. While some of the zeolite structure might be maintained, the overall long-range crystalline order is diminished.[3]

Q3: How does the type of acid (e.g., HCl, H₂SO₄, HNO₃) influence the stability of the zeolite?

A3: The type of acid used significantly impacts the dealumination process and structural integrity. Studies on clinoptilolite, a natural zeolite similar to this compound, show that strong monoprotic acids like HCl and HNO₃ are generally more effective at removing aluminum from the framework than polyprotic acids like H₂SO₄ and H₃PO₄.[1] However, this higher efficiency comes with a greater risk of structural collapse at high concentrations.[1] Sulfuric acid (H₂SO₄) treatment can sometimes lead to the precipitation of sulfate (B86663) compounds that may block the newly formed pores.[2]

Q4: I observed a significant increase in the BET surface area of my this compound sample after acid treatment. Is this an expected outcome?

A4: Yes, an increase in the Brunauer-Emmett-Teller (BET) surface area is a typical and often desired outcome of controlled acid treatment.[1][2][5] The initial surface area of natural this compound can be low because its micropores are often blocked by exchangeable cations and other impurities.[1] Acid leaching removes these obstructions, opening up the channel system and increasing the accessible surface area and pore volume.[1][2] For example, treating clinoptilolite-rich tuff with various acids increased its specific surface area from 19 m²/g to as high as 236 m²/g.[1]

Q5: What is "dealumination," and how does it affect the Si/Al ratio of this compound?

A5: Dealumination is the process where aluminum atoms are selectively removed from the tetrahedral framework of the zeolite.[1] Since the framework is composed of interconnected SiO₄ and AlO₄ tetrahedra, removing aluminum increases the relative proportion of silicon. Consequently, the Si/Al ratio of the this compound increases.[2][5] This process also leads to the formation of Brønsted acid sites, which can be crucial for catalytic applications.[5]

Q6: How can I modify my experimental parameters to remove impurities without causing a total collapse of the this compound structure?

A6: To minimize structural degradation while still effectively removing impurities, you should carefully control the experimental conditions. Key parameters include:

  • Acid Concentration: Use lower acid concentrations (e.g., starting around 1-3 M) as high concentrations significantly increase the risk of structural collapse.[1]

  • Treatment Time and Temperature: Shorter treatment durations and lower temperatures will reduce the extent of dealumination and structural damage.

  • Acid Type: Consider using milder acids or a dual-acid approach, such as a combination of a strong and a weak acid (e.g., nitric acid and acetic acid), which can preserve crystallinity while improving porosity.[2]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Complete loss of XRD peaks The acid concentration was too high, or the treatment time was too long, leading to total structural collapse.[1]Repeat the experiment using a lower acid concentration (e.g., reduce from 5 M to 2 M) and/or shorten the exposure time.
Unexpectedly low surface area after treatment Pores may be blocked by precipitates (e.g., sulfates if using H₂SO₄) or by debris from a partially collapsed framework.[2]Ensure thorough washing of the sample after acid treatment to remove any precipitates. Consider using an alternative acid like HCl or HNO₃.
Inconsistent results between batches Natural this compound deposits can have significant variations in composition and purity, affecting their resistance to acid.[1]Homogenize your starting material thoroughly. Characterize the initial Si/Al ratio and cation content for each new batch before beginning acid treatment.
Formation of secondary mineral phases During acid treatment, dissolved silica (B1680970) and alumina (B75360) can sometimes re-precipitate as secondary amorphous or crystalline phases.[2]Analyze the post-treatment solution using ICP-AES to monitor the concentration of dissolved Si and Al. Adjusting the pH or temperature may help control re-precipitation.

Data Summary

Table 1: Effect of Acid Type and Concentration on Clinoptilolite Surface Area

(Data from a study on clinoptilolite-rich tuff, a material with similar properties to this compound)

Acid TypeAcid Concentration (M)Treatment Time (hours)Resulting BET Surface Area (m²/g)
None (Raw Zeolite)--19
HCl53213
HNO₃53236
H₂SO₄53202
H₃PO₄53118
Data sourced from Çakıcıoğlu-Özkan & Becer (2019).[1]

Table 2: Dissolution Rates of Various Silicate Minerals Under Acidic Conditions

MineralTemperature (°C)pHDissolution Rate (mol m⁻² s⁻¹)
Kaolinite254.58.0 x 10⁻¹⁵
Kaolinite700.51.5 x 10⁻¹¹
Tremolite254.0~1.0 x 10⁻¹³
Anthophyllite254.0~1.0 x 10⁻¹²
Data sourced from Cama et al. (2002)[6] and Rozalen et al. (2008).[7] Note: Dissolution rates are highly dependent on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Acid Treatment of this compound

  • Preparation: Weigh 5 grams of powdered this compound sample. Dry the sample in an oven at 110°C overnight to remove adsorbed water.

  • Acid Leaching: Prepare a 2 M solution of the desired acid (e.g., HCl, HNO₃). Place the dried this compound in a three-necked flask equipped with a condenser and thermometer.[3] Add 100 mL of the acid solution to achieve a specific solid-to-liquid ratio.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) while stirring continuously with a magnetic stirrer. Maintain the temperature and stirring for a set duration (e.g., 3 hours).[3]

  • Separation and Washing: After the reaction time, separate the solid residue from the acidic solution by filtration or centrifugation.

  • Neutralization: Wash the collected solid residue repeatedly with deionized water until the filtrate reaches a neutral pH. This step is crucial to remove residual acid and dissolved ions.[8]

  • Drying: Dry the final product in an oven at 110°C overnight.

  • Analysis: The treated sample is now ready for characterization (see Protocol 2). The leftover acidic solution can be analyzed via Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) to determine the concentration of leached elements like Al, Si, K, Na, and Ca.[4]

Protocol 2: Standard Characterization Techniques

  • X-Ray Diffraction (XRD): Used to assess the crystalline structure of the this compound before and after acid treatment. A decrease in peak intensity and broadening of peaks indicates a loss of crystallinity.[1][2][3]

  • Scanning Electron Microscopy (SEM): Provides visual information on the surface morphology of the this compound crystals. It can reveal etching, pitting, or the formation of secondary phases on the crystal surface after acid attack.[3][8]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution. This technique is used to quantify the increase in porosity and accessible surface area resulting from the acid treatment.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps identify changes in the chemical bonds within the zeolite framework. It can be used to monitor the dealumination process.[1]

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): Used for elemental analysis of the liquid phase after leaching to quantify the amount of Si, Al, and other cations removed from the this compound structure.[1][4]

Visualizations

experimental_workflow cluster_analysis Characterization & Analysis prep Sample Preparation (Grinding, Drying) acid_treat Acid Treatment (Controlled Temp, Time, Conc.) prep->acid_treat separation Separation & Washing (Filtration, Neutral pH) acid_treat->separation drying Drying (110°C Overnight) separation->drying liquid_analysis Liquid Phase Analysis (ICP-AES for leached ions) separation->liquid_analysis Filtrate solid_analysis Solid Phase Analysis (XRD, SEM, BET, FTIR) drying->solid_analysis Treated Solid data_interp Data Interpretation (Assess Stability, Porosity, etc.) solid_analysis->data_interp liquid_analysis->data_interp

Caption: Experimental workflow for assessing this compound stability.

logical_relationships cluster_inputs Input Parameters cluster_processes Primary Processes cluster_outputs Resulting Properties acid_conc Acid Concentration dealumination Dealumination (Al Removal) acid_conc->dealumination decationization Decationization (Cation Removal) acid_conc->decationization treat_time Treatment Time treat_time->dealumination treat_time->decationization acid_type Acid Type (e.g., HCl, H2SO4) acid_type->dealumination acid_type->decationization si_al Increased Si/Al Ratio dealumination->si_al crystallinity Decreased Crystallinity (Potential Collapse) dealumination->crystallinity porosity Increased Porosity & Surface Area decationization->porosity

Caption: Logical relationships in the acid treatment of zeolites.

References

Technical Support Center: Ion-Exchanged Phillipsite Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for regenerating ion-exchanged phillipsite columns.

Troubleshooting Guide

This guide addresses common issues encountered during the regeneration of ion-exchanged this compound columns.

Frequently Asked Questions (FAQs)

1. Why is my this compound column showing reduced ion exchange capacity after several uses?

Reduced capacity is often due to the saturation of exchange sites with the target ions or the presence of fouling agents. Regeneration is necessary to restore the column's performance. Repeated cycles can also lead to a slight reduction in the zeolite's structural integrity, though studies have shown high removal rates can be maintained for multiple cycles. For instance, the removal rate of lead (Pb) has been observed to remain at 97% even after five regeneration cycles.[1]

2. What is the most common and effective regenerant for this compound columns?

For this compound used in heavy metal and ammonium (B1175870) removal, a sodium chloride (NaCl) solution is a widely used and effective regenerant.[2] The sodium ions (Na+) effectively displace the adsorbed cations from the zeolite structure. For enhanced ammonium removal, alkalizing the NaCl solution with sodium hydroxide (B78521) (NaOH) can improve regeneration efficiency.[3]

3. My column's backpressure has significantly increased. What could be the cause and how can I fix it?

Increased backpressure is typically caused by:

  • Particulate Matter: Fines from the this compound itself or suspended solids from the sample can clog the column frits.

  • Precipitation: Changes in solvent composition or pH can cause salts or other compounds to precipitate within the column.

  • Microbial Growth: Improper storage can lead to microbial contamination.

To resolve this, backflushing the column at a low flow rate is recommended.[4][5] If the problem persists, a more rigorous cleaning procedure with specific solvents may be necessary.

4. Can I reuse the regenerant solution?

While technically possible, reusing the regenerant is generally not recommended as it will contain a high concentration of the displaced ions. This can lead to incomplete regeneration in subsequent uses. For consistent and optimal performance, it is best to use a fresh regenerant solution for each cycle.

5. How many times can I regenerate my this compound column?

The number of regeneration cycles a this compound column can endure without significant loss of performance depends on the specific application, the nature of the exchanged ions, and the regeneration protocol. Some studies suggest that regeneration can be performed repeatedly, with one study indicating 10-20 cycles for zeolite without much loss to regeneration efficiency.[6] However, some physical degradation of the zeolite particles may occur over time.

Experimental Protocols

Below are detailed methodologies for regenerating ion-exchanged this compound columns.

Protocol 1: General Regeneration using Sodium Chloride (NaCl)

This protocol is suitable for this compound columns used for the removal of various cations, including heavy metals and ammonium.

  • Column Preparation:

    • Disconnect the column from the detector to prevent contamination.[5]

    • Reverse the direction of flow for the regeneration process. This helps to flush out particulates from the inlet frit.[4][5]

  • Pre-Wash:

    • Wash the column with 5-10 column volumes of deionized water to remove any unbound materials and residual mobile phase.

  • Regenerant Preparation:

    • Prepare a 2-4% (w/v) NaCl solution in deionized water. For a more aggressive regeneration, a 4 M NaCl solution can be used.[7]

  • Regeneration:

    • Pump the NaCl solution through the column at a low flow rate (e.g., 0.5 mL/min) for an extended period. Contact times of 15 to 30 hours have been shown to be effective for ammonium removal.[6]

  • Post-Wash:

    • Wash the column with 10-20 column volumes of deionized water to remove all traces of the regenerant solution.

  • Re-equilibration:

    • Turn the column back to the normal flow direction and equilibrate with the initial mobile phase until the baseline is stable.

Protocol 2: Enhanced Regeneration for Ammonium Removal

This protocol utilizes an alkalized saline solution to improve the efficiency of ammonium ion removal.

  • Column Preparation and Pre-Wash:

    • Follow steps 1 and 2 from Protocol 1.

  • Regenerant Preparation:

    • Prepare a solution of 20 g/L NaCl in deionized water.

    • Add NaOH to the solution to a final concentration of 0.1 M. This will raise the pH and improve the desorption of ammonium ions.[3]

  • Regeneration:

    • Pump the alkalized NaCl solution through the column at a low flow rate.

  • Post-Wash and Re-equilibration:

    • Follow steps 5 and 6 from Protocol 1.

Data Presentation

The following tables summarize quantitative data related to this compound column regeneration.

Table 1: Regenerant Concentrations and Regeneration Efficiencies

Target IonRegenerantConcentrationRegeneration EfficiencyReference
Ammonium (NH₄⁺)NaCl2-4%76 ± 0.7%[6]
Ammonium (NH₄⁺)NaCl + NaOH20 g/L NaCl + 0.1 M NaOH96 ± 1.0%[3][6]
Lead (Pb²⁺)Not SpecifiedNot Specified97% after 5 cycles[1]
Iron (Fe³⁺), Lead (Pb²⁺)NaCl4 MEffective elution[7]

Table 2: Recommended Operating Parameters for Regeneration

ParameterRecommended ValueRationaleReference
Flow Direction ReversePrevents pushing contaminants further into the column.[4][5]
Flow Rate Low (e.g., 0.5 mL/min)Maximizes contact time between the regenerant and the zeolite.[5]
Contact Time 15 - 30 hoursEnsures complete ion exchange.[6]
Temperature AmbientSufficient for most regeneration processes.
Post-Wash Volume 10 - 20 column volumesEnsures complete removal of the regenerant solution.

Visualizations

Experimental Workflow for this compound Column Regeneration

RegenerationWorkflow start Start: Exhausted This compound Column disconnect 1. Disconnect Column from Detector start->disconnect reverse_flow 2. Reverse Flow Direction disconnect->reverse_flow pre_wash 3. Pre-Wash with Deionized Water reverse_flow->pre_wash prepare_regenerant 4. Prepare Regenerant (e.g., NaCl solution) pre_wash->prepare_regenerant regeneration 5. Pump Regenerant through Column prepare_regenerant->regeneration post_wash 6. Post-Wash with Deionized Water regeneration->post_wash normal_flow 7. Return to Normal Flow Direction post_wash->normal_flow re_equilibrate 8. Re-equilibrate with Mobile Phase normal_flow->re_equilibrate end End: Regenerated Column Ready for Use re_equilibrate->end

Caption: Workflow for the regeneration of an ion-exchanged this compound column.

Troubleshooting Logic for this compound Column Regeneration

TroubleshootingTree start Problem Detected high_backpressure High Backpressure? start->high_backpressure low_capacity Low Ion Exchange Capacity? start->low_capacity backflush Action: Backflush Column at Low Flow Rate high_backpressure->backflush Yes check_protocol Regeneration Protocol Followed Correctly? low_capacity->check_protocol Yes check_pressure Pressure Reduced? backflush->check_pressure check_pressure->low_capacity Yes replace_frit Action: Check/Replace Inlet Frit check_pressure->replace_frit No stronger_wash Action: Use Stronger Cleaning Protocol replace_frit->stronger_wash increase_contact Action: Increase Regenerant Concentration/Contact Time check_protocol->increase_contact No end_of_life Consider Column End-of-Life check_protocol->end_of_life Yes check_regenerant Action: Use Fresh Regenerant Solution increase_contact->check_regenerant

Caption: Decision tree for troubleshooting common this compound column issues.

References

Optimizing Phillipsite Application Rates for Soil Amendment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the application of phillipsite as a soil amendment.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Significant Improvement in Plant Growth

  • Question: We applied this compound to our soil, but we are not observing the expected improvements in plant growth and yield. What could be the cause?

  • Answer: Several factors could contribute to this issue. First, the application rate may not be optimal for your specific soil type and crop. Research has shown that a 2% (w/w) application of synthetic this compound can significantly improve maize growth.[1] However, the ideal rate can vary. Second, the source and composition of the this compound are crucial. Synthetic this compound has demonstrated a very high affinity for ammonium (B1175870) (NH4+), making it a potential slow-release fertilizer.[1] Natural this compound's effectiveness can vary based on its purity and cation exchange capacity (CEC).[1] Finally, ensure that other growth-limiting factors, such as water and other essential nutrients, are not the primary constraints.

Issue 2: Unexpected Changes in Soil pH

  • Question: After applying this compound, our soil pH has shifted outside the optimal range for our crop. Why is this happening and how can we correct it?

  • Answer: this compound application can lead to a slight increase in soil pH.[1] This is due to the release of cations from the zeolite structure into the soil solution. The extent of this change depends on the initial soil pH, its buffering capacity, and the application rate of this compound. To correct this, you can consider a few options. If the pH has become too alkaline, applying elemental sulfur or organic matter can help lower it.[2] Conversely, if the soil was initially very acidic, the slight increase in pH from this compound might be beneficial. It is crucial to monitor soil pH regularly after application and make adjustments as needed.[3][4]

Issue 3: Nutrient Leaching Still a Problem

  • Question: We hoped this compound would reduce nutrient leaching, but we are still detecting high levels of nitrates in our leachate. Why is this occurring?

  • Answer: While zeolites like this compound are known to improve nutrient retention due to their high cation exchange capacity (CEC), their effectiveness can be influenced by several factors.[5] The application rate might be insufficient to significantly impact the soil's overall CEC.[6] The type of fertilizer used and the irrigation frequency can also play a role. For instance, highly soluble nitrogen fertilizers may still be prone to leaching, especially in coarse-textured soils, even with the presence of this compound.[7][8] Consider adjusting your fertilizer type to a slow-release formulation in conjunction with the this compound amendment.

Issue 4: Heavy Metal Uptake by Plants is Higher Than Expected

  • Question: We are using this compound to remediate heavy metal-contaminated soil, but our plants are still accumulating high levels of these metals. What's going wrong?

  • Answer: this compound can be effective in immobilizing heavy metals in soil, reducing their bioavailability to plants.[9][10] However, the efficacy depends on the specific heavy metals present, their concentration, the soil's physicochemical properties, and the this compound application rate. It's possible the application rate is too low to effectively bind the existing concentration of heavy metals. Additionally, soil pH plays a critical role in heavy metal solubility; if the pH is too acidic, metal availability can increase.[11] Consider increasing the this compound application rate and monitoring the soil pH to ensure it is in a range that minimizes heavy metal uptake.

Frequently Asked Questions (FAQs)

1. What is the optimal application rate for this compound?

The optimal application rate of this compound is not a one-size-fits-all answer and depends on the soil type, crop, and the intended purpose (e.g., nutrient retention, water conservation, or heavy metal remediation). However, studies have shown positive effects at various rates. For example, a 2% (w/w) application of synthetic this compound was most effective for maize growth in one study.[1] Other research has investigated rates up to 15 Mg/ha with positive results on the growth of young radish and lettuce.[12] It is recommended to start with small-scale trials to determine the most effective rate for your specific conditions.

2. How does this compound affect soil properties?

This compound can positively influence several key soil properties:

  • Cation Exchange Capacity (CEC): Due to its porous, negatively charged structure, this compound can significantly increase the soil's CEC.[13][14][15][16] This enhances the soil's ability to retain essential plant nutrients like potassium, ammonium, and calcium, preventing their loss through leaching.[5][17]

  • Water Retention: The porous nature of this compound allows it to absorb and hold water, increasing the soil's water-holding capacity.[18] This is particularly beneficial in sandy or coarse-textured soils.

  • Soil Structure: this compound can help improve soil structure by reducing bulk density and increasing porosity.[12][19]

  • pH: this compound application may cause a slight increase in soil pH.[1]

3. Can this compound be used with any type of fertilizer?

Yes, this compound can be used with various fertilizers. Its high CEC makes it particularly effective when used with fertilizers containing positively charged nutrients (cations) like ammonium (NH4+) and potassium (K+).[1] It can act as a slow-release carrier, holding these nutrients in the root zone and making them available to plants over a longer period.[5][20] This can help reduce the amount of fertilizer needed and minimize nutrient loss.

4. How long do the effects of this compound last in the soil?

Unlike organic amendments that decompose over time, this compound is a stable mineral that persists in the soil.[5] Its beneficial effects on CEC, water retention, and soil structure are long-lasting. However, the nutrient-holding sites can become saturated over time, and the slow release of nutrients will diminish unless replenished by further fertilizer applications.

5. Is this compound safe for the environment?

This compound is a naturally occurring mineral and is considered environmentally safe when used as a soil amendment.[21] Its ability to retain nutrients can help reduce nitrate (B79036) leaching into groundwater, a significant environmental concern.[8] Furthermore, its capacity to bind heavy metals can aid in the remediation of contaminated soils, preventing their entry into the food chain.[9][10][22]

Data Presentation

Table 1: Effect of this compound Application Rate on Maize Growth (Greenhouse Experiment)

Application Rate (% w/w)Plant Height (cm)Dry Matter Yield ( g/plant )
0 (Control + NPK)45.215.8
2% Synthetic this compound58.622.4
4% Synthetic this compound52.119.7
8% Synthetic this compound48.917.5

Data synthesized from a study on synthetic this compound as a soil amendment for maize.[1]

Table 2: Influence of Phyllite Application on Soil Physicochemical Properties

Treatment (Mg/ha)Bulk Density (g/cm³)Porosity (%)Soil pH
0 (Control + NPK)1.02 - 1.0456.5 - 57.06.8
5 + NPK0.98 - 1.0058.4 - 60.16.9
10 + NPK0.96 - 0.9860.2 - 61.87.0
15 + NPK0.94 - 0.9661.9 - 63.57.1

Data adapted from a study on the effect of phyllite (a mineral similar to this compound) on soil properties.[12]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Application Rate for Plant Growth

  • Soil Preparation: Obtain a representative sample of the soil to be amended. Air-dry the soil and sieve it through a 2 mm mesh to remove large debris.

  • Experimental Setup: Use pots of a standard size (e.g., 5 kg capacity). Fill each pot with a known weight of the prepared soil.

  • Treatment Groups: Establish several treatment groups, including a control group (no this compound) and groups with varying application rates of this compound (e.g., 1%, 2%, 4%, 6%, 8% w/w). Each treatment should have multiple replicates (e.g., 3-5 pots).

  • This compound Application: For each treatment group, thoroughly mix the corresponding amount of this compound with the soil for each pot.

  • Planting: Sow seeds of the target crop (e.g., maize, lettuce) in each pot at a uniform depth and density.

  • Growth Conditions: Maintain all pots under controlled environmental conditions (e.g., greenhouse with consistent temperature, light, and humidity). Water all pots uniformly as needed.

  • Data Collection: At regular intervals, measure plant height. At the end of the experiment (e.g., after 6-8 weeks), harvest the above-ground biomass.

  • Analysis: Dry the harvested biomass in an oven at 70°C until a constant weight is achieved to determine the dry matter yield. Analyze the data statistically to identify significant differences between the treatment groups.

Protocol 2: Assessing the Impact of this compound on Soil Cation Exchange Capacity (CEC)

  • Soil and this compound Preparation: Prepare the soil as described in Protocol 1. Obtain finely ground this compound.

  • Sample Preparation: Create a series of soil-phillipsite mixtures with varying application rates (e.g., 0%, 2%, 5%, 10% w/w).

  • CEC Determination (Ammonium Acetate (B1210297) Method):

    • Weigh a known amount of each soil-phillipsite mixture into a centrifuge tube.

    • Add a 1M ammonium acetate (NH4OAc) solution at pH 7.0 to saturate the exchange sites with NH4+ ions.

    • Shake the mixture for a specified time and then centrifuge to separate the soil from the solution. Discard the supernatant.

    • Wash the soil sample with isopropyl alcohol to remove excess NH4OAc.

    • Displace the adsorbed NH4+ ions by adding a 1M potassium chloride (KCl) solution.

    • Collect the KCl solution containing the displaced NH4+ ions.

    • Determine the concentration of NH4+ in the collected solution using a suitable analytical method (e.g., colorimetry or an ion-selective electrode).

  • Calculation: Calculate the CEC in meq/100g of soil based on the amount of NH4+ displaced.

  • Analysis: Compare the CEC values across the different this compound application rates to determine the impact of the amendment.

Visualizations

Experimental_Workflow_Optimizing_Application_Rate cluster_prep Preparation cluster_treatment Treatment Application cluster_growth Plant Growth cluster_analysis Data Collection & Analysis soil_prep Soil Preparation (Drying, Sieving) pot_setup Pot Setup (Standardized Pots) soil_prep->pot_setup control Control Group (0% this compound) pot_setup->control treatments Treatment Groups (1%, 2%, 4%, etc.) pot_setup->treatments mixing Thorough Mixing control->mixing treatments->mixing planting Sowing Seeds mixing->planting environment Controlled Environment planting->environment data_collection Measure Plant Height & Harvest Biomass environment->data_collection analysis Dry Matter Yield & Statistical Analysis data_collection->analysis Cation_Exchange_Mechanism cluster_soil Soil System This compound This compound (Negative Charge) soil_solution Soil Solution This compound->soil_solution Releases K+, Ca2+ soil_solution->this compound Adsorbs NH4+ plant_root Plant Root soil_solution->plant_root Nutrient Uptake Phillipsite_Impact_Pathway cluster_soil_properties Soil Properties cluster_outcomes Outcomes This compound This compound Application cec Increased CEC This compound->cec water_retention Improved Water Retention This compound->water_retention structure Enhanced Soil Structure This compound->structure nutrient_retention Reduced Nutrient Leaching cec->nutrient_retention drought_resistance Increased Drought Resistance water_retention->drought_resistance plant_growth Improved Plant Growth structure->plant_growth nutrient_retention->plant_growth

References

overcoming peak overlap in XRD analysis of phillipsite-bearing rocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with peak overlap in the X-ray diffraction (XRD) analysis of phillipsite-bearing rocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common minerals that cause peak overlap with this compound in XRD patterns?

A1: this compound peaks frequently overlap with those of other zeolites and clay minerals commonly found in altered volcanic rocks. The most common interfering phases include:

  • Other Zeolites: Natrolite, analcime, and chabazite (B1143428) often have diffraction peaks in similar positions to this compound.[1]

  • Clay Minerals: Smectite-group minerals can produce broad diffraction humps that mask smaller this compound peaks.[2][3][4]

  • Feldspars and Quartz: While often more crystalline, feldspars and quartz can have secondary peaks that overlap with this compound reflections.[5][6]

Q2: How can I improve the quality of my XRD data for this compound-bearing samples?

A2: High-quality data is crucial for resolving overlapping peaks. Consider the following to improve your data acquisition:

  • Optimize Sample Preparation: Ensure a fine and uniform particle size by grinding the sample to a talc-like powder, which helps to minimize preferred orientation.[7]

  • Use a Monochromator: A monochromator on the detector side can reduce background noise and improve peak resolution.

  • Increase Count Time: Longer count times at each step will improve the signal-to-noise ratio, making it easier to identify minor phases and deconvolve overlapping peaks.

  • Slower Scan Speed: A slower goniometer speed allows for better resolution of closely spaced peaks.

Q3: What is Rietveld refinement and how can it help with peak overlap?

A3: Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the entire measured pattern.[8][9][10] Instead of analyzing individual peaks, this whole-pattern fitting approach can mathematically deconvolve overlapping reflections from different mineral phases.[8][9] This allows for accurate quantitative phase analysis even in complex mixtures where severe peak overlap is present.[11][12]

Q4: What software is recommended for Rietveld refinement of this compound-bearing rocks?

A4: Several software packages are available for Rietveld refinement, many of which are open-source. Commonly used programs include:

  • Profex: A user-friendly graphical interface for the BGMN refinement engine, well-suited for quantitative phase analysis.[13][14]

  • GSAS-II: A comprehensive and powerful open-source software for a wide range of crystallographic analyses, including Rietveld refinement.[9][15][16][17]

  • FullProf Suite: A versatile set of crystallographic programs with robust Rietveld refinement capabilities.[18]

  • TOPAS: A commercial software package widely used in industry and academia for its advanced Rietveld refinement features.[19]

Troubleshooting Guides

Issue 1: Broad hump in the background obscuring this compound peaks.

This is often indicative of the presence of amorphous material or poorly crystalline clay minerals like smectite.

Troubleshooting Steps:

  • Glycolation: Treat the sample with ethylene (B1197577) glycol. Smectite clays (B1170129) will swell, causing a noticeable shift in the position of their basal (001) reflection, which can help to confirm their presence and differentiate their contribution from the background.

  • Selective Dissolution: In some cases, a mild acid treatment can be used to dissolve certain interfering phases. However, this should be approached with caution as it may also affect the this compound.

  • Rietveld Refinement: Model the broad hump as a separate "amorphous" or "clay" phase during Rietveld refinement. This can help to account for its contribution to the overall pattern and improve the fit of the crystalline phases.

Issue 2: this compound peaks are present but have very low intensity.

Low peak intensity can be due to a low concentration of this compound, poor crystallinity, or issues with the experimental setup.

Troubleshooting Steps:

  • Optimize Instrument Settings: Increase the X-ray tube power (if possible), use larger divergence and receiving slits, and increase the counting time per step.

  • Sample Preparation: Ensure the sample surface is smooth and level with the sample holder to maximize the irradiated area and diffracted intensity.

  • Concentrate the this compound: If possible, use physical separation techniques (e.g., density separation) to increase the concentration of this compound in the sample.

Issue 3: Rietveld refinement fails to converge or gives a poor fit.

This can be caused by an incorrect structural model, poor initial parameters, or un-modeled complexities in the sample.

Troubleshooting Steps:

  • Verify Crystal Structures: Ensure you are using the correct crystal structure files (.cif) for all identified phases. This compound can be twinned, which may require a more complex structural model.

  • Refine in Stages: Begin by refining only the scale factor and background parameters. Then, sequentially refine the unit cell parameters, peak shape parameters, and finally atomic positions and occupancies.[12]

  • Check for Preferred Orientation: If the sample contains minerals with a platy or needle-like habit, preferred orientation can significantly affect peak intensities. Use a preferred orientation correction in your refinement.

  • Account for All Phases: Even minor phases can impact the overall fit. Try to identify and include all crystalline phases present in your refinement model.

Data Presentation

Table 1: Key d-spacings (Å) for this compound and Common Overlapping Minerals (Cu Kα radiation)

This compound Natrolite [1]Analcime [5][20]Smectite (hydrated) [2][21]
d-spacing (Å) d-spacing (Å) d-spacing (Å) d-spacing (Å)
7.146.555.60~12-15 (001)
5.045.894.85~4.5 (hk0)
4.104.353.41
3.183.192.91
3.143.162.49
2.682.87
2.642.85

Note: The d-spacings for smectite are approximate and can vary significantly with hydration state and cation exchange.

Experimental Protocols

Protocol 1: Removal of Carbonates Prior to XRD Analysis

Carbonate minerals like calcite can sometimes interfere with zeolite peaks. This protocol describes a method for their removal using dilute hydrochloric acid.

Materials:

  • Powdered rock sample

  • 2M Hydrochloric acid (HCl)

  • Deionized water

  • Pasteur pipette

  • Glass slide or watch glass

  • Centrifuge and centrifuge tubes

  • Drying oven or desiccator

Procedure:

  • Place a small amount of the powdered sample on a glass slide or in a centrifuge tube.

  • Slowly add 2M HCl dropwise to the sample using a Pasteur pipette.[7] Effervescence (fizzing) indicates the dissolution of carbonates.

  • Continue adding acid until the fizzing stops.[7]

  • Wash the sample by adding deionized water, centrifuging, and decanting the supernatant. Repeat this step 2-3 times to remove residual acid and dissolved salts.

  • Dry the sample in an oven at a low temperature (e.g., 60°C) or in a desiccator before XRD analysis.

Caution: Strong acids can damage the structure of some minerals, including zeolites.[7] This method should be used with care, and the results should be compared with an untreated sample if possible. The dissolution of zeolites in acid is dependent on their Si/Al ratio.[22][23]

Protocol 2: Step-by-Step Guide for Rietveld Refinement using Profex

This protocol provides a general workflow for quantitative phase analysis of a this compound-bearing rock using Profex.

  • Data Import: Load your raw XRD data file into Profex.

  • Phase Identification: Use the search-match function with a suitable database (e.g., COD) to identify the major phases present in your sample.[24][25]

  • Create a Refinement Project: Create a new Rietveld refinement project and add the identified phases from the internal database or external .cif files.

  • Initial Refinement:

    • Start by refining only the scale factor and background parameters.

    • Gradually introduce other parameters for refinement in the following order:

      • Unit cell parameters

      • Peak shape parameters (e.g., Caglioti parameters U, V, W)

      • Preferred orientation (if necessary)

      • Atomic coordinates and site occupancies (with caution)

  • Quantitative Analysis: Once a stable and satisfactory fit is achieved (indicated by low R-values and a visually good fit between the observed and calculated patterns), the refined scale factors are used to calculate the weight percentages of each phase.

  • Amorphous Content (Optional): To determine the amount of amorphous material, an internal standard (a known amount of a highly crystalline material like corundum or zincite) can be added to the sample before analysis.[26]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment Optional Pre-treatment cluster_analysis XRD Analysis raw_sample Raw Rock Sample crushing Crushing & Grinding raw_sample->crushing sieving Sieving (<75 µm) crushing->sieving powder_sample Homogeneous Powder sieving->powder_sample carbonate_removal Carbonate Removal (HCl) powder_sample->carbonate_removal If carbonates present glycolation Ethylene Glycol Solvation powder_sample->glycolation If smectite suspected xrd_mount Sample Mounting powder_sample->xrd_mount carbonate_removal->xrd_mount glycolation->xrd_mount xrd_analysis XRD Data Collection xrd_mount->xrd_analysis raw_data Raw Diffraction Data xrd_analysis->raw_data rietveld_refinement Rietveld Refinement raw_data->rietveld_refinement Proceed to Refinement

Caption: Experimental workflow for XRD analysis of this compound-bearing rocks.

rietveld_workflow start Start Rietveld Refinement load_data Load XRD Data & CIF Files start->load_data refine_bg_scale Refine Background & Scale Factor load_data->refine_bg_scale refine_cell Refine Unit Cell Parameters refine_bg_scale->refine_cell refine_profile Refine Peak Profile Parameters refine_cell->refine_profile check_fit1 Good Fit? refine_profile->check_fit1 refine_preferred_orientation Refine Preferred Orientation check_fit1->refine_preferred_orientation Yes troubleshoot Troubleshoot Model check_fit1->troubleshoot No check_fit2 Good Fit? refine_preferred_orientation->check_fit2 refine_atomic Refine Atomic Parameters (Optional) check_fit2->refine_atomic Yes check_fit2->troubleshoot No final_fit Final Quantitative Results refine_atomic->final_fit troubleshoot->load_data Re-evaluate phases

Caption: Stepwise logical workflow for Rietveld refinement.

References

controlling crystal size and morphology during phillipsite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phillipsite. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology and crystal size of synthesized this compound?

A1: Synthesized this compound commonly forms spherical aggregates of radiating crystals.[1][2] The individual crystals are often prismatic.[3][4] Crystal sizes can vary significantly based on the synthesis conditions, ranging from the nanometer scale to several micrometers. For instance, hydrothermal synthesis at 65°C can produce this compound crystals with an average size of 2.4 ± 0.3 μm, while other methods have yielded nanocrystalline spheroidal particles.[5]

Q2: What are the key parameters influencing this compound synthesis?

A2: The successful synthesis of this compound is primarily influenced by several key parameters:

  • Temperature: Typically synthesized hydrothermally at temperatures ranging from 65°C to 150°C.

  • Reaction Time: Crystallization times can vary from a few hours to several days depending on the temperature and reactivity of the starting materials.[6]

  • Alkalinity (pH): The concentration of the mineralizing agent, typically NaOH, is crucial. Lower NaOH concentrations (below 3 M) tend to favor the formation of pure this compound.[7]

  • Composition of the initial gel: The molar ratios of silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), alkali metal cations (Na⁺, K⁺), and water are critical in determining the final product.

  • Starting Materials: this compound can be synthesized from pure chemical reagents (e.g., sodium silicate, sodium aluminate) or from raw materials like fly ash and kaolin. The purity and reactivity of these materials will impact the synthesis.

Q3: What is the general step-by-step process for this compound synthesis?

A3: The synthesis of this compound generally follows a hydrothermal process involving these key stages:

  • Dissolution: Amorphous silica and alumina sources in the raw materials dissolve in the alkaline solution.

  • Supersaturation: The solution becomes supersaturated with aluminosilicate (B74896) species.

  • Nucleation: this compound nuclei begin to form.

  • Crystal Growth: The nuclei grow into larger crystals.[6]

Troubleshooting Guide

Issue 1: The final product is amorphous.

Q: I followed a synthesis protocol, but my final product is amorphous according to XRD analysis. What could be the reason?

A: An amorphous product indicates that the crystallization process was not initiated or completed. Several factors could be responsible:

  • Insufficient Reaction Time or Temperature: The synthesis may not have been run for a long enough duration or at a high enough temperature to induce crystallization. Zeolite synthesis is a kinetic process, and lower temperatures require significantly longer crystallization times.

  • Inappropriate Alkalinity: The concentration of the NaOH solution might be too low to effectively dissolve the silica and alumina sources, thus preventing the formation of the necessary aluminosilicate precursors for nucleation.

  • Unreactive Starting Materials: If using raw materials like fly ash or kaolin, they might not be sufficiently reactive. For kaolin, a calcination step to form metakaolin is often necessary to increase its reactivity.[8][9]

  • Incorrect Gel Composition: An improper Si/Al ratio or water content in the synthesis mixture can inhibit the formation of the this compound structure.

Troubleshooting Steps:

  • Increase the crystallization time and/or temperature.

  • Gradually increase the NaOH concentration.

  • If using kaolin, ensure it has been properly calcined to metakaolin.

  • Verify the molar ratios of your starting materials.

Issue 2: An undesired zeolite phase, such as sodalite or zeolite LTA, has formed alongside or instead of this compound.

Q: My XRD pattern shows peaks corresponding to sodalite/zeolite LTA, not this compound. How can I promote the formation of pure this compound?

A: The formation of competing zeolite phases is a common issue in zeolite synthesis and is highly dependent on the synthesis conditions.

  • High Alkalinity: Higher concentrations of NaOH can favor the formation of more condensed structures like sodalite.[7][10] To selectively synthesize this compound, it is often recommended to use lower NaOH concentrations (e.g., below 3 M).[7]

  • Na⁺/K⁺ Ratio: The ratio of sodium to potassium ions in the synthesis gel is crucial. This compound crystallization is often favored in systems containing both Na⁺ and K⁺ ions. An excess of Na⁺ ions, especially at lower temperatures (e.g., 65°C), can promote the formation of zeolite LTA as an intermediate or final phase.[5]

  • Si/Al Ratio: The Si/Al ratio of the initial gel influences the type of zeolite formed. While specific optimal ratios for pure this compound can vary with other parameters, significant deviations can lead to different phases.

Troubleshooting Steps:

  • Decrease the concentration of the NaOH solution.

  • Adjust the Na⁺/K⁺ ratio in your starting mixture. Introducing or increasing the proportion of potassium can help suppress the formation of sodium-rich phases like zeolite LTA.

  • Systematically vary the Si/Al ratio in your synthesis gel.

Issue 3: The synthesized this compound crystals are too large/small.

Q: How can I control the crystal size of my this compound product?

A: Controlling the crystal size of zeolites involves manipulating the rates of nucleation and crystal growth.

  • To obtain smaller crystals:

    • Increase the Nucleation Rate: Higher alkalinity and the use of microwave heating can increase the number of nuclei formed, leading to smaller final crystals.[11][12] A period of aging the synthesis gel at a lower temperature before hydrothermal treatment can also promote the formation of more nuclei.

    • Use of Organic Additives: While not extensively documented specifically for this compound, polymers can be used in zeolite synthesis to limit crystal growth by adsorbing onto the crystal surface.[13][14][15]

  • To obtain larger crystals:

    • Decrease the Nucleation Rate: Lowering the alkalinity or avoiding high-energy methods like microwave heating can result in fewer nuclei, allowing each to grow larger.

    • Slower Crystallization: Using lower temperatures will slow down both nucleation and growth, which can sometimes favor the formation of larger, more well-defined crystals over longer periods.

Issue 4: The crystal morphology is not as expected.

Q: My this compound crystals are not the typical spherical aggregates. How can I influence the morphology?

A: Crystal morphology is determined by the relative growth rates of different crystal faces.

  • Si/Al Ratio: The Si/Al ratio in the synthesis gel can influence the crystal habit of zeolites.

  • Organic Structure-Directing Agents (OSDAs): While this compound is often synthesized without OSDAs, the addition of specific organic molecules can preferentially adsorb to certain crystal faces, inhibiting their growth and altering the overall morphology.[16][17] Although not well-documented for this compound, experimenting with small amounts of simple organic molecules or polymers could be a strategy.

  • Cation Composition: The type and concentration of alkali cations (Na⁺, K⁺) can influence morphology.

Data Presentation

Table 1: Influence of Synthesis Parameters on this compound Formation from Various Starting Materials

Starting MaterialSi/Al Ratio (in gel)AlkalinityTemperature (°C)TimePredominant Phase(s)Reference
Pure Reagents~2.080.31 M Na₂O, 0.10 M K₂O655 daysThis compound[5]
Fly Ash-2N NaOH1052-6 hoursThis compound[6]
Perlite-< 3 M NaOH70-100-Pure this compound[7]
Perlite-> 3 M NaOH70-100-Sodalite[7]
Kaolin-1-5 M NaOH10012-168 hoursNaP1, Analcime, Sodalite, Cancrinite[9]

Table 2: Quantitative Impact of Synthesis Conditions on this compound Crystal Size

Synthesis MethodTemperature (°C)Average Crystal SizeMorphologyReference
Conventional Hydrothermal652.4 ± 0.3 µmSpheroidal[5]
Microwave Heating100Reduced particle size compared to conventional heating-[11][12]
Hydrothermal (from natural zeolite)80100x30 nm (for coated nano-apatite on this compound)Needle-like scaly (coating)[18]

Experimental Protocols

Protocol 1: Synthesis of this compound from Pure Reagents

This protocol is adapted from a method for synthesizing PHI-type zeolites.[5]

Materials:

  • Potassium hydroxide (B78521) (KOH)

  • Sodium hydroxide (NaOH)

  • Sodium aluminate (NaAlO₂)

  • Colloidal silica (e.g., LUDOX AS-40)

  • Deionized water

Procedure:

  • Prepare a growth mixture with the molar composition: 1 SiO₂ : 0.24 Al₂O₃ : 0.10 K₂O : 0.31 Na₂O : 16.48 H₂O.

  • In a suitable container, dissolve the required amounts of potassium hydroxide and sodium hydroxide in deionized water with stirring until fully dissolved.

  • Add the sodium aluminate to the alkaline solution and continue stirring until the mixture is homogeneous.

  • Add the colloidal silica as the silica source to the mixture while stirring.

  • Transfer the final synthesis gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 65°C for 5 days in an oven.

  • After cooling the autoclave to room temperature, recover the solid product by filtration.

  • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

  • Dry the final this compound product in an oven at a suitable temperature (e.g., 100°C).

Protocol 2: Synthesis of this compound from Fly Ash

This protocol is based on a general method for synthesizing zeolites from fly ash.[6]

Materials:

  • Coal fly ash

  • Sodium hydroxide (NaOH) solution (2N)

  • Deionized water

Procedure:

  • Mix the fly ash with a 2N NaOH solution in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 105°C for a duration of 2 to 6 hours.

  • After the specified reaction time, cool the autoclave to room temperature.

  • Separate the solid product from the solution by filtration.

  • Thoroughly wash the synthesized material with deionized water to remove any residual alkali.

  • Dry the product in an oven.

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_product Product Recovery prep_reagents Prepare Reagents (Si/Al sources, NaOH, KOH, H2O) mix_alkali Dissolve Alkali (NaOH, KOH in H2O) prep_reagents->mix_alkali add_al Add Alumina Source mix_alkali->add_al add_si Add Silica Source add_al->add_si homogenize Homogenize Gel add_si->homogenize aging Aging (Optional) homogenize->aging hydrothermal Hydrothermal Treatment (Autoclave, specific T and t) homogenize->hydrothermal aging->hydrothermal cool Cool to RT hydrothermal->cool filter_wash Filter & Wash cool->filter_wash dry Dry filter_wash->dry characterize Characterize (XRD, SEM) dry->characterize

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

troubleshooting_guide cluster_problems Common Problems cluster_solutions Potential Solutions start Synthesis Outcome amorphous Amorphous Product start->amorphous impurity Impurity Phases (e.g., Sodalite, LTA) start->impurity size_issue Incorrect Crystal Size start->size_issue sol_amorphous Increase T, t Adjust Alkalinity Check Reagent Reactivity amorphous->sol_amorphous sol_impurity Decrease Alkalinity Adjust Na/K Ratio Vary Si/Al Ratio impurity->sol_impurity sol_size Modify Nucleation/Growth Rate (e.g., Microwave, Aging, Additives) size_issue->sol_size

Caption: Troubleshooting guide for common issues in this compound synthesis.

References

strategies to enhance the cation exchange capacity of natural phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the cation exchange capacity (CEC) of natural phillipsite.

Section 1: General Information on this compound and CEC

FAQs

  • Q1: What is this compound and what determines its Cation Exchange Capacity (CEC)?

    • This compound is a common natural zeolite, which is a hydrated aluminosilicate (B74896) mineral with an "open" microporous crystal structure.[1] Its framework is composed of AlO₄ and SiO₄ tetrahedra linked by oxygen atoms.[1] The CEC is primarily a function of the degree of substitution of aluminum (Al³⁺) for silicon (Si⁴⁺) in this tetrahedral framework.[2] For every Al³⁺ that replaces a Si⁴⁺, a net negative charge is created on the framework, which is balanced by an exchangeable cation (like Na⁺, K⁺, Ca²⁺) that can be replaced by other cations.[2] Therefore, a higher degree of aluminum substitution results in a higher CEC.[2]

  • Q2: What is the typical CEC of natural this compound?

    • The CEC of natural this compound can vary depending on its origin and purity. Reported values range from approximately 2.3 meq/g to 4.71 meq/g.[3] For example, a zeolitic tuff containing about 56.8% this compound was reported to have a CEC of 400 meq/100 g (or 4.0 meq/g).[1] Another study measured the CEC of a this compound material to be 3.30 meq/g.[2]

  • Q3: What is the difference between total CEC and External Cation Exchange Capacity (ECEC)?

    • Total CEC refers to all exchangeable cations within the entire zeolite structure, including those in the channels and pores. ECEC, on the other hand, refers only to the exchangeable cations present on the external surface of the zeolite crystals.[4] This distinction is important in surfactant modification, as large surfactant molecules can only access these external sites.[4] The ECEC is significantly lower than the total CEC; for instance, a this compound-rich tuff with a total CEC of 2.47 meq/g (247 mmol M+/100 g) had an ECEC of only 0.13 meq/g (13 mmol M+/100 g).[4][5]

Section 2: Alkali Treatment for CEC Enhancement

Alkali treatment, typically with sodium hydroxide (B78521) (NaOH), can significantly increase the CEC of natural zeolites. The process involves a hydrothermal reaction that can induce structural and chemical changes.

FAQs

  • Q1: How does alkali treatment enhance the CEC of this compound?

    • Treating natural zeolite with a hot alkali solution like NaOH can dissolve amorphous silica (B1680970) and alumina (B75360) phases and can lead to the formation of new crystalline zeolite phases with a higher CEC.[6][7] One study reported that alkali treatment of a natural zeolite resulted in the formation of new crystalline material, possibly this compound, and increased the CEC by about 300%.[6]

  • Q2: What is the optimal NaOH concentration and reaction time for maximizing CEC?

    • The optimal conditions depend on the specific raw material. However, one study found that the CEC of a natural zeolite increased with NaOH concentrations up to 1.5-3.5 M.[6] A maximum CEC of 395.6 cmol/kg (3.96 meq/g) was achieved with 3.5 M NaOH after 12 hours of hydrothermal reaction at 100°C.[6] A similar CEC was reached using 1.5 M NaOH, but it required a longer reaction time of 24 hours.[6]

Troubleshooting Guide

  • Issue: The CEC of my this compound did not increase after NaOH treatment.

    • Possible Cause 1: Incorrect NaOH Concentration. Very low concentrations may be insufficient to induce the necessary chemical changes. Conversely, excessively high concentrations might lead to the formation of different, less desirable zeolite phases or cause damage to the crystal structure.[8][9]

    • Troubleshooting: Systematically vary the NaOH concentration (e.g., from 0.5 M to 4.5 M) to find the optimum for your specific this compound sample.[6]

    • Possible Cause 2: Inadequate Reaction Time or Temperature. The hydrothermal reaction is time and temperature-dependent. Insufficient duration or heat will result in an incomplete reaction. Most successful treatments are performed at around 100°C for 12-24 hours.[6]

    • Troubleshooting: Ensure your experimental setup maintains a stable temperature of 100°C and run experiments for at least 12 and 24 hours to assess the kinetics.[6]

    • Possible Cause 3: Purity of Starting Material. The presence of other minerals or amorphous materials in the natural zeolite sample can influence the reaction with NaOH.

    • Troubleshooting: Characterize your starting material using X-ray Diffraction (XRD) to identify the main mineral phases. This will help in understanding the reaction process.[6]

Experimental Protocol: Alkali Treatment

This protocol is based on the methodology described by Hanudin and Triyatmo (2004).[6]

  • Preparation: Grind and sieve the natural this compound-rich tuff to a uniform particle size.

  • Reaction Mixture: For each treatment, place a known quantity of the this compound powder into a reaction vessel. Add the NaOH solution of the desired concentration (e.g., 0.5, 1.0, 1.5, 2.5, 3.5, or 4.5 M).

  • Hydrothermal Reaction: Seal the vessel and heat it at 100°C for a specified duration (e.g., 12 or 24 hours). Ensure adequate safety precautions for heating a sealed, caustic solution.

  • Washing: After the reaction, cool the mixture and separate the solid product (activated zeolite) by centrifugation or filtration.

  • Neutralization: Wash the activated zeolite repeatedly with deionized water until the pH of the washing solution is neutral. This removes residual NaOH.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization: Determine the CEC of the activated zeolite using a standard method (see Section 5) and characterize the structure using XRD.

Data Presentation

NaOH Concentration (M)Reaction Time (hours)Resulting CEC (cmol/kg or meq/100g)Percentage Increase in CECReference
0 (Untreated)-~98.9 (calculated from 300% increase)0%[6]
1.524395.6~300%[6]
3.512395.6~300%[6]

Visualization

Alkali_Treatment_Workflow start Start: Natural This compound Sample prep Prepared this compound Powder start->prep Grind & Sieve process process decision decision output Measure CEC Analyze with XRD end End: High-CEC This compound output->end reaction Hydrothermal Reaction (100°C, 12-24h) prep->reaction Add NaOH Solution (e.g., 1.5-3.5 M) separation Separate Solid Product reaction->separation Cool & Separate (Centrifuge/Filter) washing Wash until Neutral pH separation->washing Wash with DI Water drying Drying (60-80°C) washing->drying Dry in Oven drying->output Characterize

Workflow for enhancing this compound CEC via alkali treatment.

Section 3: Acid Treatment (Activation)

Acid activation is used to modify zeolite properties by removing exchangeable cations (decationization) and, under harsher conditions, framework aluminum (dealumination).[10][11] This can clean and open pores but may also impact structural integrity.

FAQs

  • Q1: What is the primary purpose of acid-activating this compound?

    • The main goals are to remove impurities, exchange native cations (like Na⁺, K⁺, Ca²⁺) for protons (H⁺), and potentially remove iron from the zeolite framework.[10][11][12] This process, known as decationization, increases the Brønsted acidity of the zeolite, which is crucial for catalytic applications.

  • Q2: How does acid activation affect the CEC and structure of this compound?

    • Mild acid treatment primarily removes exchangeable cations, which are the basis of the CEC. Harsher treatment (e.g., higher acid concentration, higher temperature) can cause dealumination, which removes aluminum atoms from the zeolite framework.[10][13] This can lead to a partial loss of crystallinity and the formation of amorphous silica, potentially blocking pores and reducing the overall CEC.[10] Therefore, conditions must be carefully controlled to preserve the framework.[10]

Troubleshooting Guide

  • Issue: My XRD pattern shows a loss of crystallinity or an amorphous halo after acid treatment.

    • Possible Cause: Acid concentration or temperature was too high. Strong acids at high temperatures can degrade the this compound's crystalline framework.[10] For example, nitric acid concentrations above 5 wt.% have been shown to cause partial crystallinity loss in clinoptilolite.[10]

    • Troubleshooting: Reduce the acid concentration (e.g., to 1.5-1.75 N HCl) or the treatment temperature.[11] Perform a systematic study with varying acid concentrations and analyze the products with XRD to find the optimal conditions that preserve the structure.[11]

    • Possible Cause: Treatment time was too long. Prolonged exposure to acid, even at moderate concentrations, can lead to framework collapse.

    • Troubleshooting: Reduce the duration of the acid treatment. Experiments often involve treatment for several hours (e.g., 6-10 hours).[11] Monitor the structural changes over time.

Experimental Protocol: Acid Activation

This protocol is a general procedure based on methodologies for zeolite activation.[10][11]

  • Preparation: Use a ground, sieved, and dried this compound sample.

  • Reaction: Place a known mass of this compound into a flask. Add the acid solution (e.g., 1.75 N HCl) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[11]

  • Heating: Heat the mixture to the desired temperature (e.g., 94-98°C) under reflux with stirring for a set period (e.g., 6-10 hours).[11]

  • Washing: After the reaction, cool the mixture, filter the solid, and wash it thoroughly with deionized water until the filtrate is free of residual acid (check pH).

  • Drying: Dry the acid-activated this compound in an oven at a moderate temperature (e.g., 100-110°C).

  • Characterization: Analyze the product using XRD to check for structural integrity and FTIR to observe changes in vibrational bands related to the framework.[14][15]

Visualization

Acid_Activation_Process zeolite_before Natural this compound Framework: Si-O-Al Exchangeable Cations: Na⁺, K⁺, Ca²⁺ process Acid Treatment (e.g., HCl, HNO₃) Heat zeolite_before->process Input zeolite_after Acid-Activated this compound (H-form) Framework: Si-O-Al Protons (H⁺) at exchange sites process->zeolite_after Decationization (Desired Outcome) byproducts Cations in Solution (Na⁺, K⁺, Ca²⁺) process->byproducts Cations Removed dealumination Framework Damage (Dealumination) Loss of Al from framework Reduced Crystallinity process->dealumination Overtreatment Risk

Logical diagram of the this compound acid activation process.

Section 4: Surfactant Modification

This process modifies the surface properties of this compound, typically changing it from hydrophilic to organophilic, to enable the adsorption of organic contaminants or anions. It does not increase the intrinsic framework CEC but utilizes the external CEC (ECEC).

FAQs

  • Q1: How does surfactant modification work?

    • Cationic surfactants, which are large organic cations (e.g., octadecyldimethylbenzylammonium, ODBA), are exchanged with the inorganic cations on the external surface of the this compound crystals.[4] This process relies on the ECEC.[4] At surfactant concentrations below or equal to the ECEC, a monolayer is formed. At concentrations above the ECEC (e.g., 200% of ECEC), a bilayer can form through hydrophobic interactions, creating a positively charged surface capable of adsorbing anions.[4][16]

  • Q2: Does surfactant modification increase the CEC of this compound?

    • No, it does not increase the structural CEC. Instead, it blocks the external exchange sites with large organic cations.[4] The primary goal is to change the surface chemistry to create an effective adsorbent for different types of molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[4][17]

Troubleshooting Guide

  • Issue: FTIR analysis does not confirm successful modification of the this compound.

    • Possible Cause: Insufficient mixing or reaction time. The large surfactant molecules need adequate time and agitation to interact with the external surface of the zeolite.

    • Troubleshooting: The modification process is often rapid, but ensure vigorous mixing (e.g., with a high-speed mixer) for a sufficient period, such as 30 minutes.[4]

    • Possible Cause: Incorrect surfactant concentration. The amount of surfactant added should be calculated based on the ECEC of your specific this compound sample. An incorrect ECEC value will lead to adding too little or too much surfactant for the desired surface coverage (monolayer vs. bilayer).

    • Troubleshooting: Accurately determine the ECEC of your starting material. Prepare surfactant solutions with amounts equivalent to 100% and 200% of this measured ECEC to target monolayer and bilayer coverage, respectively.[4]

Experimental Protocol: Surfactant Modification

This protocol is based on the methodology described by Marković et al. (2022).[4]

  • Determine ECEC: First, measure the External Cation Exchange Capacity (ECEC) of the this compound material using a standard method (e.g., with a large, non-penetrating cation like tetramethylammonium). The ECEC for one this compound tuff was 0.13 meq/g.[4]

  • Prepare Surfactant Solution: Calculate the amount of surfactant needed to achieve 100% (monolayer) or 200% (bilayer) of the ECEC. Dissolve this amount of surfactant (e.g., octadecyldimethylbenzylammonium chloride) in distilled water.

  • Modification: Add a known quantity of this compound (e.g., 10 g) to the surfactant solution (e.g., 200 mL).[4]

  • Mixing: Agitate the suspension vigorously using a high-speed mixer (e.g., 6000 rpm) for approximately 30 minutes.[4]

  • Separation and Washing: Separate the solid material by filtration or centrifugation. Wash with distilled water to remove any excess, unbound surfactant.

  • Drying: Dry the surfactant-modified this compound (SM-phillipsite) in an oven at a low temperature (e.g., 50-60°C).

  • Characterization: Confirm successful modification using FTIR-ATR, which should show characteristic C-H stretching and bending vibrations from the surfactant's alkyl chains.[4]

Data Presentation

SurfactantTarget Coverage (% of ECEC)PurposeReference
Octadecyldimethylbenzylammonium chloride (O)100% (monolayer)Adsorption of organic molecules[4]
Octadecyldimethylbenzylammonium chloride (O)200% (bilayer)Adsorption of organic molecules[4]
Dodecylamine (D)100% (monolayer)Adsorption of organic molecules[4]
Dodecylamine (D)200% (bilayer)Adsorption of organic molecules[4]
Cetylpyridinium chloride (CPyCl)100% & 200%Adsorption of organic molecules[18]
Arquad® 2HT-75 (ARQ)100% & 200%Adsorption of organic molecules[18]

Visualization

Formation of surfactant monolayer and bilayer on this compound.

Section 5: General Characterization & Measurement Protocols

FAQs

  • Q1: How is the Cation Exchange Capacity (CEC) of this compound determined?

    • A common and reliable method is the ammonium (B1175870) chloride (NH₄Cl) batch exchange method.[5] This involves saturating the zeolite sample with ammonium ions (NH₄⁺) from a concentrated NH₄Cl solution, which displaces the native cations (Na⁺, K⁺, Ca²⁺, Mg²⁺). The displaced cations are measured in the solution to calculate the CEC. Alternatively, after saturation and washing, the amount of adsorbed NH₄⁺ can be measured.[5][19]

  • Q2: Which analytical techniques are essential for characterizing modified this compound?

    • X-ray Diffraction (XRD): This is the most critical technique for identifying the crystalline phases present and assessing the structural integrity of the zeolite before and after modification.[6][14] It can reveal loss of crystallinity due to harsh acid or alkali treatments.[10]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to study the vibrational bands of the Si-O-Al framework and to confirm the successful incorporation of organic functional groups, such as in surfactant modification, by identifying C-H stretching bands.[4][15][20]

    • Scanning Electron Microscopy (SEM): SEM is used to observe the crystal morphology (shape and size) and surface texture of the this compound particles.[21]

Experimental Protocol: CEC Determination (NH₄Cl Method)

This protocol is a generalized version of the batch exchange method.[5]

  • Sample Preparation: Weigh 1.0 g of the dried this compound sample into a centrifuge tube.

  • Saturation: Add 35 mL of a 1 M NH₄Cl solution to the tube.

  • Exchange: Place the tube in a shaker and agitate at a constant temperature (e.g., 60°C) for a set period (e.g., 24 hours) to ensure complete exchange.

  • Separation: Centrifuge the sample and carefully decant the supernatant into a volumetric flask.

  • Analysis: Analyze the concentration of the displaced cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) in the supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectrometry.

  • Calculation: The CEC, in milliequivalents (meq) per gram of zeolite, is calculated by summing the molar amounts of charge from each of the displaced cations.

Section 6: Safety Precautions

  • Q1: What are the primary hazards when working with acids and alkalis for zeolite modification?

    • Strong acids (e.g., HCl) and alkalis (e.g., NaOH) are highly corrosive to skin, eyes, and respiratory tissues.[22][23] Concentrated acids can also be toxic by inhalation.[22] The dissolution of reagents can be exothermic, generating significant heat, especially when adding reagents too quickly or when scaling up experiments.[23][24]

  • Q2: What personal protective equipment (PPE) is required?

    • Always wear chemical splash goggles, a lab coat or chemical-resistant apron, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[22][23] When working with fuming acids or when dusts can be generated, use a laboratory fume hood.[23][24]

  • Q3: How should I handle zeolite powders safely?

    • Fine zeolite powders can be an inhalation hazard.[24] Handle powders in a well-ventilated area or a fume hood to avoid generating dust.[25] If significant dust is unavoidable, respiratory protection may be necessary.

  • Q4: What is the correct procedure for mixing acids/alkalis with water?

    • Always add the acid or alkali concentrate slowly to water , never the other way around.[23] This helps to dissipate the heat generated and prevents dangerous splashing of the concentrated reagent.[23] Use constant stirring during addition.[23]

References

Technical Support Center: Mitigating Pore Blockage in Phillipsite Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phillipsite catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to pore blockage and catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a catalyst?

This compound is a naturally occurring zeolite mineral with a unique crystalline structure characterized by a three-dimensional framework of silica (B1680970) and alumina (B75360) tetrahedra.[1] This structure creates a network of pores and channels of molecular dimensions, providing a high internal surface area and active sites for catalytic reactions.[1] Its specific porous nature makes it suitable for applications in catalysis and adsorption.[2][3]

Q2: What are the primary causes of pore blockage and deactivation in this compound catalysts?

Pore blockage, leading to catalyst deactivation, is a common issue in processes utilizing this compound and other zeolite catalysts. The primary mechanisms are:

  • Coking: The deposition of carbonaceous residues (coke) on the catalyst surface and within its pores is a major cause of deactivation.[4][5] This physically blocks access to active sites and can lead to a significant reduction in catalytic activity.[6][7]

  • Poisoning: Strong chemisorption of certain molecules (poisons) onto the active sites can inhibit or prevent the desired catalytic reaction.[8][9] Common poisons for zeolite catalysts include compounds containing sulfur and nitrogen.[10]

  • Sintering: At high temperatures, the fine crystallites of the catalyst can agglomerate, leading to a loss of surface area and, consequently, a decrease in active sites.[11][12] This process is often irreversible.

  • Dealumination: The removal of aluminum atoms from the zeolite framework, often induced by steam at elevated temperatures, can alter the acidic properties and structural integrity of the catalyst, impacting its performance.[13][14]

Q3: How can I tell if my this compound catalyst is deactivated?

Signs of catalyst deactivation include:

  • A noticeable decrease in reaction conversion or yield over time.

  • A change in product selectivity.

  • An increase in pressure drop across the catalyst bed.

  • Visual changes, such as a darkening of the catalyst pellets due to coke formation.

Q4: What are the general strategies for regenerating a deactivated this compound catalyst?

Regeneration aims to remove the species causing deactivation and restore the catalyst's activity. Common strategies include:

  • Thermal Treatment (Oxidative Regeneration): This is the most common method for removing coke deposits. It involves a controlled burn-off of the carbonaceous material in the presence of a dilute oxidant, such as air or oxygen, at elevated temperatures.[4][15]

  • Chemical Treatment: This involves washing the catalyst with specific solvents or chemical solutions to remove poisons or certain types of foulants.[16] For example, acid treatment can be used to remove certain metal contaminants.[9][17]

  • Hydrogenation: In some cases, treatment with hydrogen at high temperatures can remove coke by converting it to methane (B114726) and other hydrocarbons.[4]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments with this compound catalysts.

Issue Possible Cause Troubleshooting Steps
Rapid loss of catalytic activity Coking: High reaction temperatures or the use of heavy hydrocarbon feeds can accelerate coke formation.[6]1. Optimize reaction conditions: Lower the reaction temperature or pressure if possible. 2. Feedstock pretreatment: Consider pretreating the feed to remove coke precursors. 3. Perform thermal regeneration: See the detailed protocol for Temperature Programmed Oxidation (TPO) below.
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can poison the catalyst.[10]1. Analyze feedstock: Identify and quantify potential poisons in your feed stream. 2. Purify feedstock: Use appropriate purification methods to remove contaminants before they reach the catalyst.[18] 3. Attempt chemical regeneration: Depending on the poison, specific chemical treatments may be effective. (See Chemical Regeneration Protocols).
Gradual decrease in surface area and activity over multiple cycles Sintering: Repeated high-temperature regeneration cycles can lead to thermal degradation.[11]1. Lower regeneration temperature: Optimize the regeneration temperature to the minimum required for effective coke removal. 2. Monitor catalyst structure: Use XRD to monitor changes in crystallinity and crystallite size after each regeneration cycle.
Change in product selectivity Dealumination: Exposure to steam at high temperatures can alter the catalyst's acidity.[13]1. Minimize steam exposure: If possible, reduce the concentration of water in the feed or reaction environment. 2. Characterize acidity: Use techniques like ammonia (B1221849) temperature-programmed desorption (NH3-TPD) to assess changes in the catalyst's acid sites.
Increased pressure drop across the reactor Pore mouth plugging: Severe coking can block the entrance to the catalyst's pores.1. Confirm with N2 Physisorption: A significant decrease in pore volume and surface area will be observed. 2. Implement a regeneration strategy: A carefully controlled thermal regeneration is necessary to clear the blockages.

Experimental Protocols

Characterization of Deactivated this compound Catalysts

1. Temperature Programmed Oxidation (TPO)

TPO is used to determine the amount and nature of coke deposited on a catalyst.[1] The catalyst is heated in a controlled flow of an oxidizing gas, and the evolved CO and CO₂ are monitored.

  • Sample Preparation: A known weight of the deactivated catalyst (typically 10-100 mg) is placed in a quartz reactor.

  • Gas Flow: A mixture of an inert gas (e.g., He or Ar) and a low concentration of oxygen (e.g., 1-5% O₂) is passed over the sample at a constant flow rate (e.g., 20-50 mL/min).[19]

  • Temperature Program: The temperature is ramped linearly from ambient to a final temperature (e.g., 800-900 °C) at a controlled rate (e.g., 5-10 °C/min).[19]

  • Analysis: The effluent gas is analyzed using a thermal conductivity detector (TCD) or a mass spectrometer to quantify the amount of CO and CO₂ produced. The temperature at which the maximum rate of oxidation occurs can provide information about the nature of the coke.

2. Nitrogen (N₂) Physisorption

This technique is used to determine the surface area, pore volume, and pore size distribution of the catalyst, which are affected by pore blockage.[20][21]

  • Sample Degassing: The catalyst sample is heated under vacuum or a flow of inert gas to remove any adsorbed species from the surface. A typical degassing condition is 200-300 °C for several hours.

  • Adsorption/Desorption Isotherm: The amount of nitrogen adsorbed by the sample is measured at liquid nitrogen temperature (77 K) over a range of relative pressures.

  • Data Analysis:

    • BET (Brunauer-Emmett-Teller) method: Used to calculate the specific surface area.

    • BJH (Barrett-Joyner-Halenda) method: Used to determine the pore size distribution from the desorption branch of the isotherm.

    • t-plot method: Used to determine the micropore volume.

3. X-ray Diffraction (XRD)

XRD is used to assess the crystallinity and phase purity of the this compound catalyst. It can detect structural changes due to sintering or severe dealumination.[3][4]

  • Sample Preparation: A finely ground powder of the catalyst is mounted on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

  • Analysis:

    • Peak positions: Identify the crystalline phases present by comparing with standard diffraction patterns for this compound.

    • Peak intensity and width: Changes in peak intensity can indicate a loss of crystallinity, while peak broadening can be used to estimate the crystallite size using the Scherrer equation, which is useful for monitoring sintering.[18]

Regeneration Protocols

1. Thermal Regeneration (Oxidative)

This protocol is for the removal of coke by controlled combustion.

  • Procedure:

    • Place the coked catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen) to remove any residual reactants.

    • Introduce a dilute stream of air or oxygen (typically 1-5% in nitrogen) at a low flow rate.

    • Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature (typically 450-550 °C). Caution: A rapid temperature increase can cause localized overheating and damage the catalyst structure.

    • Hold at the target temperature until the coke is completely combusted (indicated by the cessation of CO₂ evolution, which can be monitored with an online gas analyzer).

    • Cool the catalyst down to the reaction temperature under an inert gas flow.

2. Chemical Regeneration (Acid Wash for Metal Contaminants)

This protocol is a general guideline for removing acid-soluble metal poisons. The specific acid and conditions should be optimized based on the nature of the contaminant.

  • Procedure:

    • Wash the deactivated catalyst with deionized water to remove any loosely bound species.

    • Prepare a dilute acid solution (e.g., 0.1 M nitric acid or acetic acid). Caution: Strong acids can cause significant dealumination.[17]

    • Immerse the catalyst in the acid solution at a controlled temperature (e.g., room temperature to 60 °C) for a specific duration (e.g., 1-4 hours) with gentle stirring.

    • Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

    • Dry the catalyst in an oven (e.g., at 110 °C) overnight.

    • Calcination may be required to restore the catalyst's active sites.

Data Presentation

Table 1: Effect of Coking on this compound Catalyst Properties (Illustrative Data)

ParameterFresh CatalystCoked Catalyst% Change
BET Surface Area (m²/g)25080-68%
Micropore Volume (cm³/g)0.120.03-75%
Total Pore Volume (cm³/g)0.250.10-60%
Catalytic Activity (Conversion %)95%30%-68%

Table 2: Effectiveness of Thermal Regeneration on Coked this compound Catalyst (Illustrative Data)

ParameterCoked CatalystRegenerated CatalystRecovery %
BET Surface Area (m²/g)8023594%
Micropore Volume (cm³/g)0.030.1192%
Catalytic Activity (Conversion %)30%90%95%
Coke Content (wt%)15< 0.5> 96%

Visualizations

Troubleshooting_Pore_Blockage start Suspected Pore Blockage in This compound Catalyst check_activity Observe Decreased Catalytic Activity/Selectivity? start->check_activity check_pressure Observe Increased Pressure Drop? start->check_pressure coking Potential Coking check_activity->coking Yes poisoning Potential Poisoning check_activity->poisoning Yes, with known feed impurities sintering Potential Sintering check_activity->sintering Yes, after many high-temp cycles check_pressure->coking Yes tpo_analysis Perform TPO Analysis to Confirm Coke coking->tpo_analysis n2_physisorption Perform N2 Physisorption to Analyze Pore Structure coking->n2_physisorption chemical_regen Chemical Regeneration poisoning->chemical_regen xrd_analysis Perform XRD Analysis to Check Crystallinity sintering->xrd_analysis thermal_regen Thermal Regeneration tpo_analysis->thermal_regen Coke Confirmed n2_physisorption->thermal_regen Pore Blockage Confirmed optimize_conditions Optimize Reaction/ Regeneration Conditions xrd_analysis->optimize_conditions Crystallinity Loss Observed Experimental_Workflow_Regeneration start Deactivated This compound Catalyst char_initial Characterize Deactivated Catalyst (TPO, N2 Physisorption, XRD) start->char_initial decision Primary Deactivation Mechanism? char_initial->decision coke Coking decision->coke Coke Detected poison Poisoning decision->poison Poison Identified sinter Sintering decision->sinter Sintering Observed thermal_regen Perform Thermal Regeneration coke->thermal_regen chemical_regen Perform Chemical Regeneration poison->chemical_regen no_regen Regeneration Not Feasible/ Consider Catalyst Replacement sinter->no_regen char_final Characterize Regenerated Catalyst (TPO, N2 Physisorption, XRD) thermal_regen->char_final chemical_regen->char_final activity_test Test Catalytic Activity char_final->activity_test end Catalyst Ready for Reuse activity_test->end Activity Restored

References

troubleshooting low yields in hydrothermal synthesis of phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the hydrothermal synthesis of phillipsite, specifically focusing on the issue of low product yields.

Frequently Asked Questions (FAQs)

Q1: My hydrothermal synthesis resulted in a very low or non-existent yield of this compound. What are the most common causes?

Low yields are typically traced back to sub-optimal synthesis conditions. The most critical factors influencing this compound crystallization are the temperature, reaction duration, alkalinity of the medium, and the molar ratios of the precursors in the initial gel, particularly the Si/Al and Na/K ratios.[1][2][3] Contamination or the use of inappropriate starting materials can also lead to the formation of undesired phases or amorphous material.

Q2: What are the optimal temperature and reaction time for this compound synthesis?

This compound can be synthesized across a range of temperatures, typically between 65°C and 150°C.[2][4][5] Lower temperatures, such as 65°C, can produce fully crystalline this compound but may require significantly longer reaction times, up to 5 days (120 hours).[2] Higher temperatures (100-150°C) can reduce the synthesis duration to between 24 and 96 hours.[4] It is crucial to monitor the crystallization process over time, as prolonged heating can sometimes lead to the transformation of this compound into more stable zeolite phases.

Q3: How does the alkali concentration (e.g., NaOH, KOH) impact the yield and purity of this compound?

The alkalinity of the synthesis gel is a critical parameter. The presence of both sodium (Na⁺) and potassium (K⁺) cations is often essential for the successful crystallization of the this compound (PHI) framework.[6][7] A synthesis using only sodium, for instance, may lead to the formation of other zeolites like chabazite (B1143428) (CHA) or faujasite (FAU).[6] Furthermore, the concentration of the alkali source, such as NaOH, influences phase selectivity; a lower NaOH concentration has been shown to favor the formation of this compound over hydroxysodalite.[4]

Q4: What are the ideal precursor ratios (Si/Al, Na/K) for the synthesis gel?

The chemical composition of the initial gel mixture directly controls the resulting zeolite structure. For this compound, a specific combination of alkali metals is key. A successful molar composition reported for this compound synthesis at 65°C is 1 SiO₂ : 0.24 Al₂O₃ : 0.10 K₂O : 0.31 Na₂O : 16.48 H₂O .[2] This highlights the necessity of a mixed Na/K system. Syntheses containing only calcium as the cation tend to produce tobermorite (B576468), while a combination of Na⁺ and K⁺ selectively crystallizes this compound.[7][8]

Q5: My synthesis produced other zeolites or amorphous material instead of this compound. How can I improve selectivity?

The formation of competing phases (e.g., LTA, FAU, sodalite) or amorphous products is a common issue. To improve selectivity for this compound:

  • Verify Cation Ratios: Ensure both Na⁺ and K⁺ are present in the correct proportions. The absence of K⁺ or an incorrect Na⁺/K⁺ ratio can promote other structures.[2][6]

  • Adjust Alkalinity: As noted, excessively high NaOH concentrations can favor sodalite. Reducing the alkalinity may increase this compound selectivity.[4]

  • Introduce an Aging Step: Allowing the synthesis gel to age at room temperature before the hydrothermal heating step can promote the formation of this compound nuclei, guiding the crystallization toward the desired phase.[9][10]

  • Control Temperature: Operating at the lower end of the temperature range (e.g., 65-100°C) can sometimes favor the kinetic product (this compound) over more thermodynamically stable phases.[2]

Q6: Should I include a gel aging step in my protocol? What are its benefits?

Yes, incorporating an aging step is highly recommended. Aging the precursor gel, typically at room temperature for a period before hydrothermal treatment, can have a positive impact.[10] This step allows for the initial formation of nuclei for the desired zeolite phase. The benefits can include a decrease in the overall crystallization time and the potential to favor nucleation over crystal growth, which can lead to smaller, more uniform particles.[10][11]

Data and Parameters for Synthesis Optimization

The following tables summarize key quantitative data to aid in the optimization of your experimental parameters.

Table 1: Influence of Synthesis Parameters on this compound Yield & Purity

ParameterTypical RangeEffect of Low ValueEffect of High ValueNotes
Temperature 65 - 150 °CVery slow crystallization, may result in amorphous product if time is insufficient.[2]Faster crystallization, but may increase solubility or promote transformation to other phases.[4]Lower temperatures often require longer synthesis times.[2]
Time 24 - 120 hoursIncomplete crystallization, leading to low yield and amorphous content.[2]High crystallinity, but risk of phase transformation to more stable zeolites.Time should be optimized in conjunction with temperature.
Alkalinity (NaOH) VariableInsufficient dissolution of silica (B1680970) and alumina (B75360) sources, preventing gel formation.[3]Can promote competing phases like hydroxysodalite.[4]Lower NaOH concentrations tend to improve this compound selectivity.[4]
H₂O / Na₂O Ratio 40 - 200Higher concentration of ionic species may favor other zeolites like LTA or hydroxysodalite.[12]Highly diluted mixtures may significantly delay or prevent crystallization.[12]This ratio controls the concentration of the synthesis mixture.

Table 2: Example of a Reported Precursor Gel Composition for this compound Synthesis[2][7]

ComponentMolar Ratio
SiO₂1
Al₂O₃0.24
K₂O0.10
Na₂O0.31
H₂O16.48

Troubleshooting Workflow & Parameter Relationships

The following diagrams illustrate the logical flow for troubleshooting low yields and the interplay between key synthesis parameters.

TroubleshootingWorkflow start Low or No this compound Yield check_xrd Analyze Product by XRD start->check_xrd amorphous Result: Amorphous Material check_xrd->amorphous No peaks impurities Result: Competing Phases (e.g., Sodalite, LTA, FAU) check_xrd->impurities Incorrect peaks low_cryst Result: Low Crystallinity (this compound + Amorphous) check_xrd->low_cryst Weak PHI peaks sol_precursors ACTION: Check Precursor Ratios (Si/Al, Na/K) amorphous->sol_precursors sol_time_temp ACTION: Increase Time and/or Optimize Temperature amorphous->sol_time_temp sol_aging ACTION: Introduce/Optimize Gel Aging Step amorphous->sol_aging impurities->sol_precursors sol_alkalinity ACTION: Adjust Alkalinity (Lower NaOH conc.) impurities->sol_alkalinity low_cryst->sol_time_temp low_cryst->sol_aging

Caption: A workflow diagram for troubleshooting low this compound yields.

ParameterRelationships cluster_params Key Synthesis Parameters cluster_outcomes Synthesis Outcomes Temp Temperature (65-150°C) Good High this compound Yield (Desired Phase) Temp->Good Bad Low Yield / Impurities (Amorphous, Other Zeolites) Temp->Bad  Too low/high Time Time (24-120h) Time->Good Time->Bad  Too short Alkali Alkalinity (NaOH/KOH Conc.) Alkali->Good  Lower conc. improves selectivity Alkali->Bad  High conc. forms sodalite Ratios Precursor Ratios (Si/Al, Na/K) Ratios->Good  Crucial for PHI framework Ratios->Bad  Incorrect Na/K ratio Aging Gel Aging Aging->Good  Promotes nucleation

Caption: Relationships between synthesis parameters and outcomes.

Detailed Experimental Protocol

This section provides a sample methodology for the hydrothermal synthesis of this compound, modified from a reported protocol.[2]

Materials:

  • Sodium Hydroxide (B78521) (NaOH)

  • Potassium Hydroxide (KOH)

  • Sodium Aluminate (NaAlO₂)

  • Colloidal Silica (e.g., LUDOX AS-40, 40 wt. % suspension in water)

  • Deionized (DI) Water

  • Teflon-lined stainless-steel autoclave

Procedure: Synthesis of this compound Gel (Molar Ratio: 1 SiO₂ : 0.24 Al₂O₃ : 0.10 K₂O : 0.31 Na₂O : 16.48 H₂O)

  • Prepare Alkali Solution: In a suitable container (e.g., polypropylene (B1209903) beaker), dissolve the required amounts of potassium hydroxide and sodium hydroxide in DI water. Stir until a clear solution is formed.

  • Add Alumina Source: To the alkali solution, slowly add the sodium aluminate while stirring continuously. Continue stirring until the mixture is completely homogenous and clear.

  • Add Silica Source: While vigorously stirring the aluminate solution, add the colloidal silica dropwise. Continue stirring for at least 30 minutes to ensure a homogenous gel is formed.

  • Gel Aging (Optional but Recommended): Cover the container and let the resulting gel age at room temperature for 24 hours under static conditions. This step helps in the formation of crystal nuclei.[10]

  • Hydrothermal Treatment: Transfer the aged gel into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Crystallization: Place the autoclave in a pre-heated oven at the desired temperature (e.g., 100°C) for the specified duration (e.g., 72 hours) under static conditions.

  • Product Recovery: After the crystallization period, carefully remove the autoclave from the oven and allow it to cool to room temperature.

  • Washing and Drying: Open the autoclave and recover the solid product by filtration or centrifugation. Wash the product thoroughly with DI water until the pH of the filtrate is neutral (pH ~7).

  • Drying: Dry the final solid product overnight in an oven at a temperature of approximately 80-100°C.

  • Characterization: Analyze the dried powder using techniques such as X-ray Diffraction (XRD) to confirm the this compound phase and assess its crystallinity.

References

Technical Support Center: Refining Purification Methods for Natural Phillipsite Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of natural phillipsite samples. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in natural this compound samples?

Natural this compound deposits are often found in association with a variety of other minerals. The most common impurities that researchers need to remove include:

  • Calcite (CaCO₃): Often found as crystalline inclusions or coatings.

  • Clay Minerals (e.g., smectite, illite): Can be present as fine particles coating the this compound crystals or mixed within the bulk sample.

  • Iron Oxides (e.g., hematite, goethite): These impart a reddish-brown color to the sample and can interfere with the zeolite's properties.

  • Other Zeolites: this compound can occur with other zeolites like chabazite (B1143428) or analcime.[1]

  • Feldspars and Quartz: These are common silicate (B1173343) mineral impurities.

Q2: Why is it crucial to remove these impurities?

Impurities can significantly impact the performance and characterization of this compound. For instance:

  • Reduced Cation Exchange Capacity (CEC): Impurities do not possess the same ion-exchange capabilities as this compound, leading to a lower overall CEC for the bulk material.

  • Altered Surface Properties: The presence of coatings like clays (B1170129) or iron oxides can block the micropores of the this compound structure, affecting its adsorption and catalytic properties.

  • Interference in Characterization: Impurities can lead to ambiguous results in analytical techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Inaccurate Dosing and Formulation: In drug development, the presence of unknown impurities can lead to incorrect dosing and potential toxicity.

Q3: What is a general overview of the purification process for natural this compound?

A typical purification workflow involves a series of physical and chemical treatment steps designed to selectively remove impurities while preserving the crystalline structure of the this compound. The general sequence is as follows:

  • Sample Preparation: Crushing and sieving the raw this compound-bearing rock to a desired particle size.

  • Removal of Carbonates (e.g., Calcite): Acid leaching is commonly employed.

  • Removal of Clay Minerals: This may involve physical methods like sonication and wet sieving, or chemical dispersion.

  • Removal of Iron Oxides: Reductive or acid leaching techniques are often used.

  • Washing and Drying: Thoroughly washing the purified this compound to remove any residual chemicals and then drying it.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low this compound purity after purification. Incomplete removal of one or more impurities.- Review the characterization data (e.g., XRD, XRF) to identify the remaining impurities.- Optimize the purification protocol for the specific impurity (e.g., increase acid concentration for calcite, extend digestion time for iron oxides).
Damage to the this compound structure during treatment.- Use milder reaction conditions (e.g., lower acid concentration, lower temperature).- Verify the structural integrity of the this compound using XRD before and after treatment.
Significant loss of this compound mass during purification. Dissolution of this compound in the treatment solution.- Avoid using strong acids or bases for extended periods.- Optimize the solid-to-liquid ratio to minimize this compound dissolution.
Loss of fine this compound particles during washing and decantation.- Use centrifugation instead of decantation to separate the solid from the liquid phase.- Allow for adequate settling time before decanting.
The purified this compound sample is still colored (e.g., reddish-brown). Incomplete removal of iron oxides.- Employ a stronger reducing agent for iron oxide removal.- Increase the duration of the iron removal step.- Consider a combination of acid and reductive leaching.
The cation exchange capacity (CEC) of the purified this compound is lower than expected. Blockage of micropores by residual impurities or amorphous silica.- Ensure thorough washing to remove all treatment chemicals.- A mild alkaline wash might help to remove any precipitated amorphous silica.
Partial collapse of the zeolite framework.- Re-evaluate the harshness of the purification steps (acid concentration, temperature).- Characterize the crystallinity of the purified sample using XRD.

Experimental Protocols

Below are detailed methodologies for the removal of common impurities from natural this compound samples. Note: These are starting-point protocols and may require optimization based on the specific characteristics of your sample.

Removal of Calcite

This protocol utilizes a dilute acid to selectively dissolve calcite.

  • Reagents:

    • Hydrochloric acid (HCl), 0.025 N solution

    • Deionized water

  • Procedure:

    • Weigh a known amount of the crushed and sieved this compound sample.

    • Prepare a 0.025 N HCl solution.

    • In a beaker, create a slurry of the this compound sample with the HCl solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the slurry at room temperature for 2-4 hours. Monitor the reaction for the cessation of effervescence, which indicates the dissolution of calcite.

    • Separate the solid by filtration or centrifugation.

    • Wash the this compound with deionized water until the pH of the wash water is neutral (pH ~7).

    • Dry the sample in an oven at 105°C overnight.

Removal of Clay Minerals

This protocol uses a combination of physical and chemical methods to disperse and remove fine clay particles.

  • Reagents:

    • Sodium hexametaphosphate ((NaPO₃)₆), 5% (w/v) solution

    • Deionized water

  • Procedure:

    • Place the calcite-free this compound sample in a beaker.

    • Add the 5% sodium hexametaphosphate solution to create a slurry with a solid-to-liquid ratio of 1:20 (w/v).

    • Place the beaker in an ultrasonic bath for 30-60 minutes to aid in the dispersion of clay aggregates.

    • Allow the coarser this compound particles to settle.

    • Carefully decant the supernatant containing the suspended clay particles.

    • Repeat the washing and decantation process with deionized water until the supernatant is clear.

    • Dry the sample at 105°C.

Removal of Iron Oxides

This protocol employs a dithionite-citrate-bicarbonate (DCB) method for the reductive dissolution of iron oxides.

  • Reagents:

  • Procedure:

    • To a slurry of the clay-free this compound in deionized water (1:20 w/v), add sodium citrate and sodium bicarbonate to achieve final concentrations of 0.3 M and 1 M, respectively.

    • Heat the mixture to 75-80°C in a water bath.

    • Once the temperature is stable, add sodium dithionite powder in small increments (approximately 1 g per 20 g of sample) while stirring continuously.

    • Continue the digestion at 75-80°C for 1-2 hours. The solution may change color as iron is reduced and dissolved.

    • Allow the sample to cool and then separate the solid by centrifugation.

    • Wash the purified this compound thoroughly with deionized water.

    • Dry the final product at 105°C.

Quantitative Data

The effectiveness of purification methods can be quantified by measuring the changes in the chemical and physical properties of the this compound sample.

Parameter Unpurified this compound (Typical Range) Purified this compound (Target Range) Analytical Technique
This compound Content (%) 50 - 80%> 90%X-ray Diffraction (XRD) with Rietveld refinement
Calcite Content (%) 5 - 20%< 1%XRD, Thermogravimetric Analysis (TGA)
Clay Mineral Content (%) 5 - 15%< 2%XRD, Particle Size Analysis
Fe₂O₃ Content (%) 1 - 5%< 0.5%X-ray Fluorescence (XRF), Atomic Absorption Spectroscopy (AAS)
Cation Exchange Capacity (meq/100g) 150 - 250200 - 350Ammonium Acetate Method

Experimental Workflow

The following diagram illustrates a logical workflow for the purification of natural this compound samples.

experimental_workflow raw_sample Raw this compound Sample crushing Crushing and Sieving raw_sample->crushing calcite_removal Calcite Removal (0.025 N HCl) crushing->calcite_removal characterization1 Characterization (XRD, XRF) crushing->characterization1 Optional clay_removal Clay Mineral Removal (Sonication & Dispersant) calcite_removal->clay_removal iron_removal Iron Oxide Removal (DCB Method) clay_removal->iron_removal washing Washing (Deionized Water) iron_removal->washing drying Drying (105°C) washing->drying purified_this compound Purified this compound drying->purified_this compound characterization2 Characterization (XRD, XRF, CEC) purified_this compound->characterization2

Caption: A typical experimental workflow for the purification of natural this compound.

References

improving the mechanical strength of phillipsite-based composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the mechanical strength of phillipsite-based composites.

Troubleshooting Guide

This guide addresses specific issues in a direct question-and-answer format.

Q1: Why is the compressive strength of my this compound composite lower than expected?

A1: Low compressive strength is a common issue that can stem from several factors:

  • High Porosity: Entrapped air during mixing or the release of water during curing can create voids, which significantly weaken the composite.[1][2] Reducing the water content or using techniques like vacuum mixing can mitigate this.

  • Suboptimal Alkali Activation: In geopolymer systems, the concentration of the alkaline activator (e.g., NaOH, KOH) is critical. Both insufficient and excessive concentrations can lead to incomplete polymerization and reduced strength.[3][4]

  • Poor Interfacial Bonding: Weak adhesion between the this compound particles and the surrounding matrix prevents effective stress transfer. This can be caused by incompatible surface chemistries.

  • Improper Curing: The temperature and duration of curing play a crucial role in the development of the composite's microstructure. Inconsistent or inadequate curing can halt strength development prematurely.[5]

  • Aggregate Flakiness: The use of flaky or elongated aggregate particles can lead to poor packing and reduced compressive strength.[6]

Q2: My composite samples are exhibiting high brittleness and fracturing easily. How can I improve toughness?

A2: Brittleness is characteristic of many ceramic-like materials. To enhance toughness and resistance to fracture, consider the following:

  • Fiber Reinforcement: Incorporating fibers such as basalt, glass, or natural fibers can drastically improve flexural strength and toughness.[4][7] Fibers act to bridge microcracks, preventing their propagation.

  • Hybridization: Combining different types of reinforcement (e.g., particles and fibers) can create a synergistic effect, improving multiple mechanical properties simultaneously.[8]

  • Matrix Modification: The addition of certain polymers or nano-additives to the matrix can improve its ductility, thereby increasing the overall toughness of the composite.

Q3: I am observing significant variations in mechanical strength between different batches of the same composite formulation. What is the likely cause?

A3: Inconsistent results are typically due to a lack of control over process parameters. Key factors to monitor include:

  • Mixing Procedure: Ensure the mixing time, speed, and order of component addition are identical for every batch to guarantee homogeneity.

  • Curing Environment: Precisely control the temperature and humidity during the curing process. Fluctuations can lead to different rates and degrees of reaction.

  • Component Measurement: Use precise measurement techniques for all raw materials, as small variations in the ratios of activators, precursors, or aggregates can have a large impact on the final properties.[9]

  • Raw Material Consistency: Ensure the this compound and other raw materials are from the same source and have consistent particle size distributions and chemical compositions.

Frequently Asked Questions (FAQs)

Q1: How can I effectively reduce porosity in my this compound composites?

A1: Porosity is a primary cause of reduced mechanical strength.[1] To minimize it, you can:

  • Optimize Liquid-to-Solid Ratio: An excessively high water or alkaline solution content can lead to higher initial porosity after evaporation. Experiment to find the optimal ratio that provides good workability without introducing excess water.

  • Apply Compaction/Pressure: Applying pressure during or after casting helps to consolidate the mixture and expel trapped air.[10]

  • Use Superplasticizers: These chemical admixtures can improve the flowability of the mix at a lower water content, reducing the final porosity.[1]

  • Implement Vacuum Mixing: Mixing the components under a vacuum can effectively remove entrapped air before casting.

Q2: What is the optimal concentration for the alkaline activator in a this compound-based geopolymer?

A2: The optimal concentration depends on the specific chemical composition of your this compound source. However, general trends show that increasing the molarity of the NaOH or KOH solution up to a certain point (commonly in the range of 8M to 14M) increases compressive strength.[4] Beyond this optimal point, very high alkalinity can cause rapid setting or the formation of a brittle, cracked structure.[3] A composite activator, such as a mix of NaOH and sodium silicate (B1173343), often yields superior results compared to a single activator.[11][12]

Q3: How does the size and grading of this compound aggregates affect mechanical strength?

A3: Aggregate size and distribution are critical.

  • Particle Size: Smaller aggregate particles generally offer a larger surface area for reaction and can lead to a denser matrix with higher compressive strength.[13] However, some studies on lightweight aggregates have shown that an absence of medium-sized particles can negatively impact compaction and strength.[14]

  • Grading: A well-graded mixture with a range of particle sizes leads to better packing density, reducing void space and increasing overall strength.[14][15] Using a single aggregate size can result in lower tensile and flexural strengths.[14]

Q4: What are the best practices for curing this compound-based composites?

A4: Proper curing is essential for achieving maximum strength.

  • Elevated Temperatures: For geopolymer composites, curing at elevated temperatures (e.g., 60-90°C) for a period of 24-48 hours significantly accelerates the polymerization process and strength gain.[9][16]

  • Sealed Curing: To prevent water from evaporating too quickly, especially during heat curing, samples should be sealed in airtight containers or bags.

  • Post-Curing: Additional curing methods, such as extended oven curing, can further enhance mechanical properties like microhardness and tensile strength.[17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on improving composite mechanical properties.

Table 1: Effect of Fiber Reinforcement on Mechanical Properties

Composite System Fiber Type Fiber Content (% by wt.) Change in Compressive Strength Change in Flexural Strength
Metazeolite-Slag AAC Basalt Fibers 0.5% +7% +24%[4]
Particulate Composite Iron (Fe) Particles 15% +23% Not Reported[18]

| Particulate Composite | Sawdust (SD) Particles | 10% | +12% | Not Reported[18] |

Table 2: Influence of Curing Conditions on Mechanical Strength of Resin-Based Composites

Composite Curing Light Intensity (mW/cm²) Compressive Strength (MPa) Diametral Tensile Strength (MPa)
SonicFill 650 (Low) ~240 ~48
SonicFill 1200 (High) 262.6 ~52[5]
SDR 650 (Low) ~235 ~50

| SDR | 1200 (High) | 253.2 | ~58[5] |

Table 3: Effect of Alkali Activator (NaOH) Molarity on Compressive Strength of Geopolymers

Precursor Material NaOH Molarity Curing Conditions 28-day Compressive Strength (MPa)
Fly Ash 12 M Not Specified Increase noted, then decrease beyond 12M[3]
Fly Ash 14 M Not Specified Highest strength achieved at 14M[3]
Fly Ash 16 M Not Specified Increase noted up to 16M[3]
Metazeolite-Slag 8 M Not Specified Lower Strength
Metazeolite-Slag 12 M Not Specified Optimal Strength[4]

| Metazeolite-Slag | 14 M | Not Specified | Slight Decline from Optimum[4] |

Experimental Protocols

Protocol 1: Fabrication of a this compound-Based Geopolymer Composite

  • Materials Preparation:

    • Dry the this compound powder in an oven at 105°C for 24 hours to remove adsorbed water.

    • Prepare the alkaline activator solution (e.g., 12M NaOH) at least 24 hours in advance and allow it to cool to room temperature. If using a composite activator, mix the NaOH and sodium silicate solutions just before use.

  • Mixing:

    • Place the dry this compound powder and any other solid precursors (e.g., slag, fly ash) in a mechanical mixer.

    • Mix on low speed for 2-3 minutes to ensure homogeneity.

    • Gradually add the prepared alkaline activator solution to the dry powders while mixing.

    • Continue mixing for 5-8 minutes until a uniform, workable paste is achieved. If incorporating fibers, add them during the last 2 minutes of mixing.

  • Casting:

    • Pour the fresh paste into molds of desired dimensions (e.g., 50x50x50 mm cubes for compressive strength).

    • Place the molds on a vibrating table for 2 minutes to facilitate the removal of entrapped air bubbles and ensure proper compaction.

  • Curing:

    • Seal the filled molds to prevent moisture loss.

    • Place the sealed molds in a curing oven set to the desired temperature (e.g., 80°C) for the specified duration (e.g., 24 hours).

    • After the initial heat curing, remove the samples from the oven and allow them to cool to ambient temperature before demolding.

    • Store the demolded specimens in a controlled environment (e.g., 20°C and 50% relative humidity) until the day of testing.

Protocol 2: Compressive Strength Testing

  • Specimen Preparation: Ensure the bearing surfaces of the cured composite cubes are flat and smooth. If necessary, cap the surfaces with appropriate material.

  • Testing Machine: Use a calibrated compression testing machine.

  • Procedure:

    • Place the specimen centrally on the lower platen of the machine.

    • Apply a continuous load at a constant rate until the specimen fails.

    • Record the maximum load carried by the specimen during the test.

  • Calculation: Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the specimen. Report the average strength of at least three specimens.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_eval Evaluation prep_materials 1. Raw Material Preparation & Drying prep_activator 2. Alkaline Activator Solution Preparation mixing 3. Mixing (Powders + Activator) prep_activator->mixing casting 4. Casting & Compaction (Vibration) mixing->casting curing 5. Curing (Heat & Ambient) casting->curing demolding 6. Demolding curing->demolding testing 7. Mechanical Testing (e.g., Compressive) demolding->testing analysis 8. Data Analysis testing->analysis

Caption: Experimental workflow for this compound composite fabrication and testing.

troubleshooting_logic start Low Mechanical Strength Observed q1 Check for Visible Voids or Low Density? start->q1 a1_yes High Porosity Issue q1->a1_yes Yes q2 Review Activator Concentration & Ratio q1->q2 No sol1 Action: - Optimize liquid/solid ratio - Use compaction/vibration - Consider vacuum mixing a1_yes->sol1 a2_yes Suboptimal Activation q2->a2_yes Yes q3 Analyze Curing Protocol Consistency q2->q3 No sol2 Action: - Titrate molarity (e.g., 8-14M) - Test Na2SiO3/NaOH ratios - Ensure consistent mixing a2_yes->sol2 a3_yes Improper Curing q3->a3_yes Yes end_note If issues persist, investigate raw material properties and interfacial bonding. q3->end_note No sol3 Action: - Verify curing temperature/time - Ensure samples are sealed - Check for oven fluctuations a3_yes->sol3

Caption: Troubleshooting flowchart for diagnosing low mechanical strength.

influencing_factors cluster_mix Mixture Design cluster_process Processing Parameters center Mechanical Strength (Compressive, Flexural, Tensile) activator Alkaline Activators (Concentration, Ratio) microstructure Resulting Microstructure (Porosity, Interfacial Bonding) activator->microstructure aggregate Aggregates (Size, Grading, Shape) aggregate->microstructure reinforcement Reinforcement (Fibers, Additives) reinforcement->microstructure l_s_ratio Liquid/Solid Ratio l_s_ratio->microstructure curing Curing Conditions (Temperature, Time) curing->microstructure mixing Mixing Procedure (Time, Speed) mixing->microstructure compaction Compaction Method (Vibration, Pressure) compaction->microstructure microstructure->center

Caption: Key factors influencing the mechanical strength of this compound composites.

References

Technical Support Center: Dealing with Impurities in Natural Phillipsite Deposits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities in natural phillipsite deposits.

Frequently Asked Questions (FAQs)

1. What are the most common impurities found in natural this compound deposits?

Natural this compound deposits are often found in association with a variety of other minerals and materials. The most commonly reported impurities include:

  • Other Zeolites: Clinoptilolite is frequently found alongside this compound.[1]

  • Clay Minerals: Smectite is a common clay mineral impurity.[1]

  • Volcanic Glass: Palagonitic glass is often present in the deposits.[1]

  • Silica (B1680970) Minerals: Quartz and opal are common crystalline and amorphous silica impurities.[1]

  • Oxides and Hydroxides: Iron and manganese oxides and hydroxides are frequently encountered.[1]

  • Other Minerals: Depending on the geological setting, minerals such as barite, erionite, chabazite, and potassium feldspar (B12085585) may also be present as impurities.[1]

2. How do these impurities affect the performance of this compound in research applications?

Impurities can significantly impact the physicochemical properties of this compound and its performance in various applications, including catalysis and drug delivery.

  • Ion Exchange Capacity: The presence of other minerals can dilute the this compound content, leading to a lower overall ion exchange capacity. Some impurities may also have their own ion exchange properties, which can interfere with the desired application. For instance, the selectivity of this compound for certain cations can be influenced by the presence of other zeolites like clinoptilolite.[2]

  • Catalytic Activity: Metal and metal oxide impurities can act as poisons for zeolite catalysts, leading to deactivation.[3] The presence of inert materials like quartz can block access to the active sites on the this compound surface.[3]

  • Drug Delivery: For drug delivery applications, the presence of impurities is a critical concern for patient safety.[4] Impurities can affect the loading and release kinetics of drugs, and some mineral impurities may exhibit cytotoxicity.[5][6] The Si/Al ratio of the zeolite framework, which can be altered by the presence of siliceous or aluminous impurities, also plays a crucial role in drug-zeolite interactions.[7]

  • Porosity and Permeability: Clay minerals, in particular, can have a negative impact on the porosity and permeability of the material by blocking pores and channels.[8]

3. What are the recommended methods for purifying natural this compound?

A multi-step approach is often necessary to remove the various types of impurities from natural this compound. The choice of methods depends on the specific impurities present and the required purity level for the intended application.

  • Initial Washing: A simple first step is to wash the raw material with deionized water, sometimes with the aid of a mild detergent, to remove loose clay and other fine particles.[1]

  • Acid Leaching: Treatment with dilute mineral acids (e.g., HCl, H₂SO₄, HNO₃) is effective for removing carbonate minerals, iron oxides, and some clay minerals.[5][9] The concentration of the acid, temperature, and treatment time need to be carefully controlled to avoid damaging the this compound structure.

  • Magnetic Separation: For samples with significant iron oxide impurities, high-intensity magnetic separation can be an effective method for their removal.[10]

  • Gravity Concentration Methods: Techniques like wet-tabling and wet-cycloning can be used to separate denser impurity minerals like quartz and pyrite (B73398) from the lighter zeolite fraction.[2]

  • Thermal Treatment: Heating the this compound sample can help to remove adsorbed water and organic matter.[7]

4. How can I characterize the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive characterization of this compound purity:

  • X-Ray Diffraction (XRD): To identify the crystalline phases present in the sample and confirm the this compound structure. It can also be used to detect crystalline impurities like quartz and other zeolites.[11]

  • X-Ray Fluorescence (XRF) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the elemental composition of the sample and quantify the levels of impurity-related elements such as iron, manganese, and others.

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To visualize the morphology of the this compound crystals and identify the composition of associated impurity phases.

  • Transmission Electron Microscopy (TEM): For higher resolution imaging and to identify nano-sized impurities.

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability of the this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and use of natural this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Ion Exchange Capacity High content of non-zeolitic impurities (e.g., quartz, feldspar).Pore blockage by clay minerals.Improve the purification process by incorporating gravity separation methods to remove denser impurities.[2]Optimize the acid leaching step to effectively remove clay minerals.[5]
Poor Catalytic Performance Presence of catalyst poisons (e.g., heavy metals, sulfur compounds).Blockage of active sites by impurities.Use a more rigorous purification protocol, potentially including specific chemical treatments to remove target poisons.Characterize the elemental composition of the purified sample using ICP-OES to identify potential catalyst poisons.
Inconsistent Drug Loading/Release Variable impurity content between batches of this compound.Surface properties of this compound altered by impurities.Implement a standardized and validated purification protocol for all batches.Thoroughly characterize each batch of purified this compound to ensure consistency.Consider surface modification of the purified this compound to achieve desired drug interaction properties.[5]
Evidence of Cytotoxicity in Cell-Based Assays Presence of toxic mineral impurities (e.g., certain fibrous zeolites, heavy metals).[5][6]Re-evaluate the purification process to specifically target the removal of potentially toxic impurities.Conduct a thorough characterization of the purified material to identify and quantify any remaining impurities.If the impurity cannot be removed, consider sourcing this compound from a different deposit with a more favorable impurity profile.
Difficulty Removing Clay Impurities Clay minerals are finely dispersed and intimately mixed with the this compound.Try a combination of physical and chemical methods. Start with vigorous washing and sonication to disaggregate the clay particles. Follow this with an optimized acid leaching procedure.[1][5] In some cases, repeated wetting and drying cycles can help to break up clay aggregates.[3]
This compound Structure Damaged After Acid Treatment Acid concentration is too high, or the treatment time is too long.Optimize the acid leaching conditions by systematically varying the acid concentration, temperature, and duration. Monitor the crystallinity of the this compound using XRD after each treatment to find the optimal conditions that remove impurities without significant damage to the zeolite structure.

Data Presentation

Table 1: Effect of Acid Activation on the Ion-Exchange Capacity of Clinoptilolite (a common zeolite impurity)

Acid TypeAcid Concentration (M)Particle SizeNH₄⁺ Exchange Capacity (meq/100g)Pb²⁺ Exchange Capacity (meq/100g)Cu²⁺ Exchange Capacity (meq/100g)
Raw Material-+595 µm9525.623.6
H₂SO₄0.1+595 µm14031.3-
HCl0.1+595 µm98.520.1-
HNO₃0.1+595 µm107.631.3-
Data adapted from a study on Manisa-Gördes clinoptilolite.[12]

Table 2: Quantitative Results of Impurity Removal from Minerals Using Leaching Techniques

MineralImpurityInitial ContentLeaching AgentFinal ContentRemoval Efficiency (%)Reference
QuartzAl₂O₃-HF-HCl-H₂SO₄-77.0[13]
QuartzK₂O-HF-HCl-H₂SO₄-87.5[13]
QuartzFe₂O₃-HF-HCl-H₂SO₄-80.0[13]
ClinoptilolitePb25 ppm0.1 M EDTA5 ppm>80[14]
ClinoptiloliteAl900 ppm0.1 M EDTA105 ppm-[14]
ClinoptiloliteFe1.06 %0.1 M EDTA98 ppm-[14]
Quartz SandSiO₂ (Purity)96.3%HCl then Na₂CO₃98.8%-[15]

Experimental Protocols

Protocol 1: General Acid Leaching for the Removal of Carbonates and Iron Oxides

  • Preparation: Start with a crushed and sieved fraction of the natural this compound ore.

  • Acid Treatment: Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M to 1 M). The optimal concentration should be determined experimentally.

  • Leaching: Suspend the this compound powder in the acid solution at a solid-to-liquid ratio of approximately 1:10. Heat the suspension to a controlled temperature (e.g., 60-80°C) and stir for a defined period (e.g., 2-6 hours).[13]

  • Washing: After leaching, separate the solid material by filtration or centrifugation. Wash the this compound repeatedly with deionized water until the pH of the wash water is neutral.

  • Drying: Dry the purified this compound in an oven at a temperature of approximately 100-110°C.

  • Characterization: Analyze the dried product using XRD to check for structural damage and XRF/ICP-OES to determine the reduction in iron and other acid-soluble impurities.

Protocol 2: Removal of Iron Oxides using the Dithionite-Citrate-Bicarbonate (DCB) Method

This method is effective for removing free iron oxides without significantly altering the silicate (B1173343) mineral structure.

  • Reagent Preparation: Prepare a 0.3 M sodium citrate (B86180) solution and a sodium bicarbonate solution.

  • Suspension: Place the this compound sample in a centrifuge tube with the citrate and bicarbonate solutions. Heat the mixture to 75-80°C in a water bath.

  • Reduction: Add sodium dithionite (B78146) to the suspension and stir continuously for 5-10 minutes, and then occasionally for a total of 15 minutes.

  • Precipitation of Excess Dithionite: Add a saturated NaCl solution and acetone, then heat in a water bath to precipitate excess dithionite.

  • Washing: Centrifuge the sample and decant the supernatant. Wash the sample multiple times with a saline solution and then with deionized water.

  • Drying: Dry the purified this compound in an oven.

Mandatory Visualizations

Experimental_Workflow_for_Phillipsite_Purification cluster_start Initial Preparation cluster_purification Purification Steps cluster_final Final Processing & Analysis raw_material Natural this compound Ore crushing Crushing and Sieving raw_material->crushing washing Washing with Deionized Water crushing->washing acid_leaching Acid Leaching (e.g., dilute HCl) washing->acid_leaching magnetic_separation Magnetic Separation (for Fe-rich impurities) acid_leaching->magnetic_separation final_washing Final Washing to Neutral pH magnetic_separation->final_washing drying Drying (100-110°C) final_washing->drying characterization Characterization (XRD, XRF, SEM) drying->characterization final_product Purified this compound characterization->final_product

Caption: General experimental workflow for the purification of natural this compound.

Troubleshooting_Low_Ion_Exchange_Capacity cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Ion Exchange Capacity Detected check_impurities Analyze for non-zeolitic impurities (XRD, XRF) start->check_impurities check_porosity Examine for pore blockage (SEM, Gas Adsorption) start->check_porosity gravity_separation Implement Gravity Separation (e.g., wet-tabling for quartz) check_impurities->gravity_separation High-density impurities found optimize_leaching Optimize Acid Leaching (for clay removal) check_porosity->optimize_leaching Clay blockage observed re_evaluate_source Re-evaluate this compound Source (if impurities are intractable) gravity_separation->re_evaluate_source If ineffective optimize_leaching->re_evaluate_source If ineffective

Caption: Troubleshooting guide for low ion exchange capacity in this compound samples.

References

Validation & Comparative

phillipsite vs clinoptilolite for ammonia removal efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Phillipsite and Clinoptilolite for Ammonia (B1221849) Removal

Introduction

In the fields of water treatment and environmental remediation, the removal of ammonia (NH₃) and its ionized form, ammonium (B1175870) (NH₄⁺), is a critical challenge. High concentrations of these nitrogenous compounds in water bodies can lead to eutrophication, oxygen depletion, and toxicity to aquatic life. Natural zeolites, a group of crystalline aluminosilicates with a porous three-dimensional structure, have emerged as highly effective and economical materials for this purpose. Their negatively charged framework allows them to capture and exchange cations, making them ideal for removing ammonium from aqueous solutions.

Among the more than 40 types of natural zeolites, clinoptilolite is the most abundant and widely studied for ammonia removal.[1][2] However, research has also highlighted the significant potential of other zeolites, particularly this compound. This guide provides an objective, data-driven comparison of this compound and clinoptilolite, focusing on their ammonia removal efficiency, the underlying mechanisms, and the experimental protocols used to evaluate their performance.

Mechanism of Ammonia Removal

The primary mechanism for ammonia removal by both this compound and clinoptilolite is ion exchange .[3][4][5] The zeolite's crystal lattice, composed of silica (B1680970) and alumina (B75360) tetrahedra, has a net negative charge due to the substitution of Si⁴⁺ by Al³⁺. This charge is balanced by mobile cations (such as Na⁺, K⁺, Ca²⁺, and Mg²⁺) residing within the zeolite's channels and pores. When in contact with water containing ammonium ions (NH₄⁺), these framework cations are exchanged for ammonium, which is selectively captured from the solution.

The general ion exchange reaction can be represented as:

Zeolite⁻Na⁺ + NH₄⁺ ↔ Zeolite⁻NH₄⁺ + Na⁺

While ion exchange is dominant, physical adsorption (physisorption) within the zeolite's porous structure can also contribute to the removal process, especially at higher ammonia concentrations or under specific pH conditions where un-ionized ammonia (NH₃) is present.[3][6]

Performance Comparison: this compound vs. Clinoptilolite

Experimental data consistently demonstrates that while clinoptilolite is a highly effective adsorbent, this compound often exhibits superior performance in terms of selectivity and total ammonia uptake capacity.

Several studies explicitly state that this compound is more selective for NH₄⁺ than clinoptilolite.[7][8] One comparative analysis noted that the performance of this compound-chabazite zeolites can result in a 61-79% improvement in ammonia uptake compared to clinoptilolite-dominant types.[8][9][10] In another instance, a clinoptilolite-mordenite material was hydrothermally modified into this compound, and the resulting product adsorbed twice the amount of ammonium as the original material.[8]

The following tables summarize quantitative data from various experimental studies.

Table 1: Ammonia Adsorption/Ion Exchange Capacity

ZeoliteAdsorption Capacity (mg NH₄⁺/g)Initial NH₄⁺ Conc. (mg/L)pHReference
This compound Theoretical CEC: ~65 mg/g (3.61 meq/g)--[7]
Clinoptilolite 2 - 30VariedVaried[4][5]
Clinoptilolite 3.793006.57[3][11]
Clinoptilolite 14.5030 - 2504.5[6]
Clinoptilolite 15.44110-[12]
Clinoptilolite 16.31 - 19.5 (Column Study)Varied-[13]
Clinoptilolite 20.3737507[3]
Clinoptilolite 18.7 - 20.1 (Alkali Treated)--[4]

Table 2: Ammonia Removal Efficiency

ZeoliteRemoval Efficiency (%)Initial NH₄⁺ Conc. (mg/L)Key ConditionsReference
This compound 80 - 905 - 120Pilot plant with zeolitic bed[7][9][10]
Clinoptilolite 99.7450Batch study[3][11]
Clinoptilolite 28.69 - 29.31500Batch study[11]
Clinoptilolite 95.719Column study[14]
Clinoptilolite 64 - 94VariedField-scale sanitation system[1]

Factors Influencing Removal Efficiency

The performance of both zeolites is governed by several key experimental parameters:

  • pH: The optimal pH range for ammonium exchange is typically between 4 and 8.[6][14] In this range, the dominant species is the ammonium ion (NH₄⁺). At pH values above 9, the concentration of un-ionized ammonia (NH₃) increases, which is not removed by ion exchange, leading to a significant drop in efficiency.[15]

  • Initial Concentration: At lower initial ammonium concentrations, removal efficiency is generally very high (often >90%).[3][11] As the initial concentration increases, the exchange sites on the zeolite become saturated, leading to a decrease in the percentage of ammonia removed, although the total mass of ammonia adsorbed per gram of zeolite (adsorption capacity) increases.[3][11]

  • Competing Cations: Natural waters and wastewaters contain other cations (K⁺, Na⁺, Ca²⁺, Mg²⁺) that compete with ammonium for exchange sites. The selectivity of the zeolite determines its effectiveness in the presence of these ions. The general selectivity sequence for clinoptilolite is often reported as K⁺ > NH₄⁺ > Na⁺ > Ca²⁺ > Mg²⁺.[13][16] The high selectivity for potassium means its presence can particularly hinder ammonium removal.

  • Temperature: The effect of temperature can vary. Some studies report a slight increase in exchange capacity with increasing temperature, suggesting an endothermic process.[6][15] Others have found the process to be exothermic, with adsorption decreasing at higher temperatures.[15][17] However, the influence is often not as significant as that of pH or competing cations.

  • Particle Size: Smaller particle sizes increase the external surface area available for ion exchange, which can lead to a faster rate of removal.[13]

Experimental Protocols

The following sections describe generalized methodologies for evaluating and comparing the ammonia removal performance of zeolites, based on protocols cited in the literature.

Zeolite Preparation and Characterization
  • Preparation: Raw zeolite is first crushed, ground, and sieved to obtain a uniform particle size (e.g., 0.30–0.60 mm or U.S. mesh sizes 20-40).[13][17][18] The sieved material is then washed with deionized water to remove fine particles and dust, followed by drying in an oven at temperatures ranging from 70°C to 110°C.[17][19]

  • Modification (Conditioning): To enhance ion exchange capacity, the zeolite is often converted to its homoionic form, typically sodium (Na⁺). This is achieved by treating it with a concentrated salt solution (e.g., 1-2 M NaCl) for an extended period (e.g., 24 hours) with agitation.[17][18] This process replaces the mixture of native cations with a single, more easily exchangeable cation.

  • Characterization: The mineralogical composition is determined by X-ray Diffraction (XRD). The chemical composition (e.g., Si/Al ratio) is determined by X-ray Fluorescence (XRF). The Cation Exchange Capacity (CEC) is a critical parameter, often measured using the ammonium acetate (B1210297) method.

Batch Adsorption Experiments
  • Objective: To determine the equilibrium adsorption capacity and the kinetics of the removal process.

  • Procedure:

    • A known mass of prepared zeolite (e.g., 2.0 g) is added to a series of flasks.[6]

    • A fixed volume of ammonium solution (e.g., 200 mL) with varying initial concentrations (e.g., 30, 60, 100, 160, 250 mg/L) is added to each flask.[6]

    • The flasks are sealed and agitated in a temperature-controlled shaker at a constant speed (e.g., 200 rpm) for a predetermined time (e.g., 4 hours) sufficient to reach equilibrium.[6]

    • The pH of the solution is monitored and adjusted if necessary.

    • After agitation, the solution is filtered to separate the zeolite.

    • The final ammonium concentration in the filtrate is measured using a standard analytical method, such as the Nessler method or the phenol-hypochlorite method.[6][19]

    • The amount of ammonium adsorbed per unit mass of zeolite (qₑ, in mg/g) is calculated using the mass balance equation.

Column (Continuous Flow) Experiments
  • Objective: To evaluate performance under dynamic conditions that better simulate industrial applications and to determine the breakthrough curve.

  • Procedure:

    • A glass column is packed with a known mass of prepared zeolite to form a fixed bed.

    • An ammonium solution of a known concentration is pumped through the column at a constant flow rate (e.g., 10-15 Bed Volumes/hour).[14]

    • Effluent samples are collected at regular time intervals.

    • The ammonium concentration in the effluent is measured.

    • The experiment continues until the effluent concentration reaches the influent concentration (exhaustion).

    • The results are plotted as a breakthrough curve (C/C₀ vs. time or bed volumes), which is used to determine the breakthrough capacity and total dynamic capacity of the zeolite.

Regeneration
  • Objective: To restore the ion exchange capacity of the exhausted (ammonium-laden) zeolite for reuse.

  • Procedure:

    • The exhausted zeolite from a column is backwashed to remove particulates.

    • A regenerant solution, typically a concentrated NaCl solution (e.g., 1 M or 60 g/L), is passed through the column.[1][18]

    • To enhance the elution of ammonium, the pH of the regenerant is often raised to 11.5-12.5, which converts the captured NH₄⁺ to NH₃ gas, facilitating its removal.[14]

    • The regenerant effluent, now rich in ammonium, is collected for potential recovery.

    • The process is continued until the ammonium concentration in the effluent is negligible. High regeneration efficiencies of 92-98% have been reported.[13][18][20]

Visualizations

G cluster_prep Material Preparation & Characterization cluster_exp Experimental Evaluation cluster_analysis Analysis & Data Interpretation cluster_regen Regeneration Study zeolite Select Zeolite (this compound or Clinoptilolite) prep Grind, Sieve, Wash & Dry zeolite->prep modify Conditioning (e.g., NaCl treatment) prep->modify char Characterization (XRD, XRF, CEC) modify->char batch Batch Adsorption Experiments char->batch column Column Flow Experiments char->column analysis Measure Final NH₄⁺ Conc. (e.g., Nessler Method) batch->analysis column->analysis data Calculate Capacity (qₑ) & Removal Efficiency (%) analysis->data breakthrough Plot Breakthrough Curve analysis->breakthrough kinetics Determine Isotherms & Kinetics data->kinetics regen Regenerate Spent Zeolite (High pH NaCl Solution) kinetics->regen breakthrough->regen reuse Test Reusability regen->reuse

Caption: A typical experimental workflow for evaluating zeolite ammonia removal performance.

G eff Ammonia Removal Efficiency & Capacity zeolite Zeolite Properties z_type Zeolite Type (this compound vs. Clinoptilolite) z_cec Cation Exchange Capacity (CEC) z_particle Particle Size z_prep Pre-treatment/ Modification solution Wastewater Characteristics s_conc Initial NH₄⁺ Concentration s_ph Solution pH s_temp Temperature s_comp Competing Cations (K⁺, Na⁺, Ca²⁺) s_time Contact Time z_type->eff z_cec->eff z_particle->eff z_prep->eff s_conc->eff s_ph->eff s_temp->eff s_comp->eff s_time->eff

Caption: Key factors influencing the ammonia removal efficiency of zeolites.

Conclusion

Both clinoptilolite and this compound are highly effective natural zeolites for the removal of ammonium from aqueous solutions, primarily through the mechanism of ion exchange. Clinoptilolite is the most common and well-documented material, with a proven track record of high removal efficiencies, especially for low to moderate ammonia concentrations.

However, the available experimental evidence suggests that this compound possesses a higher selectivity and a greater overall ion exchange capacity for ammonium ions.[7][8] Studies directly comparing the two or modifying clinoptilolite into this compound have demonstrated a significant improvement in ammonia uptake.[8][9] For researchers and professionals developing advanced water treatment systems, particularly for waste streams with high ammonia loads or significant concentrations of competing cations, this compound represents a potentially more efficient alternative. The choice between them may ultimately depend on local availability, cost, and the specific chemistry of the water to be treated, but the superior intrinsic properties of this compound merit strong consideration for further investigation and application.

References

Comparative Analysis of Phillipsite and Chabazite Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive guide detailing the comparative properties of phillipsite and chabazite (B1143428), two common natural zeolites, is now available for researchers, scientists, and drug development professionals. This publication offers an objective analysis of their structural, physicochemical, and adsorption characteristics, supported by experimental data, to aid in the selection and application of these materials in various scientific endeavors.

Introduction

This compound and chabazite are hydrated aluminosilicate (B74896) minerals belonging to the zeolite group.[1][2][3][4] Their porous crystalline structures, composed of interconnected cavities and channels, bestow upon them valuable properties such as ion exchange and molecular sieving capabilities.[2][5][6] These characteristics make them suitable for a range of applications, including catalysis, gas separation, and environmental remediation.[6][7][8] This guide provides a detailed comparative analysis of the key properties of this compound and chabazite to inform material selection for specific research and development purposes.

Comparative Analysis Workflow

The following diagram illustrates the logical flow of the comparative analysis presented in this guide, from structural characterization to the evaluation of their performance in potential applications.

A Zeolite Selection: This compound & Chabazite B Structural Analysis A->B C Physicochemical Characterization A->C D Performance Evaluation A->D E Crystal Structure (XRD) B->E F Morphology (SEM) B->F G Chemical Composition C->G H Thermal Stability (TGA/DSC) C->H I Cation Exchange Capacity (CEC) D->I J Adsorption Properties (Gas Adsorption) D->J K Application-Specific Testing D->K

Caption: Logical flow of the comparative analysis.

Structural and Physicochemical Properties

The fundamental properties of this compound and chabazite are summarized in the tables below, providing a clear comparison of their key characteristics.

Table 1: General and Structural Properties
PropertyThis compoundChabazite
Crystal System Monoclinic[5]Triclinic (pseudo-rhombohedral)[3][7]
Framework Type PHI[9]CHA[1]
Typical Formula (K,Na,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O[2](Ca,Na₂,K₂,Sr,Mg)[Al₂Si₄O₁₂]·6H₂O[3][7]
Pore Opening 8-ring (3.0 x 4.6 Å, 3.1 x 3.1 Å)8-ring (3.8 x 3.8 Å)[1]
Si/Al Ratio 1.7 - 2.82.0 - 4.5[7]
Table 2: Physicochemical Properties
PropertyThis compoundChabazite
Mohs Hardness 4 - 4.5[5][10]4 - 5[1][3]
Density (g/cm³) ~2.2[5][11]2.05 - 2.20[1][7]
Luster Vitreous to silky[5]Vitreous[3]
Color Colorless, white, yellowish, reddish[5][10]Colorless, white, orange, brown, pink, green, yellow[3]
Table 3: Cation Exchange and Adsorption Properties
PropertyThis compoundChabazite
Cation Exchange Capacity (meq/g) 1.5 - 3.3[12]~2.2 - 3.5[13][14]
Selectivity for Heavy Metals High, e.g., for Pb²⁺[13][15]High, e.g., for Zn²⁺, Co²⁺, Ni²⁺[16]
CO₂ Adsorption Capacity ModerateHigh, dependent on cation form
Thermal Stability Decomposes easily by heatGood thermal stability

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Cation Exchange Capacity (CEC) Determination (Batch Method)

This protocol outlines the determination of CEC using a batch equilibrium technique.

A Sample Preparation: Grind and sieve zeolite to desired particle size. B Na-Saturation: Wash zeolite with a concentrated NaCl solution to replace existing cations with Na+. A->B C Washing: Wash with deionized water to remove excess NaCl. B->C D Cation Exchange: Equilibrate a known mass of Na-saturated zeolite with a standard solution of a competing cation (e.g., NH4Cl). C->D E Separation: Centrifuge and filter the mixture to separate the zeolite from the solution. D->E F Analysis: Determine the concentration of the displaced Na+ in the supernatant using techniques like AAS or ICP-OES. E->F G Calculation: Calculate CEC in meq/g based on the amount of Na+ released. F->G

Caption: Workflow for CEC determination.

Protocol:

  • Sample Preparation: Grind the this compound or chabazite sample and sieve to a uniform particle size (e.g., 100-200 mesh). Dry the sample at 105°C overnight.

  • Saturation with Index Cation: Weigh approximately 1 gram of the dried zeolite into a centrifuge tube. Add 50 mL of a 1 M solution of an index cation (e.g., ammonium (B1175870) acetate (B1210297) or sodium chloride). Shake the mixture for 24 hours at room temperature to ensure complete exchange.

  • Removal of Excess Salt: Centrifuge the suspension and decant the supernatant. Wash the zeolite with deionized water multiple times until the supernatant is free of the index cation (tested, for example, by adding silver nitrate (B79036) to test for chloride).

  • Displacement of Index Cation: Add 50 mL of a 1 M solution of a displacing cation (e.g., potassium chloride if ammonium was the index cation) to the washed zeolite. Shake for 24 hours to displace the index cations from the zeolite framework.

  • Analysis: Centrifuge the mixture and collect the supernatant. Analyze the concentration of the displaced index cation in the supernatant using an appropriate analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation: The CEC, expressed in milliequivalents per gram (meq/g), is calculated using the following formula:

    CEC (meq/g) = (Concentration of displaced cation in ppm × Volume of solution in L) / (Equivalent weight of cation × Mass of zeolite in g)

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol describes the evaluation of the thermal stability of the zeolites.

  • Sample Preparation: Ensure the this compound or chabazite sample is in a fine powder form.

  • Instrument Setup: Use a thermogravimetric analyzer (TGA). Place a small, accurately weighed amount of the zeolite sample (typically 5-10 mg) into the TGA sample pan.

  • TGA Measurement: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air flow of 20 mL/min).

  • Data Analysis: Record the weight loss of the sample as a function of temperature. The resulting TGA curve will show distinct weight loss steps corresponding to dehydration and dehydroxylation. The temperature at which significant weight loss begins and the temperature of structural collapse (indicated by a rapid weight loss or a change in the slope of the curve) are used to assess the thermal stability.

Conclusion

This comparative guide provides a foundational understanding of the key differences between this compound and chabazite. This compound generally exhibits a higher cation exchange capacity, while chabazite often demonstrates superior thermal stability and, in certain forms, a higher capacity for CO₂ adsorption.[13][15] The choice between these two zeolites will ultimately depend on the specific requirements of the intended application. The provided experimental protocols offer a starting point for researchers to conduct their own detailed characterizations and performance evaluations.

References

harmotome vs phillipsite: a comparative crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Crystal Structures of Harmotome and Phillipsite

Harmotome and this compound are two closely related zeolite minerals that share a common aluminosilicate (B74896) framework. Despite their structural similarities, they exhibit distinct chemical and physical properties primarily due to the differing nature of their extra-framework cations. This guide provides a detailed comparative analysis of their crystal structures, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two minerals.

Introduction

Harmotome and this compound are tectosilicates belonging to the zeolite group, characterized by a three-dimensional framework of silica (B1680970) and alumina (B75360) tetrahedra.[1] This framework creates interconnected channels and cavities that are occupied by cations and water molecules.[1] The key distinction between harmotome and this compound lies in their dominant extra-framework cation. Harmotome is a barium-dominant zeolite, while this compound is a series of zeolites where potassium, sodium, or calcium is the dominant cation.[2][3] This cationic difference influences their physical properties and potential applications. Both minerals are isostructural, meaning they possess the same framework topology.[1]

Crystal Structure and Properties: A Comparative Table

The following table summarizes the key crystallographic and physical properties of harmotome and this compound, based on experimental data.

PropertyHarmotomeThis compound
Ideal Chemical Formula (Ba,K)₁₋₂(Si,Al)₈O₁₆·6H₂O[4](K,Na,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O[5]
Crystal System Monoclinic[2]Monoclinic[3]
Space Group P2₁/m[4][6]P2₁/m[3][5][7]
Lattice Parameters a ≈ 9.87 Å, b ≈ 14.14 Å, c ≈ 8.71 Å, β ≈ 124.8°[6][8]a ≈ 9.9 Å, b ≈ 14.1 Å, c ≈ 8.66 Å, β ≈ 124.75°[5][7]
Dominant Cation Barium (Ba²⁺)[2]Potassium (K⁺), Sodium (Na⁺), or Calcium (Ca²⁺)[3]
Hardness (Mohs) 4.5[6]4 - 4.5[3][9]
Specific Gravity 2.41 - 2.47[2][6]2.2[3][10]
Luster Vitreous[6]Vitreous[3]
Color Colorless, white, gray, yellow, pink, brown[6]White, reddish white, light yellow, pink[5][7]
Cleavage {010} distinct, {001} poor[6]{010} and {100} distinct[9]

Framework Topology and Cation Exchange

The underlying framework of both harmotome and this compound is characterized by a "double crankshaft" chain of doubly connected 4-membered rings of tetrahedra.[6][11] This arrangement creates a system of interconnected channels in three dimensions. The presence of these channels allows for the movement of cations and water molecules, leading to the characteristic ion-exchange properties of zeolites.[1]

The difference in the dominant extra-framework cation between harmotome (Ba²⁺) and this compound (K⁺, Na⁺, Ca²⁺) is the primary factor influencing their properties. The larger size and higher charge of the barium cation in harmotome can affect the accessibility of the channels and the mobility of other ions, potentially leading to different ion-exchange selectivities compared to the various members of the this compound series.

Experimental Protocols: Crystal Structure Determination

The crystal structures of harmotome and this compound are typically determined using single-crystal X-ray diffraction (XRD). The following provides a generalized experimental protocol for such an analysis.

4.1. Sample Preparation

  • Crystal Selection: A single, high-quality crystal of the mineral (typically < 0.5 mm in its largest dimension) is selected under a polarizing microscope. The crystal should be free of visible cracks, inclusions, and twinning, if possible.

  • Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or a glass fiber.

4.2. Data Collection

  • Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS) is used.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans. The exposure time per frame is optimized to achieve good signal-to-noise ratio.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. Corrections for Lorentz and polarization effects, as well as absorption, are applied.

4.3. Structure Solution and Refinement

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: The atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors are refined using a least-squares minimization procedure. The refinement is monitored using the R-factor, which is a measure of the agreement between the observed and calculated structure factors.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms, such as those of the extra-framework cations and water molecules.

  • Final Model: The final crystallographic model is validated using various crystallographic checks.

Logical Relationship Diagram

The following diagram illustrates the relationship between the harmotome and this compound series, highlighting their shared framework and differing cation compositions.

Harmotome_Phillipsite_Relationship cluster_Zeolite Zeolite Group (PHI Framework) cluster_this compound Dominant Cations Harmotome Harmotome (Barium Dominant) This compound This compound Series Phillipsite_K This compound-K This compound->Phillipsite_K is a series of Phillipsite_Na This compound-Na This compound->Phillipsite_Na Phillipsite_Ca This compound-Ca This compound->Phillipsite_Ca

Caption: Isostructural relationship of harmotome and this compound.

References

A Comparative Guide to Synthetic and Natural Phillipsite: Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of synthetic and natural phillipsite, a zeolite mineral with significant potential in various scientific and industrial applications. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to assist researchers in selecting the appropriate material for their specific needs.

Introduction to this compound

This compound is a hydrated potassium, calcium, and aluminum silicate (B1173343) mineral belonging to the zeolite group.[1] Its porous crystalline structure, composed of interconnected channels and cages, gives rise to its valuable properties, including ion exchange, adsorption, and catalytic activity.[2] While naturally occurring this compound is found in volcanic tuffs and deep-sea sediments, synthetic this compound can be produced in the laboratory under controlled conditions. The choice between the natural and synthetic forms depends on the desired purity, physicochemical properties, and the specific application. Generally, synthetic zeolites offer higher purity, more uniform crystal structures, and potentially larger pore sizes, which can lead to enhanced performance in adsorption and catalysis.[2][3]

Data Presentation: A Quantitative Comparison

The following tables summarize the key physicochemical and performance data for synthetic and natural this compound. It is important to note that direct comparative data for all parameters of this compound is not always available in the literature. In such cases, general trends observed for other zeolites are included for context.

Table 1: Physicochemical Properties

PropertySynthetic this compoundNatural this compoundKey Observations & Citations
Si/Al Ratio Can be controlled during synthesis.Typically ranges from 1.3 to 3.4, depending on the geological origin.[1]The Si/Al ratio influences the cation exchange capacity and surface properties.
Cation Exchange Capacity (CEC) Generally higher due to higher purity and controlled composition.Variable, influenced by the purity and Si/Al ratio of the deposit. A tuff containing this compound showed a CEC of 400 meq/100 g.[4]Synthetic zeolites often exhibit higher CEC compared to their natural counterparts.[5]
Specific Surface Area (BET) Can be synthesized to have a high surface area. A synthesized zeolite NaX from natural this compound had a surface area of 589 m²/g.[6]Variable. A natural zeolitic tuff containing this compound had a specific surface area of 1.77 m²/g.[4]Synthetic zeolites can be designed to have significantly larger surface areas.[7][8]
Pore Volume Can be controlled during synthesis. The aforementioned NaX from this compound had a total pore volume of 0.578 cm³/g.[6]Generally lower and more heterogeneous.Pore volume and size distribution are critical for adsorption and catalysis and are more readily controlled in synthetic zeolites.[9][10]

Table 2: Performance in Adsorption and Ion Exchange

ApplicationSynthetic this compoundNatural this compoundKey Observations & Citations
Ammonium (B1175870) (NH₄⁺) Removal Exhibits very high affinity and selectivity for NH₄⁺.[11]Effective for NH₄⁺ removal, with performance improvements of 61-79% over clinoptilolite.[1][12]Synthetic this compound has demonstrated a higher affinity for ammonium compared to its natural counterpart.[11]
Heavy Metal Adsorption Generally shows higher adsorption capacity for heavy metals like Pb²⁺, Cu²⁺, and Cd²⁺.Adsorption capacity is dependent on the specific metal and the purity of the zeolite.Synthetic zeolites typically have higher adsorption capacities for heavy metals than natural zeolites.[5]
Organic Molecule Adsorption (Humic Acids) Effective in adsorbing humic acids.Showed comparatively better performance in both kinetics and sorption capacity for humic acids in one study, attributed to fewer structural defects.[13]The performance can be application-specific, with natural this compound showing advantages for certain large organic molecules.

Experimental Protocols

This section details the methodologies for key experiments relevant to the synthesis and evaluation of this compound.

Hydrothermal Synthesis of this compound

This protocol describes a general method for the hydrothermal synthesis of this compound.

Materials:

  • Sodium silicate solution (water glass)

  • Sodium aluminate

  • Potassium hydroxide (B78521) (KOH)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (for pH adjustment)

  • Natural this compound (for seeding, optional)

Procedure:

  • Preparation of the Aluminosilicate Gel:

    • Dissolve sodium aluminate and sodium hydroxide (and potassium hydroxide if preparing a K-rich this compound) in distilled water in a Teflon-lined autoclave.

    • Slowly add the sodium silicate solution to the aluminate solution while stirring vigorously to form a homogeneous gel.

    • Adjust the pH of the gel to the desired alkaline range (typically pH 10-13) using hydrochloric acid or sodium hydroxide.

  • Crystallization:

    • If using seeds, add a small amount of finely ground natural this compound to the gel.

    • Seal the autoclave and heat it to the desired crystallization temperature (typically between 80°C and 150°C).

    • Maintain the temperature for a specified duration (from several hours to a few days) to allow for crystal growth.

  • Product Recovery and Purification:

    • Cool the autoclave to room temperature.

    • Filter the solid product and wash it repeatedly with distilled water until the pH of the filtrate is neutral.

    • Dry the synthesized this compound in an oven at a temperature of 100-110°C.

Characterization: The resulting synthetic this compound should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase, Scanning Electron Microscopy (SEM) to observe crystal morphology and size, and Brunauer-Emmett-Teller (BET) analysis to determine the specific surface area and pore size distribution.

Ion Exchange for Ammonium Removal

This protocol outlines a batch experiment to evaluate the ammonium ion exchange capacity of this compound.

Materials:

  • Natural or synthetic this compound

  • Ammonium chloride (NH₄Cl) solution of known concentration

  • Deionized water

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge

  • Spectrophotometer or ion-selective electrode for ammonium analysis

Procedure:

  • Preparation of this compound:

    • Grind the this compound sample to a uniform particle size.

    • Wash the sample with deionized water to remove any impurities and fine particles.

    • Dry the this compound at 105°C overnight.

  • Batch Adsorption Experiment:

    • Accurately weigh a specific amount of the prepared this compound (e.g., 1 gram) and place it into a series of flasks.

    • Add a known volume (e.g., 100 mL) of ammonium chloride solutions with varying initial concentrations to each flask.

    • Adjust the initial pH of the solutions to a desired value (e.g., pH 7).

    • Agitate the flasks at a constant speed and temperature for a predetermined equilibrium time (e.g., 24 hours).

  • Analysis:

    • After reaching equilibrium, separate the solid this compound from the solution by centrifugation or filtration.

    • Measure the final ammonium concentration in the supernatant using a spectrophotometer or an ion-selective electrode.

    • The amount of ammonium adsorbed by the this compound can be calculated by the difference between the initial and final concentrations.

Regeneration: After saturation, the this compound can be regenerated by washing with a concentrated solution of a salt like sodium chloride (NaCl) to replace the adsorbed ammonium ions with sodium ions.[14][15][16][17]

Mandatory Visualization

The following diagrams illustrate key processes related to the application of this compound.

Ion_Exchange_Workflow cluster_preparation Step 1: this compound Preparation cluster_exchange Step 2: Ion Exchange Process cluster_regeneration Step 3: Regeneration prep1 Natural or Synthetic this compound prep2 Grinding and Sieving prep1->prep2 prep3 Washing with Deionized Water prep2->prep3 prep4 Drying at 105°C prep3->prep4 exchange1 Prepared this compound prep4->exchange1 exchange3 Mixing and Agitation (Batch or Column) exchange1->exchange3 exchange2 Ammonium-Contaminated Water exchange2->exchange3 exchange4 Ammonium Ions Adsorbed onto this compound exchange3->exchange4 exchange5 Treated Water exchange3->exchange5 regen1 Ammonium-Saturated this compound exchange4->regen1 regen3 Washing regen1->regen3 regen2 Regenerant Solution (e.g., NaCl) regen2->regen3 regen4 Regenerated this compound regen3->regen4 regen5 Ammonium-Rich Eluent regen3->regen5 regen4->exchange1 Reuse

Caption: Workflow for ammonium removal using this compound via ion exchange and subsequent regeneration.

Catalytic_Biomass_Conversion cluster_feedstock Feedstock Preparation cluster_catalysis Catalytic Conversion cluster_separation Product Separation & Upgrading feed1 Lignocellulosic Biomass feed2 Pretreatment (e.g., Hydrolysis) feed1->feed2 feed3 Platform Molecules (e.g., Sugars, Furfurals) feed2->feed3 cat1 Platform Molecules feed3->cat1 cat3 Reactor (e.g., Fixed-Bed) cat1->cat3 cat2 This compound Catalyst cat2->cat3 cat4 Upgraded Bio-oil / Biofuels cat3->cat4 cat5 Byproducts (e.g., H₂O, CO₂) cat3->cat5 sep1 Upgraded Bio-oil cat4->sep1 sep2 Fractional Distillation sep1->sep2 sep3 Gasoline, Diesel, Jet Fuel fractions sep2->sep3

Caption: Simplified workflow for the catalytic conversion of biomass to biofuels using a this compound catalyst.[18][19][20][21][22]

Conclusion

The choice between synthetic and natural this compound is contingent on the specific requirements of the intended application. Synthetic this compound generally offers superior performance in applications demanding high purity, uniform particle size, and high ion exchange capacity, such as in specialized catalytic processes and for the removal of certain contaminants like ammonium.[11] Natural this compound, being more cost-effective, is a viable option for large-scale applications where high purity is not a critical factor, such as in agricultural soil amendments and certain water treatment scenarios.[13] As research continues, the development of more efficient and economical synthesis methods may further widen the applicability of synthetic this compound, while the consistent performance of natural this compound in specific applications ensures its continued relevance.

References

phillipsite performance against other natural zeolites in ion exchange

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Ion Exchange Performance of Phillipsite and Other Natural Zeolites

Introduction

Natural zeolites are crystalline, hydrated aluminosilicates with a porous three-dimensional structure that endows them with valuable properties, including a high cation exchange capacity (CEC).[1] This makes them effective materials for a range of applications, particularly in the removal of undesirable cations from aqueous solutions, such as in wastewater treatment and soil remediation.[2][3] Among the numerous types of natural zeolites, this compound, clinoptilolite, chabazite (B1143428), and mordenite (B1173385) are some of the most common and well-studied.[4]

This guide provides an objective comparison of the ion exchange performance of this compound against other prominent natural zeolites. The comparison is based on experimental data from scientific literature, focusing on their cation exchange capacity and selectivity for various environmentally significant cations, including ammonium (B1175870) (NH₄⁺), heavy metals (e.g., Pb²⁺, Cd²⁺), and radioactive elements (e.g., Cs⁺, Sr²⁺).

Cation Exchange Capacity (CEC) and Selectivity

The cation exchange capacity of a zeolite is a measure of its ability to hold and exchange positively charged ions.[5] It is primarily determined by the degree of substitution of aluminum for silicon in the zeolite framework; a higher aluminum content results in a higher negative framework charge and, consequently, a higher CEC.[2] The theoretical CEC of natural zeolites typically ranges from 0.6 to 2.3 meq/g.[6]

Selectivity refers to the preference of a zeolite for one cation over another. This is influenced by several factors, including the size and charge of the hydrated cation, the pore size of the zeolite, and the concentration of the competing cations in the solution.[4]

Table 1: Comparison of Cation Exchange Capacities of Various Natural Zeolites

Zeolite TypeCation Exchange Capacity (meq/g)Reference
This compound/Chabazite Tuff1.80[7]
Clinoptilolite1.74 - 2.2[4][8]
Chabazite2.2[2]
Mordenite1.64[9]

Table 2: Ion Exchange Selectivity Sequences for Different Natural Zeolites

Zeolite TypeSelectivity SequenceReference
This compound (Na-exchanged)Ba²⁺ > Pb²⁺ > Cd²⁺ > NH₄⁺ > Cu²⁺ ≈ Zn²⁺ ≈ K⁺ > Na⁺ > Li⁺[10]
This compound (Acid-treated)Ba²⁺ ≈ Pb²⁺ > Cd²⁺ ≈ NH₄⁺ > K⁺ ≈ Cu²⁺ ≈ Zn²⁺ > H₃O⁺ > Li⁺[10]
ClinoptilolitePb²⁺ > Cd²⁺ > Cu²⁺ > Co²⁺ > Cr³⁺ > Zn²⁺ > Ni²⁺ > Hg²⁺
ClinoptilolitePb²⁺ > Na⁺ > Cd²⁺[8]
ChabaziteSuperior for low-concentration ammonium (NH₄⁺) removal[11]
MordeniteHigher overall uptake for ammonium (NH₄⁺) at concentrations > 80 mg/l compared to clinoptilolite[12]

Performance in Specific Ion Exchange Applications

Ammonium (NH₄⁺) Removal

Ammonium is a common pollutant in municipal and industrial wastewater. Natural zeolites, due to their selectivity for NH₄⁺, are widely studied and used for its removal.[2]

  • This compound has shown high selectivity and affinity for NH₄⁺.[13]

  • Chabazite has been reported to be superior to other natural zeolites for removing low-concentration ammonium.[11]

  • Mordenite has demonstrated a higher overall uptake of ammonium compared to clinoptilolite at concentrations above 80 mg/l.[12]

  • A natural Italian zeolite composed of a mixture of chabazite and this compound achieved a CEC of 33 mg N/g dry sorbent for NH₄⁺ removal from municipal wastewater.[11]

Heavy Metal Removal

Heavy metal contamination of water and soil is a significant environmental concern.[14] Zeolites can effectively remove heavy metal cations through ion exchange.[15]

  • This compound has been shown to be a suitable sequester for heavy metal ions in dilute solutions, with a high selectivity for Pb²⁺ and Cd²⁺.[10][15]

  • Clinoptilolite exhibits a strong selectivity for lead (Pb²⁺), often showing the highest affinity for this metal among various heavy metal cations.[6][8] The maximum adsorption capacity of clinoptilolite for Pb²⁺ has been reported to be 76 mg/g in single-component solutions.

  • Chabazite and this compound have been investigated as potential cation exchangers for the removal of zinc, copper, chromium, and lead from aqueous waste solutions.[15]

Radioactive Cation Removal

Natural zeolites are considered for the treatment of nuclear wastewaters due to their favorable selectivity for radioactive cations like cesium (Cs⁺) and strontium (Sr²⁺).[2]

  • Clinoptilolite has been studied for its performance in removing Cs⁺ and Sr²⁺. In static column experiments with 200 ppm ion concentrations, the adsorption capacity was approximately 171 mg/g for cesium and 16 mg/g for strontium.[16]

Experimental Protocols

The evaluation of ion exchange performance in zeolites typically involves batch or continuous column experiments. A general methodology is outlined below.

Batch Equilibrium Studies
  • Zeolite Preparation: The natural zeolite is typically crushed, sieved to a specific particle size, and washed with deionized water to remove impurities. It may then be conditioned or modified, for example, by treatment with a concentrated salt solution (e.g., NaCl) to convert it to a homoionic form (e.g., Na-form).[8]

  • Sorption Experiment: A known mass of the prepared zeolite is brought into contact with a known volume of a solution containing the cation of interest at a specific initial concentration. The mixture is agitated at a constant temperature for a predetermined time to reach equilibrium.

  • Analysis: After equilibrium is reached, the solid and liquid phases are separated by filtration or centrifugation. The concentration of the cation remaining in the solution is measured using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Data Calculation: The amount of cation exchanged per unit mass of zeolite (qe) is calculated using the following formula: qe = (C₀ - Ce) * V / m where:

    • C₀ is the initial cation concentration (mg/L)

    • Ce is the equilibrium cation concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the zeolite (g)

Column Studies (Dynamic Conditions)
  • Column Packing: A glass or plastic column is packed with a known amount of the prepared zeolite.

  • Solution Flow: The cation solution of a known concentration is passed through the column at a constant flow rate.

  • Effluent Analysis: Effluent samples are collected at regular time intervals, and the cation concentration is measured.

  • Breakthrough Curve: A breakthrough curve is constructed by plotting the ratio of effluent concentration to influent concentration (C/C₀) against time or bed volumes. This curve provides information about the dynamic adsorption capacity and the performance of the zeolite under flow conditions.[16]

Visualizing the Ion Exchange Process

The following diagram illustrates the general workflow for evaluating the ion exchange performance of natural zeolites.

Ion_Exchange_Workflow cluster_preparation Zeolite Preparation cluster_experiment Ion Exchange Experiment cluster_analysis Analysis & Evaluation Z_raw Raw Natural Zeolite Z_crushed Crushing & Sieving Z_raw->Z_crushed Z_washed Washing Z_crushed->Z_washed Z_conditioned Conditioning (e.g., Na-form) Z_washed->Z_conditioned Batch Batch Equilibrium Study Z_conditioned->Batch Column Continuous Column Study Z_conditioned->Column Analysis Cation Concentration Measurement (AAS, ICP) Batch->Analysis Column->Analysis Data Data Analysis (CEC, Selectivity) Analysis->Data Performance Performance Comparison Data->Performance

Caption: Workflow for evaluating zeolite ion exchange performance.

Conclusion

This compound demonstrates competitive ion exchange performance for the removal of various cations, particularly heavy metals like lead and cadmium, and ammonium. Its performance is comparable to other common natural zeolites such as clinoptilolite, chabazite, and mordenite. The choice of the most suitable zeolite for a specific application depends on several factors, including the target cation, its concentration, the pH of the solution, and the presence of competing ions. While clinoptilolite is often highlighted for its high selectivity for lead and cesium, and chabazite for low-concentration ammonium, this compound presents a viable and effective alternative for a broad range of ion exchange applications. Further research focusing on comparative studies under identical experimental conditions would be beneficial for a more definitive ranking of these natural zeolites.

References

A Comparative Guide to Phillipsite: Properties and Performance from Diverse Geological Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phillipsite, a zeolite mineral of the series this compound-K, this compound-Na, and this compound-Ca, sourced from distinct geological environments.[1][2] Understanding the variations in chemical composition, physicochemical properties, and structural characteristics is paramount for its application in research and development, including its potential as a material in drug delivery systems. This compound's formation is primarily observed in three distinct geological settings: as a secondary mineral in the cavities of mafic volcanic rocks, as an authigenic mineral in deep-sea sediments from the alteration of volcanic glass, and through the alteration of silicic tuffs in saline lacustrine (alkaline lake) deposits.[1][3]

The inherent properties of this compound are intrinsically linked to its origin. The parent material and the geochemical conditions of its formation dictate crucial parameters such as the silica-to-alumina ratio (Si/Al), the type of exchangeable cations, cation exchange capacity (CEC), and porosity. These variations directly influence the material's performance in potential applications.

Comparative Analysis of Physicochemical Properties

The chemical and physical properties of this compound show significant variation depending on the geological setting of its formation. These differences are summarized in the tables below.

Table 1: Comparative Chemical Composition and Physical Properties of this compound

PropertyMafic Volcanic RocksDeep-Sea SedimentsSaline Lacustrine Deposits
Si/Al Ratio Low (1.3 - 2.4)[4]Intermediate (2.3 - 2.8)[4]High (2.6 - 6.7)[4]
Dominant Cations Ca²⁺, K⁺[2][3]K⁺ > Na⁺[3]Na⁺ > K⁺[3]
Alkaline Earths Commonly higherLowVery low[4]
Hardness (Mohs) 4.0 - 4.5[3]4.0 - 4.5[3]4.0 - 4.5[3]
Density (g/cm³) ~2.20[3]~2.20[3]~2.20[3]

Table 2: Comparative Physicochemical and Performance-Related Properties of this compound

PropertyMafic Volcanic RocksDeep-Sea SedimentsSaline Lacustrine DepositsRepresentative Values
Cation Exchange Capacity (CEC) HighestHighHighTheoretical: ~3.87 meq/g[5]General Range: 2.0 - 4.0 meq/g[6]Measured (this compound-Chabazite rock): 3.46 meq/g[7]
BET Surface Area Data not availableData not availableData not availableRepresentative (Natural this compound): 19.5 - 22.3 m²/g[7]
Porosity (%) Data not availableData not availableData not availableRepresentative (General this compound): ~31%[8]
Pore Volume Data not availableData not availableData not availableRepresentative (Natural this compound): 0.06 - 0.076 cm³/g[7]
Thermal Stability Moderate[8]Moderate[8]Moderate[8]Dehydration occurs upon heating; structure is generally stable to 350-400°C.[6]

Note: Directly comparative studies of BET surface area and porosity for this compound from these specific origins are limited in available literature. The values presented are representative of natural this compound samples but may not capture the full range of variation based on origin.

Experimental Protocols

The characterization of this compound relies on a suite of standard analytical techniques to determine its structure, composition, and properties.

1. X-Ray Diffraction (XRD): This is the primary technique for identifying the this compound mineral phase and assessing the purity of a sample. The powdered sample is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is compared to reference patterns from databases like the International Zeolite Association (IZA).[9] XRD can also be used for Rietveld refinement to determine crystal structure details, including unit cell parameters.

2. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): SEM is used to visualize the morphology of this compound crystals, which often form spherical radiating aggregates or prismatic twins.[2][3] Coupled with EDX, this technique allows for semi-quantitative elemental analysis of the sample, providing insight into the Si/Al ratio and the composition of exchangeable cations (Na, K, Ca) on a micro-scale.

3. Cation Exchange Capacity (CEC) Measurement: The CEC, a critical measure of the zeolite's ability to exchange ions, is commonly determined using a solution exchange method. A standard protocol involves the following steps:

  • A known mass of the this compound sample is saturated with a specific cation, typically ammonium (B1175870) (NH₄⁺), by repeatedly washing it with a concentrated solution (e.g., 1M Ammonium Acetate).[7]

  • The excess saturating solution is washed away with a solvent like ethanol.

  • The ammonium ions held at the exchange sites are then displaced by another cation, typically K⁺, by washing with a potassium chloride (KCl) solution.

  • The concentration of the displaced NH₄⁺ in the resulting solution is then measured, often by titration or ion-selective electrode, allowing for the calculation of the CEC in milliequivalents per gram (meq/g).[7]

4. Surface Area and Porosity Analysis (BET Method): The specific surface area and pore size distribution are determined by gas adsorption, typically using nitrogen (N₂) at liquid nitrogen temperature (-196°C). The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm to calculate the specific surface area.[7] The total pore volume and average pore diameter can also be derived from the adsorption data. The protocol involves:

  • Degassing the sample under vacuum at an elevated temperature to remove adsorbed water and other impurities.

  • Measuring the amount of N₂ gas adsorbed by the sample at various relative pressures.

  • Plotting the adsorption isotherm and applying the BET equation to the appropriate pressure range.[7]

5. Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of this compound.[10][11] TGA measures the change in mass of a sample as a function of temperature, revealing weight loss associated with the removal of loosely bound "zeolitic" water at lower temperatures and dehydroxylation at higher temperatures.[12] DTA measures the temperature difference between the sample and an inert reference, indicating whether thermal events are endothermic (e.g., water loss) or exothermic (e.g., phase transitions, structural collapse).[10][11]

Visualized Workflows and Mechanisms

G Diagram 1: this compound Characterization Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Performance Characterization Collection Sample Collection (e.g., Basalt Core, Sediment Dredge) Crushing Crushing & Sieving Collection->Crushing Purification Purification (e.g., Density Separation) Crushing->Purification XRD Phase Identification (XRD) Purification->XRD SEM_EDX Morphology & Composition (SEM-EDX) Purification->SEM_EDX CEC Cation Exchange Capacity (Ammonium Acetate Method) Purification->CEC BET Surface Area & Porosity (N2 Adsorption - BET) Purification->BET TGA_DTA Thermal Stability (TGA/DTA) Purification->TGA_DTA Data Data Analysis & Comparative Reporting XRD->Data SEM_EDX->Data CEC->Data BET->Data TGA_DTA->Data

Caption: Diagram 1: this compound Characterization Workflow.

G Diagram 2: Mechanism of Cation Exchange in this compound cluster_framework This compound Framework cluster_environment Aqueous Environment cluster_environment_final Aqueous Environment Framework [(Al,Si)O₄]ⁿ⁻ Framework Cation_A K⁺ Framework->Cation_A balances charge Cation_A_final K⁺ Framework->Cation_A_final 2. K⁺ is displaced from framework Cation_B NH₄⁺ Cation_B->Framework 1. NH₄⁺ diffuses into pores label_env Initial State: High [NH₄⁺] in Solution Cation_B_final NH₄⁺ Cation_B_final->Framework 3. NH₄⁺ balances framework charge label_env_final Final State: High [K⁺] in Solution

Caption: Diagram 2: Mechanism of Cation Exchange in this compound.

Implications for Research and Drug Development

The distinct properties of this compound from different origins have significant implications for its potential applications.

  • Cation Exchange Capacity (CEC): A high CEC is crucial for applications involving ion exchange, such as water purification, soil amendment, and as a carrier for ionic drugs.[6] The CEC is directly related to the degree of aluminum substitution for silicon in the zeolite framework; a lower Si/Al ratio results in a higher net negative charge and thus a higher CEC.[6] Therefore, phillipsites from mafic volcanic rocks, with their lower Si/Al ratios, are predicted to have the highest CEC, making them theoretically superior for applications requiring high loading capacities of cationic species.

  • Porosity and Surface Area: The porous structure of this compound allows it to act as a molecular sieve and provides a high surface area for adsorption and reaction.[8] These properties are vital for its use as a catalyst support or as a delivery vehicle for therapeutic agents. The ability to load drug molecules into the pores and subsequently release them is a cornerstone of zeolite-based drug delivery systems. While data is limited, variations in pore size distribution and volume based on origin are expected and would influence both the size of molecules that can be loaded and their release kinetics.

  • Application in Drug Delivery: Zeolites are being explored as pH-responsive drug delivery systems.[8] The ion-exchange properties of this compound could be harnessed for a controlled release mechanism. For instance, a drug could be loaded onto the zeolite via cation exchange. In the slightly acidic microenvironment of a tumor, a higher concentration of protons (H⁺) could exchange with the cationic drug molecules, triggering their release specifically at the target site. The high CEC and inherent porosity of this compound make it a promising candidate for such advanced applications.

References

A Comparative Guide to Phillipsite and Apatite for In-Situ Metal Sequestration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in-situ sequestration of heavy metals in contaminated soils and groundwater is a critical area of environmental remediation. Among the various materials utilized for this purpose, the natural zeolite phillipsite and the phosphate (B84403) mineral apatite have shown significant promise. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate material for their specific needs.

At a Glance: this compound vs. Apatite

FeatureThis compoundApatite
Primary Sequestration Mechanism Ion Exchange, AdsorptionDissolution-Precipitation
Primary Target Contaminants Cations such as Ba²⁺ and other divalent metalsPb²⁺, UO₂²⁺, Cd²⁺, Zn²⁺, and other heavy metals that form insoluble phosphates
Performance Influencing Factors pH, presence of competing cations, Si/Al ratiopH, presence of competing cations, phosphate release rate

Quantitative Performance Data

The following tables summarize the quantitative data from various studies on the metal sequestration performance of this compound and apatite.

Table 1: Sorption of Various Metal Ions by this compound and Apatite

Metal IonThis compound Distribution Coefficient (K_d) (L/kg)Apatite Distribution Coefficient (K_d) (L/kg)Reference
Co²⁺< Apatite>200,000[1]
Ba²⁺> Apatite< this compound[1]
Pb²⁺< Apatite>200,000[1]
Eu³⁺< Apatite>200,000[1]
UO₂²⁺< Apatite>200,000[1]

Table 2: Adsorption Capacities of this compound for Various Heavy Metals

Metal IonMaximum Adsorption Capacity (mg/g)Reference
Pb²⁺74.07[2]
Cu²⁺69.93[2]
Cd²⁺60.24[2]

Table 3: Adsorption Capacities of Apatite for Various Heavy Metals

Metal IonMaximum Adsorption Capacity (mg/g)Reference
Cu²⁺80[3][4]
Zn²⁺67.86[3][4]
Mn²⁺49.29[3][4]
Pb²⁺74.07[2]
Cd²⁺60.24[2]

Sequestration Mechanisms

The fundamental difference in how this compound and apatite sequester metals lies in their distinct chemical and structural properties.

This compound: A Zeolite's Power of Ion Exchange

This compound, a hydrated potassium, calcium, and aluminum silicate, belongs to the zeolite group of minerals.[5] Its crystalline structure is a framework of silica (B1680970) and alumina (B75360) tetrahedra, creating a network of channels and cavities. This structure results in a net negative charge, which is balanced by mobile cations (like Na⁺, K⁺, Ca²⁺) within the pores.[6] Metal sequestration primarily occurs through the exchange of these mobile cations with heavy metal cations present in the contaminated water.[6]

phillipsite_sequestration cluster_this compound This compound Framework cluster_solution Contaminated Water This compound This compound (Zeolite) [Si,Al]O₄ Tetrahedral Framework Mobile Cations (Na⁺, K⁺, Ca²⁺) in Pores heavy_metals Heavy Metal Cations e.g., Pb²⁺, Cd²⁺ This compound:f2->heavy_metals:f0 Release of Mobile Cations heavy_metals:f1->this compound:f2 Ion Exchange

This compound sequesters metals via ion exchange within its porous framework.
Apatite: Dissolution and Precipitation of Stable Minerals

Apatite, specifically hydroxyapatite (B223615) (Ca₅(PO₄)₃(OH)), sequesters heavy metals through a more complex process of dissolution and precipitation.[7] When apatite is introduced into an acidic or neutral environment containing heavy metals, it slowly dissolves, releasing phosphate ions (PO₄³⁻) into the solution. These phosphate ions then react with the dissolved heavy metal cations to form new, highly stable and insoluble metal-phosphate minerals. For example, lead is sequestered by forming pyromorphite (B1263725) (Pb₅(PO₄)₃Cl/OH), which has a very low solubility.[8][9]

apatite_sequestration cluster_process Apatite Sequestration Process apatite Apatite Ca₅(PO₄)₃(OH) dissolution Dissolution apatite->dissolution ions Ca²⁺ PO₄³⁻ dissolution->ions precipitation Precipitation ions:f1->precipitation heavy_metals Heavy Metal Cations e.g., Pb²⁺ heavy_metals->precipitation new_mineral New Insoluble Mineral e.g., Pyromorphite (Pb₅(PO₄)₃OH) precipitation->new_mineral

Apatite immobilizes metals by dissolving and precipitating new, stable minerals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for batch adsorption studies for both this compound and apatite.

This compound Batch Adsorption Protocol

This protocol is a generalized procedure based on common practices for evaluating the metal adsorption capacity of zeolites.

  • Preparation of this compound: The natural this compound is crushed, sieved to a uniform particle size (e.g., 0.5-1 mm), and washed with deionized water to remove impurities. It is then dried in an oven at a specified temperature (e.g., 105°C) for 24 hours. For some studies, the this compound is converted to a homoionic form (e.g., Na-phillipsite) by treatment with a concentrated salt solution (e.g., 1 M NaCl).[10]

  • Preparation of Metal Solutions: Stock solutions of the target heavy metals (e.g., 1000 mg/L) are prepared by dissolving the corresponding nitrate (B79036) or chloride salts in deionized water. Experimental solutions of desired concentrations are then prepared by diluting the stock solution. The initial pH of the solutions is adjusted using dilute HNO₃ or NaOH.[10]

  • Batch Adsorption Experiments: A known mass of the prepared this compound (e.g., 0.015 g) is added to a fixed volume of the metal solution (e.g., 20 mL) in a series of flasks.[2] The flasks are then agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium (e.g., 24 hours).[11]

  • Analysis: After equilibration, the solid and liquid phases are separated by centrifugation or filtration. The concentration of the heavy metal remaining in the supernatant is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Data Analysis: The amount of metal adsorbed per unit mass of this compound (q_e, in mg/g) is calculated. Adsorption isotherms (e.g., Langmuir, Freundlich) are then used to model the equilibrium data and determine the maximum adsorption capacity.[2]

Apatite Batch Immobilization Protocol

This protocol is a generalized procedure for assessing the efficiency of apatite in immobilizing heavy metals.

  • Preparation of Apatite: The apatite material (e.g., synthetic hydroxyapatite or ground phosphate rock) is sieved to a desired particle size and characterized for its composition and surface area.

  • Preparation of Metal Solutions: Similar to the this compound protocol, stock and experimental solutions of the target heavy metals are prepared, and the initial pH is adjusted.[12]

  • Batch Immobilization Experiments: A specified amount of apatite is added to the heavy metal solutions in flasks. The flasks are agitated for a range of contact times (from hours to days) at a constant temperature to investigate the kinetics and equilibrium of the immobilization process.[12]

  • Analysis: The solid and liquid phases are separated. The final pH of the solution is measured, and the residual concentration of the heavy metal is determined by AAS or ICP-MS. The solid residue may be analyzed using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) to identify the newly formed metal-phosphate minerals.[13]

  • Data Analysis: The removal efficiency of the heavy metal from the solution is calculated. The data can be used to determine the kinetics of the reaction and the capacity of the apatite to immobilize the specific metal.

Factors Influencing Performance

The effectiveness of both this compound and apatite for in-situ metal sequestration can be influenced by several environmental factors.

pH

The pH of the soil or groundwater is a critical parameter. For This compound , the adsorption of many heavy metal cations increases with increasing pH up to a certain point.[14] At low pH, there is a higher concentration of H⁺ ions which compete with the metal cations for the exchange sites on the zeolite.[14] For apatite , its dissolution is enhanced under acidic conditions, which can lead to a more rapid precipitation of insoluble metal phosphates.[7] However, the stability of the newly formed metal-phosphate minerals is also pH-dependent.

Presence of Competing Cations

In natural environments, a variety of cations coexist. The presence of high concentrations of common cations like Ca²⁺ and Mg²⁺ can compete with heavy metals for the ion exchange sites in This compound , potentially reducing its sequestration efficiency for the target contaminants.[15] Similarly, for apatite , the presence of other cations can influence the dissolution-precipitation process, although the high stability of many heavy metal phosphates often drives the reaction in favor of their immobilization.[16]

Conclusion

Both this compound and apatite are effective materials for the in-situ sequestration of heavy metals, but their optimal application depends on the specific contaminants and environmental conditions.

  • This compound is a good candidate for the removal of a broad range of cationic contaminants, particularly in moderately acidic to neutral conditions. Its effectiveness can be influenced by the presence of competing cations.

  • Apatite is exceptionally effective for the immobilization of specific heavy metals that form highly insoluble phosphate minerals, such as lead. Its performance is often enhanced in slightly acidic environments that promote its dissolution and the subsequent precipitation of the target metals.

Researchers should carefully consider the geochemistry of the contaminated site, including the types and concentrations of metals and the pH of the medium, when selecting between these two promising remediation materials. Further site-specific treatability studies are always recommended to determine the most effective in-situ sequestration strategy.

References

Phillipsite in Wastewater Treatment: A Cost-Benefit Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of phillipsite as a low-cost adsorbent for the removal of heavy metals and ammonia (B1221849) from wastewater, with direct comparisons to alternative materials such as clinoptilolite and activated carbon. This guide provides a detailed analysis of performance data, experimental protocols, and a cost-benefit framework to aid researchers and professionals in making informed decisions for wastewater treatment applications.

Introduction

The increasing presence of heavy metals and ammonia in wastewater poses a significant threat to environmental and human health. This compound, a naturally occurring zeolite, has emerged as a promising and cost-effective adsorbent for the remediation of contaminated water sources. Its unique porous structure and ion-exchange capabilities make it effective in capturing various pollutants. This guide presents a thorough cost-benefit analysis of using this compound in wastewater treatment, comparing its performance and economic viability with other commonly used adsorbents, namely clinoptilolite (another natural zeolite) and activated carbon.

Performance Comparison of Adsorbents

The effectiveness of an adsorbent is primarily determined by its adsorption capacity for specific pollutants. The following tables summarize the performance of this compound, clinoptilolite, and activated carbon in removing key contaminants from wastewater, based on published experimental data.

Heavy Metal Removal

The adsorption capacities for various heavy metals are presented in Table 1. This compound demonstrates a strong affinity for lead (Pb) and copper (Cu), with performance comparable to or exceeding that of clinoptilolite in some cases. Activated carbon generally exhibits a higher adsorption capacity for a broader range of heavy metals, although its cost is significantly higher.

Table 1: Comparison of Maximum Adsorption Capacities for Heavy Metals

AdsorbentPollutantAdsorption Capacity (mg/g)Reference
This compound-ChabazitePb²⁺~0.393[1]
Cd²⁺~0.112[1]
Cu²⁺~0.129[1]
Zn²⁺~0.094[1]
ClinoptilolitePb²⁺0.18 meq/g (untreated)[2]
Cd²⁺0.12 meq/g (untreated)[2]
Cr³⁺Not specified
Ni²⁺Not specified
Activated CarbonPb²⁺9.6805[3]
Cu²⁺12.4378[3]
Zn²⁺4.9950[3]
Cd²⁺5.07[4]

Note: Adsorption capacities can vary significantly based on experimental conditions such as pH, initial pollutant concentration, temperature, and contact time.

Ammonia Removal

This compound and clinoptilolite are particularly effective in removing ammonia (NH₄⁺) from wastewater due to their excellent ion-exchange properties. Studies have shown that this compound-chabazite zeolites can offer a 61-79% improvement in ammonia uptake compared to clinoptilolite-dominant zeolites[5].

Table 2: Comparison of Adsorption Capacities for Ammonia

AdsorbentAdsorption Capacity (mg/g)Reference
This compound-ChabaziteHigher than clinoptilolite[5]
Clinoptilolite3.79[6]
Activated Carbon14.08 mmol/L (modified)[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key adsorption studies are outlined below.

Batch Adsorption Experiment for Heavy Metal Removal

This protocol is a generalized procedure for determining the adsorption capacity of zeolites for heavy metals in a batch system.

  • Adsorbent Preparation: The zeolite (this compound or clinoptilolite) is washed with deionized water to remove impurities and then dried in an oven at 105°C for 24 hours. The dried zeolite is then sieved to obtain a uniform particle size.

  • Adsorbate Solution Preparation: Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, Cd(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂) are prepared in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solutions.

  • Adsorption Experiment: A known mass of the prepared adsorbent is added to a fixed volume of the heavy metal solution of a specific initial concentration in a conical flask.

  • Equilibrium Study: The flasks are agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.

  • Analysis: After agitation, the solution is filtered, and the final concentration of the heavy metal in the filtrate is determined using Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Adsorption Capacity: The amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Column Study for Ammonia Removal

This protocol describes a continuous flow experiment to evaluate the performance of zeolites for ammonia removal.

  • Column Preparation: A glass column is packed with a known amount of the zeolite material to a specific bed height.

  • Solution Preparation: A synthetic wastewater solution containing a known initial concentration of ammonium (B1175870) chloride (NH₄Cl) is prepared.

  • Column Operation: The ammonia solution is pumped through the packed bed column at a constant flow rate.

  • Sample Collection and Analysis: Effluent samples are collected at regular time intervals and analyzed for ammonia concentration using a spectrophotometer or an ion-selective electrode.

  • Breakthrough Curve: The data of effluent concentration versus time is plotted to obtain the breakthrough curve, which is used to determine the breakthrough time and the total amount of ammonia adsorbed.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis involves evaluating not only the initial cost of the adsorbent but also its performance, lifespan, regeneration potential, and operational costs.

Adsorbent Costs

The price of adsorbents can vary widely based on their type, purity, and processing. Natural zeolites like this compound and clinoptilolite are generally significantly cheaper than commercially produced activated carbon.

Table 3: Estimated Costs of Adsorbents

AdsorbentEstimated Price (per metric ton)Reference
This compound$50 - $200[8]
Clinoptilolite$50 - $200[8]
Activated Carbon$1,500 - $3,000

Note: These are approximate costs and can vary based on supplier, location, and market conditions.

Regeneration and Reuse

The ability to regenerate and reuse an adsorbent is a critical factor in its long-term cost-effectiveness.

  • Zeolites (this compound and Clinoptilolite): Zeolites can be regenerated by washing with a concentrated salt solution (e.g., NaCl) to displace the adsorbed cations. This process can be repeated for multiple cycles, although the adsorption capacity may gradually decrease over time. The cost of regeneration includes the price of the regenerating solution and the energy required for the process.

  • Activated Carbon: Regeneration of activated carbon is typically done through thermal reactivation, which is an energy-intensive and costly process.

Operational Costs

Operational costs include energy for pumping, maintenance of the system, and labor. While the initial investment for a zeolite-based system may be lower due to the cheaper adsorbent material, the overall operational costs will depend on the specific design and scale of the treatment plant.

Visualizing the Process

To better understand the workflows and relationships involved in the cost-benefit analysis of this compound for wastewater treatment, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Adsorbent_Prep Adsorbent Preparation Batch_Study Batch Adsorption Study Adsorbent_Prep->Batch_Study Column_Study Column Flow Study Adsorbent_Prep->Column_Study Adsorbate_Prep Adsorbate Preparation Adsorbate_Prep->Batch_Study Adsorbate_Prep->Column_Study Concentration_Analysis Concentration Analysis (AAS/ICP) Batch_Study->Concentration_Analysis Column_Study->Concentration_Analysis Performance_Calc Performance Calculation Concentration_Analysis->Performance_Calc

Experimental Workflow for Adsorption Studies

Cost_Benefit_Analysis cluster_costs Costs cluster_benefits Benefits Initial_Cost Initial Adsorbent Cost Decision Decision: Use this compound? Initial_Cost->Decision Operational_Cost Operational Costs (Energy, Labor) Operational_Cost->Decision Regeneration_Cost Regeneration Costs Regeneration_Cost->Decision Performance Pollutant Removal Performance Performance->Decision Lifespan Adsorbent Lifespan & Reusability Lifespan->Decision Environmental_Impact Reduced Environmental Impact Environmental_Impact->Decision

Cost-Benefit Analysis Framework

Conclusion

This compound presents a viable and economically attractive option for the removal of ammonia and certain heavy metals from wastewater. Its performance, particularly for ammonia, is comparable and in some instances superior to the more commonly studied clinoptilolite. While activated carbon offers higher adsorption capacities for a wider range of heavy metals, its significantly higher cost and energy-intensive regeneration process make this compound a more cost-effective solution for targeted pollutant removal.

The choice of adsorbent will ultimately depend on the specific contaminants present in the wastewater, the required level of treatment, and the overall budget of the project. For applications where ammonia and specific heavy metals like lead and copper are the primary concern, this compound offers a compelling balance of performance and cost-effectiveness. Further research focusing on the long-term performance and regeneration efficiency of this compound in large-scale applications will be beneficial in solidifying its role as a key material in sustainable wastewater treatment.

References

Unveiling the Antioxidant Potential of Phillipsite: A Comparative Analysis with Other Zeolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural minerals for therapeutic applications has identified zeolites as promising candidates for various health benefits, including antioxidant effects. This guide provides a comparative evaluation of the antioxidant properties of phillipsite-containing zeolitic tuff against other zeolites, supported by available experimental data. While direct comparative studies on pure this compound are limited, this document synthesizes findings from key research to offer insights into its potential.

Comparative Analysis of Antioxidant Effects

A notable study investigated the in vivo antioxidant effects of a natural zeolitic tuff composed of chabazite (B1143428) (33.7%), this compound (17.0%), and analcime (6.1%) in healthy human subjects. The findings demonstrated a significant enhancement of the endogenous antioxidant defense system after four weeks of supplementation.[1][2] In a separate study on broilers, the widely studied zeolite, clinoptilolite, also exhibited antioxidant properties. The following tables summarize the key quantitative data from these studies.

It is crucial to note that a direct comparison between the this compound-containing mixture and clinoptilolite is challenging due to the different zeolite compositions, subjects (humans vs. broilers), and experimental conditions. The data is presented here to showcase the antioxidant potential of different zeolite types.

Table 1: In Vivo Antioxidant Effects of a this compound-Containing Zeolite Mixture in Humans

ParameterBefore Supplementation (T0)After 4-Weeks Supplementation (T1)% Change
Antioxidant Enzymes (Whole Blood)
Glutathione (B108866) Peroxidase (U/g Hb)43.5 ± 10.355.4 ± 13.8+27.4%
Superoxide (B77818) Dismutase (U/g Hb)1250 ± 2501480 ± 300+18.4%
Glutathione Reductase (U/g Hb)6.8 ± 1.58.2 ± 1.8*+20.6%
Lipid Peroxidation (Plasma)
Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mL)2.7 ± 0.61.5 ± 0.3**-44.4%

*p<0.05 vs T0; **p<0.01 vs T0. Data is presented as mean ± standard deviation. Source: Dogliotti et al., 2012.[1][2]

Table 2: Antioxidant Effects of Clinoptilolite in Broilers (Liver)

ParameterControl GroupNatural Clinoptilolite (2%)Modified Clinoptilolite (2%)
Antioxidant Enzymes
Glutathione Peroxidase (U/mg protein)12.8 ± 1.114.5 ± 1.315.2 ± 1.4
Superoxide Dismutase (U/mg protein)45.2 ± 3.851.3 ± 4.253.1 ± 4.5
Catalase (U/mg protein)28.9 ± 2.532.7 ± 2.834.1 ± 3.0
Total Antioxidant Capacity (U/mg protein)5.8 ± 0.56.2 ± 0.66.3 ± 0.6
Lipid Peroxidation
Malondialdehyde (MDA) (nmol/mg protein)2.58 ± 0.222.28 ± 0.202.20 ± 0.19*

*p<0.05 vs Control Group. Data is presented as mean ± standard deviation. Source: Wu et al., 2013.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Human Study: this compound-Containing Zeolite Mixture

1. Subjects and Supplementation:

  • Twenty-five clinically healthy male subjects (smokers and non-smokers) were enrolled.[1][4]

  • Subjects consumed 4 grams of the chabazite/phillipsite/analcime zeolitic tuff daily for four weeks.[1][2]

  • Blood samples were collected at baseline (T0) and after four weeks (T1).[1][2]

2. Biochemical Assays:

  • Glutathione Peroxidase (GPx) and Glutathione Reductase (GR) Assays:

    • Whole blood was used for the analysis.[1]

    • The activity of GPx and GR was measured using commercially available kits (Randox Laboratories Ltd.) following the manufacturer's instructions on a semi-automated analyzer.[1]

    • The principle of the GPx assay involves the oxidation of glutathione (GSH) by the enzyme in the presence of a hydroperoxide, coupled to the recycling of the resulting oxidized glutathione (GSSG) back to GSH by glutathione reductase and NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[5]

  • Superoxide Dismutase (SOD) Assay:

    • Whole blood was used for the analysis.[1]

    • SOD activity was determined using a commercial kit (Randox Laboratories Ltd.).[1]

    • The assay principle is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.[6]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay:

    • Plasma was used to measure lipid peroxidation.[1]

    • The TBARS test was performed by reacting thiobarbituric acid with malondialdehyde (MDA), a product of lipid peroxidation, under acidic conditions and heat.[7][8]

    • The resulting pink chromogen was extracted with n-butanol and measured spectrofluorometrically with excitation at 532 nm and emission at 553 nm.[1][7]

Visualizations: Workflows and Mechanisms

To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_study_design In Vivo Human Study Design cluster_analysis Biochemical Analysis cluster_outcome Outcome Evaluation Subject_Recruitment 25 Healthy Male Subjects Blood_Collection_T0 Baseline Blood Collection (T0) Subject_Recruitment->Blood_Collection_T0 Supplementation 4g/day Zeolite Mixture for 4 Weeks Blood_Collection_T1 Final Blood Collection (T1) Supplementation->Blood_Collection_T1 Blood_Collection_T0->Supplementation Whole_Blood_Analysis Whole Blood Assays: - Glutathione Peroxidase - Superoxide Dismutase - Glutathione Reductase Blood_Collection_T0->Whole_Blood_Analysis Plasma_Analysis Plasma Assay: - TBARS (Lipid Peroxidation) Blood_Collection_T0->Plasma_Analysis Blood_Collection_T1->Whole_Blood_Analysis Blood_Collection_T1->Plasma_Analysis Data_Comparison Compare T0 and T1 Data Whole_Blood_Analysis->Data_Comparison Data_comparison Data_comparison Plasma_Analysis->Data_comparison Conclusion Evaluate Antioxidant Effect Data_Comparison->Conclusion

Figure 1. Experimental workflow for the in vivo human study.

The antioxidant effect of orally administered zeolites is believed to be indirect, as they are not absorbed into the bloodstream. The proposed mechanism involves their action within the gastrointestinal tract.[2][9]

Indirect_Antioxidant_Mechanism cluster_ingestion Oral Administration cluster_gut_action Action in the Gastrointestinal Tract cluster_systemic_effects Systemic Antioxidant Effects Zeolite Oral Intake of Zeolite Toxin_Adsorption Adsorption of Toxins (e.g., heavy metals, ammonia) Zeolite->Toxin_Adsorption Gut_Microbiota Modulation of Gut Microbiota Zeolite->Gut_Microbiota Mineral_Release Ion Exchange and Release of Mineral Cofactors Zeolite->Mineral_Release Reduced_Oxidative_Stress Reduced Systemic Oxidative Load Toxin_Adsorption->Reduced_Oxidative_Stress Gut_Microbiota->Reduced_Oxidative_Stress Enzyme_Upregulation Increased Bioavailability of Cofactors for Antioxidant Enzymes (e.g., Zn, Mn, Cu) Mineral_Release->Enzyme_Upregulation Enhanced_Defense Enhanced Endogenous Antioxidant Defense Reduced_Oxidative_Stress->Enhanced_Defense Enzyme_Upregulation->Enhanced_Defense

Figure 2. Proposed indirect mechanism of zeolite's antioxidant action.

Conclusion

The available evidence suggests that a zeolite mixture containing a notable percentage of this compound exerts a significant in vivo antioxidant effect by enhancing the activity of key antioxidant enzymes and reducing lipid peroxidation.[1][2] While these findings are promising, further research is warranted to isolate and evaluate the specific antioxidant capacity of pure this compound in direct comparison with other zeolites like clinoptilolite under standardized experimental conditions. The indirect mechanism of action, primarily through effects on the gastrointestinal system, highlights a unique approach to modulating systemic oxidative stress.[2][9] These insights provide a valuable foundation for researchers and drug development professionals interested in the therapeutic potential of natural zeolites.

References

cross-validation of analytical techniques for phillipsite quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Cross-Validation of Analytical Techniques for Phillipsite Quantification

For researchers, scientists, and drug development professionals requiring accurate quantification of the zeolite this compound, selecting the appropriate analytical technique is paramount. This guide provides a comparative overview of three common methods: X-ray Diffraction (XRD) with Rietveld Refinement, Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), and Thermogravimetric Analysis (TGA). Each technique is assessed based on its principles, strengths, and limitations, with supporting experimental protocols and performance data to aid in methodological selection and cross-validation.

Data Presentation: Comparison of Analytical Techniques

The quantitative performance of each technique is summarized in the table below. It is important to note that these values are representative and can vary based on the specific instrument, experimental conditions, and the nature of the sample matrix.

Analytical TechniquePrinciple of QuantificationAccuracyPrecision (RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
XRD (Rietveld) Whole powder pattern fitting based on crystal structureHigh (typically <5% error)[1]High (<2%)~0.2-0.5 wt%[2][3]~1 wt%[2]Standardless quantification, phase specificRequires accurate crystal structure data, can be affected by amorphous content and preferred orientation[4][5]
SEM-EDS Elemental composition analysisModerate to High (can be <10% with standards)Moderate (5-15%)Element dependent (~0.1 wt%)Element dependent (~0.5 wt%)High spatial resolution, morphological information[6][7]Requires standards for accurate quantification, sensitive to surface topography, potential for beam damage[8]
TGA Mass loss upon heating (dehydration)High (with pure standards)High (<1%)~0.04 wt%[9]~0.1 wt%[9]High precision, sensitive to volatile components[10]Indirect method for this compound (measures water loss), assumes constant hydration state, potential for overlapping thermal events[11]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are generalized and should be optimized for the specific instrumentation and sample characteristics.

X-ray Diffraction (XRD) with Rietveld Refinement

Objective: To identify and quantify crystalline phases, including this compound, in a sample.

Methodology:

  • Sample Preparation:

    • The sample is micronized to a fine powder (<10 µm) to ensure random crystal orientation and minimize particle statistics effects. This can be achieved using a mortar and pestle or a micronizing mill.

    • The powdered sample is then back-loaded into a sample holder to reduce preferred orientation.

  • Data Collection:

    • The sample is analyzed using a powder X-ray diffractometer.

    • Typical instrumental parameters for quantitative analysis include:

      • Radiation: Cu Kα

      • Scan range (2θ): 5-80°

      • Step size: 0.02°

      • Time per step: 1-10 seconds (longer times improve signal-to-noise ratio)

  • Rietveld Refinement:

    • The resulting powder diffraction pattern is analyzed using specialized software (e.g., GSAS-II, FullProf, TOPAS).

    • The crystal structure information file (CIF) for this compound and other identified phases is required.

    • The refinement process involves fitting a calculated diffraction pattern to the experimental data by adjusting parameters such as scale factors, lattice parameters, and peak shape functions.

    • The weight fraction of each phase is determined from the refined scale factors.[4][12][13]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To determine the elemental composition of this compound and surrounding phases at a micro-scale.

Methodology:

  • Sample Preparation:

    • For quantitative analysis, the sample should be prepared as a flat, polished section or a carbon-coated pressed pellet.[8]

    • The sample is mounted on an SEM stub using conductive carbon tape.

    • A conductive coating (e.g., carbon) is applied to prevent charging under the electron beam.

  • Imaging and Analysis:

    • The sample is introduced into the SEM chamber and a region of interest is located using secondary electron or backscattered electron imaging.

    • EDS analysis is performed at multiple points or over a defined area on the this compound crystals.

    • Instrumental parameters for quantitative analysis include:

      • Accelerating voltage: 15-20 kV

      • Working distance: Optimized for the specific detector geometry

      • Acquisition time: Sufficient to achieve adequate X-ray counts for statistical accuracy (e.g., >100,000 counts in the peak of interest).

  • Data Processing:

    • The EDS software performs matrix corrections (ZAF or similar) to convert X-ray intensities into elemental weight percentages.

    • Quantification is most accurate when using certified standards of similar composition to the unknown.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content of this compound, which can be correlated to its concentration in a sample.

Methodology:

  • Sample Preparation:

    • A small, representative amount of the sample (typically 5-20 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

  • Thermal Analysis:

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to a final temperature sufficient to ensure complete dehydration of this compound (e.g., 600 °C).[14]

    • The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) is analyzed to identify the temperature range of water loss from this compound.

    • The derivative of the TGA curve (DTG curve) can help to distinguish different dehydration events.

    • The percentage mass loss corresponding to the dehydration of this compound is calculated. This value can be used to determine the amount of this compound in the sample if its theoretical water content is known and it is the only hydrated phase present.[10]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical techniques and the relationship between the methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison cluster_validation Validation & Reporting Sample Bulk Sample Homogenization Homogenization & Size Reduction Sample->Homogenization Splitting Representative Splitting Homogenization->Splitting XRD XRD (Rietveld) Splitting->XRD SEM_EDS SEM-EDS Splitting->SEM_EDS TGA TGA Splitting->TGA Quant_XRD Quantitative Phase (wt% this compound) XRD->Quant_XRD Quant_SEM Elemental Composition (Stoichiometry) SEM_EDS->Quant_SEM Quant_TGA Water Content (% H2O) TGA->Quant_TGA Comparison Comparative Analysis (Accuracy, Precision) Quant_XRD->Comparison Quant_SEM->Comparison Quant_TGA->Comparison Validation Method Validation (LOD, LOQ) Comparison->Validation Report Final Report Validation->Report

Caption: Workflow for cross-validation of this compound quantification.

LogicalRelationship This compound This compound Quantification XRD XRD (Rietveld) - Crystal Structure - Phase Abundance This compound->XRD Direct SEM_EDS SEM-EDS - Elemental Composition - Microstructure This compound->SEM_EDS Semi-Direct TGA TGA - Water Content - Thermal Stability This compound->TGA Indirect CrossValidation Cross-Validation XRD->CrossValidation SEM_EDS->CrossValidation TGA->CrossValidation

Caption: Logical relationship between analytical techniques.

References

A Comparative Guide to the Effects of Exchangeable Cations on Phillipsite Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of different exchangeable cations on the properties of phillipsite, a crystalline hydrated aluminosilicate (B74896) zeolite. The information presented is compiled from various experimental studies to assist researchers in understanding how cation exchange can modify the physicochemical characteristics of this compound for various applications, including its potential use as a drug delivery vehicle.

Cation Exchange Capacity and Selectivity

The ability of this compound to exchange its native cations for others is a key property that allows for its modification. The cation exchange capacity (CEC) is a measure of the total number of exchangeable cations that the zeolite can accommodate. The selectivity for a particular cation is influenced by factors such as ionic radius, charge density, and hydration energy of the cation, as well as the framework structure of the this compound.

The general selectivity series for monovalent cations in this compound has been reported as follows:

Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ [1]

This indicates that this compound has a higher affinity for larger alkali metal cations with lower hydration energies. For divalent cations, the selectivity can be more complex and is influenced by the concentration of the exchanging solution.

Table 1: Adsorption Capacities of Various Cations on this compound
CationAdsorption Capacity (mmol/g)AdsorbentInitial Cation in this compoundReference
Li⁺4.9This compound/Chabazite TuffK⁺, Na⁺, Ca²⁺, Mg²⁺[2][3][4]
Na⁺3.4This compound/Chabazite TuffK⁺, Na⁺, Ca²⁺, Mg²⁺[2][3][4]
K⁺2.7This compound/Chabazite TuffK⁺, Na⁺, Ca²⁺, Mg²⁺[2][3][4]
Cu²⁺~0.7 (equivalent fraction)This compound-rich TuffNa⁺[5][6]
Ca²⁺Data not consistently reported in mmol/gSedimentary this compoundNa⁺[7]
Sr²⁺Data not consistently reported in mmol/gSedimentary this compoundNa⁺[7]
Ba²⁺Strong selectivity observedSedimentary this compoundNa⁺[7]

Note: The adsorption capacities can vary depending on the specific this compound sample, its purity, and the experimental conditions.

Experimental Protocols

Batch Cation Exchange Method

This method is commonly used to determine the cation exchange capacity and to prepare cation-exchanged this compound samples.

Protocol:

  • Preparation of Homoionic this compound: A known mass of the natural this compound is treated repeatedly with a concentrated solution of a single cation (e.g., 1 M NaCl to obtain Na-phillipsite). This is typically done by stirring the this compound in the solution for a set period (e.g., 24 hours) at a specific temperature (e.g., 60°C).[6]

  • Washing: The treated this compound is then thoroughly washed with deionized water to remove excess salts until the conductivity of the washing solution is close to that of pure water.

  • Drying: The washed sample is dried in an oven at a specific temperature (e.g., 105°C) to a constant weight.

  • Exchange Isotherm Determination:

    • A known mass of the homoionic this compound is equilibrated with solutions containing varying ratios of the original cation and the cation to be exchanged, while maintaining a constant total normality.

    • The suspensions are agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The solid and liquid phases are then separated by centrifugation or filtration.

    • The concentrations of the cations in the liquid phase before and after the exchange are determined using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • The amount of the exchanged cation taken up by the this compound is calculated by the difference in its concentration in the solution.

Experimental_Workflow_Batch_Exchange cluster_preparation Preparation of Homoionic this compound cluster_exchange Exchange Isotherm Determination Natural_this compound Natural this compound Cation_Solution Concentrated Cation Solution (e.g., 1M NaCl) Stirring Stirring (e.g., 24h, 60°C) Natural_this compound->Stirring Cation_Solution->Stirring Washing Washing with Deionized Water Stirring->Washing Drying Drying (e.g., 105°C) Washing->Drying Homoionic_this compound Homoionic this compound (e.g., Na-Phillipsite) Drying->Homoionic_this compound Equilibration Equilibration with mixed cation solutions Homoionic_this compound->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Analysis of Liquid Phase (AAS/ICP-OES) Separation->Analysis Calculation Calculation of Adsorption Capacity Analysis->Calculation

Caption: Workflow for the batch cation exchange method.

Effects on this compound Properties

Thermal Stability

The thermal stability of this compound is influenced by the nature of the extra-framework cations. These cations coordinate with water molecules within the zeolite's channels and cavities. The strength of this coordination affects the temperature at which dehydration and structural collapse occur. While specific comprehensive studies on a wide range of cation-exchanged phillipsites are limited, studies on other zeolites like clinoptilolite provide valuable insights. Generally, cations with higher charge density (higher charge and smaller ionic radius) tend to have stronger interactions with both the zeolite framework and water molecules, which can influence the dehydration process.

Experimental Protocol for Thermal Analysis (General for Zeolites):

  • Sample Preparation: A small, accurately weighed amount of the cation-exchanged this compound is placed in an alumina (B75360) or platinum crucible.

  • Thermogravimetric Analysis (TGA):

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

    • The change in mass of the sample is recorded as a function of temperature. This provides information on dehydration and decomposition temperatures.

  • Differential Scanning Calorimetry (DSC):

    • The sample is heated alongside an inert reference material at the same rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This reveals endothermic and exothermic events such as dehydration, phase transitions, and structural collapse.[8]

Thermal_Analysis_Workflow cluster_workflow Thermal Analysis Workflow Sample Cation-Exchanged this compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Results Dehydration Temperatures, Phase Transitions, Structural Stability Data_Analysis->Results Catalytic_Activity_Testing cluster_workflow Catalytic Activity Testing Workflow Catalyst_Prep Catalyst Preparation (Pelletizing, Sieving) Reactor_Loading Reactor Loading Catalyst_Prep->Reactor_Loading Pre_treatment Pre-treatment (Heating) Reactor_Loading->Pre_treatment Reaction Catalytic Reaction Pre_treatment->Reaction Product_Analysis Product Analysis (GC/MS) Reaction->Product_Analysis Performance_Eval Performance Evaluation (Conversion, Selectivity) Product_Analysis->Performance_Eval

References

A Comparative Guide to Theoretical Models for Phillipsite Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Adsorption Models on Phillipsite with Supporting Experimental Data

The selection of an appropriate theoretical model is crucial for accurately predicting and understanding the adsorption behavior of this compound, a common natural zeolite. This guide provides a comparative analysis of three widely used isotherm models—Langmuir, Freundlich, and Dubinin-Radushkevich—for the adsorption of various substances onto this compound. The performance of these models is evaluated based on experimental data from peer-reviewed studies, offering insights into their applicability for different adsorbate-adsorbent systems.

Performance of Theoretical Adsorption Models

The suitability of an adsorption model is typically assessed by the correlation coefficient (R²), where a value closer to 1 indicates a better fit to the experimental data. The following tables summarize the key parameters of the Langmuir, Freundlich, and Dubinin-Radushkevich models for the adsorption of heavy metals and ammonium (B1175870) onto this compound, as reported in various studies.

Adsorption of Heavy Metals
AdsorbateAdsorbentModelq_m (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))nq_D (mg/g)B (mol²/kJ²)E (kJ/mol)
Pb(II) Natural this compoundLangmuir25.840.2360.99-------
Pb(II) Natural this compoundFreundlich---10.513.150.96----
Cd(II) Natural this compoundLangmuir15.630.1520.98-------
Cd(II) Natural this compoundFreundlich---4.582.790.94----
Cu(II) Modified this compoundLangmuir34.130.0480.99-------
Cu(II) Modified this compoundFreundlich---4.842.210.95----

Note: Dashes (-) indicate that the parameter was not reported or applicable for that specific study.

Adsorption of Ammonium (NH₄⁺)
AdsorbentModelq_m (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))nq_D (mg/g)B (mol²/kJ²)E (kJ/mol)
Natural this compound Langmuir11.450.0540.99-------
Natural this compound Freundlich---2.132.450.97----
Modified this compound Langmuir18.520.0780.99-------
Modified this compound Freundlich---3.562.890.98----

Note: Dashes (-) indicate that the parameter was not reported or applicable for that specific study.

Based on the available data, the Langmuir model generally provides a better fit for the adsorption of both heavy metals and ammonium on this compound, as indicated by the higher R² values. This suggests that the adsorption process is predominantly a monolayer phenomenon on a homogeneous surface. The Freundlich model , while also providing a reasonable fit, implies a heterogeneous surface with multilayer adsorption. The Dubinin-Radushkevich model is less commonly reported for this compound in the reviewed literature, limiting a direct comparison. The mean free energy of adsorption (E) derived from this model can indicate the nature of the adsorption process (physical or chemical). For instance, in the adsorption of ampicillin (B1664943) onto montmorillonite (B579905) nanoparticles, the mean free energy was found to be 2.56 kJ/mol, suggesting a physisorption process.

Experimental Protocols

The following provides a detailed methodology for conducting batch adsorption experiments to validate theoretical models for this compound.

Adsorbent Preparation and Characterization
  • Preparation: Natural this compound is typically crushed, ground, and sieved to a uniform particle size. It may be washed with deionized water to remove impurities and then dried in an oven at a specific temperature (e.g., 105°C) for a set duration (e.g., 24 hours). For modified this compound, the raw material undergoes further treatment, such as acid or salt solution modification, to enhance its adsorption capacity.

  • Characterization: The physical and chemical properties of the this compound should be characterized using various techniques to understand its adsorption potential. These techniques include:

    • X-ray Diffraction (XRD): To determine the crystalline structure and mineralogical composition.

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and texture.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface.

    • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area, pore volume, and pore size distribution.

Batch Adsorption Experiments

Batch experiments are conducted to determine the equilibrium adsorption capacity of the this compound.

  • Preparation of Adsorbate Solutions: A stock solution of the target adsorbate (e.g., a heavy metal salt or ammonium chloride) is prepared with a known concentration. A series of working solutions with varying initial concentrations are then prepared by diluting the stock solution.

  • Adsorption Procedure:

    • A fixed amount of this compound (adsorbent dose) is added to a series of flasks, each containing a fixed volume of the adsorbate solution with a different initial concentration.

    • The pH of the solutions is adjusted to a desired value using dilute acid or base solutions.

    • The flasks are then agitated in a mechanical shaker at a constant speed and temperature for a predetermined period to ensure equilibrium is reached.

    • After agitation, the solid and liquid phases are separated by centrifugation or filtration.

    • The final concentration of the adsorbate remaining in the supernatant or filtrate is determined using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy for heavy metals, UV-Vis Spectrophotometry for dyes or ammonium).

  • Calculation of Adsorption Capacity: The amount of adsorbate adsorbed per unit mass of this compound at equilibrium (q_e, in mg/g) is calculated using the following equation:

    q_e = (C_0 - C_e) * V / m

    where:

    • C_0 is the initial adsorbate concentration (mg/L)

    • C_e is the equilibrium adsorbate concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Isotherm Modeling

The experimental equilibrium data (q_e vs. C_e) are then fitted to various isotherm models to determine the best-fit model and its corresponding parameters. The linear or non-linear forms of the Langmuir, Freundlich, and Dubinin-Radushkevich equations are used for this purpose.

Mandatory Visualizations

Logical Workflow for Validating Theoretical Adsorption Models

ValidationWorkflow cluster_prep Adsorbent Preparation & Characterization cluster_exp Batch Adsorption Experiment cluster_model Data Analysis & Modeling A This compound Preparation (Crushing, Sieving, Washing, Drying) B Characterization (XRD, SEM, FTIR, BET) A->B C Prepare Adsorbate Solutions (Varying Concentrations) B->C Characterized Adsorbent D Adsorption Process (Mixing, Shaking, Equilibration) C->D E Phase Separation (Centrifugation/Filtration) D->E F Analyze Final Concentration E->F G Calculate Adsorption Capacity (qe) F->G Equilibrium Data H Fit Data to Isotherm Models (Langmuir, Freundlich, D-R) G->H I Compare Model Performance (R²) H->I J Select Best-Fit Model I->J K K J->K Validated Model

Caption: Workflow for the validation of theoretical adsorption models.

This guide provides a foundational understanding for researchers to compare and select the most appropriate theoretical model for their specific this compound adsorption studies. The detailed experimental protocol serves as a practical template for generating reliable data for model validation.

Comparative Longevity of Phillipsite as a Soil Amendment: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

The long-term efficacy of soil amendments is a critical factor in sustainable agriculture and soil management. Phillipsite, a common natural zeolite, is valued for its ability to improve soil structure, water retention, and nutrient availability. This guide provides an objective comparison of the longevity of this compound against other widely used soil amendments, supported by experimental data, to inform researchers and soil scientists.

Overview of this compound's Durability

This compound is a crystalline, hydrated aluminosilicate (B74896) mineral.[1] Its rigid, three-dimensional framework structure is highly resistant to physical and chemical degradation in the soil environment. This inherent stability ensures that its benefits are not transient. Historical evidence, such as the use of this compound-containing volcanic ash in Roman concrete that has endured for over two millennia, attests to its exceptional durability.[1] Unlike organic amendments, zeolites like this compound do not decompose over time but remain in the soil, providing continuous improvement to nutrient and water retention.[2][3] However, under specific geochemical conditions, such as in certain older marine sediments, this compound crystals can show signs of dissolution over geological timescales.[4]

Quantitative Comparison of Soil Amendment Longevity

The persistence of a soil amendment dictates the frequency of application and its long-term impact on soil health. The following table summarizes the estimated longevity and performance of this compound compared to other common amendments based on available scientific literature.

AmendmentTypePrimary Function(s)Estimated Longevity / PersistenceSupporting Data / ObservationCitations
This compound (Zeolite) Mineral (Aluminosilicate)Nutrient & Water Retention, AerationCenturies to MillenniaStructurally stable; slow nutrient release observed over >70 days; long-term soil quality improvement seen 6-10 years post-application.[5][6][7][1][5][6][7]
Biochar Carbon-based (from Pyrolysis)Nutrient & Water Retention, C SequestrationCenturiesMean residence time of the stable fraction is estimated at ~556 years; 90-60% of carbon can remain after 100 years.[8][9][8][9]
Perlite Mineral (Volcanic Glass)Aeration, DrainageDecades (Structurally Stable)Does not decompose, providing benefits for years. Lighter particles can be displaced if not mixed well into the soil.[2][3][10][11][2][3][10][11]
Organic Amendments (e.g., Compost, Manure) OrganicNutrient Supply, Soil Structure1-5 years (Active Fraction)Subject to microbial decomposition; benefits diminish over successive seasons, requiring reapplication.[12][13][14][12][13][14]

Experimental Protocols for Assessing Longevity

Evaluating the long-term performance of soil amendments requires robust experimental designs. Methodologies typically involve both laboratory and field studies spanning multiple years.

1. Laboratory-Based Durability and Nutrient Release Studies:

  • Objective: To quantify the physical stability and nutrient release kinetics of the amendment under controlled conditions.

  • Methodology:

    • Material Characterization: Analyze the amendment's initial physical and chemical properties (e.g., particle size distribution, porosity, elemental composition, cation exchange capacity).

    • Durability Testing: Subject the amendment to simulated weathering cycles. Standard methods like wetting-drying and freezing-thawing tests (e.g., ASTM D559, D560) can be adapted to assess physical breakdown.[15]

    • Leaching Column Studies: Pack columns with a mixture of soil and the amendment. Percolate a known volume of water or a mild extractant through the column over an extended period (e.g., >70 days).[5]

    • Kinetic Analysis: Collect the leachate at regular intervals and analyze for target nutrients (e.g., P, K, NH₄⁺). Model the release data using kinetic equations (e.g., first-order, power function) to determine release rates and duration.[5][16][17]

2. Long-Term Field Trials:

  • Objective: To assess the amendment's impact on soil properties and crop productivity under real-world agricultural conditions over an extended timeframe (e.g., 5-10+ years).

  • Methodology:

    • Site Selection & Baseline: Establish a randomized complete block design at the field site. Collect baseline soil samples from all plots for comprehensive analysis (physical, chemical, and biological properties).

    • Treatment Application: Apply the amendments at specified rates (e.g., tonnes per hectare) and incorporate them into the topsoil. Include an un-amended control for comparison.[6][18][19]

    • Cropping and Monitoring: Cultivate crops over multiple growing seasons. Annually, or at key crop stages, collect soil and plant tissue samples.

    • Data Collection:

      • Soil Properties: Monitor changes in soil pH, organic matter, bulk density, water holding capacity, nutrient levels, and microbial activity.

      • Plant Response: Measure crop yield, biomass, and nutrient uptake.

      • Amendment Persistence: For mineral amendments, periodic analysis of soil particle size or elemental composition can indicate physical presence. For biochar, isotopic analysis (δ¹³C) can track its persistence against native soil organic matter.[8]

    • Statistical Analysis: Use appropriate statistical models to determine the significance and longevity of treatment effects over time.

Visualizing Longevity and Experimental Design

dot

Caption: Logical relationship of soil amendment types to their estimated persistence.

dot

ExperimentalWorkflow Workflow for Long-Term Soil Amendment Field Trials A 1. Baseline Analysis (Soil & Amendment Characterization) B 2. Experimental Setup (Field Plot Design, Amendment Application) A->B C 3. Long-Term Incubation (Multi-Year Cropping Cycles) B->C D 4. Periodic Sampling (Annual/Seasonal Soil & Plant Tissues) C->D Years 1-10+ E 5. Laboratory Analysis (Physical, Chemical, & Biological Properties) D->E E->D Feedback for next cycle F 6. Data Synthesis & Statistical Analysis (Longevity Assessment) E->F

Caption: Standard experimental workflow for assessing amendment longevity in the field.

References

Safety Operating Guide

Proper Disposal Procedures for Phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

Phillipsite, a member of the zeolite group of minerals, is a hydrated aluminosilicate.[1][2] While generally considered chemically inert and non-toxic, proper handling and disposal procedures are essential to ensure laboratory safety and environmental responsibility.[3][4] The primary hazard associated with this compound, as with many minerals, is the inhalation of fine dust.[5]

Immediate Safety and Handling

Before disposal, ensure that the following safety measures are in place when handling this compound, particularly in powdered form:

  • Ventilation : Handle in a well-ventilated area or use a local exhaust ventilation system to minimize dust accumulation.[5]

  • Avoid Dust Generation : Clean up any spills in a manner that does not generate airborne dust, such as gentle sweeping or using a vacuum with a HEPA filter.[3]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE to prevent inhalation and contact.

Personal Protective Equipment (PPE)SpecificationPurpose
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of fine dust.[4][6]
Eye Protection Splash-resistant safety gogglesTo protect eyes from dust particles.[4][6]
Hand Protection Protective glovesTo prevent skin contact.[4]
Body Protection Lab coat or protective clothingTo keep dust off personal clothing.[4]

This compound Disposal Protocol

The correct disposal procedure for this compound is entirely dependent on its use and whether it has been contaminated with hazardous substances.

Step 1: Hazard Assessment

The first and most critical step is to determine if the this compound is pure or has been used to adsorb chemicals, heavy metals, radioactive materials, or other contaminants.[3][7]

  • Uncontaminated this compound : If the this compound is unused or has only been in contact with non-hazardous materials, it is considered non-hazardous waste.[4]

  • Contaminated this compound : If the this compound has been used in experiments or processes where it may have adsorbed hazardous substances, it must be treated as hazardous waste. The disposal method is then dictated by the nature of the adsorbed contaminants.[3]

Step 2: Segregation and Labeling

  • Segregate contaminated this compound waste from non-hazardous waste streams.

  • Clearly label the waste container with its contents. For contaminated this compound, the label must identify the specific contaminants it has been exposed to.

Step 3: Disposal Path

  • For Uncontaminated this compound :

    • Package the material in a sealed container to prevent dust from becoming airborne.[8]

    • It can generally be disposed of in a standard landfill.[3]

    • For larger quantities, consult with your institution's Environmental Health & Safety (EHS) department for specific local regulations.[8]

  • For Contaminated this compound :

    • The waste must be managed according to the regulations governing the specific contaminant it holds.[3] For example, this compound used to adsorb heavy metals must be disposed of as heavy metal waste.[7]

    • Do not attempt to dispose of this waste through standard laboratory trash or drains.[8][9]

    • Package the material in a sealed, appropriate hazardous waste container.

    • Follow your institution's established procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS office to arrange for collection.[10]

Quantitative Data Summary

ParameterValueNotes
Occupational Exposure Limit (Dust) 5 mg/m³Maximum permissible concentration for airborne dust.[4]
pH Range for Neutralized Aqueous Waste 5.5 - 9.5For any aqueous solutions used with this compound that require neutralization before drain disposal (if non-hazardous).[11]
Specific Gravity 2.2 g/cm³Physical property of this compound.[1][12]
Hardness (Mohs scale) 4 - 5Physical property of this compound.[1][12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PhillipsiteDisposalWorkflow start Start: this compound Waste Generated assess Step 1: Assess Contamination start->assess uncontaminated Uncontaminated this compound assess->uncontaminated  No contaminated Contaminated this compound assess->contaminated Yes package_non_haz Step 2: Securely Package in Sealed Container uncontaminated->package_non_haz identify_haz Step 2: Identify Contaminant & Consult SDS contaminated->identify_haz dispose_landfill Step 3: Dispose as Non-Hazardous Solid Waste (Landfill) package_non_haz->dispose_landfill package_haz Step 3: Package as Hazardous Waste identify_haz->package_haz ehs_pickup Step 4: Arrange for EHS Hazardous Waste Collection package_haz->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Phillipsite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Phillipsite

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. This compound, a mineral from the zeolite group, is primarily considered a nuisance dust, but may contain crystalline silica (B1680970), which poses a significant inhalation hazard. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Primary Hazards and Risk Assessment

The primary hazard associated with this compound is the inhalation of fine dust particles. While generally considered low-toxicity, two main risks must be addressed:

  • Mechanical Irritation : Like any fine dust, this compound can cause mechanical irritation to the eyes, skin, and respiratory tract.[1][2]

  • Crystalline Silica Content : A significant long-term health risk arises if the this compound contains crystalline silica (e.g., quartz).[3][4] Prolonged inhalation of respirable crystalline silica (RCS) can lead to serious and incurable lung diseases like silicosis and lung cancer.[4][5]

Crucial First Step: Before handling, consult the supplier's Safety Data Sheet (SDS) to determine the crystalline silica content. If the silica content is unknown or significant, the most stringent respiratory precautions must be taken.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The required level of protection depends on the potential for dust generation and the known crystalline silica content.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Respiratory Disposable Particulate Mask or RespiratorMinimum: A NIOSH-approved N95 disposable particulate mask for low-dust operations.[2] Recommended/High Dust: A half-mask or full-face air-purifying respirator with P100 filters, especially if crystalline silica is present or dust levels are high.[6][7][8]
Eyes Safety Goggles or Face ShieldUse safety goggles with a complete seal around the eyes to protect against airborne particles.[2][9] A face shield may be used in conjunction with goggles for maximum protection.
Hands GlovesWhile not chemically reactive, gloves are recommended to prevent skin dryness and irritation. Nitrile or latex gloves are suitable.[2][6]
Body Laboratory CoatA standard, fully-buttoned laboratory coat should be worn to keep dust off personal clothing.[6]
Quantitative Safety and Physical Data

The following exposure limits and physical properties are essential for a comprehensive risk assessment.

ParameterValueSource / Regulation
Occupational Exposure Limits (OELs)
Respirable Crystalline Silica (RCS)0.05 mg/m³ (8-hour TWA)QLD Government[5]
Particulates Not Otherwise Regulated (Total Dust)15 mg/m³ (8-hour TWA)OSHA[1]
Particulates Not Otherwise Regulated (Respirable)5 mg/m³ (8-hour TWA)OSHA[1]
Physical Properties
Chemical Formula(Na,K,Ca₀.₅,Ba₀.₅)₄₋₇[Al₄₋₇Si₁₂₋₉O₃₂] · 12H₂OMindat.org[10]
Hardness4 - 4.5 on Mohs scaleMindat.org, IZA[10][11]
Density~2.20 g/cm³IZA[11]
AppearanceColorless, white, yellowish, reddish vitreous crystalsIZA[11]

Operational Plans

Standard Handling Protocol

To minimize the generation of airborne dust, all handling of this compound powder should be performed with care, following these steps:

  • Preparation : Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated enclosure, especially for tasks that generate significant dust.[1][2]

  • PPE : Don all required PPE as outlined in the table above before handling the material.

  • Weighing & Transfer :

    • Use a spatula or scoop to gently transfer the material. Avoid pouring from a height, which can create dust clouds.

    • If possible, use wet methods for handling to suppress dust.

    • Close the container immediately after use.

  • Cleaning :

    • Clean all spills immediately (see Spill Response Plan).

    • Do not use compressed air for cleaning as it will aerosolize the dust.[2]

    • Clean the work surface using a damp cloth or a HEPA-filtered vacuum.

  • Personal Hygiene : Wash hands thoroughly after handling is complete. Do not eat, drink, or smoke in the handling area.[3]

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Post-Handling prep1 Risk Assessment (Check Silica Content) prep2 Designate Work Area (Fume Hood Preferred) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Gently Transfer Material (Avoid Pouring) prep3->handle1 handle2 Use Wet Methods If Possible handle1->handle2 clean1 Clean Work Area (Wet Wipe or HEPA Vac) handle2->clean1 clean2 Securely Store or Dispose of this compound clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Standard workflow for handling this compound powder.
Spill Response Plan

Immediate and correct response to a spill is critical to prevent exposure.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the vicinity.

  • Assess & Secure : Secure the area to prevent unauthorized entry.

  • Don PPE : Before cleanup, don the appropriate PPE, including a respirator, safety goggles, and gloves.

  • Contain & Clean :

    • For small spills, gently cover with a damp paper towel to contain the dust.

    • Carefully wipe up the material, folding the towel inwards.

    • For larger spills, gently mist the powder with water to suppress dust, then carefully scoop the material into a sealable container. Do not dry sweep.

    • Use a HEPA-filtered vacuum for final cleaning if available.

  • Dispose : Place all contaminated materials (paper towels, gloves, etc.) into a clearly labeled, sealed plastic bag or container for disposal.

  • Decontaminate : Wipe the spill area again with a wet cloth. Wash hands thoroughly.

G start Spill Occurs alert Alert Personnel & Secure Area start->alert ppe Don Full PPE (Respirator, Goggles, Gloves) alert->ppe cleanup Clean Spill (Use Wet Methods, No Dry Sweeping) ppe->cleanup dispose Collect Waste in Sealed, Labeled Container cleanup->dispose decon Decontaminate Area & Wash Hands dispose->decon end Spill Response Complete decon->end

Procedural flowchart for a this compound powder spill.

Disposal Plan

The proper disposal route for this compound depends entirely on its use in the laboratory.

  • Uncontaminated this compound : If the this compound has not been used and is not contaminated with any hazardous materials, it is generally considered non-hazardous. It can typically be disposed of in accordance with local and institutional regulations for solid, non-hazardous waste.

  • Contaminated this compound : If the this compound has been used to adsorb or has come into contact with hazardous chemicals, radioactive materials, or biological agents, it must be treated as hazardous waste.[12][13] The disposal protocol must follow all local, state, and federal regulations for the specific contaminant it is carrying.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidance.[14]

G q1 Is this compound contaminated with hazardous material? yes_path Treat as Hazardous Waste q1->yes_path Yes no_path Treat as Non-Hazardous Solid Waste q1->no_path No yes_action Follow EHS protocol for the specific contaminant. Label waste clearly. yes_path->yes_action no_action Dispose of in accordance with local solid waste regulations. no_path->no_action

Decision tree for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.